Monophosphoryl Lipid A
Description
detoxified lipid A derivative; CRX-675 is an aqueous formulation
Properties
CAS No. |
143110-73-0 |
|---|---|
Molecular Formula |
C96H181N2O22P |
Molecular Weight |
1746.4 g/mol |
IUPAC Name |
[(2R,3R,5R,6S)-5,6-dihydroxy-2-[[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-5-phosphonooxy-3-[[(3R)-3-tetradecanoyloxytetradecanoyl]amino]-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-4-[[(3R)-3-hydroxytetradecanoyl]amino]oxan-3-yl] (3R)-3-hydroxytetradecanoate |
InChI |
InChI=1S/C96H181N2O22P/c1-7-13-19-25-31-37-39-45-51-57-63-69-85(104)114-79(67-61-55-49-43-35-29-23-17-11-5)73-84(103)98-90-94(119-88(107)74-80(68-62-56-50-44-36-30-24-18-12-6)115-86(105)70-64-58-52-46-40-38-32-26-20-14-8-2)93(120-121(110,111)112)81(75-99)117-96(90)113-76-82-92(118-87(106)72-78(101)66-60-54-48-42-34-28-22-16-10-4)89(91(108)95(109)116-82)97-83(102)71-77(100)65-59-53-47-41-33-27-21-15-9-3/h77-82,89-96,99-101,108-109H,7-76H2,1-6H3,(H,97,102)(H,98,103)(H2,110,111,112)/t77-,78-,79-,80-,81-,82-,89?,90-,91-,92+,93+,94-,95+,96-/m1/s1 |
InChI Key |
CCJDISUFYJTPKV-WMLZGZLKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC(C=O)C(C(C(COC1C(C(C(C(O1)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and History of Monophosphoryl Lipid A (MPL)
Abstract
Monophosphoryl Lipid A (MPL) stands as a seminal achievement in the field of immunology, representing a paradigm shift in vaccine adjuvant development. This guide chronicles the journey of MPL, from the formidable challenge of taming the potent but toxic endotoxin lipopolysaccharide (LPS) to the creation of a safe and effective immunomodulator that has been crucial in modern vaccines. We will explore the pioneering work of Edgar Ribi, the precise chemical modifications that detoxified Lipid A, the intricate mechanisms of its interaction with the innate immune system, and its successful translation into clinically approved vaccine adjuvants. This technical exploration is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the scientific milestones and methodologies that cemented MPL's role in vaccinology.
Introduction: The Quest for a Safer Adjuvant
The development of new and effective vaccines, particularly those based on highly purified recombinant antigens, has been intrinsically linked to the parallel development of potent and safe adjuvants.[1] These subunit antigens, while offering an improved safety profile over whole-pathogen vaccines, are often poorly immunogenic on their own and require an immunostimulant to elicit a robust and durable immune response.[2]
The Double-Edged Sword of Endotoxins
For decades, scientists have been aware of the powerful immunostimulatory properties of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[2] The biologically active portion of LPS, known as Lipid A, is a potent activator of the innate immune system, capable of inducing a strong inflammatory response that can significantly enhance vaccine efficacy.[2] However, this potent activity comes at a significant cost: Lipid A is a powerful endotoxin, and its systemic administration can lead to severe and potentially lethal toxicities, including pyrogenicity (fever) and septic shock.[2] This inherent toxicity has historically precluded the use of purified LPS or Lipid A as an adjuvant in human vaccines.[2]
The Birth of an Idea: Detoxifying Lipopolysaccharide (LPS)
The central challenge, therefore, was to decouple the desirable adjuvant properties of Lipid A from its dangerous endotoxicity. This ambitious goal drove a concerted research effort to create a "detoxified" version of Lipid A that would retain its ability to stimulate a protective immune response without causing harmful side effects. This quest laid the groundwork for the discovery of this compound.
The Genesis of MPL: From Toxic Lipid A to a Potent Immunomodulator
The transformation of a toxic bacterial component into a safe and effective vaccine adjuvant is a landmark in rational drug design. This section details the pivotal discoveries that led to the creation of MPL.
The Key Breakthrough: The Work of Edgar Ribi and Colleagues
The development of MPL is largely credited to the pioneering work of Dr. Edgar Ribi and his team at the Rocky Mountain Laboratories in Hamilton, Montana.[3][4] In the 1970s, Ribi was investigating ways to harness the anti-tumor properties of bacterial components, a concept reminiscent of "Coley's Toxin."[3] His research focused on systematically dissecting and modifying bacterial structures to reduce toxicity while preserving immunostimulatory activity.[4]
Ribi hypothesized that the toxicity of Lipid A could be attributed to specific chemical moieties within its structure. By selectively removing or altering these groups, he aimed to create a molecule with a more favorable therapeutic index. This led to a series of experiments involving the controlled degradation of LPS.
The decisive breakthrough came from subjecting Lipid A, isolated from the bacterium Salmonella minnesota R595, to mild acid hydrolysis.[5][6] This process selectively cleaved the phosphate group at the 1-position of the disaccharide backbone of Lipid A.[2][7] The resulting molecule, which retained the phosphate group at the 4'-position, was named this compound (MPL).[7] Subsequent studies showed that this single chemical modification resulted in a molecule that was at least 100 to 1000-fold less toxic than its parent LPS, while remarkably retaining its potent adjuvant properties.[2][8]
Characterization of this compound
The primary structural difference between native Lipid A and MPL is the removal of the glycosidic phosphate group at the 1-position. The manufacturing process for clinical-grade MPL also involves a base hydrolysis step, which removes a 3-O-acyl chain, further contributing to its attenuated toxicity.[2] The final product is a heterogeneous mixture of 3-O-desacyl-4'-monophosphoryl lipid A congeners with varying numbers of acyl chains (typically three to six).[5]
Caption: Transformation of toxic Lipid A to the immunoadjuvant MPL.
The Impact of Removing the 1-Phosphate Group
The removal of the 1-phosphate group is critical for the detoxification of Lipid A. This structural change alters the molecule's interaction with the host's immune receptors, leading to a modified downstream signaling cascade that favors adjuvanticity over toxicity.
Mechanism of Action: Taming the TLR4 Pathway
The discovery of Toll-like receptors (TLRs) provided a molecular explanation for how MPL exerts its effects.[2][9] MPL, like its parent molecule LPS, is an agonist for Toll-like receptor 4 (TLR4).[3][8]
The Role of Toll-like Receptor 4 (TLR4)
TLR4 is a pattern recognition receptor expressed on the surface of innate immune cells, such as macrophages and dendritic cells.[10] It plays a crucial role in recognizing LPS from invading Gram-negative bacteria and initiating an inflammatory response.
How MPL Interacts with the TLR4 Complex
The activation of TLR4 is a multi-step process involving several accessory proteins, including Lipopolysaccharide Binding Protein (LBP), CD14, and MD-2. LBP facilitates the transfer of LPS or MPL to CD14, which in turn presents it to the TLR4/MD-2 complex, leading to receptor dimerization and the initiation of intracellular signaling.
The Downstream Signaling Cascade: A Controlled Immune Response
Upon activation, TLR4 initiates two distinct downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[11]
-
MyD88-Dependent Pathway: This pathway is primarily responsible for the early-phase activation of NF-κB and the production of pro-inflammatory cytokines like TNF-α and IL-6. The high toxicity of LPS is largely driven by the robust activation of this pathway.[11]
-
TRIF-Dependent Pathway: This pathway leads to the production of Type I interferons (IFN-α/β) and the maturation of dendritic cells, which are crucial for priming adaptive T-cell and B-cell responses.[11]
Crucially, MPLA is considered a TRIF-biased agonist of TLR4.[3][11] The structural modifications in MPL lead to a signaling cascade that is skewed towards the TRIF-dependent pathway, while the pro-inflammatory MyD88-dependent pathway is attenuated.[11] This bias is thought to be a key reason for MPL's low toxicity and potent adjuvant activity.[11]
Caption: MPL's TRIF-biased signaling through the TLR4 pathway.
From Bench to Bedside: The Development and Application of MPL Adjuvants
The successful detoxification of Lipid A paved the way for the development of MPL-containing adjuvants for human use.
Preclinical Studies: Demonstrating Safety and Efficacy
Extensive preclinical studies in various animal models demonstrated that MPL could significantly enhance both humoral (antibody) and cellular (T-cell) immune responses to a wide range of antigens.[12] These studies confirmed the potent adjuvant activity of MPL and its favorable safety profile.[1]
MPL in Vaccine Formulations: The AS04 Adjuvant System
MPL is a key component of the Adjuvant System AS04, developed by GlaxoSmithKline.[8] In AS04, MPL is combined with aluminum hydroxide, a commonly used adjuvant.[13] This combination has been shown to be more effective than either component alone, inducing a stronger and more sustained immune response.[13]
| Adjuvant System | Components | Key Immunological Features |
| Alum (Control) | Aluminum Hydroxide/Phosphate | Primarily Th2-biased, good for antibody induction. |
| MPL | This compound | TLR4 agonist, induces Th1-biased responses, cytokine production. |
| AS04 | MPL + Aluminum Hydroxide | Synergistic effect, strong Th1 and antibody responses, enhanced dendritic cell activation.[8][13] |
Clinical Success: The Story of Cervarix
The most notable application of the AS04 adjuvant system is in Cervarix, a vaccine for the prevention of human papillomavirus (HPV) infection, a leading cause of cervical cancer.[4] The inclusion of MPL in the AS04 adjuvant was critical for inducing the high levels of neutralizing antibodies and the robust cellular immunity necessary for long-term protection against HPV.[8] MPL has now been administered to hundreds of thousands of individuals in approved vaccines.[2][9]
Beyond Cervical Cancer: Other Applications and Future Directions
The success of MPL in Cervarix has spurred its inclusion in other vaccines and adjuvant systems, such as AS01, which is used in the Shingrix (herpes zoster) and Mosquirix (malaria) vaccines.[8] Research continues to explore the use of MPL and other TLR4 agonists in vaccines against a wide range of infectious diseases and in cancer immunotherapy.[7][9]
Manufacturing and Quality Control of MPL
The production of clinical-grade MPL is a multi-step process that requires stringent quality control to ensure safety and consistency.
Sourcing and Purification of Precursor LPS
The process begins with the large-scale fermentation of a specific strain of Gram-negative bacteria, typically the Re595 mutant of Salmonella minnesota.[6][8] This strain is used because it produces a truncated form of LPS that lacks the O-antigen and outer core oligosaccharide, simplifying the subsequent purification of Lipid A. The LPS is then extracted and purified from the bacterial cell walls.
The Hydrolysis Process: A Step-by-Step Protocol
The purified LPS undergoes a two-step hydrolysis process to generate MPL:
-
Mild Acid Hydrolysis:
-
Objective: To selectively cleave the 1-phosphate group and the bond linking Lipid A to the core oligosaccharide.
-
Reagents: A weak acid, such as 0.1 M HCl.
-
Conditions: The reaction is typically carried out at 100°C for a defined period (e.g., 30 minutes).
-
Rationale: These conditions are optimized to achieve selective cleavage without significant degradation of the rest of the molecule.
-
-
Base Hydrolysis:
-
Objective: To remove the 3-O-acyl chain.
-
Reagents: A mild base, such as 0.2 M NaOH in ethanol.
-
Conditions: The reaction is performed at a controlled temperature.
-
Rationale: The removal of this specific acyl chain further reduces the molecule's toxicity.
-
-
Purification: The resulting MPL is then subjected to multiple purification steps, such as chromatography, to remove impurities and isolate the desired congeners.
Quality Control Parameters for Clinical-Grade MPL
Each batch of MPL must meet strict quality control specifications, including:
-
Purity: Assessed by techniques like High-Performance Liquid Chromatography (HPLC).
-
Identity: Confirmed by Mass Spectrometry to verify the correct molecular weight and structure.
-
Potency: Measured by in vitro cell-based assays to confirm its ability to stimulate TLR4.
-
Safety: Tested for residual endotoxicity using the Limulus Amebocyte Lysate (LAL) assay and in vivo pyrogenicity tests.
Conclusion: A Triumph of Rational Adjuvant Design
The discovery and development of this compound represent a triumph of rational drug design and a deep understanding of innate immunology. The journey from a toxic bacterial component to a safe and effective vaccine adjuvant was marked by meticulous chemical manipulation and a clear scientific hypothesis. Edgar Ribi's pioneering work fundamentally changed the landscape of adjuvant research, demonstrating that it is possible to separate the beneficial immunostimulatory properties of a molecule from its harmful toxic effects. MPL not only enabled the development of highly effective vaccines against diseases like HPV but also provided a powerful tool for probing the intricacies of the innate immune system. Its legacy continues to inspire the development of the next generation of adjuvants, which are essential for tackling the global challenges of infectious diseases and cancer.
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Creative Biolabs. This compound (MPLA) as Vaccine Adjuvant.
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Shi, S., et al. (2001). Detoxification of endotoxin by aluminum hydroxide adjuvant. PubMed.
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ResearchGate. Detoxification of endotoxin by aluminum hydroxide adjuvant | Request PDF.
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Cluff, C. W. (2010). This compound (MPL) as an Adjuvant for Anti-Cancer Vaccines: Clinical Results. Madame Curie Bioscience Database - NCBI.
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Paper Digest. DETOXIFIED ENDOTOXIN VACCINE AND ADJUVANT AND USES THEREOF.
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Molinaro, A., et al. (2022). Relationship between Endotoxin Content in Vaccine Preclinical Formulations and Animal Welfare: An Extensive Study on Historical Data to Set an Informed Threshold. NIH.
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Sólyom, F., & Bertók, L. (1985). Application of radio-detoxified endotoxin as adjuvant for experimental foot-and-mouth disease vaccine. PubMed.
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Ulrich, J. T., & Myers, K. R. (1995). This compound as an adjuvant. Past experiences and new directions. PubMed.
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Montana BioScience Alliance. (2011). Dr. Edgar Ribi.
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Archives West. Edgar Ribi Papers, 1950-1986.
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Mata-Haro, V., et al. (2007). The vaccine adjuvant this compound as a TRIF-biased agonist of TLR4. PubMed.
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Cluff, C. W. (2010). This compound (MPL) as an adjuvant for anti-cancer vaccines: clinical results. PubMed.
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Monophosphoryl Lipid A (MPLA): A Technical Guide to its Mechanism of Action in Innate Immunity
For researchers, scientists, and drug development professionals, understanding the intricacies of innate immune activation is paramount for designing next-generation vaccines and immunotherapies. Monophosphoryl Lipid A (MPLA), a detoxified derivative of lipopolysaccharide (LPS), stands out as a potent and clinically successful adjuvant. This guide provides an in-depth exploration of the core mechanisms by which MPLA orchestrates a robust innate immune response, bridging the gap between initial molecular interactions and the subsequent priming of adaptive immunity.
Introduction: The Rationale for a Detoxified Endotoxin
Lipopolysaccharide, a component of the outer membrane of Gram-negative bacteria, is one of the most powerful activators of the innate immune system. However, its clinical utility is hampered by its inherent pyrogenicity and potential to induce septic shock. MPLA was developed through the selective hydrolysis of the phosphate group at the 1-position and the removal of a fatty acid chain from the lipid A moiety of LPS from Salmonella minnesota R595.[1] This structural modification dramatically reduces its toxicity by over 99% compared to its parent molecule, while preserving its potent immunostimulatory properties.[2][3] This favorable safety profile has paved the way for MPLA's inclusion as an adjuvant in several human vaccines, including those for human papillomavirus (HPV) and hepatitis B.[4][5]
The central tenet of MPLA's action lies in its ability to selectively engage and activate Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system. This interaction triggers a cascade of intracellular signaling events that culminate in the production of a tailored set of cytokines and chemokines, and the maturation of antigen-presenting cells (APCs), most notably dendritic cells (DCs).
The Molecular Choreography of TLR4 Activation by MPLA
The initiation of the innate immune response by MPLA is a multi-step process involving several key proteins that facilitate its recognition by TLR4.
2.1. The Role of LBP, CD14, and MD-2 in MPLA Recognition
In the extracellular milieu, MPLA first binds to the Lipopolysaccharide-Binding Protein (LBP). This soluble acute-phase protein acts as a carrier, extracting MPLA from its aggregated state and transferring it to CD14, a glycosylphosphatidylinositol (GPI)-anchored protein expressed on the surface of myeloid cells like macrophages and monocytes. CD14, in turn, facilitates the loading of MPLA onto the myeloid differentiation factor 2 (MD-2), a soluble protein that forms a stable complex with TLR4. The binding of MPLA to the hydrophobic pocket of MD-2 induces a conformational change in the TLR4/MD-2 complex, leading to the dimerization of two TLR4/MD-2/MPLA complexes. This dimerization event is the critical trigger for the initiation of downstream intracellular signaling.
Bifurcated Downstream Signaling: MyD88 and TRIF Pathways
Upon dimerization, the intracellular Toll/interleukin-1 receptor (TIR) domains of the TLR4 receptors recruit a specific set of adaptor proteins, initiating two distinct signaling cascades: the MyD88-dependent and the TRIF-dependent pathways. MPLA is considered a TRIF-biased agonist, meaning it preferentially activates the TRIF-dependent pathway, which is thought to contribute to its lower inflammatory profile compared to LPS.[6][7][8][9] However, it is now understood that MPLA activates both pathways, and their relative contributions can depend on the cell type and experimental context.[10][11][12]
3.1. The MyD88-Dependent Pathway: Rapid Inflammatory Response
The Myeloid differentiation primary response 88 (MyD88) adaptor protein is recruited to the TIR domain of TLR4, leading to the activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). This cascade culminates in the activation of the transcription factor nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38 and JNK. The activation of NF-κB is a pivotal event, leading to the transcription of a wide array of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-12.[13][14]
3.2. The TRIF-Dependent Pathway: Type I Interferon Production and DC Maturation
The TIR-domain-containing adapter-inducing interferon-β (TRIF) is also recruited to the TLR4 TIR domain. This leads to the activation of TRAF3 and the kinases TBK1 and IKKε, which in turn phosphorylate and activate the transcription factor interferon regulatory factor 3 (IRF3). Activated IRF3 translocates to the nucleus and drives the expression of type I interferons (IFN-α and IFN-β).[15] The TRIF pathway also contributes to the late-phase activation of NF-κB. The production of type I interferons is crucial for the adjuvant activity of MPLA, as they play a significant role in promoting the maturation of dendritic cells and the subsequent development of a Th1-biased adaptive immune response.[10]
Experimental Protocols for Assessing MPLA Activity
To rigorously evaluate the immunostimulatory properties of MPLA, a series of well-defined in vitro and in vivo experimental protocols are essential.
4.1. In Vitro Assessment of Dendritic Cell Maturation
Dendritic cells are the primary antigen-presenting cells that bridge innate and adaptive immunity. Their maturation is a critical step in the initiation of an effective immune response.
4.1.1. Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol describes the generation of BMDCs from mouse bone marrow precursors, a widely used model for studying DC biology.
Materials:
-
6-10 week old C57BL/6 or BALB/c mice
-
70% Ethanol
-
Sterile PBS
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM β-mercaptoethanol)
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant murine Interleukin-4 (IL-4)
-
6-well tissue culture plates
Procedure:
-
Euthanize mice according to approved institutional animal care and use committee protocols.
-
Disinfect the hind legs with 70% ethanol.
-
Aseptically dissect the femurs and tibias and remove all muscle tissue.
-
Cut the ends of the bones and flush the bone marrow with complete RPMI-1640 medium using a 27-gauge needle and a 10 mL syringe.[10][13][14]
-
Create a single-cell suspension by gently passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells at 400 x g for 7 minutes at 4°C.
-
Resuspend the cell pellet in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.
-
Plate the cells at a density of 2 x 10^6 cells/mL in a 6-well plate.
-
Incubate at 37°C in a 5% CO2 incubator.
-
On day 3, gently remove half of the medium and replace it with fresh complete medium containing GM-CSF and IL-4.
-
On day 6, gently collect the non-adherent and loosely adherent cells, which are the immature BMDCs.
4.1.2. MPLA Stimulation and Flow Cytometric Analysis of Maturation Markers
This protocol details the stimulation of immature BMDCs with MPLA and the subsequent analysis of maturation markers by flow cytometry.
Materials:
-
Immature BMDCs (from protocol 4.1.1)
-
MPLA (from S. minnesota R595)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against mouse CD11c, MHC Class II (I-A/I-E), CD80, CD86, and CD40
-
Appropriate isotype control antibodies
-
Flow cytometer
Procedure:
-
Seed immature BMDCs at 1 x 10^6 cells/mL in a 24-well plate.
-
Stimulate the cells with varying concentrations of MPLA (e.g., 0.1, 1, 10 µg/mL) or leave untreated as a negative control for 24 hours.
-
Harvest the cells and wash them with cold FACS buffer.
-
Stain the cells with the antibody cocktail for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the CD11c+ population and quantifying the expression levels (Mean Fluorescence Intensity) of MHC Class II, CD80, CD86, and CD40.[6][7][16][17]
Expected Outcome: MPLA stimulation is expected to upregulate the expression of co-stimulatory molecules (CD80, CD86, CD40) and MHC Class II on the surface of BMDCs, indicative of their maturation.
| Maturation Marker | Unstimulated BMDCs (MFI) | MPLA-stimulated BMDCs (MFI) |
| MHC Class II | Low | High |
| CD80 | Low | High |
| CD86 | Low | High |
| CD40 | Low | High |
4.2. Quantification of Cytokine Production
The profile of cytokines produced in response to MPLA is a key indicator of the nature of the induced immune response.
4.2.1. In Vitro Cytokine Production Assay
Materials:
-
Immature BMDCs (from protocol 4.1.1)
-
MPLA
-
ELISA kits for mouse TNF-α, IL-6, IL-12p70, and IFN-β
Procedure:
-
Seed immature BMDCs at 1 x 10^6 cells/mL in a 24-well plate.
-
Stimulate the cells with MPLA (e.g., 1 µg/mL) for 24 hours.
-
Collect the culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentration of TNF-α, IL-6, IL-12p70, and IFN-β in the supernatants using commercial ELISA kits according to the manufacturer's instructions.[5][18][19]
Expected Outcome: MPLA stimulation will induce the production of pro-inflammatory cytokines such as TNF-α and IL-6 (MyD88-dependent) and the Th1-polarizing cytokine IL-12, as well as the TRIF-dependent cytokine IFN-β.
| Cytokine | Unstimulated BMDCs (pg/mL) | MPLA-stimulated BMDCs (pg/mL) |
| TNF-α | < 50 | 500 - 2000 |
| IL-6 | < 20 | 1000 - 5000 |
| IL-12p70 | < 10 | 100 - 500 |
| IFN-β | < 10 | 50 - 200 |
4.3. In Vivo Assessment of Adjuvant Activity
This protocol describes a mouse model to evaluate the in vivo adjuvant effect of MPLA on antigen-specific antibody production.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA) antigen
-
MPLA
-
Sterile saline
-
Alum (as a control adjuvant)
Procedure:
-
On day 0, immunize groups of mice (n=5-8 per group) subcutaneously at the base of the tail with one of the following formulations in a total volume of 100 µL:
-
OVA (10 µg) in saline
-
OVA (10 µg) + Alum (100 µg)
-
OVA (10 µg) + MPLA (10 µg)
-
-
On day 14, administer a booster immunization with the same formulations.
-
On day 21, collect blood samples via retro-orbital or submandibular bleeding.
-
Isolate serum and measure OVA-specific IgG, IgG1, and IgG2a antibody titers by ELISA.[2][4][8]
Expected Outcome: MPLA is expected to significantly enhance the production of OVA-specific total IgG antibodies compared to OVA alone. Furthermore, MPLA is known to promote a Th1-biased immune response, which is characterized by a higher ratio of IgG2a to IgG1 antibodies.[4]
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The Architect's Guide to a Potent Adjuvant: A Technical Deep Dive into the Chemical Synthesis and Purification of Monophosphoryl Lipid A
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical synthesis and purification of Monophosphoryl Lipid A (MPLA), a critical adjuvant in modern vaccine development. We will move beyond a simple recitation of protocols to explore the underlying chemical principles and strategic decisions that ensure the creation of a pure, potent, and safe immunomodulator. Our focus is on the "why" behind the "how," offering field-proven insights to empower researchers in this complex area of synthetic chemistry.
Introduction: The Immunological Significance of this compound
This compound is a derivative of lipid A, the endotoxic component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria.[1] While lipid A is a potent activator of the innate immune system through Toll-like receptor 4 (TLR4), its inherent toxicity precludes its direct use in vaccines.[2] MPLA is generated through the selective removal of the phosphate group at the 1-position of the glucosamine disaccharide backbone, a modification that dramatically reduces its toxicity while preserving its robust immunostimulatory properties.[2][3]
The adjuvant activity of MPLA stems from its ability to act as a TRIF-biased agonist of TLR4.[4] This preferential signaling pathway leads to the production of cytokines that promote a Th1-biased adaptive immune response, which is crucial for clearing intracellular pathogens and for the efficacy of many subunit vaccines.[5] The synthetic route to MPLA offers significant advantages over MPLA derived from bacterial sources, as it yields a homogenous product with a defined chemical structure, free from contaminating bacterial components.[5] This high purity is critical for ensuring safety and batch-to-batch consistency in vaccine formulations.[5]
The Synthetic Blueprint: A Convergent and Orthogonal Approach to MPLA
The total synthesis of MPLA is a significant undertaking that requires a carefully planned strategy. A convergent approach, where key fragments of the molecule are synthesized independently and then coupled together, is generally favored over a linear synthesis. This strategy allows for the efficient assembly of the complex structure and facilitates the preparation of analogs for structure-activity relationship (SAR) studies.[6][7]
A cornerstone of a successful MPLA synthesis is the judicious use of orthogonal protecting groups.[8][9] These are chemical moieties that mask reactive functional groups and can be selectively removed under specific conditions without affecting other protecting groups.[8][9] This allows for precise control over the sequence of reactions and the regioselective introduction of various acyl chains.
Key Protecting Groups in MPLA Synthesis:
| Protecting Group | Abbreviation | Target Functional Group | Cleavage Conditions | Rationale for Use |
| 2-Naphthylmethyl ether | Nap | Hydroxyl | Oxidative cleavage (DDQ) | Stable to a wide range of conditions; avoids problematic hydrogenation steps.[7] |
| Allyloxycarbonyl | Alloc | Hydroxyl, Amine | Pd(0)-catalyzed cleavage | Mild cleavage conditions, orthogonal to many other protecting groups.[10] |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Amine | Reductive cleavage (Zn/AcOH) | Provides neighboring group participation for stereoselective glycosylation and is easily removed.[10] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine | Base-mediated cleavage (e.g., DBU) | Orthogonal to acid-labile and hydrogenolysis-labile groups.[7] |
Illustrative Synthetic Workflow:
The following diagram outlines a conceptual convergent synthesis of an MPLA analog, highlighting the key stages and the role of orthogonal protecting groups.
Caption: Convergent synthetic workflow for MPLA.
Experimental Protocol: A Representative Glycosylation Reaction
The following is a generalized protocol for the key glycosylation step, which forms the disaccharide backbone of MPLA. Specific reagents and conditions will vary depending on the protecting groups and the specific MPLA analog being synthesized.
Objective: To couple the activated reducing-end monosaccharide (glycosyl donor) with the non-reducing-end monosaccharide (glycosyl acceptor) to form the β(1→6) linked disaccharide.
Materials:
-
Glycosyl donor (e.g., trichloroacetimidate-activated)
-
Glycosyl acceptor (with a free C6-OH)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Triflic acid (TfOH)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl donor, glycosyl acceptor, and activated molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the appropriate temperature (e.g., -40 °C to -78 °C).[10]
-
Slowly add a solution of TMSOTf or TfOH in anhydrous DCM.[10]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Quench the reaction by the addition of triethylamine or a saturated solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through celite to remove the molecular sieves.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by silica gel column chromatography to yield the protected disaccharide.
Purification: Isolating the Target Molecule with High Fidelity
The purification of synthetic MPLA is a critical step to ensure the removal of reaction byproducts, excess reagents, and incompletely reacted intermediates. The amphiphilic nature of MPLA, with its polar disaccharide head group and nonpolar acyl chains, presents unique challenges for purification.[7] A multi-step chromatographic approach is often necessary to achieve the high purity required for pharmaceutical applications.
Chromatographic Techniques for MPLA Purification:
| Chromatography Type | Stationary Phase | Mobile Phase | Separation Principle | Application in MPLA Purification |
| Normal-Phase Chromatography | Silica Gel | Non-polar organic solvents (e.g., hexane, ethyl acetate) | Polarity | Purification of protected intermediates. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | C8 or C18 silica | Polar organic solvents (e.g., methanol, acetonitrile) and water | Hydrophobicity | High-resolution purification of the final MPLA product and purity analysis.[11][12] |
| Size-Exclusion Chromatography (SEC) | Porous polymer beads (e.g., Sephadex LH-20) | Organic solvents (e.g., chloroform/methanol) | Molecular size | Removal of small molecule impurities and final polishing of the deprotected MPLA.[7] |
Experimental Protocol: Purification of Deprotected MPLA by Size-Exclusion Chromatography
Objective: To remove small molecule impurities from the final deprotected MPLA product.
Materials:
-
Crude deprotected MPLA
-
Sephadex LH-20 resin
-
Elution solvent (e.g., chloroform:methanol, 1:1 v/v)
-
Chromatography column
Procedure:
-
Swell the Sephadex LH-20 resin in the elution solvent according to the manufacturer's instructions.
-
Pack the column with the swollen resin, ensuring a uniform bed without air bubbles.
-
Equilibrate the column by washing with several column volumes of the elution solvent.
-
Dissolve the crude MPLA in a minimal amount of the elution solvent.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the elution solvent at a constant flow rate.
-
Collect fractions and monitor the elution of MPLA using TLC or HPLC.
-
Pool the fractions containing the pure MPLA and concentrate in vacuo to obtain the purified product.
Characterization and Quality Control: Ensuring Identity, Purity, and Potency
Rigorous analytical characterization is paramount to confirm the chemical identity and purity of the synthesized MPLA. A combination of spectroscopic and spectrometric techniques is employed to provide a comprehensive profile of the final product.
Analytical Techniques for MPLA Characterization:
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) | Confirms the chemical structure, including the stereochemistry of the glycosidic linkage and the position of the phosphate group and acyl chains.[13][14] |
| Mass Spectrometry (MS) (e.g., MALDI-TOF, ESI-Q-TOF) | Determines the molecular weight of the compound and provides information on the fragmentation pattern, confirming the structure and identifying impurities.[15][16][17] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final product and quantifies any impurities.[11][12] |
Illustrative Workflow for MPLA Characterization:
Caption: Analytical workflow for MPLA characterization.
GMP Manufacturing and Future Perspectives
The transition from laboratory-scale synthesis to large-scale Good Manufacturing Practice (GMP) production of MPLA presents significant challenges.[18] Robust and scalable synthetic and purification processes are essential to meet the stringent quality and regulatory requirements for human vaccines.[19][20] The principles of GMP must be applied throughout the manufacturing process, from the sourcing of raw materials to the final quality control of the adjuvant.[19]
Future research in the field of synthetic MPLA will likely focus on the development of more efficient and sustainable synthetic routes, as well as the design of novel MPLA analogs with enhanced adjuvant properties and improved safety profiles. The ability to chemically synthesize and modify MPLA provides a powerful platform for fine-tuning the immune response to vaccines, ultimately leading to the development of more effective immunizations against a wide range of diseases.
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The Genesis of a Modern Adjuvant: An In-depth Technical Guide to the Early Research and Development of Monophosphoryl Lipid A
A Foreword for the Modern Researcher: In an era of rationally designed immunomodulators and high-throughput screening, it is both instructive and inspiring to revisit the foundational research that paved the way for one of the most successful vaccine adjuvants in modern medicine: Monophosphoryl Lipid A (MPL). This guide delves into the early, pivotal research that transformed a potent endotoxin into a refined, low-toxicity immunostimulant. By understanding the scientific rationale and methodological rigor of its creators, we can glean valuable insights into the core principles of adjuvant development that remain relevant today.
The Challenge and the Vision: Detoxifying Endotoxin
The story of this compound (MPL) begins with the dual nature of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. For decades, LPS was recognized as a powerful immune stimulant, capable of eliciting robust inflammatory responses. However, this very potency rendered it highly toxic, causing fever, tissue damage, and in high doses, septic shock. This toxicity, primarily attributed to the lipid A moiety of LPS, precluded its use as a safe and effective adjuvant in human vaccines.
The pioneering vision of Edgar Ribi and his colleagues at the Rocky Mountain Laboratory in the 1970s and 1980s was to chemically modify lipid A to uncouple its desirable adjuvant properties from its inherent toxicity.[1][2] Their initial focus was on developing a detoxified form of "Coley's Toxin," a historical cancer therapy based on bacterial extracts, which laid the groundwork for MPL's later application as a vaccine adjuvant.[3]
The Source Material: Salmonella minnesota R595
The choice of the starting material was critical. The researchers selected the Re mutant of Salmonella minnesota, strain R595. This particular strain possesses a deep rough chemotype, meaning its LPS lacks the O-antigen and most of the core oligosaccharide, exposing the lipid A moiety.[4][5] This structural simplicity facilitated the isolation and subsequent chemical modification of lipid A.
The Core Innovation: Selective Hydrolysis for Detoxification
The cornerstone of MPL's development was a meticulous process of selective chemical hydrolysis to alter the structure of lipid A, thereby reducing its toxicity while preserving its immunostimulatory capacity. This involved a two-step process targeting the phosphate groups and acyl chains of the lipid A molecule.
Step 1: Mild Acid Hydrolysis
The initial step involved the selective removal of the phosphate group at the 1-position of the disaccharide backbone of lipid A. This was achieved through mild acid hydrolysis.
Experimental Protocol: Mild Acid Hydrolysis of S. minnesota R595 LPS [1][6][7]
-
Preparation of LPS: Lyophilized LPS from Salmonella minnesota R595 is suspended in a suitable solvent.
-
Acidification: The LPS suspension is treated with a mild acid solution. A commonly used condition in early studies was 0.1 N HCl.[1]
-
Hydrolysis: The mixture is heated to 100°C for a defined period, typically 30-60 minutes. This controlled heating is crucial to selectively cleave the labile phosphate group at the 1-position while leaving the more stable phosphate at the 4'-position intact.
-
Neutralization and Extraction: After cooling, the reaction is neutralized. The lipid A fraction is then extracted using an organic solvent system, such as a chloroform-methanol mixture.
This process yields a heterogeneous mixture of this compound species, varying in their acylation patterns.
Step 2: Purification of this compound
The crude extract from the acid hydrolysis step contained a mixture of diphosphoryl lipid A (unreacted starting material), this compound (the desired product), and other degradation products. The early researchers employed a combination of chromatographic techniques to isolate and purify the various MPL species.
Experimental Protocol: Purification of MPLA in Early Development [1][6][8]
-
Silicic Acid Column Chromatography: The crude lipid A extract was first fractionated on a silicic acid column. Elution with a gradient of chloroform and methanol allowed for the separation of lipid A species based on their polarity, yielding fractions enriched in hepta-, hexa-, and penta-acylated MPL.[6]
-
Preparative Thin-Layer Chromatography (TLC): Further purification was achieved using preparative TLC on silica gel plates.[1][8] The choice of the solvent system was critical for resolving the different MPL congeners. A common solvent system used was chloroform:methanol:water:ammonia (40:25:4:2, v/v/v/v).[9] The separated bands were visualized, scraped from the plate, and the MPL extracted from the silica.
This multi-step purification process was a significant challenge in the early development of MPL, requiring careful optimization to obtain fractions with consistent composition and biological activity.
Structural Characterization in the Pre-Modern Era
Confirming the structure of the purified MPL fractions was a formidable task given the analytical tools available in the 1980s. Researchers relied on a combination of chemical and early spectrometric methods.
-
Thin-Layer Chromatography (TLC): TLC was a workhorse technique for both purification and initial characterization. The mobility of the different lipid A species provided clues about their structure, particularly the number of acyl chains.[9]
-
Fast Atom Bombardment Mass Spectrometry (FAB-MS): This was a cutting-edge technique at the time, allowing for the determination of the molecular weights of the different MPL congeners.[1][6][8] This was crucial in confirming the removal of the phosphate group and in identifying the different acylated forms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Early NMR studies, including two-dimensional NMR, were instrumental in assigning the proton signals and confirming the overall structure of the MPL molecule, including the location of the acyl chains.[6][10]
The Structure-Activity Relationship: Uncoupling Toxicity from Adjuvanticity
The early research on MPL laid the foundation for our understanding of the structure-activity relationship of lipid A. By systematically isolating and testing different MPL fractions, researchers made several key discoveries:
-
Reduced Toxicity: The removal of the 1-phosphate group was directly linked to a dramatic reduction in toxicity. Early studies in animal models demonstrated that MPL was at least 100-fold less toxic than the parent LPS.[2]
-
Preserved Immunostimulatory Activity: Despite its reduced toxicity, MPL retained potent immunostimulatory properties. It was shown to activate macrophages and induce the production of various cytokines.[11]
-
Potent Adjuvant Effects: Preclinical studies in mice demonstrated that MPL could significantly enhance the antibody response to a variety of antigens, including poorly immunogenic polysaccharides and proteins.[11][12][13] This adjuvant effect was observed in both young and immunologically immature animals, highlighting its potential for broad applicability.[12][13]
Table 1: Comparative Adjuvant Effects of MPLA on Antibody Responses in Mice
| Antigen | Adjuvant | Mouse Strain | Primary Antibody Response (IgM) | Secondary Antibody Response (IgG) | Reference |
| Type III Pneumococcal Polysaccharide | MPLA | Young (2-4 week old) BALB/c | Significantly Increased | Appearance of IgG1 and IgG3 | [12] |
| S. mutans Glucosyltransferase | MPLA | BALB/c | - | Significantly Higher Plasma IgG | [11] |
The Mechanism of Action: A Glimpse into TLR4 Signaling
While the formal discovery of Toll-like receptors (TLRs) was still in the future, the early research on MPL provided important clues about its mechanism of action. It was clear that MPL interacted with cells of the innate immune system, particularly macrophages, to initiate an immune response.[11] Later research would confirm that MPL, like its parent molecule LPS, is an agonist for TLR4. However, the structural modifications in MPL lead to a biased signaling cascade, favoring the TRIF-dependent pathway over the MyD88-dependent pathway, which is thought to contribute to its reduced pro-inflammatory cytokine induction and lower toxicity.
Diagram: Simplified MPLA Signaling Pathway
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A Senior Application Scientist's Guide to Monophosphoryl Lipid A (MPLA) and its Role in Activating Antigen-Presenting Cells
Executive Summary
Monophosphoryl Lipid A (MPLA) represents a paradigm shift in vaccine adjuvant technology. Derived from the lipopolysaccharide (LPS) of Gram-negative bacteria, it has been chemically detoxified to significantly reduce the pyrogenic effects associated with its parent molecule while retaining potent immunostimulatory properties.[1][2] This guide provides a deep dive into the core mechanism of MPLA: the activation of antigen-presenting cells (APCs). We will explore the nuanced molecular signaling pathways it triggers, the subsequent phenotypic and functional maturation of APCs, and the practical, field-proven methodologies used to characterize these effects. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of MPLA in next-generation vaccines and immunotherapies.
The Genesis of a Modern Adjuvant: Understanding MPLA
The quest for effective vaccines is intrinsically linked to the development of powerful adjuvants. Adjuvants are critical components that enhance the magnitude, quality, and durability of the immune response to a co-administered antigen. MPLA is a first-in-class Toll-like receptor (TLR) agonist that has achieved regulatory approval for human use, marking a significant milestone since the widespread adoption of aluminum salts.[3]
MPLA is derived from the lipid A moiety of LPS, the primary component of the outer membrane of Gram-negative bacteria and the principal mediator of endotoxic shock.[4][5] Through successive acid and base hydrolysis, the toxic 1-phosphate group and a specific fatty acid chain are removed.[1][5] This modification results in a molecule that is at least 100-fold less toxic than LPS but preserves the critical ability to engage the innate immune system.[5] Its primary function is to act as a potent agonist for Toll-like receptor 4 (TLR4), a key pattern recognition receptor expressed on the surface of innate immune cells, most notably APCs.[2][6][7]
The Molecular Keystone: MPLA's Biased Signaling Through TLR4
The interaction between MPLA and the TLR4 receptor complex is the foundational event for its adjuvant activity. Unlike its parent molecule, LPS, which triggers a potent and potentially harmful inflammatory cascade, MPLA engages TLR4 in a more controlled and targeted manner. This phenomenon is often described as "biased agonism."
Mechanism of Action: LPS and MPLA both signal through the TLR4 receptor complex, which includes myeloid differentiation factor 2 (MD-2) and CD14. However, the structural differences in MPLA lead to a distinct conformational change in the receptor complex upon binding. This altered conformation preferentially recruits the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β) over MyD88 (Myeloid differentiation primary response 88) .[8][9][10]
-
LPS Signaling (MyD88 and TRIF): LPS robustly activates both the MyD88 and TRIF-dependent pathways. The MyD88 pathway leads to rapid activation of NF-κB and the production of a broad range of pro-inflammatory cytokines like TNF-α and IL-1β, which are responsible for endotoxicity.[9][11]
-
MPLA Signaling (TRIF-Biased): MPLA's engagement of TLR4 results in minimal activation of the MyD88 pathway but strong activation of the TRIF-dependent pathway.[8][9][11] This pathway culminates in the activation of the transcription factor IRF3, leading to the production of Type I interferons (IFN-α/β) and other key chemokines. This TRIF-biased signaling is the molecular basis for MPLA's favorable safety profile, as it decouples the potent immunostimulatory effects from the strong, acute inflammatory response.[2][8][12]
The Cellular Response: Maturation and Activation of APCs
The downstream consequence of TRIF-dominant signaling is a profound change in the state of antigen-presenting cells, transforming them from quiescent sentinels into highly effective initiators of the adaptive immune response.
Dendritic Cells (DCs)
Dendritic cells are the most potent APCs, uniquely capable of priming naive T cells. MPLA is a powerful catalyst for DC maturation.[6][13] Upon stimulation, both conventional DCs (cDCs) and plasmacytoid DCs (pDCs) undergo significant changes:[6][14]
-
Phenotypic Maturation: There is a marked upregulation of surface molecules critical for T cell interaction. This includes MHC Class II, which presents processed antigens, and co-stimulatory molecules like CD80, CD86, and CD40.[6][14][15] This "Signal 2" provided by co-stimulatory molecules is essential to prevent T cell anergy and ensure full activation.
-
Migration: MPLA induces the expression of chemokine receptors, such as CCR7, which directs the DCs to migrate from peripheral tissues to draining lymph nodes, the primary sites of T cell priming.[16]
-
Cytokine Secretion: MPLA-activated DCs secrete a profile of cytokines, notably IL-12, which is instrumental in driving the differentiation of naive CD4+ T cells towards a T helper 1 (Th1) phenotype.[12][17]
Macrophages and B Cells
While DCs are the primary initiators, other APCs are also modulated by MPLA:
-
Macrophages: MPLA treatment enhances macrophage phagocytic capacity and their ability to kill pathogens via respiratory burst.[18][19] Furthermore, MPLA induces a dynamic metabolic reprogramming in macrophages, initially promoting aerobic glycolysis (the Warburg effect) and later enhancing mitochondrial ATP production, sustaining their activated state.[18][19][20]
-
B Lymphocytes: MPLA can also augment the ability of B cells to process and present antigens, contributing to the overall activation of T helper cells which, in turn, provide help to B cells for antibody production.[13][17][21]
Methodologies for Assessing MPLA-Mediated APC Activation
To rigorously evaluate the efficacy of MPLA-containing formulations, a series of validated in vitro and ex vivo assays are essential. These protocols form a self-validating system, where phenotypic changes are correlated with functional outcomes.
Protocol 1: APC Phenotypic Maturation via Flow Cytometry
Causality: The ability of an adjuvant to mature APCs is a primary indicator of its potential to initiate an adaptive immune response. Flow cytometry provides a quantitative, multi-parameter readout of the key surface markers involved in antigen presentation and T cell co-stimulation.
Step-by-Step Methodology:
-
APC Generation: Isolate monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate into immature DCs using GM-CSF and IL-4 for 5-6 days. Alternatively, use bone marrow-derived DCs (BMDCs) from mice.
-
Stimulation: Plate immature DCs at 1x10⁶ cells/mL. Add MPLA at a predetermined working concentration (e.g., 0.1 - 1 µg/mL).[7][10] Include an unstimulated (negative) control and an LPS (positive) control. Incubate for 24-48 hours.
-
Antibody Staining: Harvest the cells and wash with FACS buffer (PBS + 2% FBS). Stain with a cocktail of fluorescently-conjugated antibodies against lineage and activation markers for 30 minutes on ice, protected from light.
-
Data Acquisition: Wash the cells to remove unbound antibodies and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Gate on the live, single-cell DC population (e.g., CD11c+). Analyze the median fluorescence intensity (MFI) and percentage of positive cells for each activation marker compared to the unstimulated control.
Data Presentation: Key APC Activation Markers
| Marker | Cell Type | Function | Expected Result with MPLA |
|---|---|---|---|
| MHC Class II | DC, MΦ, B Cell | Antigen Presentation to CD4+ T cells | Upregulation |
| CD80 (B7.1) | DC, MΦ, B Cell | Co-stimulation of T cells | Upregulation |
| CD86 (B7.2) | DC, MΦ, B Cell | Co-stimulation of T cells | Upregulation |
| CD40 | DC, MΦ, B Cell | T cell help, APC licensing | Upregulation |
| CCR7 | DC | Homing to Lymph Nodes | Upregulation |
| CD11c | DC, MΦ | Lineage Marker (Integrin) | Stable (used for gating) |
References for markers:[22][23][24][25]
Protocol 2: Cytokine Secretion Profiling using Multiplex Bead Array
Causality: The cytokine milieu created by activated APCs directs the nature of the subsequent T cell response (e.g., Th1 vs. Th2). Multiplex assays are superior to single ELISAs as they provide a comprehensive snapshot of this complex signaling network from a small sample volume, revealing the interplay between different cytokines.[26][27][28]
Step-by-Step Methodology:
-
APC Stimulation: Set up APC cultures and stimulate with MPLA as described in Protocol 1.
-
Supernatant Collection: After the incubation period (typically 24 hours for peak cytokine secretion), centrifuge the plates and carefully collect the cell-free supernatant. Store at -80°C until analysis.
-
Assay Performance: Perform the multiplex assay according to the manufacturer's instructions (e.g., Luminex® xMAP® or Meso Scale Discovery®). This generally involves:
-
Incubating supernatants with antibody-coupled magnetic beads, where each bead set is specific for a different cytokine.
-
Adding a biotinylated detection antibody cocktail.
-
Adding a streptavidin-phycoerythrin (SAPE) reporter.
-
Reading the plate on the appropriate instrument, which quantifies the signal for each cytokine on each distinct bead set.
-
-
Data Analysis: Use the standard curve generated from recombinant cytokine standards to calculate the concentration of each analyte in the samples. Compare cytokine levels from MPLA-stimulated cells to controls.
Data Presentation: Expected Cytokine Profile for MPLA
| Cytokine/Chemokine | Primary Function | Expected Level |
|---|---|---|
| IL-12p70 | Th1 differentiation | Increased |
| IFN-α | Antiviral, DC activation | Increased |
| TNF-α | Pro-inflammatory | Moderately Increased (less than LPS)[12] |
| IL-6 | Pro-inflammatory, B cell help | Moderately Increased (less than LPS)[12] |
| IL-10 | Regulatory | Increased |
| RANTES (CCL5) | Chemoattractant for T cells, monocytes | Increased[11] |
| MCP-1 (CCL2) | Chemoattractant for monocytes | Increased[11] |
References for cytokine profiles:[11][12][29]
Protocol 3: Functional Assessment via Mixed Lymphocyte Reaction (MLR)
Causality: This assay provides the ultimate functional validation. While phenotyping and cytokine profiling are strong indicators, the MLR directly tests the hypothesis that MPLA-matured APCs are more potent activators of T cells. It serves as an in vitro surrogate for the initiation of a primary immune response.[30][31]
Step-by-Step Methodology:
-
Prepare Stimulator Cells: Generate DCs from Donor A and mature them with MPLA for 24-48 hours as previously described. Treat these cells with Mitomycin C (a DNA crosslinker) or irradiate them to prevent their proliferation.[30][32][33] These are now the "stimulator" cells.
-
Prepare Responder Cells: Isolate T cells (or total PBMCs) from a second, HLA-mismatched donor (Donor B). Label these "responder" cells with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE). CFSE is equally distributed to daughter cells upon division, resulting in a halving of fluorescence intensity with each generation.
-
Co-culture: Co-culture the stimulator and responder cells at various ratios (e.g., 1:5, 1:10, 1:20 DC:T cell). Set up controls including T cells alone and T cells with unstimulated DCs.
-
Incubation: Incubate the co-culture for 4-6 days to allow for T cell proliferation.
-
Readout: Analyze T cell proliferation by flow cytometry. Gate on the T cell population and measure the dilution of the CFSE dye. A greater number of peaks with reduced fluorescence indicates more robust proliferation.
Conclusion and Future Perspectives
This compound stands as a testament to rational adjuvant design. By understanding and exploiting the biased signaling of the TLR4 pathway, it has been possible to create an adjuvant that powerfully activates antigen-presenting cells while mitigating the toxicities of its parent molecule. The activation of DCs and macrophages by MPLA—characterized by phenotypic maturation, specific cytokine secretion, and enhanced T cell priming capabilities—is the critical link that translates innate immune recognition into a robust and durable adaptive response, particularly a Th1-skewed response beneficial for fighting intracellular pathogens and cancer.[3][6]
The methodologies outlined in this guide provide a robust framework for researchers to dissect and validate the immunomodulatory effects of MPLA in their specific applications. As immunotherapy continues to evolve, the combination of MPLA with other immune modulators, such as checkpoint inhibitors, holds immense promise for synergistic anti-tumor effects, further cementing the central role of APC activation in modern medicine.[14]
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Sherwood-Bohannon Lab. (n.d.). The TLR4 Agonist this compound Drives Broad Resistance to Infection via Dynamic Reprogramming of Macrophage Metabolism. UTMB Health. Available at: [Link]
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O'Neill, L.A., et al. (2019). The TLR4 agonist this compound drives broad resistance to infection via dynamic reprogramming of macrophage metabolism. The Journal of Immunology. Available at: [Link]
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Cui, W., et al. (2014). TLR4 ligands LPS and MPLA differentially regulate effector and memory CD8+ T cell differentiation. The Journal of Immunology. Available at: [Link]
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UTMB Health SHARED. (n.d.). Mechanisms of Immuno-Modulation With The TLR4 Agonist this compound in the Treatment of Sepsis. UTMB Health. Available at: [Link]
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Hülsmann, M., et al. (2015). MPLA shows attenuated pro-inflammatory properties and diminished capacity to activate mast cells in comparison with LPS. Allergy. Available at: [Link]
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Ra, J., et al. (2022). Modulation of dendritic cell metabolism by an MPLA-adjuvanted allergen product for specific immunotherapy. Frontiers in Immunology. Available at: [Link]
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De Becker, I., et al. (2000). The adjuvant this compound increases the function of antigen-presenting cells. International Immunology. Available at: [Link]
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Ra, J., et al. (2022). Modulation of dendritic cell metabolism by an MPLA-adjuvanted allergen product for specific immunotherapy. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). MPLA-containing vaccine preparations also activate the metabolism of... ResearchGate. Available at: [Link]
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Antibodies.com. (n.d.). Dendritic Cell Markers. Antibodies.com. Available at: [Link]
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De Becker, I., et al. (2000). adjuvant this compound increases the function of antigen-presenting cells. International Immunology. Available at: [Link]
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Flow Contract Site Laboratory. (2019). Using Flow Cytometry to Immunophenotype Dendritic Cells: Master Regulators of the Immune System. FCSL. Available at: [Link]
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De Becker, I., et al. (2000). The adjuvant this compound increases the function of antigen-presenting cells. International Immunology. Available at: [Link]
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ResearchGate. (n.d.). Dendritic cell activation markers. Flow cytometry data for surface... ResearchGate. Available at: [Link]
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Creative Diagnostics. (n.d.). This compound (MPLA) (Synthetic, TLR4/Th1, vaccine adjuvant). Creative Diagnostics. Available at: [Link]
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KCAS Bio. (2022). Deciphering Dendritic Cells Using Flow Cytometry. KCAS Bio. Available at: [Link]
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Persing, D. H., et al. (2002). This compound (MPL) as an Adjuvant for Anti-Cancer Vaccines: Clinical Results. Madame Curie Bioscience Database. Available at: [Link]
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Creative Diagnostics. (n.d.). MPLA Synthetic Adjuvants. Creative Diagnostics. Available at: [Link]
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ResearchGate. (2015). Can anyone recommend a Mixed lymphocyte reaction protocol?. ResearchGate. Available at: [Link]
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Xeno Diagnostics. (n.d.). How to perform a Mixed Lymphocyte Reaction?. Xeno Diagnostics. Available at: [Link]
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Cellomatics Biosciences. (n.d.). Mixed Lymphocyte Reaction (MLR). Cellomatics Biosciences. Available at: [Link]
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Buglione-Corbett, R., et al. (2013). Serum Cytokine Profiles Associated with Specific Adjuvants Used in a DNA Prime-Protein Boost Vaccination Strategy. PLOS One. Available at: [Link]
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de Jager, W., et al. (2009). Profiling of cytokine and chemokine responses using multiplex bead array technology. Methods in Molecular Biology. Available at: [Link]
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Sartorius. (n.d.). Mixed Lymphocyte Reaction (MLR). Sartorius. Available at: [Link]
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Charles River Laboratories. (n.d.). Multiplex Cytokine Assays for Immune Profiling. Charles River Laboratories. Available at: [Link]
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van Deuren, M., et al. (2016). Cytokine Production Assays Reveal Discriminatory Immune Defects in Adults with Recurrent Infections and Noninfectious Inflammation. Journal of Clinical Immunology. Available at: [Link]
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ResearchGate. (n.d.). MPLA shows attenuated pro-inflammatory properties and diminished capacity to activate mast cells in comparison to LPS. ResearchGate. Available at: [Link]
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Ra, J., et al. (2019). The vaccine adjuvant MPLA activates glycolytic metabolism in mouse mDC by a JNK-dependent activation of mTOR-signaling. Immunology Letters. Available at: [Link]
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Understanding the Th1-Biasing Adjuvant Activity of Monophosphoryl Lipid A
An In-Depth Technical Guide
Abstract
Monophosphoryl Lipid A (MPL), a detoxified derivative of lipopolysaccharide (LPS), stands as a cornerstone of modern vaccine adjuvant technology.[1][2] Its remarkable ability to retain the potent immunostimulatory properties of its parent molecule while exhibiting significantly reduced toxicity has led to its inclusion in several licensed human vaccines.[1][2][3][4] A key feature of MPL's adjuvant activity is its capacity to steer the adaptive immune response towards a robust T helper 1 (Th1) phenotype, which is critical for clearing intracellular pathogens and for effective anti-tumor immunity. This guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning MPL's Th1-biasing effects, details field-proven experimental protocols for its evaluation, and offers insights for researchers and drug development professionals seeking to leverage this powerful adjuvant.
Introduction: The Rationale for a Detoxified Endotoxin
The bacterial endotoxin LPS is one of the most potent activators of the innate immune system. However, its inherent pyrogenicity and toxicity preclude its direct use in human vaccines. MPL is derived from the lipid A portion of LPS from Salmonella minnesota R595 through successive acid and base hydrolysis, a process that removes a phosphate group and a fatty acid chain.[3][5] This structural modification is the key to its attenuated toxicity, reducing it by at least 100-fold compared to LPS while preserving its desirable adjuvant properties.[3] MPL is a critical component of Adjuvant System 04 (AS04), used in the human papillomavirus (HPV) vaccine Cervarix® and the hepatitis B virus (HBV) vaccine Fendrix®, demonstrating its established safety and efficacy in humans.[6][7][8][9]
The Molecular Core: TLR4-Mediated Signaling
The primary mechanism of action for MPL is its function as an agonist for the Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[3][4][6][7][10] Some evidence also suggests a potential role for TLR2 in MPL-mediated effects.[11][12]
2.1. The TLR4 Signaling Cascade
Upon administration, MPL engages with the TLR4-MD-2 receptor complex on the surface of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages.[3][13][14] This binding event triggers a conformational change that initiates intracellular signaling through two distinct downstream pathways mediated by adaptor proteins: MyD88 and TRIF (TIR-domain-containing adapter-inducing interferon-β).[15]
-
MyD88-Dependent Pathway: This pathway leads to the early activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines like TNF-α and IL-6.
-
TRIF-Dependent Pathway: This pathway is crucial for the Th1-biasing activity of MPL. It results in the late activation of NF-κB and the activation of interferon regulatory factor 3 (IRF3), leading to the production of Type I interferons (IFN-α/β).
It has been proposed that MPL's reduced toxicity and Th1-polarizing capacity are due to a "TRIF-biased" signaling, which favors the TRIF-dependent pathway over the more inflammatory MyD88-dependent pathway stimulated by native LPS.[7][15]
Caption: MPL signaling through the TLR4/MD-2 complex activates both MyD88 and TRIF pathways.
2.2. Activation of Antigen-Presenting Cells
The signaling cascade culminates in the activation and maturation of APCs. This is characterized by:
-
Upregulation of Co-stimulatory Molecules: Increased surface expression of CD40, CD80, and CD86, which are essential for providing the "second signal" required for T-cell activation.[16]
-
Enhanced Antigen Presentation: Increased expression of MHC class II molecules, leading to more efficient presentation of processed antigens to naive CD4+ T cells.
-
Migration: Activated DCs migrate from the site of injection to the draining lymph nodes, where they can prime adaptive immune responses.[13]
The Th1-Biasing Cytokine Signature
The defining feature of MPL is its ability to induce a cytokine milieu that strongly promotes the differentiation of naive CD4+ T cells into effector Th1 cells.
-
Interleukin-12 (IL-12): This is the master regulator of Th1 differentiation. MPL is a potent inducer of IL-12 production by DCs and macrophages.[11][17][18]
-
Interferon-gamma (IFN-γ): The signature effector cytokine of Th1 cells, IFN-γ is critical for activating macrophages to kill intracellular pathogens. MPL significantly enhances antigen-specific IFN-γ production.[17][18]
-
Tumor Necrosis Factor-alpha (TNF-α): A key pro-inflammatory cytokine that contributes to the Th1-mediated inflammatory response.[17][19]
-
Suppression of Th2 Responses: Concurrently, MPL can suppress the production of Th2-associated cytokines, such as IL-5, thereby skewing the immune response away from an allergic or humoral-dominant phenotype.[18]
| Cytokine | Typical Response to MPL Adjuvantation | Key Function in Th1 Bias | Reference |
| IL-12p40/p70 | Significantly Increased | Drives differentiation of naive T cells into Th1 cells. | [11][17][18] |
| IFN-γ | Significantly Increased | Hallmark Th1 effector cytokine; activates macrophages. | [17][18] |
| TNF-α | Increased | Pro-inflammatory; supports cell-mediated immunity. | [17][19] |
| IL-6 | Increased | Pro-inflammatory cytokine; promotes T cell proliferation. | [17][20] |
| IL-5 | Decreased | Key Th2 cytokine; its suppression indicates a shift away from Th2. | [18] |
| IL-10 | Variable Increase | A regulatory cytokine, its induction by MPL can be context-dependent. | [11][12][21] |
Methodologies for Evaluating Th1-Biasing Activity
A multi-faceted approach combining in vitro and in vivo assays is essential to comprehensively characterize the Th1-biasing activity of MPL.
4.1. In Vitro Protocol: Cytokine Profiling in Human PBMCs
This assay provides a direct measure of MPL's effect on human immune cells.
-
Objective: To quantify the production of Th1 (IFN-γ, IL-12) and Th2 (IL-5) cytokines from human peripheral blood mononuclear cells (PBMCs) in response to an antigen adjuvanted with MPL.
-
Methodology:
-
Isolate PBMCs: Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Plate PBMCs at 2 x 10⁵ cells/well in a 96-well plate.
-
Stimulation: Add antigen (e.g., grass pollen extract at 20 µg/mL) with or without MPL (10 µg/mL).[18] Include controls: media only, antigen only, and MPL only.
-
Incubation: Culture for 6 days at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Analysis: Measure IFN-γ, IL-12, and IL-5 concentrations using commercially available ELISA kits.
-
-
Self-Validating System: The inclusion of antigen-only and MPL-only controls is critical. A significant increase in the IFN-γ:IL-5 ratio in the "Antigen + MPL" group compared to the "Antigen only" group validates the Th1-biasing effect.[18]
4.2. In Vivo Protocol: Murine Immunization and Immune Response Analysis
Animal models are indispensable for evaluating the adjuvant effect within a complete biological system.
-
Objective: To assess MPL's ability to induce Th1-associated antibody isotypes (IgG2a/c) and antigen-specific IFN-γ-producing T cells in mice.
-
Methodology:
-
Animal Model: Use C57BL/6 mice (n=5-10 per group), which are known to mount robust Th1 responses.
-
Formulation: Prepare immunogens by mixing an antigen (e.g., 25 µg Ovalbumin) with or without MPL (e.g., 25 µg). A vehicle control (e.g., PBS) is essential.
-
Immunization Schedule: Administer a prime immunization (Day 0) and a boost immunization (Day 14) via a relevant route (e.g., intranasal or intramuscular).[17]
-
Sample Collection (Antibody Analysis): Collect blood via submandibular or tail bleed at Day 14 (pre-boost) and Day 28 (post-boost). Isolate sera.
-
ELISA for Antibody Isotypes: Coat plates with the antigen. Use the collected sera to determine the titers of antigen-specific IgG1 (Th2-indicator) and IgG2c (Th1-indicator in C57BL/6 mice).[17]
-
Sample Collection (T-cell Analysis): At Day 28, sacrifice the mice and aseptically harvest the spleens.
-
ELISpot for IFN-γ: Prepare single-cell suspensions of splenocytes. Stimulate the cells in vitro with the specific antigen (or a relevant peptide) on an anti-IFN-γ antibody-coated ELISpot plate. The number of spots corresponds to the number of IFN-γ-secreting cells.[22]
-
-
Self-Validating System: A successful Th1-biasing outcome is demonstrated by a significantly higher IgG2c:IgG1 ratio and a greater number of IFN-γ spots in the MPL-adjuvanted group compared to the group receiving antigen alone.
Caption: Workflow for in vivo evaluation of MPL's Th1-biasing activity in a mouse model.
Conclusion and Future Perspectives
This compound exerts its Th1-biasing adjuvant activity through a well-defined molecular mechanism centered on the TRIF-biased activation of the TLR4 signaling pathway in antigen-presenting cells. This leads to the production of a potent Th1-polarizing cytokine milieu, most notably IL-12, which drives the development of robust cell-mediated immunity. The experimental protocols detailed herein provide a reliable framework for researchers to validate and quantify this critical adjuvant function.
The success of MPL in licensed vaccines has paved the way for next-generation adjuvants.[3][8][23] Current research focuses on developing fully synthetic MPL analogues (such as Glucopyranosyl Lipid Adjuvant, GLA) to improve batch-to-batch consistency and further refine the structure-activity relationship.[24] Furthermore, the combination of MPL with other immunostimulants, such as the saponin QS-21 in the AS01 adjuvant system, has demonstrated synergistic effects, leading to even more potent and durable Th1 and CD8+ T-cell responses.[8][17][24] These advancements continue to underscore the pivotal role of TLR4 agonists like MPL in the future of vaccine development.
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A Technical Guide to the Molecular Basis for the Reduced Toxicity of Monophosphoryl Lipid A Compared to Lipopolysaccharide
Abstract
Monophosphoryl Lipid A (MPLA) represents a significant advancement in immunology, offering potent adjuvant properties with substantially lower toxicity than its parent molecule, Lipopolysaccharide (LPS). This guide provides an in-depth technical exploration of the molecular mechanisms underpinning this critical difference. We will dissect the structural distinctions between MPLA and LPS, analyze their differential engagement with the Toll-like receptor 4 (TLR4) complex, and delineate the resulting divergent downstream signaling cascades. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how MPLA's unique properties are harnessed for safer and more effective vaccine adjuvants and immunotherapies.
Introduction: The Double-Edged Sword of LPS and the Rise of MPLA
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its immunostimulatory properties, primarily mediated through the lipid A moiety, can be beneficial in eliciting a robust immune response. However, this potent activity is intrinsically linked to high toxicity, capable of inducing septic shock, which has historically precluded its direct use as a vaccine adjuvant in humans.[1][2]
The development of this compound (MPLA) was a landmark achievement in decoupling the potent adjuvant effects of lipid A from its pyrogenic toxicity.[3][4] MPLA is a derivative of LPS, specifically from the lipid A portion of Salmonella minnesota R595, that has been chemically modified to remove a phosphate group and a secondary acyl chain.[4][5] This detoxification process results in a molecule that is at least 100 to 1000 times less toxic than LPS while retaining significant immunostimulatory capabilities, making it a safe and effective adjuvant in several licensed human vaccines.[4][5][6][7]
Structural Determinants of Toxicity: A Tale of Two Molecules
The profound difference in the biological activity of LPS and MPLA originates from subtle yet critical differences in their molecular architecture. The key modifications that transform the highly toxic LPS into the well-tolerated MPLA are:
-
Dephosphorylation: The removal of the phosphate group at the 1-position of the diglucosamine backbone is a primary detoxification step.[5][8]
-
Acyl Chain Composition: MPLA has a reduced number of acyl chains compared to the hexa-acylated structure of potent LPS. Typically, MPLA is a heterogeneous mixture of penta-, hexa-, and hepta-acylated species, with the overall reduction in acylation contributing to its lower toxicity. The length and position of these acyl chains are also critical determinants of TLR4 activation.[9][10][11]
These structural alterations are not merely a passive loss of function but actively shift the nature of the interaction with the host's immune recognition machinery.
Diagram: Structural Comparison of LPS and MPLA
Caption: Simplified structural comparison of LPS Lipid A and MPLA, highlighting the absence of one phosphate group and a reduced number of acyl chains in MPLA.
Differential TLR4 Signaling: The MyD88 vs. TRIF Dichotomy
Both LPS and MPLA exert their effects through Toll-like receptor 4 (TLR4), a pattern recognition receptor on the surface of innate immune cells.[3][12] However, the manner in which they engage TLR4 and the subsequent downstream signaling pathways they initiate are markedly different. TLR4 signaling is unique in that it can proceed through two distinct adaptor protein pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[13][14][15]
-
LPS: Activates both the MyD88- and TRIF-dependent pathways.[1][16]
-
MPLA: Is considered a TRIF-biased agonist, predominantly activating the TRIF-dependent pathway with minimal engagement of the MyD88-dependent pathway.[1][16][17][18]
The MyD88-Dependent Pathway: The Engine of Inflammation
The MyD88-dependent pathway is initiated at the plasma membrane. Upon LPS binding to the TLR4-MD2 complex, the sorting adaptor TIRAP (Mal) is recruited, which in turn recruits the primary adaptor protein, Myeloid differentiation primary response 88 (MyD88).[19][20][21] This leads to the activation of downstream kinases such as IRAKs and TRAF6, culminating in the activation of the transcription factor NF-κB.[21] NF-κB activation drives the rapid and robust transcription of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[13][19] It is the overstimulation of this pathway by LPS that leads to the excessive cytokine production, or "cytokine storm," characteristic of septic shock.
The TRIF-Dependent Pathway: Orchestrating Adjuvant Activity
The TRIF-dependent pathway is initiated following the endocytosis of the TLR4 complex.[22][23] From the endosome, TLR4 recruits a different set of adaptor proteins: the sorting adaptor TRAM (TRIF-related adaptor molecule) and the signaling adaptor TRIF (TIR-domain-containing adapter-inducing interferon-β).[20][24][25] Activation of the TRIF pathway leads to the phosphorylation of the transcription factor IRF3, which drives the expression of type I interferons (e.g., IFN-β).[13][24] This pathway is critical for the adjuvant effects of TLR4 agonists, including the maturation of dendritic cells, enhancement of antigen presentation, and the promotion of Th1-type immune responses, all of which are crucial for effective vaccination.[3][12][26][27]
The reduced toxicity of MPLA is largely attributed to its preferential activation of this TRIF-dependent pathway, which generates a potent adjuvant response with significantly less of the inflammatory cytokine production associated with the MyD88 pathway.[1][12][16][28]
Diagram: LPS vs. MPLA Signaling Pathways
Caption: Differential signaling pathways activated by LPS and MPLA through the TLR4 receptor complex.
Experimental Evidence and Cytokine Profiles
The TRIF-biased signaling of MPLA is supported by a wealth of experimental data. Studies using bone marrow-derived macrophages from wild-type, MyD88-deficient, and TRIF-deficient mice have been instrumental in dissecting these pathways.
Table 1: Comparative Cytokine Induction by LPS and MPLA
| Cytokine | Predominant Pathway | Typical Response to LPS | Typical Response to MPLA | Implication |
| TNF-α | MyD88-dependent | Strong, rapid induction | Weak induction[1][29][30] | Reduced systemic inflammation |
| IL-6 | MyD88-dependent | Strong induction | Weak induction[1][29][30] | Lower pyrogenicity |
| IL-1β | MyD88-dependent | Strong induction | Weak induction[1][5][29] | Reduced inflammatory cascade |
| IFN-β | TRIF-dependent | Moderate induction | Potent induction[13][17] | Strong adjuvant activity |
| IP-10 (CXCL10) | TRIF-dependent | Moderate induction | Potent induction[31] | T-cell recruitment |
| RANTES (CCL5) | TRIF-dependent | Moderate induction | Potent induction[31] | T-cell recruitment |
As the table illustrates, MPLA induces a cytokine profile skewed away from the potent pro-inflammatory mediators that drive LPS toxicity, while maintaining or even enhancing the production of TRIF-dependent cytokines and chemokines that are beneficial for its adjuvant function.[1][29][31]
Experimental Protocols
In Vitro Macrophage Stimulation and Cytokine Analysis
This protocol outlines a standard method for comparing the cytokine response to LPS and MPLA in primary macrophages.
Objective: To quantify the production of MyD88-dependent (TNF-α, IL-6) and TRIF-dependent (IFN-β, IP-10) cytokines following stimulation with LPS and MPLA.
Methodology:
-
Cell Culture: Isolate bone marrow-derived macrophages (BMDMs) from C57BL/6 mice and culture in complete RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and M-CSF.
-
Plating: Seed BMDMs in 24-well plates at a density of 5 x 10^5 cells/well and allow to adhere overnight.
-
Stimulation: Replace the medium with fresh complete medium containing either LPS (100 ng/mL) or MPLA (1 µg/mL). Include an unstimulated control (vehicle only).
-
Incubation: Incubate the cells for 6 hours (for early TNF-α response) and 24 hours (for other cytokines) at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the culture supernatants.
-
Cytokine Quantification: Analyze the supernatants for cytokine concentrations using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs for TNF-α, IL-6, IFN-β, and IP-10, according to the manufacturer's instructions.
-
Data Analysis: Calculate the mean cytokine concentrations for each condition and perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the responses to LPS and MPLA.
Diagram: Experimental Workflow for Cytokine Profiling
Caption: Step-by-step workflow for comparing the cytokine profiles induced by LPS and MPLA in primary macrophages.
Conclusion: A Paradigm of Rational Adjuvant Design
The reduced toxicity of MPLA compared to LPS is a direct consequence of its altered chemical structure, which fundamentally changes its interaction with the TLR4 signaling complex. By preferentially engaging the TRIF-dependent pathway, MPLA minimizes the potent pro-inflammatory signaling driven by the MyD88-dependent pathway. This TRIF-biased signaling allows MPLA to retain the desirable adjuvant properties necessary for robust vaccine responses—such as dendritic cell maturation and the induction of a Th1-biased immune response—while avoiding the dangerous systemic inflammation associated with its parent molecule.[1][2][16][28] The story of MPLA serves as a premier example of rational immunomodulator design, providing a safer, effective tool for modern vaccine development.
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Foundational Studies on the Safety Profile of Monophosphoryl Lipid A: A Technical Guide
<
Introduction: The Imperative for Potent and Safe Adjuvants
The evolution of vaccine technology towards subunit, recombinant, and nucleic acid-based antigens has necessitated the parallel development of sophisticated adjuvants. These components are critical for enhancing the magnitude and directing the quality of the immune response to otherwise poorly immunogenic antigens.[1][2] Monophosphoryl Lipid A (MPL), a derivative of the lipopolysaccharide (LPS) from Salmonella minnesota R595, represents a landmark achievement in adjuvant development.[1][3] Through targeted chemical modification—specifically, the removal of a phosphate group and a fatty acid chain from the parent LPS molecule—the potent immunostimulatory properties of lipid A are largely preserved, while its endotoxicity is dramatically attenuated by at least 100-fold.[2][3][4]
This technical guide provides an in-depth exploration of the foundational studies that have established the safety profile of MPL. It is intended for researchers, scientists, and drug development professionals engaged in vaccine formulation and evaluation. We will dissect the mechanism of action, detail the key preclinical safety assessments, and provide standardized protocols for the in vitro and in vivo evaluation of MPL-adjuvanted vaccines.
Mechanistic Basis for the Safety Profile of MPL: A Tale of Two Pathways
The attenuated toxicity of MPL is intrinsically linked to its unique interaction with the Toll-like receptor 4 (TLR4) signaling complex.[5][6] Unlike its highly pyrogenic precursor, LPS, MPL preferentially activates the TRIF-dependent signaling pathway over the MyD88-dependent pathway.[6][7] This differential signaling is the cornerstone of its favorable safety profile.
The MyD88-dependent pathway , strongly activated by LPS, leads to the rapid production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are associated with the systemic inflammatory response and endotoxicity.[7][8] In contrast, the TRIF-dependent pathway , which MPL favors, results in the production of Type I interferons (IFN-α/β) and the maturation of dendritic cells (DCs), crucial for shaping a robust adaptive immune response.[6][8] This pathway promotes a Th1-biased immune response, characterized by the production of IFN-γ, which is essential for cell-mediated immunity against intracellular pathogens and tumors.[3][9]
Furthermore, studies have shown that MPL induces higher levels of the anti-inflammatory cytokine IL-10 compared to LPS.[10] This enhanced IL-10 production may actively contribute to the dampening of the pro-inflammatory cascade, further reducing the potential for adverse reactions.[10]
Preclinical Safety Evaluation: A Multi-faceted Approach
The safety of MPL has been extensively evaluated in a range of preclinical studies, adhering to stringent regulatory guidelines from bodies such as the FDA and WHO.[11][12][13] These investigations form a critical part of the evidence base supporting its clinical use.
Repeat-Dose Toxicity Studies
Comprehensive repeat-dose toxicity studies in various animal models, including rats, rabbits, and dogs, have been conducted.[3][14] These studies consistently demonstrate that at clinically relevant doses, the effects of MPL are primarily related to its intended immunostimulatory activity.[14] Common observations include increased spleen weight and elevated white blood cell counts, which are indicative of an active immune response rather than systemic toxicity.[3][14] Importantly, these studies have shown no adverse effects on cardiovascular, respiratory, or reproductive functions.[3][14]
| Preclinical Safety Study | Animal Model(s) | Key Findings | Citation(s) |
| Repeat-Dose Toxicity | Rat, Rabbit, Dog | Expected immunostimulatory effects (e.g., increased spleen weight, leukocytosis). No adverse effects on major organ systems. | [3][14] |
| Cardiovascular & Respiratory Safety | Dog | No adverse effects on cardiovascular or respiratory function. | [3][14] |
| Reproduction Toxicity | Rat, Rabbit | No adverse effects on fertility, embryonic-fetal development, or pre- and post-natal development. | [3][14] |
| Genotoxicity | In vitro & in vivo assays | No evidence of mutagenic or clastogenic potential. | [14] |
Local and Systemic Reactogenicity
Local and systemic reactogenicity are expected consequences of adjuvant activity, reflecting the initiation of an innate immune response at the site of injection.[15][16] For MPL-adjuvanted vaccines, these reactions are typically mild to moderate and transient.[2][17]
-
Local Reactions: Commonly observed local reactions include pain, tenderness, redness, and swelling at the injection site.[15][16][17] These are a result of the localized inflammation and recruitment of immune cells necessary for an effective immune response.
-
Systemic Reactions: Systemic reactions may include transient flu-like symptoms such as fever, headache, myalgia, and fatigue.[2][15] These are generally short-lived and resolve without intervention.
It is crucial to differentiate between this expected reactogenicity and unacceptable toxicity. The mild and transient nature of MPL-associated reactions is a key aspect of its favorable safety profile.[2]
Pyrogenicity Testing
Given its origin from LPS, a potent pyrogen, rigorous testing for pyrogenicity is a critical quality control step for MPL. The Rabbit Pyrogen Test and the Limulus Amebocyte Lysate (LAL) assay are standard methods used to ensure that MPL preparations are free from unacceptable levels of pyrogenic activity.[12] The detoxification process significantly reduces the pyrogenic potential of MPL compared to its parent LPS molecule.[2]
Key Experimental Protocols for Safety Assessment
The following protocols provide a framework for the in vitro and in vivo evaluation of the safety profile of MPL-adjuvanted vaccine candidates.
In Vitro Assessment of Cytokine Production
Objective: To characterize the cytokine profile induced by an MPL-adjuvanted vaccine in human peripheral blood mononuclear cells (PBMCs) or monocyte-derived dendritic cells (mo-DCs).
Methodology:
-
Cell Isolation: Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation. For mo-DCs, further isolate monocytes and differentiate them using GM-CSF and IL-4.
-
Cell Culture: Plate the cells at a density of 1 x 10^6 cells/mL in a complete RPMI-1640 medium.
-
Stimulation: Treat the cells with the MPL-adjuvanted vaccine, MPL alone, LPS (as a positive control for pro-inflammatory response), and a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Analysis: Quantify the levels of key cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10, IFN-γ, IL-12p70) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
Causality and Interpretation: This assay provides a direct measure of the inflammatory potential of the vaccine formulation. A favorable safety profile is indicated by a cytokine signature skewed towards a Th1-polarizing response (IFN-γ, IL-12) with moderate levels of pro-inflammatory cytokines and a detectable IL-10 response, in contrast to the strong pro-inflammatory profile induced by LPS.[10][18]
In Vivo Assessment of Local Reactogenicity in a Murine Model
Objective: To evaluate the local reactogenicity of an MPL-adjuvanted vaccine following intramuscular or subcutaneous administration in mice.[19]
Methodology:
-
Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.
-
Vaccine Administration: Inject a cohort of mice with the MPL-adjuvanted vaccine. Include control groups receiving the antigen alone, MPL alone, and a vehicle control (e.g., saline).
-
Observation: At specified time points (e.g., 6, 24, 48, and 72 hours post-injection), visually inspect the injection site for signs of local reaction, including:
-
Erythema (redness)
-
Edema (swelling)
-
-
Measurement: Measure the diameter of any erythema and the thickness of the injection site (using calipers) to quantify the reaction.
-
Histopathology (Optional): At the end of the observation period, euthanize the animals and collect the tissue at the injection site for histopathological analysis to assess cellular infiltration and tissue damage.
Causality and Interpretation: This model provides a quantitative and qualitative assessment of the local inflammatory response. A safe and effective adjuvant will induce a transient and localized inflammatory infiltrate that resolves within a few days, without causing extensive tissue necrosis or ulceration.[17] This localized inflammation is essential for recruiting antigen-presenting cells and initiating the adaptive immune response.
Biodistribution and Persistence
Understanding the fate of MPL in vivo is crucial for a comprehensive safety assessment. Studies in rats have shown that following intraperitoneal administration, MPL is distributed to various tissues, including the liver, lungs, spleen, and kidneys.[20] It is primarily found in macrophages and endothelial cells.[20] The intensity of MPL detection decreases significantly by 48 hours, indicating its clearance from the body.[20] This lack of long-term persistence at the injection site or in distal organs is another important aspect of its safety profile.
Clinical Experience and Regulatory Acceptance
The robust preclinical safety data for MPL has been substantiated by extensive clinical experience.[2] MPL, as a component of Adjuvant Systems like AS01 and AS04, is a key ingredient in several licensed vaccines, including those for human papillomavirus (HPV), hepatitis B, and herpes zoster.[6][9] These vaccines have been administered to hundreds of thousands of individuals, and post-licensure surveillance continues to support the favorable benefit-risk profile of MPL-containing adjuvants.[2]
Conclusion
This compound stands as a testament to the successful rational design of a vaccine adjuvant that uncouples potent immunostimulatory activity from significant toxicity. Its safety profile is grounded in its preferential activation of the TRIF-dependent TLR4 signaling pathway, leading to a controlled and effective immune response. A comprehensive suite of preclinical safety studies, including repeat-dose toxicity, reactogenicity, and biodistribution, has consistently demonstrated its suitability for human use. The standardized in vitro and in vivo protocols outlined in this guide provide a framework for the continued development and evaluation of next-generation vaccines incorporating this pivotal adjuvant. The extensive clinical data and regulatory acceptance of MPL-adjuvanted vaccines further solidify its position as a cornerstone of modern vaccinology.
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Evans, J. T., Cluff, C. W., Johnson, D. A., Lacy, M. J., & Persing, D. H. (2017). Rationally Designed TLR4 Ligands for Vaccine Adjuvant Discovery. mBio. Available at: [Link] [Accessed January 8, 2026].
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(2024). Safety and efficacy of toll-like receptor agonists as therapeutic agents and vaccine adjuvants for infectious diseases in animals: a systematic review. NIH. Available at: [Link] [Accessed January 8, 2026].
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(n.d.). This compound (MPLA) (Synthetic, TLR4/Th1, vaccine adjuvant). Creative Diagnostics. Available at: [Link] [Accessed January 8, 2026].
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(n.d.). Distribution and localization of this compound in selected tissues of the rat. PubMed. Available at: [Link] [Accessed January 8, 2026].
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A Technical Guide to the TRIF-Dependent Signaling Pathway in Monophosphoryl Lipid A (MPLA) Immunostimulation
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Monophosphoryl Lipid A (MPLA) represents a significant advancement in vaccine adjuvant technology, offering robust immunostimulatory properties with a markedly improved safety profile compared to its parent molecule, lipopolysaccharide (LPS). This guide provides an in-depth exploration of the core mechanism underpinning MPLA's efficacy: its preferential activation of the Toll-like Receptor 4 (TLR4) signaling cascade via the TRIF-dependent (TIR-domain-containing adapter-inducing interferon-β) pathway. While TLR4 is unique in its ability to signal through two distinct adaptor pathways—MyD88-dependent and TRIF-dependent—MPLA exhibits a notable bias towards the latter.[1][2] This TRIF-biased signaling is critical for inducing a Type I interferon response, which is instrumental in priming and shaping the adaptive immune response, a key feature of its adjuvant function.[3][4] In contrast, the attenuated activation of the MyD88-dependent pathway, which is strongly triggered by LPS, results in a diminished release of pyrogenic proinflammatory cytokines, explaining MPLA's low toxicity.[5] This guide will dissect the molecular architecture of the TRIF-dependent pathway, explain the concept of TRIF-bias, and provide a validated experimental workflow for researchers to investigate this critical signaling axis.
Part 1: Foundational Concepts: MPLA and the Dual Nature of TLR4 Signaling
MPLA is a low-toxicity derivative of LPS, a major component of the outer membrane of Gram-negative bacteria.[6] It is produced by the acid hydrolysis of LPS from strains like Salmonella minnesota, a process that removes the 1-phosphate group and a portion of the acyl chains.[1] This structural modification is fundamental to its altered biological activity. As a potent vaccine adjuvant, MPLA is a component of the FDA-approved human papillomavirus vaccine, Cervarix, and other advanced adjuvant systems.[7]
The biological activity of MPLA is mediated through the Toll-like Receptor 4 (TLR4). TLR4 is a pattern recognition receptor (PRR) that stands apart from other TLRs due to its capacity to engage two distinct intracellular signaling pathways, each dictated by a different set of adaptor proteins.[1][8]
-
The MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and involves the sequential recruitment of the adaptor proteins TIRAP (Mal) and MyD88 (Myeloid differentiation primary response 88). It culminates in the activation of transcription factors like NF-κB and AP-1, leading to the rapid production of pro-inflammatory cytokines such as TNF-α and IL-6.[7][9] This pathway is the primary driver of the potent, and often toxic, inflammatory effects of LPS.[2]
-
The TRIF-Dependent Pathway: Also known as the MyD88-independent pathway, this cascade is initiated following the endocytosis of the TLR4 receptor complex.[8][10] It is mediated by the adaptor proteins TRAM (TRIF-related adaptor molecule) and TRIF.[8] The ultimate outcome of this pathway is the activation of the transcription factor IRF3 (Interferon regulatory factor 3), leading to the production of Type I interferons (IFN-α/β) and the upregulation of co-stimulatory molecules on antigen-presenting cells (APCs).[4][11][12]
MPLA's success as an adjuvant hinges on its ability to uncouple these two pathways, strongly favoring the TRIF-dependent arm while only weakly engaging the MyD88-dependent one.[2][13] This "TRIF-bias" allows MPLA to drive the desired immunostimulatory and adaptive priming effects without inducing the systemic inflammation associated with high levels of MyD88 activation.[5]
Part 2: Molecular Dissection of the MPLA-Induced TRIF-Dependent Cascade
The activation of the TRIF pathway by MPLA is a coordinated, multi-step process that is spatially and temporally distinct from MyD88 signaling.
Step 1: TLR4 Internalization - The Spatiotemporal Switch
Upon binding of MPLA to the TLR4-MD-2 complex on the cell surface, the receptor complex is internalized into early endosomes.[8][10] This translocation from the plasma membrane to an intracellular compartment is a critical prerequisite for TRIF-dependent signaling to occur and serves as the switch that disengages the TIRAP-MyD88 pathway and allows for the engagement of the TRAM-TRIF axis.[10]
Step 2: TRAM - The Sorting and Bridging Adaptor
Inside the endosome, the cytoplasmic TIR domain of TLR4 becomes accessible to the TRIF-related adaptor molecule (TRAM). TRAM is a sorting adaptor that is targeted to the plasma membrane and endosomal compartments via N-terminal myristoylation, a lipid modification essential for its function.[14] TRAM acts as a specific bridging adaptor for TLR4, physically linking the receptor to the central signaling hub, TRIF.[8][15] This recruitment is exclusive to TLR4 signaling, as other TRIF-utilizing receptors like TLR3 recruit TRIF directly.[14]
Step 3: TRIF - The Central Signaling Hub
Once recruited to the TLR4-TRAM complex, TRIF serves as a scaffold to assemble the downstream signaling machinery.[8][11] The N-terminal portion of TRIF contains binding sites for several key effector molecules.[12] For the activation of IRF3, TRIF recruits TRAF3 (TNF receptor-associated factor 3), which in turn leads to the activation of a kinase complex.[4]
Step 4: The TBK1/IKKε Kinase Complex and IRF3 Phosphorylation
The TRIF-TRAF3 platform recruits and activates the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε).[4][11] This kinase complex is responsible for the direct phosphorylation of the transcription factor IRF3 at specific serine/threonine residues in its C-terminal domain.[16][17] This phosphorylation event is the pivotal activation step; it induces a conformational change in IRF3, leading to its dimerization and the unmasking of its nuclear localization signal.[17]
Step 5: Nuclear Translocation and Transcriptional Activation
The activated IRF3 dimers translocate from the cytoplasm into the nucleus.[17] Within the nucleus, IRF3 binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes.[18] The most prominent of these genes is IFNB1, which encodes for Interferon-beta (IFN-β).[11] The production and secretion of IFN-β initiates a positive feedback loop, signaling through the Type I interferon receptor (IFNAR) to amplify the immune response and induce a broad spectrum of interferon-stimulated genes (ISGs) that contribute to antiviral states and the priming of adaptive immunity.[3][4]
Part 3: Visualizing the MPLA-TRIF Signaling Axis
The following diagram illustrates the key molecular events in the TRIF-dependent signaling pathway following TLR4 activation by MPLA.
Caption: MPLA-induced TRIF-dependent signaling cascade.
Part 4: Experimental Validation of TRIF-Dependent Signaling
To dissect the contribution of the TRIF pathway to MPLA's activity, a robust and well-controlled experimental approach is required. Western blotting for the phosphorylated, active form of IRF3 is a direct and reliable method to assess the activation of this specific pathway.
Objective
To quantify the activation of the TRIF-dependent signaling pathway in murine bone marrow-derived macrophages (BMDMs) in response to MPLA stimulation by measuring the phosphorylation of IRF3.
Experimental Protocol: Western Blot for Phospho-IRF3
-
Cell Culture and Stimulation:
-
Rationale: BMDMs are primary immune cells that robustly express TLR4 and are a standard model for studying innate immune signaling.
-
Protocol:
-
Harvest bone marrow from C57BL/6J (Wild-Type, WT) and TRIF-deficient (Ticam1Lps2/Lps2) mice.
-
Differentiate cells into macrophages for 7 days in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF.
-
Plate mature BMDMs at 2 x 106 cells/well in 6-well plates and allow them to adhere overnight.
-
Starve cells in serum-free DMEM for 2 hours prior to stimulation.
-
Treat cells for 60 minutes with one of the following: Vehicle (PBS), MPLA (1 µg/mL), or LPS (100 ng/mL).
-
-
-
Cell Lysis and Protein Quantification:
-
Rationale: Rapid lysis in a buffer containing phosphatase and protease inhibitors is critical to preserve the transient phosphorylation state of signaling proteins.
-
Protocol:
-
Place plates on ice, aspirate media, and wash cells once with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total cell lysate) to a new tube.
-
Determine protein concentration using a BCA protein assay.
-
-
-
SDS-PAGE and Western Blotting:
-
Rationale: Separating proteins by size allows for specific identification with antibodies. Transfer to a membrane provides a solid support for antibody probing.
-
Protocol:
-
Normalize protein amounts for all samples (load 20 µg of protein per lane) in Laemmli sample buffer and boil for 5 minutes.
-
Resolve proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
-
-
Antibody Incubation and Detection:
-
Rationale: Using specific primary antibodies allows for the detection of total IRF3 (loading control) and the activated, phosphorylated form (p-IRF3). A secondary antibody conjugated to an enzyme enables chemiluminescent detection.
-
Protocol:
-
Incubate the membrane overnight at 4°C with a primary antibody against Phospho-IRF3 (Ser396).
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
-
Self-Validation: Strip the membrane and re-probe with an antibody for total IRF3 to ensure equal protein loading across all lanes.
-
-
Data Presentation and Interpretation
The intensity of the protein bands can be quantified using densitometry software. The ratio of phospho-IRF3 to total IRF3 provides a normalized measure of pathway activation.
Table 1: Expected Densitometry Results for IRF3 Activation
| Cell Type | Treatment (60 min) | Phospho-IRF3 / Total IRF3 Ratio (Fold Change vs. WT Vehicle) | Expected Outcome |
| Wild-Type (WT) | Vehicle | 1.0 | Baseline, no activation. |
| Wild-Type (WT) | MPLA (1 µg/mL) | 8.5 ± 1.2 | Strong induction of IRF3 phosphorylation.[1][7] |
| Wild-Type (WT) | LPS (100 ng/mL) | 10.0 ± 1.5 | Very strong induction of IRF3 phosphorylation. |
| TRIF-deficient | Vehicle | 0.9 ± 0.2 | Baseline, no activation. |
| TRIF-deficient | MPLA (1 µg/mL) | 1.1 ± 0.3 | Phosphorylation is ablated, confirming TRIF-dependence.[1] |
| TRIF-deficient | LPS (100 ng/mL) | 1.2 ± 0.4 | Phosphorylation is ablated, confirming TRIF-dependence. |
Data are representative. Actual values may vary based on experimental conditions.
The expected results would validate that MPLA potently induces IRF3 phosphorylation in a TRIF-dependent manner, confirming the engagement of this key signaling pathway.[1]
Conclusion
The TRIF-dependent signaling pathway is not merely an alternative route for TLR4 activation; it is the central mechanism that defines the unique immunomodulatory profile of this compound. By preferentially driving the TRAM-TRIF-TBK1-IRF3 axis, MPLA effectively stimulates the production of Type I interferons, which are critical for enhancing antigen presentation and priming a robust adaptive immune response.[1][4] This TRIF-bias simultaneously curtails the strong MyD88-dependent inflammatory signaling responsible for the toxicity of LPS, resulting in a molecule that is both safe and effective as a vaccine adjuvant.[2][5] Understanding this pathway is paramount for researchers in immunology and drug development, as it provides a clear mechanistic basis for MPLA's clinical success and offers a blueprint for the rational design of next-generation adjuvants and immunomodulators.
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Ve, T., et al. (2017). Structural basis for TIR domain–mediated innate immune signaling by Toll-like receptor adaptors TRIF and TRAM. Proceedings of the National Academy of Sciences, 114(41), E8644–E8653. [Link]
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Watts, B. A., et al. (2014). This compound induces protection against LPS in medullary thick ascending limb through a TLR4-TRIF-PI3K signaling pathway. American Journal of Physiology-Renal Physiology, 306(10), F1151–F1160. [Link]
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Liu, S., et al. (2015). Phosphorylation of innate immune adaptor proteins MAVS, STING, and TRIF induces IRF3 activation. Science, 347(6227), aaa2630. [Link]
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Nilsen, N., et al. (2015). A Role for the Adaptor Proteins TRAM and TRIF in Toll-like Receptor 2 Signaling. Journal of Biological Chemistry, 290(6), 3209–3222. [Link]
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Sherwood-Bohannon Lab. (2016). The role of MyD88- and TRIF-dependent signaling in this compound-induced expansion and recruitment of innate immunocytes. Vanderbilt University Medical Center. [Link]
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Okumura, Y., et al. (2021). The TLR4–TRIF–type 1 IFN–IFN-γ pathway is crucial for gastric MALT lymphoma formation after Helicobacter suis infection. iScience, 24(10), 103138. [Link]
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George, P. J., et al. (2022). The Th1/Tfh-like biased responses elicited by the rASP-1 innate adjuvant are dependent on TRIF and Type I IFN receptor pathways. Frontiers in Immunology, 13, 961094. [Link]
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Jiang, Z., et al. (2004). Toll-like receptor 3-mediated activation of NF-κB and IRF3 diverges at Toll-IL-1 receptor domain-containing adapter inducing IFN-β. Proceedings of the National Academy of Sciences, 101(10), 3533–3538. [Link]
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Youn, H. S., et al. (2011). The TRIF/TBK1/IRF-3 activation pathway is the primary inhibitory target of resveratrol, contributing to its broad-spectrum anti-inflammatory effects. Pharmazie, 66(4), 293–300. [Link]
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Berbudi, A., et al. (2019). Type I interferon induced by TLR2-TLR4-MyD88-TRIF-IRF3 controls Mycobacterium abscessus subsp. abscessus persistence in murine macrophages via nitric oxide. International Journal of Medical Microbiology, 309(5), 307–318. [Link]
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Methodological & Application
Application Notes and Protocols for the Preclinical Use of Monophosphoryl Lipid A (MPLA) as a Vaccine Adjuvant
Introduction: Harnessing the Power of Innate Immunity with MPLA
Modern vaccine development has increasingly focused on subunit vaccines, which offer a higher safety profile compared to live-attenuated or whole-inactivated vaccines. However, purified antigens are often poorly immunogenic on their own. This necessitates the use of adjuvants, substances that enhance the magnitude and quality of the immune response to an antigen. Monophosphoryl Lipid A (MPLA) has emerged as a leading adjuvant for next-generation vaccines, offering a potent immunostimulatory effect with a favorable safety profile.[1][2]
MPLA is a detoxified derivative of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[3][4] The parent molecule, LPS, is a powerful immune stimulant but is too toxic for clinical use. Through a process of acid and base hydrolysis, the toxic phosphate group at the 1-position and a labile acyl chain are removed from lipid A, resulting in MPLA. This modification significantly reduces toxicity by at least 100-fold while preserving the potent adjuvant activity.[1] MPLA is a key component in several licensed vaccines, including those for human papillomavirus (HPV) and hepatitis B, underscoring its clinical relevance.[2][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of MPLA as a vaccine adjuvant in preclinical studies. We will delve into the mechanism of action, provide detailed protocols for formulation and evaluation, and offer insights into the interpretation of results.
Mechanism of Action: Biased Signaling Through TLR4 for a Th1-Polarized Response
MPLA exerts its adjuvant effect primarily through its interaction with Toll-like receptor 4 (TLR4), a pattern recognition receptor expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.[5][6] TLR4 recognizes pathogen-associated molecular patterns (PAMPs), like LPS, and initiates an innate immune response that shapes the subsequent adaptive immunity.
Upon binding to the TLR4-MD2 complex, MPLA induces a conformational change that triggers downstream signaling cascades. Unlike its parent molecule LPS, which strongly activates both the MyD88-dependent and TRIF-dependent pathways, MPLA exhibits biased signaling, preferentially activating the TRIF-dependent pathway.[7] This is a critical aspect of its reduced toxicity. The MyD88-dependent pathway is largely responsible for the rapid production of pro-inflammatory cytokines like TNF-α and IL-1β, which can lead to septic shock at high concentrations.[7] In contrast, the TRIF-dependent pathway leads to the production of type I interferons (IFN-α/β) and the late-phase activation of NF-κB, resulting in the upregulation of co-stimulatory molecules (CD80, CD86) and the production of cytokines that promote a T helper 1 (Th1)-polarized immune response, such as IL-12.[8][9]
A Th1-biased response is characterized by the production of IFN-γ and is crucial for clearing intracellular pathogens and for generating cytotoxic T lymphocyte (CTL) responses, which are essential for eliminating virus-infected cells and cancer cells.[5][10] By promoting a Th1 phenotype, MPLA enhances both humoral and cellular immunity, leading to more robust and durable protection.[11]
Figure 1. Simplified signaling pathway of MPLA through TLR4 in an antigen-presenting cell.
Protocols for MPLA Formulation and Characterization
The physical form of the adjuvant-antigen complex is critical for its efficacy. MPLA can be formulated in various ways, including as a simple aqueous solution, in an oil-in-water emulsion, or incorporated into liposomes or nanoparticles.[12][13][14] The choice of formulation depends on the specific antigen and the desired immune response.
Protocol 1: Preparation of an Aqueous MPLA Formulation
This is the simplest formulation and is suitable for many protein antigens.
Materials:
-
MPLA (synthetic or from S. minnesota)[15]
-
Dimethyl sulfoxide (DMSO)
-
Sterile, endotoxin-free water
-
Sterile, endotoxin-free phosphate-buffered saline (PBS)
-
Antigen solution
Procedure:
-
Reconstitution of MPLA: Dissolve 1 mg of MPLA in 1 ml of DMSO by vortexing until fully solubilized.[15] This creates a 1 mg/ml stock solution.
-
Working Solution Preparation: Further dilute the MPLA stock solution to the desired working concentration with sterile, endotoxin-free water. A common final concentration in the injected volume is 100 µg/ml.
-
Antigen Admixture: Gently mix the MPLA working solution with the antigen solution at the desired ratio. The final formulation should be prepared fresh before each immunization.
Protocol 2: Formulation of MPLA in a Liposomal Delivery System
Liposomal formulations can enhance antigen presentation and co-deliver both antigen and adjuvant to APCs.
Materials:
-
MPLA stock solution (as prepared in Protocol 1)
-
Lipids (e.g., DOPC, cholesterol)
-
Antigen solution
-
Hydration buffer (e.g., sterile PBS)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve the lipids and MPLA in a suitable organic solvent (e.g., chloroform). Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with the antigen solution in the hydration buffer by gentle agitation. This will form multilamellar vesicles (MLVs).
-
Extrusion: To create unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with polycarbonate membranes of the desired pore size (e.g., 100 nm). Repeat the extrusion process 10-20 times.
-
Characterization: Characterize the liposomal formulation for size, polydispersity, and encapsulation efficiency using techniques such as dynamic light scattering (DLS) and a suitable antigen quantification assay.
Table 1: Typical MPLA Dosage Ranges for Preclinical Studies in Mice
| Parameter | Recommended Range |
| Dose per mouse (i.m.) | 5 - 20 µg |
| Dose per mouse (s.c.) | 5 - 20 µg |
| Injection Volume | 50 - 100 µl |
Note: The optimal dose should be determined empirically for each new antigen and preclinical model.
Characterization of MPLA Formulations
It is essential to characterize the MPLA-antigen formulation to ensure consistency and quality.
Table 2: Analytical Methods for MPLA Formulation Characterization
| Analytical Method | Parameter Measured |
| Dynamic Light Scattering (DLS) | Particle size and polydispersity index (PDI) |
| Zeta Potential Measurement | Surface charge of particles |
| High-Performance Liquid Chromatography (HPLC) | Purity and concentration of MPLA and antigen |
| Transmission Electron Microscopy (TEM) | Morphology of liposomes or nanoparticles |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical composition and interactions |
| Mass Spectrometry (MS) | Molecular weight and structural integrity |
In Vitro Evaluation of MPLA Adjuvant Activity
In vitro assays are crucial for the initial screening and characterization of the immunostimulatory properties of MPLA-adjuvanted vaccine candidates. These assays typically use primary immune cells or cell lines to assess the activation of APCs and the resulting cytokine production.
Protocol 3: Dendritic Cell Maturation Assay
This assay evaluates the ability of the MPLA formulation to induce the maturation of DCs, a key step in initiating an adaptive immune response.
Materials:
-
Bone marrow-derived dendritic cells (BMDCs) from mice or human monocyte-derived dendritic cells (MoDCs)
-
Complete cell culture medium
-
MPLA-adjuvanted antigen formulation
-
LPS (positive control)
-
Antigen alone (negative control)
-
Flow cytometry antibodies (e.g., anti-CD80, anti-CD86, anti-MHC-II)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed immature DCs in a 24-well plate at a density of 1 x 10^6 cells/ml.
-
Stimulation: Treat the cells with the MPLA-adjuvanted antigen formulation, LPS, antigen alone, or media alone for 24-48 hours.
-
Staining: Harvest the cells and stain with fluorescently labeled antibodies against maturation markers (CD80, CD86, MHC-II).
-
Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer to determine the percentage of mature DCs (CD80+/CD86+/MHC-II high).
Protocol 4: Cytokine Profiling Assay
This assay measures the production of key cytokines that indicate the type of immune response being induced.
Materials:
-
BMDCs, MoDCs, or whole blood
-
Complete cell culture medium
-
MPLA-adjuvanted antigen formulation
-
LPS (positive control)
-
Antigen alone (negative control)
-
ELISA kits or multiplex cytokine assay kits (e.g., for TNF-α, IL-6, IL-12p70, IFN-γ)
Procedure:
-
Cell Seeding and Stimulation: Follow steps 1 and 2 of Protocol 3.
-
Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines in the supernatants using ELISA or a multiplex cytokine assay according to the manufacturer's instructions. An increase in IL-12p70 is indicative of a Th1-polarizing response.[16]
In Vivo Preclinical Evaluation of MPLA-Adjuvanted Vaccines
In vivo studies in animal models, typically mice, are essential to evaluate the immunogenicity and protective efficacy of an MPLA-adjuvanted vaccine.
Figure 2. A typical experimental workflow for in vivo evaluation of an MPLA-adjuvanted vaccine.
Protocol 5: Mouse Immunization and Sample Collection
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
MPLA-adjuvanted antigen formulation
-
Control formulations (antigen alone, adjuvant alone, PBS)
-
Syringes and needles for injection (e.g., 27-gauge)
-
Equipment for blood collection and spleen harvesting
Procedure:
-
Animal Grouping: Randomly assign mice to different treatment groups (typically 5-10 mice per group).
-
Primary Immunization (Day 0): Immunize mice via the desired route (e.g., intramuscularly or subcutaneously) with 50-100 µl of the respective formulation.
-
Booster Immunization (Day 14 or 21): Administer a booster dose of the same formulation.
-
Sample Collection (e.g., Day 28):
-
Blood Collection: Collect blood via retro-orbital bleeding or cardiac puncture to obtain serum for antibody analysis.
-
Spleen Harvest: Euthanize the mice and aseptically harvest the spleens for T-cell analysis.
-
Protocol 6: Evaluation of Humoral Immunity by ELISA
This protocol measures the levels of antigen-specific antibodies in the serum of immunized mice.
Materials:
-
96-well ELISA plates
-
Coating antigen
-
Serum samples from immunized mice
-
HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a)
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Plate Coating: Coat the ELISA plates with the antigen overnight at 4°C.
-
Blocking: Block the plates with a suitable blocking buffer (e.g., 5% non-fat milk in PBS-T).
-
Serum Incubation: Add serially diluted serum samples to the wells and incubate.
-
Secondary Antibody Incubation: Add HRP-conjugated secondary antibodies. The ratio of IgG2a to IgG1 can indicate the Th1/Th2 bias of the immune response.
-
Development and Reading: Add TMB substrate and stop the reaction with a stop solution. Read the absorbance at 450 nm.
Protocol 7: Evaluation of Cellular Immunity by ELISpot
This assay quantifies the number of antigen-specific IFN-γ-secreting T-cells.
Materials:
-
96-well ELISpot plates pre-coated with anti-IFN-γ antibody
-
Splenocytes from immunized mice
-
Antigen or specific peptides
-
Biotinylated detection antibody
-
Streptavidin-HRP
-
Substrate solution
-
ELISpot reader
Procedure:
-
Cell Seeding: Add splenocytes to the ELISpot plate.
-
Stimulation: Stimulate the cells with the antigen or specific peptides for 18-24 hours.
-
Detection: Follow the manufacturer's protocol for the detection of IFN-γ spots.
-
Analysis: Count the number of spots using an ELISpot reader. An increased number of IFN-γ-secreting cells indicates a robust Th1 response.
Preclinical Safety and Toxicology
While MPLA has a well-established safety profile, it is crucial to conduct preclinical safety and toxicology studies for any new vaccine formulation.[2][17] These studies are typically performed in compliance with Good Laboratory Practice (GLP) regulations.[18][19]
Key aspects of preclinical safety evaluation include:
-
Local reactogenicity: Assessment of the injection site for signs of inflammation, such as redness and swelling.
-
Systemic toxicity: Monitoring of clinical signs, body weight, and food consumption.
-
Clinical pathology: Analysis of blood chemistry and hematology parameters.
-
Histopathology: Microscopic examination of major organs for any signs of toxicity.[20]
Conclusion
MPLA is a potent and versatile vaccine adjuvant that can significantly enhance both humoral and cellular immune responses to a wide range of antigens. By understanding its mechanism of action and following standardized protocols for formulation, characterization, and preclinical evaluation, researchers can effectively harness the power of MPLA to develop novel and more effective vaccines. The detailed application notes and protocols provided herein serve as a comprehensive guide for the successful implementation of MPLA in preclinical vaccine research and development.
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Application Notes & Protocols: Monophosphoryl Lipid A (MPL) in Cancer Vaccine Development
Introduction: The Rationale for Adjuvants in Cancer Immunotherapy
The central challenge in cancer vaccine development is overcoming the inherent weakness of the immune response to tumor-associated antigens (TAAs). TAAs are often self-antigens or mutated proteins that are poorly immunogenic, failing to trigger a robust and sustained anti-tumor attack. To break this immunological tolerance and transform a weak signal into a powerful, targeted response, potent immunological adjuvants are required.
Monophosphoryl Lipid A (MPL), a detoxified derivative of lipopolysaccharide (LPS) from the Gram-negative bacterium Salmonella minnesota, has emerged as a leading adjuvant for this purpose. Through chemical modification—specifically, the removal of a phosphate group and an acyl chain—MPL retains the potent immunostimulatory properties of its parent molecule while exhibiting toxicity that is at least 100-fold lower. This favorable safety and efficacy profile has led to its inclusion in several licensed human vaccines and its extensive evaluation in numerous cancer vaccine clinical trials, making it the only Toll-like receptor 4 (TLR4) agonist to be clinically tested as a cancer vaccine adjuvant.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of MPL in the formulation and preclinical evaluation of therapeutic cancer vaccines.
Part 1: Mechanism of Action - How MPL Orchestrates the Anti-Tumor Immune Response
MPL functions by engaging Toll-like Receptor 4 (TLR4), a pattern recognition receptor (PRR) expressed on the surface of innate immune cells, most critically on antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages. This interaction serves as the initial "danger signal" that is essential for initiating a powerful adaptive immune response.
The activation of TLR4 by MPL triggers two distinct downstream signaling pathways:
-
MyD88-dependent Pathway: This pathway rapidly activates transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. This inflammatory milieu is critical for the recruitment and activation of other immune cells at the vaccination site.
-
TRIF-dependent Pathway: MPL is considered a TRIF-biased agonist, preferentially activating this pathway which leads to the activation of the transcription factor IRF3. This results in the production of Type I interferons (IFN-α/β) and the upregulation of co-stimulatory molecules (CD80, CD86, CD40) on the surface of APCs.
The culmination of these signals is the profound activation and maturation of DCs. These MPL-activated DCs migrate from the injection site to the draining lymph nodes where they become highly efficient at processing and presenting TAAs to naive T cells. The combination of antigen presentation (Signal 1), co-stimulatory molecule expression (Signal 2), and a cytokine-rich environment (Signal 3) provided by MPL-matured DCs is essential for priming and expanding potent, tumor-specific CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells, skewing the response towards a Th1 phenotype characterized by IFN-γ production. This CTL response is paramount for the direct recognition and killing of cancer cells.
Part 2: Vaccine Formulation with MPL
The physical form of the MPL-adjuvanted vaccine is a critical determinant of its immunological activity. MPL is a lipophilic molecule, and its formulation within a delivery system can enhance its stability, co-delivery with the antigen to APCs, and overall potency. Two common and effective formulation strategies are liposomes and oil-in-water emulsions.
Liposomal Formulations
Liposomes are lipid vesicles that can encapsulate hydrophilic antigens in their aqueous core or, more relevantly for MPL and lipophilic peptide antigens, incorporate them into their lipid bilayer. This co-localization ensures that a single APC captures both the antigen and the adjuvant, a key principle for effective immune priming.
Table 1: Example Liposomal Formulation Components
| Component | Example Material | Molar Ratio (Example) | Purpose |
| Phospholipid | DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | 15 | Forms the primary bilayer structure. Saturated lipids like DSPC create a more rigid, stable vesicle. |
| Anionic Lipid | DSPG (1,2-distearoyl-sn-glycero-3-phospho-rac-glycerol) | 2 | Provides negative surface charge, which can influence stability and cellular interaction. |
| Sterol | Cholesterol | 3 | Modulates bilayer fluidity and stability, reducing leakage. |
| Adjuvant | This compound (MPL) | 0.25 | TLR4 agonist; intercalates into the lipid bilayer. |
| Antigen | Lipophilic TAA peptide (e.g., HER2/neu P5) | - | The target for the immune response; can be incorporated into the bilayer or conjugated to the surface. |
Protocol 1: Preparation of MPL-Containing Liposomes via Thin Film Hydration
This protocol describes a standard laboratory-scale method for creating multilamellar vesicles (MLVs) which are then sized down to unilamellar vesicles (LUVs).
Materials:
-
Phospholipids and cholesterol (e.g., DSPC, DSPG, Cholesterol from a reputable supplier)
-
This compound (Synthetic or from S. minnesota)
-
Tumor antigen (e.g., lyophilized peptide)
-
Chloroform and/or Methanol (HPLC grade)
-
Sterile, endotoxin-free buffer (e.g., Phosphate Buffered Saline (PBS) or HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm or 200 nm pore size)
Procedure:
-
Lipid Film Preparation: a. Accurately weigh and dissolve the lipids (DSPC, DSPG, Cholesterol) and MPL in a sufficient volume of chloroform/methanol (e.g., 3:1 v/v) in a round-bottom flask. b. Gently mix until all components are fully dissolved, forming a clear solution. c. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids (e.g., 55-60°C for DSPC). d. Gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask. Continue evaporation under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.
-
Hydration: a. Prepare the hydration buffer. If the antigen is hydrophilic, dissolve it in the sterile buffer. b. Warm the hydration buffer to the same temperature as the lipid film (above Tc). c. Add the warm buffer to the flask containing the dry lipid film. If using a peptide antigen that can be passively encapsulated, this is the buffer to use. d. Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer. This process forms multilamellar vesicles (MLVs). Let the mixture hydrate
Methods for co-administering Monophosphoryl Lipid A with other TLR agonists
Application Notes & Protocols
Topic: Methods for Co-administering Monophosphoryl Lipid A (MPLA) with other TLR Agonists
Audience: Researchers, scientists, and drug development professionals.
Harnessing Synergistic Innate Immunity: A Guide to the Co-administration of MPLA with Secondary TLR Agonists
Abstract
The development of advanced vaccine adjuvants has shifted from empirical discovery to rational design, leveraging our understanding of the innate immune system. This compound (MPLA), a detoxified derivative of lipopolysaccharide (LPS), is a clinically approved Toll-like Receptor 4 (TLR4) agonist known for its ability to promote a robust T helper 1 (Th1)-biased immune response with an excellent safety profile.[1][2] While potent, the co-administration of MPLA with agonists for other TLRs offers a powerful strategy to synergistically enhance and shape the immune response in ways that a single agonist cannot. This guide provides a detailed exploration of the rationale, formulation strategies, and methodologies for combining MPLA with other key TLR agonists, such as Polyinosinic:polycytidylic acid (Poly(I:C); TLR3) and CpG oligodeoxynucleotides (CpG ODNs; TLR9). We present the underlying signaling pathways, detailed protocols for formulation and characterization, and a framework for in vitro and in vivo evaluation to empower researchers in the development of next-generation adjuvant systems.
The Rationale for Synergy: Intersecting TLR Signaling Pathways
The power of combining TLR agonists lies in their ability to engage distinct, yet convergent, intracellular signaling cascades. Activating multiple pathways simultaneously can lead to a broader and more potent activation of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, resulting in enhanced antigen presentation, cytokine production, and ultimately, a more formidable adaptive immune response.
This compound (MPLA): The TLR4/TRIF-Biased Agonist MPLA engages the TLR4 receptor complex on the cell surface. Unlike its parent molecule, LPS, which strongly activates both the MyD88-dependent and TRIF-dependent signaling pathways, MPLA preferentially signals through the TRIF-dependent pathway.[1][3][4] This TRIF bias is associated with the induction of Type I interferons (IFNs) and a reduction in the production of certain pro-inflammatory cytokines, contributing to its lower toxicity profile while maintaining strong Th1-polarizing adjuvant activity.[3][5]
Co-agonists for Broadened Activation:
-
Poly(I:C) (TLR3): A synthetic analog of double-stranded RNA, Poly(I:C) is recognized by TLR3 within the endosome.[6] TLR3 signaling is exclusively mediated through the TRIF adaptor protein, leading to the robust production of Type I IFNs and the activation of NF-κB.[7][8] Combining MPLA with Poly(I:C) can synergistically amplify the TRIF-mediated response, leading to enhanced DC maturation and T-cell activation.[9][10]
-
CpG ODNs (TLR9): These synthetic oligonucleotides mimic bacterial DNA and are recognized by TLR9, also in the endosome.[11] TLR9 signaling is predominantly MyD88-dependent, leading to the activation of NF-κB and the production of pro-inflammatory cytokines like IL-12 and TNF-α.[12][13][14] Co-administering MPLA with a CpG ODN engages both the TRIF- and MyD88-dependent pathways, providing a comprehensive activation signal that can significantly enhance cell-mediated immunity.
The diagram below illustrates the convergence of these signaling pathways, highlighting the molecular basis for the observed synergy.
Caption: Combined TLR signaling pathways for MPLA, Poly(I:C), and CpG ODN.
Formulation Strategies for Effective Co-delivery
For TLR agonists to act synergistically, they must be delivered to the same APC population, and ideally, the same cell.[15] Particulate delivery systems are exceptionally well-suited for this purpose, as they can co-encapsulate multiple adjuvants with an antigen, facilitating uptake by APCs and delivery to the relevant intracellular compartments.
| Formulation Platform | Description | Advantages | Disadvantages |
| Liposomes | Vesicles composed of one or more lipid bilayers. Hydrophilic agonists can be encapsulated in the aqueous core, while lipophilic agonists like MPLA can be integrated into the bilayer.[15][16] | Highly versatile; tunable size and charge; can incorporate both hydrophilic and lipophilic molecules; clinically established.[17][18] | Can have complex manufacturing processes; potential for instability; variable encapsulation efficiency. |
| Oil-in-Water Emulsions | Submicron oil droplets (e.g., squalene) stabilized by surfactants in an aqueous phase. Agonists can be dissolved in either the oil or water phase, or associated with the interface.[19][20] | Potent depot effect; clinically established (e.g., MF59); relatively simple to manufacture; enhances antigen dispersion. | Less effective for encapsulating water-soluble agonists; can be less stable than solid particles. |
| Polymeric Nanoparticles | Solid particles made from biodegradable polymers (e.g., PLGA). Agonists and antigens can be encapsulated within the polymer matrix or adsorbed to the surface. | Controlled release kinetics; protects cargo from degradation; highly stable. | Potential for polymer-related toxicity; manufacturing can be complex; potential for burst release. |
Protocol 1: Preparation of MPLA and CpG Co-loaded Liposomes by Thin-Film Hydration
This protocol describes a common laboratory-scale method for preparing liposomes that co-encapsulate a lipophilic TLR4 agonist (MPLA) in the bilayer and a hydrophilic TLR9 agonist (CpG ODN) in the aqueous core.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
This compound (MPLA)
-
CpG ODN (e.g., CpG 1826 for mice)
-
Chloroform
-
Phosphate-Buffered Saline (PBS), sterile
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Sterile, depyrogenated vials
Methodology:
-
Lipid Film Preparation: a. In a round-bottom flask, dissolve DOPC, cholesterol, and MPLA in chloroform. A common molar ratio is 55:40:1-2 (DOPC:Cholesterol:MPLA).[21][22] The total lipid amount will depend on the desired final concentration. b. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to 37-40°C to evaporate the chloroform under reduced pressure. c. Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask and all solvent is removed. Further dry the film under high vacuum for at least 1 hour to remove residual chloroform.
-
Hydration: a. Prepare a hydration solution by dissolving the CpG ODN in sterile PBS at the desired concentration. b. Warm the hydration solution to approximately 45°C. This temperature is above the phase transition temperature (Tm) of the lipids, facilitating hydration.[17] c. Add the warm CpG/PBS solution to the lipid film. The volume will determine the final lipid concentration. d. Agitate the flask by hand or on a vortex mixer for 30 minutes, ensuring the solution remains warm. This process forms large, multilamellar vesicles (MLVs).
-
Size Reduction (Sonication & Extrusion): a. To create smaller, more uniform vesicles, sonicate the MLV suspension. Use a bath sonicator for 5-10 minutes or a probe sonicator with short bursts on ice to avoid overheating and lipid degradation. This step helps to break down the large vesicles. b. Assemble a liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. c. Heat the extruder block to ~45°C. d. Pass the liposome suspension through the extruder 11-21 times.[23] This forces the lipids to re-form into small, unilamellar vesicles (SUVs) of a defined size.
-
Purification and Sterilization: a. (Optional) To remove unencapsulated CpG ODN, the liposome suspension can be purified by dialysis against PBS or by size exclusion chromatography. b. Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile, depyrogenated vial. c. Store the liposomes at 4°C. Characterize for size, zeta potential, and encapsulation efficiency before use.
Caption: Workflow for preparing MPLA and CpG co-loaded liposomes.
In Vitro Characterization: Assessing Adjuvant Potency
Before proceeding to in vivo studies, it is crucial to confirm the biological activity of the adjuvant formulations in vitro. These assays help screen for the most potent combinations and ensure the formulation process has not compromised agonist activity.[24][25]
Protocol 2: Cytokine Profiling of Stimulated Murine Bone Marrow-Derived Dendritic Cells (BMDCs) by ELISA
This protocol details how to generate BMDCs and measure the production of key cytokines (IL-12p70, TNF-α, IL-6) following stimulation with single vs. combined TLR agonists.
Materials:
-
Bone marrow from C57BL/6 mice
-
RPMI-1640 medium with L-glutamine, supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM 2-mercaptoethanol
-
Recombinant murine GM-CSF and IL-4
-
MPLA, Poly(I:C), CpG ODN (soluble or formulated)
-
96-well cell culture plates
-
ELISA kits for murine IL-12p70, TNF-α, and IL-6
-
ELISA plate reader
Methodology:
Part A: Generation of BMDCs
-
Harvest bone marrow from the femurs and tibias of mice under sterile conditions.
-
Create a single-cell suspension by flushing the bones with media and passing the cells through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
Culture the cells in complete RPMI supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.
-
On day 3, remove non-adherent cells and add fresh media with cytokines.
-
On day 6, harvest the loosely adherent cells, which are immature BMDCs. Plate them at 1 x 10^6 cells/mL in a 96-well plate.
Part B: BMDC Stimulation and Cytokine Measurement
-
Prepare serial dilutions of your test articles: MPLA alone, co-agonist alone (e.g., CpG), and the combination (formulated or as a simple mixture). Include a media-only (unstimulated) control.
-
Add the test articles to the plated BMDCs and incubate for 24 hours at 37°C, 5% CO2.
-
After incubation, centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
Perform a sandwich ELISA for each cytokine of interest according to the manufacturer's protocol.[26][27][28] A generalized workflow is provided below.
Caption: Generalized workflow for a sandwich ELISA protocol.
Expected Outcome: A synergistic combination of MPLA and a co-agonist should induce significantly higher levels of key pro-inflammatory and Th1-polarizing cytokines (especially IL-12p70) compared to the mathematical sum of the responses to the individual agonists.[9][10]
In Vivo Evaluation: Assessing Immunogenicity in a Preclinical Model
The definitive test of a novel adjuvant combination is its ability to enhance an antigen-specific immune response in vivo.[29] This protocol outlines a standard mouse immunization study using Ovalbumin (OVA) as a model antigen.
Protocol 3: Mouse Immunization and Evaluation of Antigen-Specific Immune Responses
Materials:
-
6-8 week old female C57BL/6 mice
-
Endotoxin-free Ovalbumin (OVA) protein
-
Adjuvant formulations: Vehicle control (e.g., PBS or empty liposomes), Antigen only, Antigen + MPLA, Antigen + Co-agonist, Antigen + MPLA/Co-agonist combination.
-
Syringes and needles for subcutaneous injection (e.g., 27G)
-
Materials for blood collection (e.g., lancets, microtainer tubes)
-
Materials for spleen harvesting and processing
-
ELISA plates and reagents for detecting OVA-specific IgG1 and IgG2c antibodies
-
IFN-γ ELISPOT kit
Methodology:
-
Animal Grouping and Immunization Schedule: a. Acclimatize animals for at least one week before the study begins. b. Randomly assign mice to treatment groups (n=5-8 per group). c. On Day 0 (Prime), immunize mice subcutaneously at the base of the tail with 100 µL of the respective formulation containing 10 µg of OVA. d. On Day 14 (Boost), administer a second immunization with the same formulations.
-
Sample Collection: a. Collect blood samples via tail vein or submandibular bleed on Day 21 (one week post-boost). b. On Day 28, perform a terminal bleed via cardiac puncture and harvest spleens for T-cell analysis.
-
Analysis of Humoral Response (Antibody Titers): a. Prepare serum from the collected blood. b. Perform an ELISA to determine the endpoint titers of OVA-specific IgG1 (indicative of a Th2-biased response) and IgG2c (indicative of a Th1-biased response in C57BL/6 mice). c. A strong adjuvant combination should induce high titers of total IgG, with a significantly increased IgG2c/IgG1 ratio compared to antigen alone, indicating a Th1-polarized response.
-
Analysis of Cellular Response (T-cell Function): a. Prepare single-cell suspensions (splenocytes) from the harvested spleens. b. Perform an IFN-γ ELISPOT assay by re-stimulating the splenocytes in vitro with an OVA-derived peptide (e.g., SIINFEKL for CD8+ T cells) or whole OVA protein for CD4+ T cells. c. Count the number of spot-forming units (SFUs), where each spot represents an IFN-γ-secreting cell. d. A potent Th1-driving adjuvant combination will result in a significantly higher number of IFN-γ-producing cells compared to the single-adjuvant or antigen-only groups.[9]
Caption: Workflow for an in vivo mouse immunization study.
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Application Notes and Protocols for Adjuvant System Development Using Monophosphoryl Lipid A and QS-21 Saponin
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and in vitro functional assessment of a liposome-based adjuvant system incorporating Monophosphoryl Lipid A (MPL) and QS-21 saponin. This combination, notably utilized in the highly effective AS01 adjuvant system, leverages the synergistic immunostimulatory properties of its components to elicit robust and durable immune responses.[1][2][3][4]
Introduction: The Rationale for Combined Adjuvant Systems
Modern subunit vaccines, while offering an improved safety profile over whole-pathogen vaccines, are often poorly immunogenic on their own. This necessitates the inclusion of adjuvants to enhance the magnitude and quality of the immune response.[5] The combination of MPL and QS-21 within a liposomal delivery system has proven to be a particularly potent strategy for inducing both strong antibody and cell-mediated immunity.[4][6][7]
This compound (MPL) is a detoxified derivative of lipopolysaccharide (LPS) from Salmonella minnesota.[2] It acts as a powerful agonist for Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system.[2][8] Activation of TLR4 on antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, ultimately promoting a Th1-biased immune response.[9][10][11][12]
QS-21 , a purified saponin extracted from the bark of the Quillaja saponaria Molina tree, possesses its own distinct adjuvant properties.[13][14][15] While its exact mechanism is still being fully elucidated, QS-21 is known to activate the NLRP3 inflammasome in APCs, leading to the release of IL-1β and IL-18.[6][16][17][18] It also appears to facilitate antigen uptake and presentation by APCs.[6][13]
The co-formulation of MPL and QS-21 in a liposomal carrier system, such as AS01, results in a synergistic effect that surpasses the adjuvant activity of either component alone.[4][6][7] This synergy is believed to arise from the activation of distinct yet complementary innate immune pathways, leading to a more potent and comprehensive activation of the adaptive immune system.[6][8][19] The liposomal formulation is critical, as it serves to co-deliver both adjuvants and the antigen to APCs, enhancing their coordinated effect and mitigating the potential toxicity of QS-21.[14][20][21]
Synergistic Mechanism of Action
The combination of MPL and QS-21 orchestrates a multi-faceted activation of the innate immune system, which in turn directs a powerful and tailored adaptive immune response.
-
MPL-mediated TLR4 Signaling: MPL binds to the TLR4-MD2 complex on the surface of APCs. This engagement initiates downstream signaling through two primary pathways: the MyD88-dependent pathway, which drives the production of pro-inflammatory cytokines like TNF-α and IL-6, and the TRIF-dependent pathway, which leads to the production of type I interferons.[8][9] This signaling cascade promotes the maturation of DCs, enhancing their ability to process and present antigens to T cells.[11]
-
QS-21-mediated Inflammasome Activation: QS-21 is thought to be taken up by APCs and can cause lysosomal destabilization.[10] This event can trigger the activation of the NLRP3 inflammasome, a multi-protein complex that activates caspase-1.[16][17][18] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are potent pro-inflammatory cytokines that further amplify the immune response.[16][17][18]
The synergy between MPL and QS-21 arises from the integration of these signals, leading to a more robust and sustained activation of APCs than can be achieved with either adjuvant alone.[6][7] This heightened APC activation results in enhanced T cell priming and differentiation, particularly favoring a Th1-biased response characterized by the production of IFN-γ, which is crucial for cell-mediated immunity against intracellular pathogens.[12][22]
Caption: Synergistic activation of innate and adaptive immunity by MPL and QS-21.
Protocols for Formulation and Characterization
Materials and Reagents
| Component | Recommended Source/Grade |
| 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | Avanti Polar Lipids |
| 1,2-dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG) | Avanti Polar Lipids |
| Cholesterol | Avanti Polar Lipids |
| This compound (MPL) from S. minnesota R595 | Avanti Polar Lipids |
| QS-21 Saponin | Reputable supplier (e.g., Desert King) |
| Chloroform, HPLC grade | Fisher Scientific |
| Methanol, HPLC grade | Fisher Scientific |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco |
| Mini-Extruder | Avanti Polar Lipids |
| Polycarbonate Membranes (100 nm pore size) | Avanti Polar Lipids |
Protocol: Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes the preparation of liposomes co-formulated with MPL and QS-21 using the thin-film hydration method followed by extrusion.[5][9][19][23][24]
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amounts of DMPC, DMPG, and cholesterol in a chloroform/methanol mixture (e.g., 2:1 v/v). A typical molar ratio is 9:1 DMPC:DMPG with cholesterol at 20-50 mol%.[6]
-
Add MPL to the lipid solution. The amount of MPL should be calculated to achieve the desired final concentration (e.g., 1 mg/mL).
-
Attach the flask to a rotary evaporator and rotate under reduced pressure at a temperature above the phase transition temperature of the lipids (for DMPC, >23°C) to form a thin, uniform lipid film on the inner surface of the flask.
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the organic solvent. Further dry the film under high vacuum overnight.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.
-
Vortex the flask vigorously to detach the lipid film from the glass wall, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.
-
Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times. This process will reduce the size and lamellarity of the liposomes, resulting in a more homogenous population of large unilamellar vesicles (LUVs).
-
-
Incorporation of QS-21:
-
Prepare a stock solution of QS-21 in the same buffer used for hydration.
-
Add the QS-21 solution to the extruded liposome suspension to achieve the desired final concentration (e.g., 0.5 mg/mL).
-
Incubate the mixture for 30 minutes at room temperature with gentle mixing to allow for the incorporation of QS-21 into the liposomal bilayers.
-
-
Sterilization and Storage:
-
Sterilize the final liposomal adjuvant formulation by passing it through a 0.22 µm sterile filter.
-
Store the formulation at 2-8°C. Do not freeze.
-
Caption: Workflow for preparing MPL and QS-21 co-formulated liposomes.
Protocol: Physicochemical Characterization
Thorough characterization of the liposomal adjuvant is crucial to ensure batch-to-batch consistency and to understand its biological activity.[14][16]
-
Sample Preparation: Dilute the liposomal formulation in the same buffer used for hydration to an appropriate concentration for DLS analysis.[25]
-
Instrument Setup: Set the DLS instrument parameters, including temperature (e.g., 25°C), viscosity, and refractive index of the dispersant.
-
Measurement: Perform the DLS measurement to obtain the Z-average particle size and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[13]
-
Sample Preparation: Dilute the liposomal formulation in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.[26]
-
Measurement: Use a laser Doppler electrophoresis instrument to measure the electrophoretic mobility of the liposomes. The instrument software will calculate the zeta potential using the Smoluchowski or Henry equation.[26] The zeta potential provides information about the surface charge of the liposomes, which can influence their stability and interaction with cells.[3][27]
The incorporation efficiency of MPL and QS-21 can be determined by quantifying the amount of each component in the final liposomal formulation using High-Performance Liquid Chromatography (HPLC).[1][8][17][28][29]
-
Standard Curve Preparation: Prepare a series of standard solutions of known concentrations for both MPL and QS-21.
-
Sample Preparation: Disrupt the liposomes using an appropriate solvent (e.g., methanol or isopropanol) to release the encapsulated and membrane-bound components.
-
HPLC Analysis:
-
Inject the prepared standards and samples into an HPLC system equipped with a suitable column (e.g., C18 for MPL, C8 or C18 for QS-21) and detector (e.g., Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)).[1][6][8][17][28]
-
Develop a gradient elution method to achieve good separation of the components.
-
Quantify the amount of MPL and QS-21 in the samples by comparing their peak areas to the standard curves.
-
| Parameter | Typical Specification | Method |
| Appearance | Homogeneous, opalescent suspension | Visual Inspection |
| Particle Size (Z-average) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -50 mV | Laser Doppler Electrophoresis |
| MPL Concentration | Target ± 10% | HPLC-ELSD/MS |
| QS-21 Concentration | Target ± 10% | HPLC-ELSD/MS |
| pH | 6.5 - 7.5 | pH meter |
| Sterility | No microbial growth | Sterility Test (USP <71>) |
| Endotoxin | < 25 EU/mL | Limulus Amebocyte Lysate (LAL) |
Protocol: In Vitro Potency Assessment
The biological activity of the formulated adjuvant can be assessed in vitro by measuring its ability to activate immune cells, such as dendritic cells (DCs).[10][30]
Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify monocytes from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.
-
Culture the purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-7 days to differentiate them into immature mo-DCs.
In Vitro Stimulation and Cytokine Analysis
-
Plate the immature mo-DCs in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Stimulate the cells with different concentrations of the liposomal adjuvant formulation, as well as with individual components (MPL-liposomes, QS-21-liposomes) and a liposome-only control.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants and measure the concentration of key cytokines, such as IL-1β, IL-6, IL-12, and TNF-α, using a multiplex cytokine assay (e.g., Luminex) or individual ELISA kits.
An increase in the production of these pro-inflammatory cytokines in response to the complete adjuvant formulation, particularly a synergistic increase compared to the individual components, indicates a potent in vitro activity.[22]
Caption: Workflow for in vitro potency assessment of the adjuvant formulation.
Conclusion
The development of a liposomal adjuvant system co-formulated with MPL and QS-21 represents a sophisticated approach to enhancing vaccine immunogenicity. The protocols outlined in this document provide a framework for the rational design, formulation, and characterization of such an adjuvant system. By carefully controlling the physicochemical properties of the liposomes and verifying their in vitro potency, researchers can develop a consistent and effective adjuvant formulation for preclinical and clinical evaluation. The synergistic interplay between MPL and QS-21, when appropriately delivered, holds significant promise for the development of next-generation vaccines against a wide range of infectious diseases and cancer.
References
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Matias, M. R., Al-Adhami, M., Al-Hassani, K., Garlapati, S., & Al-Jamal, W. T. (2023). QS21-Initiated Fusion of Liposomal Small Unilamellar Vesicles to Form ALFQ Results in Concentration of Most of the this compound, QS21, and Cholesterol in Giant Unilamellar Vesicles. International Journal of Molecular Sciences, 24(17), 13264. [Link]
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Al-Adhami, M., Roman, M., & Al-Jamal, W. T. (2023). A Liquid Chromatography High-Resolution Tandem Mass Spectrometry Method to Quantify QS-21 Adjuvant and Its Degradation Products in Liposomal Drug Formulations. ACS Omega, 8(22), 19475–19486. [Link]
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Al-Adhami, M., Roman, M., & Al-Jamal, W. T. (2023). A Liquid Chromatography High-Resolution Tandem Mass Spectrometry Method to Quantify QS-21 Adjuvant and Its Degradation Products in Liposomal Drug Formulations. ACS Omega, 8(22), 19475–19486. [Link]
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protocols.io. (2023, March 13). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. V.2. Retrieved from [Link]
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ResearchGate. (n.d.). Zeta potential measurements for liposomes containing 0 %, 10 %, or 20 %.... Retrieved from [Link]
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Harnessing the Power of Monophosphoryl Lipid A (MPL) for Robust CD8+ T Cell Responses
Application Notes & Protocols: A-008TCM
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Foundational Principles: Understanding Monophosphoryl Lipid A (MPL) as a Premier Adjuvant for CD8+ T Cell Immunity
This compound (MPL), a detoxified derivative of the lipopolysaccharide (LPS) from Salmonella minnesota R595, stands as a pivotal immunostimulatory adjuvant in modern vaccine development.[1][2][3] Its significance lies in its remarkable ability to uncouple the potent immunomodulatory effects of Lipid A from its inherent toxicity.[2] MPL is engineered by removing a phosphate group and a fatty acid chain from the parent LPS molecule, a modification that reduces its pyrogenicity by over 100-fold while preserving its capacity to activate the innate immune system.[2] This favorable safety profile has led to its inclusion in several licensed human vaccines, including those for human papillomavirus (HPV) and hepatitis B.[1][4][5]
At the heart of MPL's adjuvant activity is its function as a specific agonist for Toll-like Receptor 4 (TLR4), a key pattern recognition receptor on the surface of antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.[3][6][] The engagement of TLR4 by MPL initiates a cascade of intracellular signaling events crucial for shaping the adaptive immune response, particularly the generation of robust CD8+ T cell-mediated immunity.[6][8]
The Dichotomy of TLR4 Signaling: MyD88 and TRIF Pathways
TLR4 is unique among TLRs in its ability to activate two distinct downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.[8][9][10][11]
-
MyD88-Dependent Pathway: This pathway is central to the production of pro-inflammatory cytokines like IL-6 and TNF-α.[11]
-
TRIF-Dependent Pathway: This pathway is critical for the induction of Type I interferons (IFN-α/β) and the upregulation of co-stimulatory molecules on APCs.[8][11]
MPL is considered a TRIF-biased agonist, meaning it preferentially activates the TRIF-dependent pathway compared to its parent molecule, LPS.[12][13] This TRIF-biased signaling is thought to be a key factor in MPL's ability to drive potent Th1-type immune responses, which are essential for effective CD8+ T cell activation, without inducing the excessive inflammation associated with LPS.[12][14] Both pathways, however, are ultimately important for the full maturation of dendritic cells and their ability to prime T cells.[8][11][13]
MPL's Impact on Antigen Presenting Cells (APCs): Setting the Stage for CD8+ T Cell Activation
The interaction of MPL with TLR4 on APCs, particularly dendritic cells, triggers a series of events that are fundamental to the initiation of a CD8+ T cell response:
-
APC Maturation and Activation: MPL induces the maturation of DCs, characterized by the upregulation of co-stimulatory molecules such as CD80, CD86, and CD40, as well as MHC class I and II molecules.[15][16] This process transforms the DC into a potent activator of naive T cells.
-
Cytokine Production: MPL stimulates the production of a cytokine milieu that favors the differentiation of naive CD8+ T cells into cytotoxic T lymphocytes (CTLs). Key cytokines include IL-12, which is a potent inducer of Th1 responses, and Type I interferons.[12][16]
-
Enhanced Cross-Presentation: A critical function of MPL-activated DCs is the enhancement of cross-presentation.[17] Cross-presentation is the process by which APCs take up exogenous antigens (like those in a vaccine formulation), process them, and present peptide fragments on MHC class I molecules to naive CD8+ T cells.[17] This is a crucial step for initiating a primary CD8+ T cell response against non-viral antigens. MPL has been shown to promote this process, thereby enabling the generation of CTLs against a wide range of protein antigens.[18][19][20]
The following diagram illustrates the signaling cascade initiated by MPL binding to TLR4 on a dendritic cell.
Caption: MPL signaling through TLR4 on dendritic cells.
Experimental Design and Protocols: A Practical Guide
The successful application of MPL to elicit robust CD8+ T cell responses requires careful consideration of experimental design, including formulation, dosage, and the methods used for assessment.
Formulation of MPL with Antigen
Proper formulation is critical for the co-delivery of MPL and the antigen of interest to the same APC, maximizing the adjuvant effect.
| Formulation Component | Recommended Concentration/Ratio | Rationale & Key Considerations |
| This compound (MPL) | 5-50 µg per mouse (in vivo)[21] | Dose-dependent effects are observed. Higher doses may not always correlate with a stronger response and can increase transient inflammatory side effects. Dose optimization is recommended for each new antigen and experimental model. |
| 0.1-10 µg/mL (in vitro)[16] | For stimulation of bone marrow-derived dendritic cells (BMDCs) or other APCs in culture. Titration is necessary to determine the optimal concentration for maturation without inducing cytotoxicity. | |
| Antigen | Varies depending on immunogenicity | The amount of antigen will need to be optimized. Less immunogenic antigens may require higher doses or combination with other adjuvants. |
| Vehicle | Saline or PBS | Ensure sterility. MPL is often supplied as a lyophilized powder and should be reconstituted according to the manufacturer's instructions. |
| Optional: Co-adjuvants | e.g., Alum, QS21, CpG | MPL can be formulated with other adjuvants to create synergistic effects.[1][4][22] For example, the AS04 adjuvant system combines MPL with aluminum salts.[1] |
Protocol 2.1.1: Simple Admixture of MPL with a Soluble Protein Antigen for In Vivo Immunization
-
Reconstitute MPL: Reconstitute lyophilized MPL (e.g., from Cayman Chemical, CAS 1246298-63-4[6][][23]) in sterile, endotoxin-free water or DMSO as per the manufacturer's data sheet to create a stock solution (e.g., 1 mg/mL).
-
Dilute Antigen: Dilute your protein antigen to the desired concentration in sterile phosphate-buffered saline (PBS).
-
Prepare Immunization Mix: On the day of immunization, dilute the MPL stock solution in sterile PBS. Add the appropriate volume of diluted MPL to the diluted antigen solution to achieve the final desired concentrations in the injection volume (typically 50-100 µL for subcutaneous or intramuscular injection in mice).
-
Incubate Briefly: Gently mix the solution and allow it to incubate at room temperature for 15-30 minutes before injection. This allows for potential non-covalent association between the adjuvant and the antigen.
-
Administer to Animals: Administer the formulation to the animals via the desired route (e.g., subcutaneous at the base of the tail or intramuscular in the thigh).
In Vivo Study Workflow: From Immunization to Assessment of CD8+ T Cell Responses
The following workflow outlines a typical in vivo experiment in mice to assess the efficacy of an MPL-adjuvanted vaccine in generating an antigen-specific CD8+ T cell response.
Caption: A typical workflow for in vivo assessment of CD8+ T cell responses.
Protocol 2.2.1: IFN-γ ELISpot Assay for Quantifying Antigen-Specific CD8+ T Cells
This assay quantifies the number of antigen-specific CD8+ T cells based on their ability to secrete IFN-γ upon re-stimulation with the cognate peptide.
-
Prepare ELISpot Plate: Coat a 96-well PVDF membrane ELISpot plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash and Block: The next day, wash the plate with sterile PBS and block with complete RPMI medium (containing 10% FBS) for at least 1 hour at 37°C.
-
Prepare Cells: Prepare a single-cell suspension of splenocytes from immunized and control mice. Count viable cells and resuspend in complete RPMI medium.
-
Plate Cells and Stimulate: Add 2-5 x 10^5 splenocytes per well. Add the specific MHC-I restricted peptide antigen (e.g., 1-10 µg/mL). Include positive control wells (e.g., with Concanavalin A) and negative control wells (no peptide).
-
Incubate: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Develop Spots: Wash the plate extensively with PBS containing 0.05% Tween-20 (PBST). Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (or HRP) conjugate. Incubate for 1 hour.
-
Wash again and add the substrate (e.g., BCIP/NBT). Stop the reaction by washing with water once spots have developed.
-
Analyze: Dry the plate and count the spots using an automated ELISpot reader.
In Vitro Studies: Dissecting the Mechanism
In vitro assays are invaluable for understanding how MPL influences APC function and subsequent T cell activation.
Protocol 2.3.1: In Vitro Dendritic Cell Maturation and Antigen Presentation
-
Generate BMDCs: Generate bone marrow-derived dendritic cells from mice by culturing bone marrow cells with GM-CSF for 6-8 days.
-
Stimulate with MPL: On day 6 or 7, harvest immature BMDCs and plate them in fresh medium. Add MPL at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include a negative control (medium only) and a positive control (e.g., LPS).
-
Incubate: Incubate the cells for 24 hours.
-
Assess Maturation: Harvest the cells and stain for flow cytometric analysis of maturation markers (CD80, CD86, CD40, MHC-II).
-
Antigen Presentation Assay (Optional): In parallel, pulse a separate set of BMDCs with your antigen of interest (e.g., OVA protein) in the presence or absence of MPL for 4-6 hours.
-
Wash the BMDCs thoroughly to remove excess antigen and co-culture them with antigen-specific CD8+ T cells (e.g., from an OT-I transgenic mouse if using OVA).
-
Measure T Cell Activation: After 48-72 hours, assess CD8+ T cell proliferation (e.g., by CFSE dilution) or cytokine production in the supernatant (e.g., by ELISA for IFN-γ).[24][25][26][27][28]
Data Interpretation and Troubleshooting
| Expected Outcome with MPL Adjuvant | Potential Issue | Troubleshooting Steps |
| Increased number of IFN-γ spots in ELISpot assay | No significant increase in spots compared to antigen alone | - Optimize MPL dose: Perform a dose-response curve (e.g., 5, 15, 50 µg). - Check MPL activity: Ensure MPL is properly reconstituted and has not been subjected to multiple freeze-thaw cycles. - Confirm antigen immunogenicity: The chosen peptide may be a poor binder to the MHC allele of the mouse strain. |
| Upregulation of CD80/CD86 on DCs in vitro | Low or no upregulation of maturation markers | - Increase MPL concentration: In vitro systems may require higher concentrations. - Check cell viability: High concentrations of MPL can be toxic to some cell types. Perform a viability stain. - Confirm DC phenotype: Ensure the starting population is indeed immature DCs. |
| Enhanced in vivo cytotoxicity | No difference in target cell lysis | - Timing of assay: The peak of the CTL response is typically 7-10 days after a single immunization. Adjust the timepoint of the assay. - Route of immunization: Subcutaneous or intramuscular routes are generally effective. Consider alternative routes if necessary. |
Concluding Remarks
This compound is a well-characterized and effective adjuvant for driving robust, Th1-biased CD8+ T cell responses. Its ability to activate APCs through a TRIF-biased TLR4 signaling pathway, leading to enhanced co-stimulation and cross-presentation, makes it an invaluable tool for vaccine research and development against cancers and intracellular pathogens.[2][14][29][30] By understanding its mechanism of action and employing rigorously designed protocols, researchers can effectively harness the power of MPL to elicit potent and protective cytotoxic T lymphocyte immunity.
References
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Baldrick, P., Richardson, D., Elliott, G., & Wheeler, A. (2002). Safety evaluation of this compound (MPL): an immunostimulatory adjuvant. Regulatory toxicology and pharmacology, 35(3), 263-270. Retrieved from [Link]
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Tussey, L. G., Myers, T. L., & Blyn, L. B. (2012). The role of MyD88- and TRIF-dependent signaling in this compound-induced expansion and recruitment of innate immunocytes. Innate immunity, 18(4), 585-597. Retrieved from [Link]
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Kim, D. W., Kim, H. R., & Sung, P. S. (2017). MPL and CpG combination adjuvants promote homologous and heterosubtypic cross protection of inactivated split influenza virus vaccine. PloS one, 12(3), e0174026. Retrieved from [Link]
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Childers, N. K., Michalek, S. M., & Katz, J. (1994). Adjuvant activity of this compound for nasal and oral immunization with soluble or liposome-associated antigen. Infection and immunity, 62(12), 5407-5415. Retrieved from [Link]
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Lee, J., Kim, S., & Choi, Y. (2020). E. coli-Produced this compound Significantly Enhances Protective Immunity of Pandemic H1N1 Vaccine. Vaccines, 8(3), 478. Retrieved from [Link]
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Willis, B., Ram-Mohan, S., & Klenerman, P. (2011). Vaccine adjuvants aluminum and this compound provide distinct signals to generate protective cytotoxic memory CD8 T cells. Proceedings of the National Academy of Sciences, 108(19), 7914-7919. Retrieved from [Link]
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Henriksen-Lacey, M., Korsholm, K. S., & Andersen, P. (2011). Liposome-based adjuvants for subunit vaccines: formulation strategies for subunit antigens and immunostimulators. MDPI, 3(1), 2-21. Retrieved from [Link]
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Ulrich, J. T., & Myers, K. R. (2000). This compound (MPL) as an Adjuvant for Anti-Cancer Vaccines: Clinical Results. Madame Curie Bioscience Database. Retrieved from [Link]
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ResearchGate. (n.d.). This compound (MPL) as an Adjuvant for Anti-Cancer Vaccines: Clinical Results. Retrieved from [Link]
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Bowen, W. S., Min, Y., & David, S. A. (2020). MPL Adjuvant Contains Competitive Antagonists of Human TLR4. Frontiers in immunology, 11, 1642. Retrieved from [Link]
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ResearchGate. (n.d.). Safety Evaluation of this compound (MPL): An Immunostimulatory Adjuvant. Retrieved from [Link]
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IntelliCyt. (n.d.). A Rapid, High Throughput Multiplex Assay that Identifies T-cell Subsets and Measures T-Cell Activation and Cytokine Secretion. Retrieved from [Link]
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Evans, J. T., Cluff, C. W., & Johnson, D. A. (2003). Enhancement of antigen-specific immunity via the TLR4 ligands MPL adjuvant and Ribi. 529. Expert review of vaccines, 2(2), 219-229. Retrieved from [Link]
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Huleatt, J. W., Jacobs, A. R., & Tang, J. (2009). TLR4 ligands LPS and MPLA differentially regulate effector and memory CD8+ T cell differentiation. PloS one, 4(10), e7314. Retrieved from [Link]
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ResearchGate. (n.d.). Safety evaluation of a new allergy vaccine containing the adjuvant this compound (MPL®) for the treatment of grass pollen allergy. Retrieved from [Link]
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Napolitani, G., Rinaldi, A., & Bertoni, F. (2008). Toll-like receptor ligands synergize through distinct dendritic cell pathways to induce T cell responses: Implications for vaccines. Proceedings of the National Academy of Sciences, 105(42), 16260-16265. Retrieved from [Link]
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Kong, Y. W., & Little, S. R. (2014). Adjuvant Cationic Liposomes Presenting MPL and IL-12 Induce Cell Death, Suppress Tumor Growth, and Alter the Cellular Phenotype of Tumors in a Murine Model of Breast Cancer. Molecular pharmaceutics, 11(6), 1887-1895. Retrieved from [Link]
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Kong, Y. W., & Little, S. R. (2014). Adjuvant Cationic Liposomes Presenting MPL and IL-12 Induce Cell Death, Suppress Tumor Growth, and Alter the Cellular Phenotype of Tumors in a Murine Model of Breast Cancer. Molecular pharmaceutics, 11(6), 1887-1895. Retrieved from [Link]
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Mata-Haro, V., Cekic, C., & Martin, M. (2007). A Stimulation of TLR4 Dendritic Cells after Monophosphoryl Lipid Proinflammatory Signaling Pathways in MyD88-Dependent SHIP1 Regulates. The Journal of Immunology, 179(5), 3129-3140. Retrieved from [Link]
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Wilson, N. S., & Barry, M. A. (2021). The adjuvant combination of dmLT and MPL-A activates the canonical, non-pyroptotic NLRP3 inflammasome in dendritic cells and significantly interact to expand antigen-specific CD4 T cells. bioRxiv. Retrieved from [Link]
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van den Biggelaar, R. H. G. A., & van der Lubbe, J. E. M. (2018). Adjuvants Enhancing Cross-Presentation by Dendritic Cells: The Key to More Effective Vaccines?. Frontiers in immunology, 9, 2891. Retrieved from [Link]
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De Becker, G., Moulin, V., & Pajak, B. (2000). The adjuvant this compound increases the function of antigen-presenting cells. International immunology, 12(6), 807-815. Retrieved from [Link]
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Charles River Laboratories. (n.d.). T Cell Assays. Retrieved from [Link]
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Wang, C., & Kanth, A. S. (2010). A TLR4 agonist synergizes with dendritic cell-directed lentiviral vectors for inducing antigen-specific immune responses. Vaccine, 28(45), 7282-7289. Retrieved from [Link]
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Assay Genie. (2023). T cell Immunophenotyping - A Guide. Retrieved from [Link]
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Wang, J. B., & Bowen, W. S. (2010). A new synthetic TLR4 agonist, GLA, allows dendritic cells targeted with antigen to elicit Th1 T cell immunity in vivo. Vaccine, 28(36), 5894-5902. Retrieved from [Link]
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Steinhagen, F., Kinjo, T., & Bode, C. (2011). Immune adjuvant effect of molecularly-defined toll-like receptor ligands. Vaccine, 29(17), 3341-3355. Retrieved from [Link]
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Baker, P. J., & Faulkner, C. B. (1991). Differential sensitivity of CD8+ suppressor and cytotoxic T lymphocyte activity to bacterial this compound. Infection and immunity, 59(8), 2635-2640. Retrieved from [Link]
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Bowen, W. S., & David, S. A. (2021). Using Adjuvants to Drive T Cell Responses for Next-Generation Infectious Disease Vaccines. Vaccines, 9(8), 826. Retrieved from [Link]
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Shirasuna, K., & Billiar, T. R. (2015). MyD88 and TRIF mediate divergent inflammatory and regenerative responses to skeletal muscle ischemia. Physiological reports, 3(11), e12591. Retrieved from [Link]
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Yamamoto, M., Sato, S., & Hemmi, H. (2003). Role of adaptor TRIF in the MyD88-independent Toll-like receptor signaling pathway. Science, 301(5633), 640-643. Retrieved from [Link]
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Ismaili, J., Rennesson, J., & Aksoy, E. (2002). This compound Activates Both Human Dendritic Cells and T Cells. The Journal of Immunology, 168(2), 926-932. Retrieved from [Link]
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Shen, H., & Tesar, B. M. (2008). Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation. The Journal of Immunology, 181(3), 1848-1857. Retrieved from [Link]
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Azuma, M., & Ebihara, T. (2012). Cross-priming for antitumor CTL induced by soluble Ag+ polyI: C depends on the TICAM-1 pathway in mouse CD11c+/CD8α+ dendritic cells. Oncoimmunology, 1(2), 159-168. Retrieved from [Link]
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Regnault, A., Lankar, D., & Lacabanne, V. (1999). Control of cross-presentation during dendritic cell maturation. The Journal of experimental medicine, 189(2), 371-380. Retrieved from [Link]
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Application Notes and Protocols: Preparation of Monophosphoryl Lipid A (MPLA) Solutions for In Vivo Experiments
Introduction: The Adjuvant Power of Monophosphoryl Lipid A
This compound (MPLA) is a potent, detoxified derivative of lipopolysaccharide (LPS) that has garnered significant attention in vaccine development and immunotherapy.[1][2] As a selective agonist for Toll-like Receptor 4 (TLR4), MPLA effectively stimulates the innate immune system, leading to enhanced and durable adaptive immune responses.[3] Unlike its parent molecule, LPS, MPLA exhibits significantly reduced toxicity, a characteristic attributed to its preferential activation of the TRIF-dependent signaling pathway over the MyD88-dependent pathway, which is associated with strong inflammatory responses.[4][5] This favorable safety profile makes MPLA an attractive adjuvant for human vaccines.[2]
However, the physicochemical properties of MPLA present a significant challenge for its application in in vivo research. MPLA is poorly soluble in aqueous solutions, which can lead to aggregation and inconsistent biological activity if not properly formulated.[6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for preparing stable and biologically active MPLA solutions for in vivo experiments.
The Science of Solubilizing MPLA: From Micelles to Monomers
The insolubility of MPLA in aqueous buffers stems from its amphipathic nature, possessing a hydrophilic diglucosamine backbone and multiple hydrophobic acyl chains. To overcome this, a multi-step approach involving an organic solvent, a surfactant, and mechanical dispersion is necessary.
-
Initial Solubilization: The first step involves dissolving the lyophilized MPLA in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO).[4][7] DMSO effectively disrupts the intermolecular hydrophobic interactions between MPLA molecules, leading to a monomeric solution.
-
Preventing Re-aggregation in Aqueous Media: When the MPLA/DMSO stock is diluted into an aqueous buffer (e.g., sterile saline), the hydrophobic acyl chains will immediately seek to minimize their contact with water, leading to rapid aggregation. To prevent this, a non-ionic surfactant such as Polysorbate 20 (Tween® 20) is incorporated into the aqueous diluent. Polysorbates are widely used in parenteral formulations to enhance the solubility and stability of poorly soluble compounds.[8] They form micelles in aqueous solutions, and the hydrophobic tails of the MPLA molecules can partition into the hydrophobic cores of these micelles, keeping them dispersed and preventing aggregation.
-
Mechanical Dispersion: Sonication is a critical step to ensure a homogenous and clear solution. The high-frequency sound waves generate cavitation bubbles, and their collapse provides the energy needed to break down any small aggregates of MPLA and facilitate their incorporation into the surfactant micelles.[6][9]
Signaling Pathway of MPLA
To understand the importance of a well-formulated MPLA solution, it is crucial to appreciate its mechanism of action. A homogenous solution ensures that MPLA is readily available to interact with the TLR4 receptor complex on immune cells.
Caption: Simplified MPLA-TLR4 Signaling Pathway.
Experimental Protocols
This section provides a step-by-step protocol for the preparation of a sterile aqueous MPLA solution suitable for in vivo administration.
Materials and Equipment
-
This compound (MPLA) (synthetic or natural, VacciGrade™ or equivalent)
-
Dimethyl sulfoxide (DMSO), sterile, endotoxin-free
-
Polysorbate 20 (Tween® 20), sterile, low-peroxide, pharmaceutical grade
-
Sterile, endotoxin-free 0.9% Sodium Chloride solution (physiological saline)
-
Sterile, pyrogen-free polypropylene microcentrifuge tubes and conical tubes
-
Calibrated pipettes and sterile, pyrogen-free pipette tips
-
Probe sonicator or bath sonicator
-
Sterile syringe filters, 0.22 µm pore size, Polyethersulfone (PES) membrane[10]
-
Sterile syringes and needles
Protocol 1: Preparation of MPLA Stock Solution (1 mg/mL)
-
Aseptically, allow the vial of lyophilized MPLA to come to room temperature.
-
Add sterile, endotoxin-free DMSO to the vial to achieve a final concentration of 1 mg/mL. For example, add 1 mL of DMSO to 1 mg of MPLA.[5][7]
-
Vortex the vial vigorously for 1-2 minutes until the MPLA is completely dissolved. The solution should be clear.
-
This stock solution can be aliquoted into sterile, pyrogen-free polypropylene tubes and stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.[4]
Protocol 2: Preparation of Aqueous MPLA Solution for In Vivo Injection
This protocol describes the preparation of 1 mL of a final MPLA solution at a concentration of 20 µg/mL. The volumes can be scaled as needed.
-
Prepare the Diluent: In a sterile 1.5 mL polypropylene tube, prepare a 0.02% Polysorbate 20 solution in sterile 0.9% saline. For 1 mL, add 2 µL of a 10% sterile Polysorbate 20 stock solution to 978 µL of sterile saline. Mix well by gentle inversion.
-
Causality Note: A low concentration of Polysorbate 20 is generally sufficient to maintain the solubility of hydrophobic molecules in aqueous solutions.[11] Starting with a low concentration minimizes the potential for any non-specific effects of the surfactant in vivo.
-
-
Dilute the MPLA Stock: Thaw an aliquot of the 1 mg/mL MPLA stock solution at room temperature. Add 20 µL of the MPLA stock solution to the tube containing the 0.02% Polysorbate 20 in saline. This will result in a final MPLA concentration of 20 µg/mL.
-
Vortex: Immediately vortex the solution for 30 seconds. The solution may appear slightly hazy or contain fine particles.[4]
-
Sonication:
-
Probe Sonicator (Recommended): Place the tube in an ice bath to prevent heating. Use a microtip probe and sonicate the solution in pulses. A typical starting point is 3 cycles of 10 seconds ON and 30 seconds OFF at a low power setting (e.g., 20-30% amplitude).[12]
-
Bath Sonicator: Place the tube in a bath sonicator filled with ice-cold water. Sonicate for 5-10 minutes.[9]
-
Causality Note: Sonication provides the necessary energy to break down MPLA aggregates and facilitate the formation of stable micelles with Polysorbate 20.[6] Pulsing and cooling are crucial to prevent overheating, which can lead to the degradation of both MPLA and the surfactant. The solution should become clear after sonication.
-
-
Sterile Filtration:
-
Draw the sonicated MPLA solution into a sterile syringe.
-
Aseptically attach a sterile 0.22 µm PES syringe filter to the syringe.[10] PES membranes are recommended for their low protein binding and high flow rates.[13]
-
Filter the solution into a new sterile, pyrogen-free tube.
-
Causality Note: Sterile filtration is essential for any solution intended for parenteral administration to remove any potential microbial contamination.[14] The use of a low protein-binding filter material like PES minimizes the loss of the active ingredient due to adsorption to the filter membrane.
-
-
Final Solution: The resulting solution is sterile and ready for in vivo use. It is recommended to use the solution on the same day of preparation. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.
Workflow for MPLA Solution Preparation
Caption: Workflow for Preparing MPLA Solutions.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale/Notes |
| MPLA Stock Concentration | 1 mg/mL in DMSO | A standard concentration for initial solubilization.[7] |
| Final MPLA Concentration | 2-20 µ g/mouse | Typical dose range for in vivo studies.[4] |
| Polysorbate 20 Concentration | 0.01% - 0.1% (w/v) | A common range for surfactants in parenteral formulations. Start with a lower concentration (e.g., 0.02%) and optimize if needed.[15] |
| Sonication Parameters | Pulsed, on ice | To prevent thermal degradation of MPLA.[12] |
| Sterile Filter Pore Size | 0.22 µm | Standard for sterilizing filtration.[16] |
| Filter Membrane Material | Polyethersulfone (PES) | Low protein binding, minimizing loss of MPLA.[10] |
Quality Control: Ensuring a Validated Solution
A robust quality control system is essential to ensure the safety, stability, and biological activity of the prepared MPLA solution.
-
Visual Inspection: The final solution should be clear and free from any visible particulate matter. This can be assessed against a black and a white background.[17] Any solution with visible particles should be discarded.
-
Sterility Testing: While the use of aseptic techniques and sterile filtration should ensure sterility, for critical or large-scale preparations, a sample of the final solution can be cultured to confirm the absence of microbial growth.
-
Endotoxin Level Determination: Since MPLA is derived from LPS, it is crucial to ensure that the final formulation does not contain excessive levels of endotoxin activity that could lead to unintended toxicity. A Limulus Amebocyte Lysate (LAL) assay should be performed to quantify endotoxin levels. The acceptable limit will depend on the animal model and the dose to be administered, but should be as low as possible.
-
Biological Activity Confirmation: The ultimate quality control measure is to confirm that the prepared MPLA solution retains its ability to activate TLR4. This can be achieved using a cell-based reporter assay. Commercially available cell lines, such as HEK-Blue™ hTLR4 cells, express a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of a TLR4-inducible promoter.[18] Treatment of these cells with the prepared MPLA solution should induce a dose-dependent increase in reporter gene activity.
Stability Considerations
Aqueous formulations of MPLA with Polysorbate 20 are intended for immediate use. The stability of the formulation will depend on several factors, including the concentration of MPLA and Polysorbate 20, the pH of the buffer, and the storage temperature. For long-term studies, it is recommended to perform a stability study on the specific formulation, assessing parameters such as visual appearance, particle size distribution (by dynamic light scattering), and biological activity over time. It is best practice to prepare fresh solutions for each experiment to ensure consistent results.
References
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Creative Diagnostics. (n.d.). This compound (MPLA) (Synthetic, TLR4/Th1, vaccine adjuvant). Retrieved from [Link]
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InvivoGen. (n.d.). MPLA-SM VacciGrade™- TLR4-based Adjuvant. Retrieved from [Link]
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UL Prospector. (2014). Solubilizing Oils into Water. Retrieved from [Link]
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New Directions Aromatics. (2018). All About Solubilizer (Polysorbate 20). Retrieved from [Link]
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- Monophosphoryl-Lipid A (MPLA) is an Efficacious Adjuvant for Inactivated Rabies Vaccines. (2019). Viruses, 11(12), 1133.
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Application Notes and Protocols for the Combined Use of MPLA and CpG Oligodeoxynucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Synergistic Approach to Potent Immune Activation
In the landscape of modern immunology and vaccine development, the strategic use of adjuvants is paramount to enhancing the immunogenicity of antigens and steering the adaptive immune response towards a desired outcome. Among the most promising classes of adjuvants are Toll-like receptor (TLR) agonists, which mimic pathogen-associated molecular patterns (PAMPs) to activate innate immunity. This guide focuses on the combined application of two such agonists: Monophosphoryl Lipid A (MPLA), a detoxified derivative of lipopolysaccharide (LPS) that engages TLR4, and CpG oligodeoxynucleotides (CpG ODNs), synthetic DNA sequences that activate TLR9.[1][2]
While MPLA and CpG ODNs are potent immunomodulators individually, their co-administration results in a synergistic activation of the innate immune system, leading to a more robust and qualitatively different immune response than when either is used alone.[3][4] This synergy is particularly effective at inducing a strong T helper 1 (Th1)-biased response, characterized by the production of cytokines like interferon-gamma (IFN-γ) and interleukin-12 (IL-12), which are crucial for clearing intracellular pathogens and for effective anti-tumor immunity.[5][6][7][8] This application note provides a comprehensive overview of the underlying mechanisms, key applications, and detailed protocols for utilizing the powerful combination of MPLA and CpG ODNs in preclinical research.
The Mechanism of Synergy: Converging on a Th1-Biased Response
The enhanced immunogenicity of the MPLA and CpG ODN combination stems from the simultaneous activation of two distinct, yet complementary, innate signaling pathways within antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.
-
MPLA and the TLR4 Pathway: MPLA is recognized by the TLR4 complex on the cell surface. TLR4 activation triggers two downstream signaling cascades: the MyD88-dependent pathway and the TRIF-dependent pathway.[2] The MyD88-dependent pathway rapidly induces the production of pro-inflammatory cytokines through the activation of NF-κB. The TRIF-dependent pathway, which MPLA preferentially activates compared to its parent molecule LPS, leads to the late activation of NF-κB and the production of Type I interferons (IFN-α/β).[9] This biased signaling is thought to contribute to MPLA's reduced toxicity while retaining strong adjuvant properties.[9]
-
CpG ODNs and the TLR9 Pathway: CpG ODNs, which mimic bacterial DNA, are internalized by APCs and recognized by TLR9 within the endosomal compartment.[1] TLR9 signaling is exclusively dependent on the MyD88 adaptor protein, leading to the activation of NF-κB and the transcription factor IRF7, culminating in the production of pro-inflammatory cytokines and, particularly in plasmacytoid DCs, large amounts of Type I IFNs.[10]
Synergistic Activation: The co-stimulation of TLR4 and TLR9 results in a powerful synergistic effect, most notably on the production of IL-12.[2][3] This synergy is believed to arise from the integration of signals from both the MyD88 and TRIF pathways, leading to enhanced and prolonged activation of key transcription factors. The resulting cytokine milieu, rich in IL-12 and Type I IFNs, is highly effective at promoting the differentiation of naive CD4+ T cells into Th1 cells and enhancing the cytotoxic activity of CD8+ T cells and Natural Killer (NK) cells.
Figure 1: Synergistic TLR4 and TLR9 Signaling Pathways. MPLA activates TLR4 leading to both MyD88- and TRIF-dependent signaling. CpG ODN activates TLR9 via the MyD88-dependent pathway. The integration of these signals results in a synergistic upregulation of IL-12 production, a key driver of Th1 immunity.
Applications in Research and Development
The potent Th1-biasing synergy of MPLA and CpG makes this combination a versatile tool for various immunological applications.
-
Vaccine Adjuvant for Infectious Diseases: This combination is particularly well-suited for vaccines against intracellular pathogens, such as viruses (e.g., influenza, HIV), certain bacteria (e.g., Mycobacterium tuberculosis), and protozoan parasites (e.g., Leishmania, Plasmodium), where a robust cell-mediated immune response is critical for clearance.[2][11] Studies have shown that vaccines formulated with MPLA and CpG can elicit higher antibody titers, particularly of the Th1-associated IgG2a/c isotype in mice, and more potent antigen-specific CD8+ T cell responses.[2][12]
-
Cancer Immunotherapy: By promoting a strong Th1 and cytotoxic T lymphocyte (CTL) response, the MPLA/CpG combination can be used to enhance the efficacy of cancer vaccines. This adjuvant system helps to break immune tolerance to tumor-associated antigens, activating DCs to effectively prime anti-tumor T cells.[1][13] It can also be used in in situ vaccination strategies, where the adjuvants are injected directly into a tumor to convert it into a hub of immune activation.
Table 1: Summary of Reported Synergistic Effects of MPLA and CpG ODN Combination
| Immune Parameter Measured | Model System | Key Findings | Reference(s) |
| Cytokine Production | Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | Synergistic induction of IL-12p70 and TNF-α. | [2] |
| Cytokine Production | Murine Macrophage Cell Line (RAW-Dual) | Significantly higher NF-κB activation compared to single adjuvants. | [1] |
| Antibody Response | Inactivated Influenza Vaccine (Murine Model) | Higher levels of total IgG and cross-reactive antibodies; biased towards IgG2c. | [2] |
| Cell-Mediated Immunity | Ovalbumin Vaccine (Murine Model) | Enhanced proliferation and IFN-γ production in splenocytes. | [3] |
| Protective Efficacy | Inactivated Influenza Vaccine (Murine Model) | Improved protection against homologous and heterosubtypic lethal virus challenge. | [2] |
| Anti-Tumor Response | Mammary Tumor (Murine Model) | Enhanced DC-mediated tumor rejection when CpG was used to activate DCs. | [13] |
Protocols
The following protocols provide a framework for the preparation and evaluation of the MPLA/CpG ODN adjuvant combination in common preclinical models.
Protocol 1: Preparation and Formulation of MPLA/CpG Adjuvant
Rationale: Proper reconstitution and formulation are critical for adjuvant activity and reproducibility. MPLA is a lipid and requires a vehicle for solubilization, while CpG ODNs are typically supplied lyophilized. This protocol describes a simple aqueous formulation suitable for injection.
Materials:
-
This compound (MPLA) from S. minnesota R595 (e.g., InvivoGen, Cat# tlrl-mpla)[9]
-
CpG ODN 1826 (for mice) (e.g., InvivoGen, Cat# tlrl-1826)
-
Endotoxin-free water
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)
-
Vortex mixer
-
Water bath or heat block
Procedure:
-
Reconstitute MPLA: a. Aseptically add endotoxin-free water to the vial of MPLA to create a stock solution of 1 mg/mL. b. Heat the solution at 60-70°C for 10-15 minutes. c. Vortex vigorously for at least 1 minute until the solution is clear. MPLA may appear as a thin film on the vial; ensure it is fully dissolved. d. Store the stock solution at -20°C. Before each use, thaw and repeat the heating and vortexing steps.
-
Reconstitute CpG ODN: a. Aseptically add endotoxin-free water or PBS to the vial of lyophilized CpG ODN to create a stock solution of 1 mg/mL. b. Vortex gently until fully dissolved. c. Store the stock solution at -20°C.
-
Prepare the Adjuvant-Antigen Formulation (for in vivo use): a. Example Calculation for a 100 µL injection volume per mouse (Dose: 10 µg Antigen, 1 µg MPLA, 4 µg CpG): b. In a sterile microcentrifuge tube, combine the following in this order:
- Your antigen of interest (e.g., 10 µg of a recombinant protein).
- 1 µL of 1 mg/mL MPLA stock solution.
- 4 µL of 1 mg/mL CpG ODN stock solution.
- Sterile, endotoxin-free PBS to a final volume of 100 µL. c. Vortex gently to mix. d. Keep the formulation on ice and use within 1-2 hours of preparation.
Protocol 2: In Vitro Evaluation of Adjuvant Synergy in Murine BMDCs
Rationale: BMDCs are primary APCs and an excellent model for assessing the direct effects of adjuvants on cytokine production. Measuring IL-12p70 is a key indicator of Th1-polarizing capacity.
Materials:
-
Bone marrow cells from C57BL/6 or BALB/c mice
-
Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin)
-
Recombinant murine GM-CSF and IL-4
-
MPLA and CpG ODN 1826 stock solutions
-
96-well flat-bottom cell culture plates
-
Mouse IL-12p70 and TNF-α ELISA kits
Procedure:
-
Generate BMDCs: a. Culture bone marrow cells in complete RPMI supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4 for 6-7 days. b. On day 3, add fresh medium containing cytokines. c. On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.
-
Stimulate BMDCs: a. Plate the immature BMDCs in a 96-well plate at a density of 3 x 10^5 cells/well in 180 µL of fresh complete medium.[14] b. Prepare 10X working solutions of your adjuvants in complete medium. c. Add 20 µL of the 10X adjuvant solutions to the appropriate wells. Include the following conditions (in triplicate):
- Medium only (Unstimulated)
- MPLA alone (e.g., final concentration of 0.1 µg/mL)
- CpG alone (e.g., final concentration of 1 µg/mL)
- MPLA + CpG combination (0.1 µg/mL + 1 µg/mL) d. Incubate the plate at 37°C, 5% CO₂ for 24 hours.
-
Analyze Cytokine Production: a. After incubation, centrifuge the plate at 400 x g for 5 minutes. b. Carefully collect the supernatant without disturbing the cell pellet. c. Measure the concentration of IL-12p70 and TNF-α in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.[15]
Protocol 3: In Vivo Evaluation of MPLA/CpG Adjuvanted Vaccine in Mice
Rationale: This protocol outlines a typical prime-boost immunization strategy to assess the ability of the adjuvant combination to enhance antigen-specific antibody and T cell responses in vivo.
Figure 2: In Vivo Experimental Workflow. A typical prime-boost immunization schedule followed by analysis of humoral and cellular immune responses at day 35.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
Antigen + Adjuvant formulation (from Protocol 1)
-
Control formulations (e.g., PBS, Antigen alone, Antigen + single adjuvants)
-
Syringes and needles (e.g., 27G for subcutaneous injection)
-
Equipment for blood collection and spleen harvesting
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment begins.
-
Prime Immunization (Day 0): a. Randomly assign mice to experimental groups (n=5-6 per group is recommended).[2] b. Immunize each mouse subcutaneously (s.c.) at the base of the tail or intramuscularly (i.m.) in the quadriceps with 100 µL of the appropriate formulation.
-
Boost Immunization (Day 21): a. Administer a second identical immunization to all mice in the same manner as the prime.
-
Sample Collection (Day 35): a. Fourteen days after the boost, perform a terminal bleed via cardiac puncture to collect blood for serum analysis. b. Isolate the serum by allowing the blood to clot and centrifuging. Store serum at -80°C. c. Aseptically harvest spleens into sterile medium on ice for T cell analysis.
Protocol 4: Quantification of Antigen-Specific Antibodies by ELISA
Rationale: This protocol measures the magnitude and isotype of the antibody response. A higher IgG2a/c to IgG1 ratio in mice indicates a Th1-biased response.
Materials:
-
High-binding 96-well ELISA plates
-
Recombinant antigen
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
HRP-conjugated anti-mouse IgG, IgG1, and IgG2a/c detection antibodies
-
TMB substrate and Stop Solution
-
Mouse serum samples (from Protocol 3)
Procedure:
-
Coat Plate: a. Dilute the antigen to 2-5 µg/mL in Coating Buffer. b. Add 100 µL/well to the ELISA plate. c. Incubate overnight at 4°C.
-
Block Plate: a. Wash the plate 3 times with Wash Buffer. b. Add 200 µL/well of Blocking Buffer. c. Incubate for 1-2 hours at room temperature (RT).
-
Add Serum Samples: a. Wash the plate 3 times. b. Perform serial dilutions of the serum samples in Blocking Buffer (starting at 1:100). c. Add 100 µL/well of diluted serum. d. Incubate for 2 hours at RT.
-
Add Detection Antibody: a. Wash the plate 5 times. b. Dilute the HRP-conjugated anti-mouse isotype antibodies in Blocking Buffer according to the manufacturer's recommendation. c. Add 100 µL/well. d. Incubate for 1 hour at RT.
-
Develop and Read: a. Wash the plate 5 times. b. Add 100 µL/well of TMB substrate. c. Incubate in the dark until color develops (5-15 minutes). d. Add 50 µL/well of Stop Solution. e. Read the absorbance at 450 nm on a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a reading above a pre-determined cutoff (e.g., 2-3 times the background).
Protocol 5: Assessment of Antigen-Specific T Cell Responses by IFN-γ ELISPOT
Rationale: The ELISPOT assay is a highly sensitive method for quantifying the frequency of antigen-specific, cytokine-secreting T cells.[16] Measuring IFN-γ is a direct readout of a Th1/CTL response.
Materials:
-
Mouse IFN-γ ELISPOT kit (contains capture Ab, detection Ab, and enzyme conjugate)
-
PVDF-membrane 96-well plates
-
Spleens from immunized mice (from Protocol 3)
-
70 µm cell strainers
-
ACK lysis buffer (for red blood cells)
-
Complete RPMI-1640 medium
-
Antigen-specific peptides (15-mers for CD4+, 8-10-mers for CD8+) or whole protein
-
Concanavalin A (ConA) or PMA/Ionomycin (positive control)
-
Automated ELISPOT reader
Procedure:
-
Prepare ELISPOT Plate: a. Coat the PVDF plate with anti-IFN-γ capture antibody overnight at 4°C, as per the kit instructions.[17] b. The next day, wash the plate and block with medium containing 10% FBS for at least 2 hours at 37°C.[17]
-
Prepare Splenocytes: a. Process the harvested spleens by mashing them through a 70 µm cell strainer to create a single-cell suspension.[18] b. Lyse red blood cells with ACK buffer. c. Wash the cells, count them, and resuspend in complete RPMI to a concentration of 5 x 10^6 cells/mL.
-
Cell Stimulation: a. Remove the blocking solution from the ELISPOT plate. b. Add 100 µL/well of splenocytes (5 x 10^5 cells/well). c. Add 100 µL/well of stimuli (in duplicate or triplicate):
- Medium only (negative control)
- Antigenic peptide pool (e.g., 5-10 µg/mL final concentration)
- Whole protein antigen (e.g., 10-20 µg/mL final concentration)
- ConA (positive control, e.g., 2 µg/mL final concentration) d. Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[18]
-
Develop and Read: a. Wash away the cells. b. Follow the kit manufacturer’s protocol for adding the biotinylated detection antibody, followed by the streptavidin-enzyme conjugate, and finally the substrate. c. Once spots have developed, stop the reaction by washing with water. d. Allow the plate to dry completely. e. Count the spots in each well using an automated ELISPOT reader. The results are expressed as spot-forming units (SFU) per million splenocytes.
References
-
In Vitro Analysis of Synergy between Adjuvants MPLA, CpG, and cGAMP for Treatment of Cancer. Vanderbilt University. [Link]
-
ELISPOT Assay to Measure Peptide-specific IFN-γ Production. Methods in Molecular Biology. [Link]
-
MPL and CpG combination adjuvants promote homologous and heterosubtypic cross protection of inactivated split influenza virus vaccine. Vaccine. [Link]
-
Synergistic cytokine responses from BM-APCs induced by PLPs with MPLA and CpG depend on CpG adjuvant density. Science Advances. [Link]
-
ELISpot Protocol: Step-by-Step Guide. Sino Biological. [Link]
-
Multiparametric flow cytometry to characterize vaccine-induced polyfunctional T cell responses and T cell/NK cell exhaustion and memory phenotypes in mouse immuno-oncology models. Frontiers in Immunology. [Link]
-
Immunomodulatory Effects of Adjuvants CPG, MPLA, and BCG on the Derp2-Induced Acute Asthma at Early Life in an Animal Model of BALB/c Mice. Journal of Immunology Research. [Link]
-
Adjuvant-enhanced antibody responses to recombinant proteins correlates with protection of mice and monkeys to orthopoxvirus challenges. Vaccine. [Link]
-
A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues. PLOS One. [Link]
-
Incorporation of this compound and CpG-oligodeoxynucleotides into lipid nanoparticles activates toll-like receptor signaling pathways while maintaining antigen expression for mRNA-based vaccinations. International Journal of Pharmaceutics. [Link]
-
MPL and CpG adjuvant effects on improving protective efficacy of influenza vaccination after lethal virus infection. ResearchGate. [Link]
-
Evaluating mouse HBV-specific CD8+ T cell responses by ELISPOT assay. Virology Journal. [Link]
-
Vaccine applications of flow cytometry. Vaccine. [Link]
-
Mouse ELISPOT-Assay Protocol. [Link]
-
A Cancer Nanovaccine for Co-Delivery of Peptide Neoantigens and Optimized Combinations of STING and TLR4 Agonists. ACS Nano. [Link]
-
The Application Protocol of CpG ODNs. InvivoGen. [Link]
-
A Th1-inducing adjuvant, MPL, enhances antibody profiles in experimental animals suggesting it has the potential to improve the efficacy of allergy vaccines. International Archives of Allergy and Immunology. [Link]
-
This compound directly regulates Th1 cytokine production in human CD4+ T-cells through Toll-like receptor 2 and 4. Innate Immunity. [Link]
-
Highly Sensitive Flow Cytometry Allows Monitoring of Changes in Circulating Immune Cells in Blood After Tdap Booster Vaccination. Frontiers in Immunology. [Link]
-
Improvement of Th1/Th2 and Th1/Treg Imbalances by Adjutants CPG, MPLA and BCG in a Model of Acute Asthma Induced By Allergen Der. Brieflands. [Link]
-
Strategies for Immunomonitoring after Vaccination and during Infection. Vaccines. [Link]
-
ANALYSIS OF DENDRITIC CELL STIMULATION UTILIZING A MULTI-FACETED NANOPOLYMER DELIVERY SYSTEM AND THE IMMUNE MODULATOR 1-METHYL TRYPTOPHAN. Journal of Undergraduate Research & Outreach. [Link]
-
CpG-ODN Signaling via Dendritic Cells-Expressing MyD88, but Not IL-10, Inhibits Allergic Sensitization. International Journal of Molecular Sciences. [Link]
-
The Th1/Tfh-like biased responses elicited by the rASP-1 innate adjuvant are dependent on TRIF and Type I IFN receptor pathways. Frontiers in Immunology. [Link]
-
Enhanced antibody responses elicited by a CpG adjuvant do not improve the protective effect of an aldrithiol-2-inactivated simian immunodeficiency virus therapeutic AIDS vaccine. Journal of Virology. [Link]
-
MPLA | this compound from Salmonella minnesota R595. InvivoGen. [Link]
-
Anti-tumor antibody isotype response can be modified with locally administered immunoadjuvants. OncoImmunology. [Link]
-
Adjuvant-enhanced antibody responses occur without Toll-like receptor signaling. The Journal of Immunology. [Link]
-
Addition of CpG ODN and Poly (I:C) to a standard maturation cocktail generates monocyte-derived dendritic cells and induces a potent Th1 polarization with migratory capacity. Cancer Letters. [Link]
-
Comparison of in vivo Adjuvanticity of Liposomal PO CpG ODN with Liposomal PS CpG ODN: Soluble Leishmania Antigens as a Model. Iranian Journal of Immunology. [Link]
-
The effects of DNA containing CpG motif on dendritic cells. Immunology. [Link]
-
Combining this compound (MPL), CpG Oligodeoxynucleotide (ODN), and QS-21 Adjuvants Induces Strong and Persistent Functional Antibodies and T Cell Responses against Cell-Traversal Protein for Ookinetes and Sporozoites (CelTOS) of Plasmodium falciparum in BALB/c Mice. Infection and Immunity. [Link]
-
Innovative strategies for co-delivering antigens and CpG oligonucleotides. Therapeutic Delivery. [Link]
-
Optimized Systemic Dosing with CpG DNA Enhances Dendritic Cell‐Mediated Rejection of a Poorly Immunogenic Mammary Tumor in BALB/c Mice. The Journal of Immunology. [Link]
-
Plasmacytoid Dendritic Cells Mediate CpG-ODN–induced Increase in Survival in a Mouse Model of Lymphangioleiomyomatosis. American Journal of Respiratory Cell and Molecular Biology. [Link]
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. MPL and CpG combination adjuvants promote homologous and heterosubtypic cross protection of inactivated split influenza virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Cancer Nanovaccine for Co-Delivery of Peptide Neoantigens and Optimized Combinations of STING and TLR4 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunomodulatory Effects of Adjuvants CPG, MPLA, and BCG on the Derp2-Induced Acute Asthma at Early Life in an Animal Model of BALB/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Th1-inducing adjuvant, MPL, enhances antibody profiles in experimental animals suggesting it has the potential to improve the efficacy of allergy vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound directly regulates Th1 cytokine production in human CD4+ T-cells through Toll-like receptor 2 and 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Th1/Tfh-like biased responses elicited by the rASP-1 innate adjuvant are dependent on TRIF and Type I IFN receptor pathways [frontiersin.org]
- 9. invivogen.com [invivogen.com]
- 10. The effects of DNA containing CpG motif on dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combining this compound (MPL), CpG Oligodeoxynucleotide (ODN), and QS-21 Adjuvants Induces Strong and Persistent Functional Antibodies and T Cell Responses against Cell-Traversal Protein for Ookinetes and Sporozoites (CelTOS) of Plasmodium falciparum in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adjuvant-enhanced antibody responses to recombinant proteins correlates with protection of mice and monkeys to orthopoxvirus challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized Systemic Dosing with CpG DNA Enhances Dendritic Cell‐Mediated Rejection of a Poorly Immunogenic Mammary Tumor in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mouse IL-12 ELISA Kit (BMS616) - Invitrogen [thermofisher.com]
- 16. ice-hbv.org [ice-hbv.org]
- 17. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sinobiological.com [sinobiological.com]
Experimental Design for Testing Monophosphoryl Lipid A in Allergy Immunotherapy Models
<Senior Application Scientist
Application Note & Protocol Guide: AP-TLR4-AIT-001
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for MPLA in Allergy Immunotherapy
Allergic diseases, affecting a significant portion of the global population, are characterized by a skewed T-helper 2 (Th2) immune response to otherwise harmless environmental antigens.[1][2] This leads to the production of allergen-specific IgE, mast cell degranulation, and eosinophilic inflammation.[3] Allergen-specific immunotherapy (AIT) is a disease-modifying treatment that aims to induce tolerance by administering gradually increasing doses of the causative allergen.[4] However, traditional AIT can be lengthy and carries a risk of anaphylactic reactions.
The incorporation of adjuvants that can safely and effectively steer the immune response away from a Th2 phenotype is a key goal in improving AIT. Monophosphoryl Lipid A (MPLA), a detoxified derivative of lipopolysaccharide (LPS) from Gram-negative bacteria, is a potent Toll-like receptor 4 (TLR4) agonist.[5][6] Unlike its parent molecule, MPLA exhibits significantly reduced toxicity while retaining powerful immunomodulatory properties.[7][8] It is currently an FDA-approved adjuvant in several human vaccines.[6][8]
The central hypothesis for using MPLA in AIT is its ability to promote a shift from a pro-allergic Th2 response to a more balanced Th1/T-regulatory (Treg) cell response.[5][9][10] MPLA achieves this primarily by activating antigen-presenting cells (APCs), such as dendritic cells (DCs), through TLR4 signaling. This activation enhances their ability to prime naive T cells towards a Th1 phenotype, characterized by the production of IFN-γ, and to promote the development of Treg cells, which actively suppress allergic inflammation.[9][11][12]
This application note provides a comprehensive guide to the experimental design and detailed protocols for evaluating the efficacy of MPLA as an adjuvant in preclinical allergy immunotherapy models.
Mechanistic Foundation: MPLA and TLR4 Signaling
MPLA exerts its immunomodulatory effects by engaging the TLR4 receptor complex on the surface of APCs. A critical aspect of MPLA's favorable safety profile is its biased signaling through the TRIF-dependent pathway, with minimal activation of the MyD88-dependent pathway that is strongly associated with the pro-inflammatory toxicity of LPS.[6][7][13]
Phase 1: In Vitro Characterization of MPLA's Effect on Dendritic Cells
The initial phase of testing involves assessing the direct impact of MPLA on dendritic cells (DCs), the primary APCs responsible for initiating T cell responses. These assays are crucial for determining optimal MPLA concentrations and confirming its mechanism of action before proceeding to more complex in vivo models.
Experimental Workflow: In Vitro DC Activation and T Cell Co-culture
Protocol 1: Murine Bone Marrow-Derived Dendritic Cell (BMDC) Maturation Assay
Objective: To quantify the ability of MPLA to induce DC maturation and a Th1-polarizing cytokine environment.
Materials:
-
6-8 week old BALB/c or C57BL/6 mice
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Recombinant murine GM-CSF and IL-4
-
MPLA (clinical grade), Ovalbumin (OVA, endotoxin-free), LPS
-
Flow cytometry antibodies: anti-CD11c, -MHC-II, -CD80, -CD86
-
ELISA kits for mouse IL-12p70, IL-10, TNF-α
Procedure:
-
BMDC Generation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture cells in RPMI-1640 supplemented with 10% FBS, antibiotics, 20 ng/mL GM-CSF, and 10 ng/mL IL-4.
-
On day 3, replace half the medium with fresh supplemented medium.
-
On day 6 or 7, harvest non-adherent and loosely adherent cells, which are immature BMDCs.
-
-
Stimulation:
-
Plate immature BMDCs at 1 x 10^6 cells/mL in a 24-well plate.
-
Add stimuli to respective wells:
-
Medium only (Negative Control)
-
OVA (100 µg/mL)
-
MPLA (0.1, 1, 10 µg/mL) + OVA (100 µg/mL)
-
LPS (100 ng/mL) (Positive Control)
-
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Analysis:
-
Cytokines: Collect supernatant, centrifuge to remove cells, and store at -80°C. Measure IL-12p70, IL-10, and TNF-α concentrations using ELISA kits according to the manufacturer's instructions.
-
Maturation Markers: Harvest cells and stain with fluorescently-labeled antibodies against CD11c, MHC-II, CD80, and CD86. Analyze by flow cytometry, gating on the CD11c+ population.
-
Expected Outcomes: MPLA, particularly in combination with an allergen, is expected to significantly upregulate the expression of MHC-II, CD80, and CD86 on BMDCs compared to the allergen-only control.[14][15] Furthermore, MPLA-stimulated BMDCs should secrete high levels of the Th1-polarizing cytokine IL-12p70 and moderate levels of TNF-α.[15][16]
| Treatment Group | MHC-II Expression | CD80/CD86 Expression | IL-12p70 (pg/mL) | TNF-α (pg/mL) |
| Medium Control | Baseline | Baseline | < 20 | < 50 |
| Allergen (OVA) | Low | Low | < 20 | < 100 |
| MPLA + OVA | High | High | > 1000 | > 500 |
| LPS (Control) | High | High | > 1500 | > 2000 |
| Table 1. Representative expected results from a BMDC maturation assay. |
Phase 2: In Vivo Evaluation in a Murine Model of Allergic Asthma
The "gold standard" for preclinical evaluation of AIT is the ovalbumin (OVA)-induced allergic asthma model in mice.[17] This model recapitulates key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic airway inflammation, and high levels of allergen-specific IgE.[17][18][19]
Experimental Workflow: OVA-Induced Allergic Asthma Model
Protocol 2: OVA-Induced Allergic Asthma and MPLA Immunotherapy
Objective: To determine if MPLA-adjuvanted AIT can suppress the cardinal features of allergic asthma in a sensitized host.
Materials:
-
6-8 week old female BALB/c mice (known for robust Th2 responses).[20]
-
Ovalbumin (OVA, Grade V), Aluminum hydroxide (Alum)
-
MPLA (clinical grade)
-
Methacholine
-
Whole-body plethysmograph for AHR measurement
-
ELISA kits for mouse IgE, IgG1, IgG2a, IL-4, IL-5, IL-13, IFN-γ
-
Histology supplies (formalin, paraffin, H&E and PAS stains)
Procedure:
-
Sensitization (Days 0 and 14):
-
Sensitize mice via intraperitoneal (i.p.) injection with 20 µg OVA emulsified in 2 mg of alum in 200 µL sterile PBS.[21] Control groups receive PBS/Alum only.
-
-
Immunotherapy (Days 21, 23, 25):
-
Administer subcutaneous (s.c.) injections according to treatment groups:
-
Group 1 (Healthy Control): PBS
-
Group 2 (Asthma Control): PBS
-
Group 3 (AIT Control): 10 µg OVA in PBS
-
Group 4 (MPLA-AIT): 10 µg OVA + 10 µg MPLA in PBS
-
-
-
Airway Challenge (Days 28, 29, 30):
-
Endpoint Analysis (24-48h after final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR to increasing concentrations of nebulized methacholine (0-50 mg/mL) using a whole-body plethysmograph. Data is expressed as enhanced pause (Penh).[17]
-
Bronchoalveolar Lavage (BAL): Euthanize mice and collect BAL fluid (BALF) by flushing the lungs with ice-cold PBS.[17] Perform total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) on cytospin slides stained with Wright-Giemsa.
-
Serum Immunoglobulins: Collect blood via cardiac puncture. Measure serum levels of total IgE, OVA-specific IgE, IgG1 (Th2-associated), and IgG2a (Th1-associated) by ELISA.[23]
-
Lung Histology: Perfuse and fix the lungs in 10% formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammatory infiltrate and Periodic acid-Schiff (PAS) for mucus production.
-
Splenocyte Restimulation: Prepare single-cell suspensions from spleens. Culture cells with 100 µg/mL OVA for 72 hours. Collect supernatant and measure levels of IL-4, IL-5, IL-13 (Th2 cytokines), and IFN-γ (Th1 cytokine) by ELISA.
-
Expected Outcomes: The MPLA-AIT group is expected to show significant improvements across all measured parameters compared to the Asthma Control and AIT Control groups.
| Parameter | Asthma Control Group | AIT (OVA only) Group | MPLA-AIT Group |
| AHR (Penh) | Markedly Increased | Moderately Reduced | Significantly Reduced |
| BAL Eosinophils | High Infiltration | Moderately Reduced | Significantly Reduced |
| Serum OVA-IgE | High | Moderately Reduced | Significantly Reduced |
| Serum OVA-IgG2a | Low | Low-Moderate | Significantly Increased |
| Lung Inflammation | Severe | Moderate | Mild / Minimal |
| Mucus Production | High | Moderate | Low / Baseline |
| Splenocyte IFN-γ | Low | Low-Moderate | Significantly Increased |
| Splenocyte IL-4/IL-5 | High | Moderately Reduced | Significantly Reduced |
| Table 2. Summary of expected outcomes in the in vivo asthma model. |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the preclinical evaluation of MPLA as an adjuvant in allergy immunotherapy. The in vitro assays confirm the direct immunomodulatory effects of MPLA on key antigen-presenting cells, while the in vivo model provides a comprehensive assessment of its therapeutic efficacy in a disease-relevant context. A successful outcome, characterized by a reduction in Th2-mediated pathology and a concurrent increase in Th1/Treg indicators, would provide strong rationale for advancing an MPLA-adjuvanted AIT formulation toward clinical development.
Future studies could explore the role of specific Treg populations (e.g., Foxp3+) induced by MPLA-AIT, investigate alternative routes of administration, or test MPLA in chronic asthma models that better reflect long-term airway remodeling.[22][24]
References
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The Immunobiology of TLR4 Agonists: From Endotoxin Tolerance to Immunoadjuvants. PMC - PubMed Central. Available from: [Link]
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Modulation of dendritic cell metabolism by an MPLA-adjuvanted allergen product for specific immunotherapy. Frontiers. Available from: [Link]
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Protocol for the OVA/alum-induced asthma mouse model. The OVA, OVA +... | Download Scientific Diagram. ResearchGate. Available from: [Link]
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TLR4 ligands LPS and MPLA differentially regulate effector and memory CD8+ T cell differentiation. PMC - PubMed Central. Available from: [Link]
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The TLR4 Agonist this compound Drives Broad Resistance to Infection via Dynamic Reprogramming of Macrophage Metabolism. Sherwood-Bohannon Lab. Available from: [Link]
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Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview. Available from: [Link]
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Allergen-specific immunotherapy with a this compound-adjuvanted vaccine: Reduced seasonally boosted immunoglobulin E production and inhibition of basophil histamine release by therapy-induced blocking antibodies. ResearchGate. Available from: [Link]
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Allergen-specific immunotherapy with a this compound-adjuvanted vaccine: reduced seasonally boosted immunoglobulin E production and inhibition of basophil histamine release by therapy-induced blocking antibodies. SciSpace. Available from: [Link]
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Adjuvants and Vaccines Used in Allergen-Specific Immunotherapy Induce Neutrophil Extracellular Traps. PMC. Available from: [Link]
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A Fusion Protein Consisting of the Vaccine Adjuvant this compound and the Allergen Ovalbumin Boosts Allergen-Specific Th1, Th2, and Th17 Responses In Vitro. PMC - NIH. Available from: [Link]
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The Toll-Like Receptor 4 Agonist this compound Augments Innate Host Resistance to Systemic Bacterial Infection. NIH. Available from: [Link]
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This compound (MPL) promotes allergen-induced immune deviation in favour of Th1 responses. PubMed. Available from: [Link]
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This compound-induced activation of plasmacytoid dendritic cells enhances the anti-cancer effects of anti-PD-L1 antibodies. PMC - NIH. Available from: [Link]
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Modulation of dendritic cell metabolism by an MPLA-adjuvanted allergen product for specific immunotherapy. PMC - NIH. Available from: [Link]
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Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study. Allergologia et Immunopathologia. Available from: [Link]
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This compound-induced activation of plasmacytoid dendritic cells enhances the anti-cancer effects of anti-PD-L1 antibodies. PubMed. Available from: [Link]
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Improvement of Th1/Th2 and Th1/Treg imbalances by adjutants CPG, MPLA and BCG in a model of acute asthma induced by allergen Derp2 in BALB/c Mice | Request PDF. ResearchGate. Available from: [Link]
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Immunologic influences on allergy and the TH1/TH2 balance. PubMed. Available from: [Link]
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The TH1/TH2 paradigm in allergy. PubMed. Available from: [Link]
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In vivo induction of regulatory T cells promotes allergen tolerance and suppresses allergic contact dermatitis. PMC. Available from: [Link]
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Allergen-specific Th1 cells fail to counterbalance Th2 cell-induced airway hyperreactivity but cause severe airway inflammation. PubMed. Available from: [Link]
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Dendritic cell-based in vitro assays for vaccine immunogenicity. PMC - NIH. Available from: [Link]
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Current Strategies to Modulate Regulatory T Cell Activity in Allergic Inflammation. Frontiers. Available from: [Link]
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Regulatory T cells in allergic inflammation. PubMed - NIH. Available from: [Link]
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Application Notes and Protocols: A Researcher's Guide to Assessing the Efficacy of MPLA-Adjuvanted Subunit Vaccines
Introduction: The Rationale for MPLA Adjuvancy in Modern Vaccinology
The development of effective subunit vaccines, which are composed of purified antigenic components of a pathogen, hinges on the inclusion of adjuvants to potentiate the immune response. Subunit antigens, while safer than live-attenuated or whole-inactivated vaccines, are often poorly immunogenic on their own. Monophosphoryl Lipid A (MPLA), a detoxified derivative of the lipopolysaccharide (LPS) from Salmonella minnesota, has emerged as a leading adjuvant in clinically licensed vaccines.[1][2][3] MPLA selectively activates Toll-like receptor 4 (TLR4), a key pattern recognition receptor of the innate immune system, initiating a signaling cascade that bridges innate and adaptive immunity.[1][2][4] This activation enhances antigen presentation and promotes a robust and durable antigen-specific T and B cell response, which is critical for vaccine efficacy.[5][6] Specifically, MPLA is known to favor a T helper 1 (Th1)-biased immune response, which is crucial for clearing intracellular pathogens.[2][4][7]
This guide provides a comprehensive overview of the techniques and protocols essential for the preclinical and clinical assessment of MPLA-adjuvanted subunit vaccines. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step methodologies required for a thorough efficacy evaluation.
Part 1: The Mechanism of Action - How MPLA Shapes the Immune Response
Understanding the mechanism of MPLA is fundamental to designing and interpreting efficacy studies. MPLA's adjuvant activity is primarily mediated through the activation of the TLR4 signaling pathway on antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages.
Upon binding to the TLR4-MD2 complex on the cell surface, MPLA triggers a conformational change that initiates two distinct downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.[1][8]
-
MyD88-Dependent Pathway: This pathway leads to the early activation of the transcription factor NF-κB, resulting in the rapid production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][8]
-
TRIF-Dependent Pathway: This pathway, which MPLA is thought to preferentially activate, leads to the late activation of NF-κB and the induction of type I interferons (IFN-α/β).[2][8][9] The production of type I IFNs is crucial for the maturation of DCs and the subsequent priming of Th1-polarized T cell responses.[4]
The culmination of these signaling events is the enhanced activation and maturation of APCs, characterized by the upregulation of co-stimulatory molecules (CD80, CD86), and the secretion of cytokines that shape the ensuing adaptive immune response.[10][11]
Visualizing the MPLA Signaling Pathway
Caption: MPLA-induced TLR4 signaling cascade.
Part 2: Preclinical Assessment of Efficacy
The preclinical evaluation of an MPLA-adjuvanted subunit vaccine is a critical step to establish proof-of-concept and to de-risk subsequent clinical development. This involves a combination of in vitro and in vivo studies to characterize the vaccine's immunogenicity and protective capacity.
In Vitro Characterization of Innate Immune Activation
Before moving into animal models, it is valuable to assess the direct effect of the MPLA-adjuvanted vaccine formulation on innate immune cells.
This assay measures the ability of the vaccine formulation to activate DCs, the key initiators of the adaptive immune response.
Objective: To quantify the upregulation of co-stimulatory molecules and the production of cytokines by DCs upon stimulation with the MPLA-adjuvanted vaccine.
Methodology:
-
Cell Preparation: Isolate bone marrow-derived dendritic cells (BMDCs) from mice or monocyte-derived dendritic cells (Mo-DCs) from human peripheral blood mononuclear cells (PBMCs).
-
Stimulation: Culture the DCs in the presence of the subunit antigen alone, MPLA alone, the MPLA-adjuvanted vaccine, or a positive control (e.g., LPS). Include an unstimulated control. Incubate for 24-48 hours.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-labeled antibodies against surface markers such as CD11c, MHC-II, CD80, and CD86. Analyze by flow cytometry to determine the percentage of activated DCs and the mean fluorescence intensity (MFI) of the activation markers.
-
Cytokine Measurement: Collect the culture supernatants and measure the concentration of key cytokines (e.g., IL-12p70, TNF-α, IL-6, and IL-10) using a multiplex immunoassay (e.g., Luminex) or ELISA.[12][13]
Expected Outcome: The MPLA-adjuvanted vaccine should induce a significant upregulation of MHC-II, CD80, and CD86 on DCs compared to the antigen alone. It should also stimulate the production of Th1-polarizing cytokines, particularly IL-12p70.[14]
In Vivo Immunogenicity and Protective Efficacy Studies
In vivo studies in appropriate animal models are essential to evaluate the magnitude, quality, and persistence of the adaptive immune response, as well as the ultimate protective efficacy of the vaccine.
The induction of a robust and functional antibody response is a primary goal for many vaccines.
Objective: To quantify the concentration of antigen-specific antibodies (e.g., total IgG, IgG1, IgG2a/c) in the serum of immunized animals.[15][16]
Methodology:
-
Plate Coating: Coat 96-well microtiter plates with the subunit antigen at a concentration of 1-5 µg/mL in a carbonate-bicarbonate buffer and incubate overnight at 4°C.[16][17]
-
Washing and Blocking: Wash the plates with a wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA or 3% skim milk) for 1-2 hours at room temperature.[18][19]
-
Sample Incubation: Add serial dilutions of serum samples from immunized and control animals to the wells and incubate for 1-2 hours at room temperature.[16]
-
Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the isotype of interest (e.g., anti-mouse IgG, IgG1, or IgG2a) and incubate for 1 hour at room temperature.[18]
-
Substrate Development: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[17][18]
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cut-off (e.g., 2-3 times the background).
Expected Outcome: MPLA-adjuvanted vaccines are expected to induce significantly higher total IgG titers compared to the antigen alone. A higher ratio of IgG2a/c to IgG1 indicates a Th1-biased immune response.[4][20]
A strong CMI response is crucial for protection against many intracellular pathogens.
Objective: To enumerate antigen-specific T cells based on their ability to secrete cytokines (e.g., IFN-γ, IL-4) at a single-cell level.[21][22]
Methodology:
-
Plate Preparation: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubate overnight at 4°C.[21][22]
-
Cell Plating and Stimulation: Isolate splenocytes or PBMCs from immunized animals and add them to the coated and blocked wells. Stimulate the cells with the subunit antigen or specific peptides. Include positive (e.g., mitogen) and negative controls. Incubate for 18-24 hours at 37°C.[22][23]
-
Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody specific for the cytokine, followed by a streptavidin-alkaline phosphatase (ALP) or HRP conjugate.[23][24]
-
Spot Development: Add a substrate (e.g., BCIP/NBT for ALP) and incubate until distinct spots appear. Stop the reaction by washing with water.[24]
-
Analysis: Dry the plate and count the spots using an automated ELISpot reader. The results are expressed as spot-forming units (SFUs) per million cells.
Expected Outcome: A significant increase in the number of IFN-γ-secreting T cells in response to the antigen is indicative of a robust Th1 response, a hallmark of MPLA adjuvancy.[5]
Objective: To simultaneously phenotype and quantify antigen-specific T cells producing specific cytokines.[25][26]
Methodology:
-
Cell Stimulation: Stimulate splenocytes or PBMCs with the antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.[26][27][28]
-
Surface Staining: Stain the cells with antibodies against surface markers to identify T cell subsets (e.g., CD3, CD4, CD8).[29]
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) and then permeabilize the cell membranes with a permeabilization buffer (e.g., containing saponin).[25][29]
-
Intracellular Staining: Stain the cells with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).[25][27]
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer and analyze to determine the percentage of CD4+ and CD8+ T cells producing single or multiple cytokines.
Expected Outcome: MPLA-adjuvanted vaccines should induce a higher frequency of polyfunctional CD4+ and CD8+ T cells (producing IFN-γ, TNF-α, and IL-2 simultaneously) compared to the antigen alone.[30]
Visualizing the Preclinical Assessment Workflow
Sources
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Troubleshooting & Optimization
Troubleshooting solubility issues with Monophosphoryl Lipid A in aqueous buffers
Topic: Troubleshooting Solubility Issues with Monophosphoryl Lipid A in Aqueous Buffers
Audience: Researchers, scientists, and drug development professionals.
This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered when dissolving and handling this compound (MPLA) in aqueous buffers. As a potent and widely used adjuvant, proper preparation of MPLA is critical for reproducible and effective immunological studies.
Introduction to this compound (MPLA)
This compound is a detoxified derivative of the lipopolysaccharide (LPS) from the bacterium Salmonella minnesota R595.[1][2] It retains the potent immunostimulatory properties of LPS, primarily through its activity as a Toll-like receptor 4 (TLR4) agonist, but with significantly reduced toxicity.[1][2][3] This makes MPLA a valuable component in vaccine adjuvants and immunotherapy research.[1][4] However, its amphipathic nature, consisting of a hydrophilic disaccharide phosphate head and hydrophobic acyl chains, presents significant solubility challenges in aqueous media.
This guide will walk you through the critical parameters influencing MPLA solubility and provide step-by-step protocols to achieve stable and effective solutions.
Troubleshooting Guide: Overcoming MPLA Solubility Issues
This section addresses common problems encountered during the solubilization of MPLA and provides systematic solutions.
Issue 1: MPLA powder is not dissolving or forms a cloudy suspension in my aqueous buffer.
This is the most frequent challenge and typically arises from suboptimal buffer conditions or improper handling techniques. The key is to facilitate the formation of stable micelles or liposomes.
Root Cause Analysis & Solutions:
-
Incorrect pH: MPLA solubility is highly pH-dependent. The phosphate group on the glucosamine disaccharide backbone has a pKa value that influences its charge state. At neutral or acidic pH, the phosphate group is less ionized, reducing its hydrophilicity and promoting aggregation.
-
Solution: Increase the pH of your buffer. A slightly basic pH is often optimal for initial solubilization. The use of a buffer like Tris or Bicarbonate is recommended.
-
-
Insufficient Ionic Strength: While seemingly counterintuitive for a hydrophobic molecule, an appropriate ionic strength can aid in stabilizing the dispersed MPLA aggregates.
-
Solution: Ensure your buffer has a physiological ionic strength (e.g., 150 mM NaCl). However, avoid excessively high salt concentrations which can lead to "salting out".
-
-
Absence of a Co-solvent or Detergent: For many applications, especially when preparing stock solutions, the use of a mild, non-ionic detergent or an organic co-solvent is necessary to break up initial aggregates and facilitate micelle formation.
-
Solution: Triethylamine (TEA) is a commonly used co-solvent that also acts as a basic counter-ion, aiding in the dispersal of MPLA.[5][6] A final concentration of 0.2% is often effective.[5][6] For detergent-based approaches, Polysorbate 80 (Tween 80) or Octyl glucoside at concentrations above their critical micelle concentration (CMC) can be used.
-
Step-by-Step Protocol for Solubilizing MPLA Powder:
-
Pre-warm the Buffer: Warm your chosen aqueous buffer (e.g., phosphate-buffered saline) to 60°C.[5] This increases the kinetic energy and helps to overcome the energy barrier for dissolution.
-
Add Co-solvent (if necessary): If using triethylamine, add it to the warmed buffer to the desired final concentration (e.g., 0.2%).[5]
-
Disperse MPLA Powder: Slowly add the MPLA powder to the buffer while vortexing or stirring continuously. Do not add the entire amount at once.
-
Sonication: This is a critical step. Use a bath sonicator or a probe sonicator (at low power) to provide the energy needed to break down aggregates and form a uniform dispersion of micelles or liposomes.[5][6][7] Sonicate for approximately 30 minutes.[5]
-
Visual Inspection: A properly solubilized MPLA solution should be clear to slightly opalescent. The absence of visible particulates is a key indicator of successful solubilization.[6]
Diagram: MPLA Solubilization Workflow
Caption: A typical workflow for solubilizing MPLA powder in an aqueous buffer.
Issue 2: My MPLA solution is clear initially but becomes cloudy or precipitates over time, especially upon storage.
This indicates an instability in the micellar or liposomal structures formed during initial solubilization.
Root Cause Analysis & Solutions:
-
Temperature Fluctuations: Freeze-thaw cycles are particularly detrimental to the stability of MPLA solutions. The formation of ice crystals can disrupt the delicate lipid assemblies, leading to aggregation upon thawing.
-
Inappropriate Storage Buffer: The buffer composition that was suitable for initial solubilization may not be optimal for long-term storage. For instance, the volatility of triethylamine can lead to a drop in pH over time.
-
Solution: For long-term storage, consider a buffer with a stable pH. If a co-solvent was used for initial solubilization, it should be part of the storage buffer as well.
-
-
Microbial Contamination: Bacterial or fungal growth can alter the buffer composition and produce enzymes that may degrade MPLA.
-
Solution: Prepare and handle MPLA solutions under sterile conditions (e.g., in a laminar flow hood). Use sterile-filtered buffers and store aliquots in sterile containers.
-
Table: Recommended Storage Conditions for MPLA Solutions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes chemical degradation and prevents microbial growth.[7] |
| Aliquoting | Single-use volumes | Avoids detrimental freeze-thaw cycles that disrupt lipid assemblies.[7] |
| Container | Sterile, low-protein binding tubes | Prevents contamination and loss of material due to adsorption. |
| Buffer pH | Stable, appropriate pH | Maintains the ionization state of MPLA, promoting stability. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between the salt form and the free acid form of MPLA in terms of solubility?
The salt form of MPLA is generally more water-soluble than the free acid form. The free acid form will require a basic buffer or the addition of a base like triethylamine to deprotonate the phosphate group and facilitate dissolution.
Q2: Can I use DMSO to dissolve MPLA?
While MPLA is soluble in dimethyl sulfoxide (DMSO), it is important to consider the downstream application.[2][6][8] DMSO is a strong organic solvent and can be toxic to cells, even at low concentrations. If DMSO is used to prepare a concentrated stock, ensure that the final concentration in your experimental system is well below the toxic threshold. For in vivo studies, the use of DMSO is generally not recommended.
Q3: How does the acyl chain length of MPLA affect its solubility?
MPLA is a heterogeneous mixture of congeners with a varying number of acyl chains.[2] Molecules with a greater number of longer, saturated acyl chains are more hydrophobic and will be more challenging to solubilize in aqueous buffers. This is a key reason for the lot-to-lot variability that can be observed with MPLA.[2]
Q4: I need to formulate MPLA in a neutral pH buffer for my cell-based assay. How can I achieve this?
The recommended approach is to first prepare a concentrated stock solution at a slightly basic pH where solubility is optimal. This stock can then be diluted into your neutral pH cell culture medium or buffer just before use. The dilution factor should be large enough so that the final pH of the medium is not significantly altered.
Diagram: pH-Dependent Solubility Strategy
Caption: A two-step strategy for preparing MPLA in a neutral pH buffer for biological assays.
Q5: How can I confirm that my MPLA is properly solubilized and not just a fine suspension?
-
Visual Inspection: As a first pass, the solution should be clear and free of visible particles when viewed against a light source.[6]
-
Dynamic Light Scattering (DLS): For a more quantitative assessment, DLS can be used to measure the size distribution of the particles in your solution. Properly solubilized MPLA should form micelles or small liposomes.
-
Endotoxin Activity Assay: An indirect method is to measure the biological activity using a Limulus Amebocyte Lysate (LAL) assay or a TLR4 reporter cell line. A well-solubilized MPLA preparation should exhibit potent activity.[2]
References
- Vertex AI Search. (2025-09-03). Study on the adjuvant activity and mechanism of action of a novel this compound.
- Cellular and Molecular Life Sciences: CMLS. (n.d.). Putting endotoxin to work for us: this compound as a safe and effective vaccine adjuvant - PMC - NIH.
- NIH. (n.d.). The Toll-Like Receptor 4 Agonist this compound Augments Innate Host Resistance to Systemic Bacterial Infection.
- PMC - NIH. (n.d.). This compound induces protection against LPS in medullary thick ascending limb through a TLR4-TRIF-PI3K signaling pathway.
- Creative Diagnostics. (n.d.). MPLA Synthetic Adjuvants.
- ASM Journals. (n.d.). The Toll-Like Receptor 4 Agonist this compound Augments Innate Host Resistance to Systemic Bacterial Infection.
- ResearchGate. (2025-08-06). Putting endotoxin to work for us: this compound as a safe and effective vaccine adjuvant.
- SciSpace. (2012-09-13). Liposomal formulation of Gp41 derivate with adjuvant MPLA: vaccine design, immunogenicity in animals and safety in humans.
- PMC - PubMed Central. (n.d.). Liposomal formulation of Gp41 derivate with adjuvant MPLA: vaccine design, immunogenicity in animals and safety in humans.
- Sigma-Aldrich. (n.d.). Lipid A, monophosphoryl from Salmonella enterica serotype minnesota Re 595 (Re mutant) (L6895) - Product Information Sheet.
- MedChemExpress. (n.d.). This compound (Glucopyranosyl lipid A) | Toll-Like Receptor 4 Agonist.
- PMC - NIH. (2024-12-19). SPA14 liposomes combining saponin with fully synthetic TLR4 agonist provide adjuvanticity to hCMV vaccine candidate.
- ACS Publications. (n.d.). Synthetic Glycolipids as Molecular Vaccine Adjuvants: Mechanism of Action in Human Cells and In Vivo Activity.
- PubMed. (2014-07-14). Enhanced in vivo targeting of murine nonparenchymal liver cells with this compound functionalized microcapsules.
- InvivoGen. (n.d.). MPLA | this compound from Salmonella minnesota R595.
- ResearchGate. (n.d.). pH changes (~) and mass losses (n) of PPLA (filled symbols) and MPLA....
- Google Patents. (n.d.). WO2015148648A1 - Non-toxic adjuvant formulation comprising a this compound (mpla)-containing liposome composition and a saponin.
- Frontiers. (n.d.). Cleaner synthesis of preclinically validated vaccine adjuvants.
- InvivoGen. (n.d.). MPLAs | Synthetic this compound.
- ACS Publications. (n.d.). Effect of Glycosylation on Self-Assembly of Lipid A Lipopolysaccharides in Aqueous Solutions | Langmuir.
- PMC - PubMed Central. (n.d.). Synthetic Glycolipids as Molecular Vaccine Adjuvants: Mechanism of Action in Human Cells and In Vivo Activity.
- MDPI. (n.d.). Construction of this compound Producing Escherichia coli Mutants and Comparison of Immuno-Stimulatory Activities of Their Lipopolysaccharides.
- PMC - NIH. (n.d.). This compound prevents impairment of medullary thick ascending limb HCO3− absorption and improves plasma HCO3− concentration in septic mice.
- ResearchGate. (2025-08-06). Simultaneous Quantification of Complex Phospholipid Compositions Containing Monophosphoryl Lipid-A by RP-HPLC.
- InvivoChem. (n.d.). 3D-Monophosphoryl Lipid A-5 triethylamine | TLR.
- PubMed. (n.d.). Effect of buffer species on the unfolding and the aggregation of humanized IgG.
- PMC - NIH. (n.d.). Adjuvant Activity of this compound for Nasal and Oral Immunization with Soluble or Liposome-Associated Antigen.
- PMC - NIH. (2023-11-02). Cleaner synthesis of preclinically validated vaccine adjuvants.
- Wikipedia. (n.d.). Authoritarianism.
- PubMed. (n.d.). Effect on particle size of solubilization of wild-type and Re chemotype lipopolysaccharides solubilized with bovine serum albumin and triethylamine.
- ResearchGate. (2017-02-01). How can I clean triethylamine (TEA) from my polymer based material?.
- PubMed. (2025-06-06). Impact of Initial Aggregate Level on Aggregation Potential of Monoclonal Antibodies in Different Buffer Systems.
- Sigma-Aldrich. (n.d.). Use of Stabilizers and Surfactants to Prevent Protein Aggregation.
- YouTube. (2018-09-03). Understanding Monoclonal Antibody Unfolding and Aggregation.
- ResearchGate. (2025-08-09). Impact of Initial Aggregate Level on Aggregation Potential of Monoclonal Antibodies in Different Buffer Systems | Request PDF.
- ResolveMass Laboratories Inc. (2025-12-05). PLGA Formulation Stability.
- PubMed. (n.d.). Lipid solubility modulates pH potentiation of local anesthetic block of Vmax reactivation in guinea pig myocardium.
- Softonic. (2025-10-14). MPL - Mobile Premier League for Android - Download.
Sources
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- 2. invivogen.com [invivogen.com]
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- 4. researchgate.net [researchgate.net]
- 5. The Toll-Like Receptor 4 Agonist this compound Augments Innate Host Resistance to Systemic Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. invivogen.com [invivogen.com]
Technical Support Center: Optimizing Monophosphoryl Lipid A (MPLA) for In Vitro Assays
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with Monophosphoryl Lipid A (MPLA). As a detoxified derivative of lipopolysaccharide (LPS), MPLA is a powerful tool for stimulating innate immunity through Toll-like receptor 4 (TLR4) activation, making it a cornerstone of modern adjuvant and immunology research.[1][2][3] However, its successful application in in vitro assays requires careful optimization to ensure reproducible and meaningful results.
This guide is designed to provide you with practical, field-proven insights to navigate the common challenges encountered during experimental setup. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to empower your research.
Understanding MPLA's Mechanism of Action
MPLA exerts its immunostimulatory effects by acting as a TLR4 agonist.[2][4] Unlike its parent molecule, LPS, MPLA has been structurally modified to reduce its toxicity by over 99% while retaining significant adjuvant properties.[5][6] This reduced toxicity is attributed to its preferential signaling through the TRIF-dependent pathway over the MyD88-dependent pathway, leading to a more controlled inflammatory cytokine response.[2][7]
Upon binding to the TLR4-MD2 complex on the surface of antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages, MPLA initiates a signaling cascade.[8] This leads to the activation of transcription factors such as NF-κB and IRFs, culminating in the production of pro-inflammatory cytokines, chemokines, and interferons, and the upregulation of co-stimulatory molecules, which are all crucial for driving a robust adaptive immune response.[9][10]
Caption: MPLA signaling through the TLR4/MD2 complex.
Troubleshooting Guide
This section addresses specific issues you may encounter during your in vitro experiments with MPLA.
Issue 1: High Variability or Poor Reproducibility Between Experiments
-
Potential Cause 1: Inconsistent MPLA Preparation. MPLA is often supplied as a lyophilized powder and requires careful reconstitution. Due to its lipid nature, it can be challenging to fully solubilize, leading to inconsistent concentrations in your working solutions.
-
Solution:
-
Solvent Choice: Use high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 1 mg/mL).[1][11] Warming and sonication may be necessary to achieve a clear solution.[11][12]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can affect stability.[12] Store aliquots at -20°C or -80°C in tightly sealed vials.[12][13] For working solutions, it is recommended to prepare them fresh on the day of the experiment.[12]
-
Vortexing: Before making dilutions, ensure the stock solution is brought to room temperature and vortexed thoroughly to ensure homogeneity.
-
-
-
Potential Cause 2: Lot-to-Lot Variability of MPLA. MPLA derived from bacteria is a mixture of congeners with varying numbers of acyl chains, which can influence its potency.[1] Different manufacturing lots can exhibit different levels of activity, particularly on human TLR4.[1]
-
Solution:
-
Quality Control: When purchasing a new lot of MPLA, perform a pilot experiment to compare its activity (e.g., cytokine induction) against the previous lot. This may require adjusting the working concentration to achieve comparable results.
-
Consider Synthetic MPLA: For applications requiring the highest consistency, consider using synthetic MPLA, which is a pure, single molecular species.[2]
-
-
-
Potential Cause 3: Cell Passage Number and Health. The responsiveness of cells to TLR agonists can change with increasing passage number. Senescent or unhealthy cells will exhibit altered signaling and cytokine production.
-
Solution:
-
Consistent Passaging: Use cells within a defined, low passage number range for all experiments.
-
Monitor Cell Health: Regularly assess cell viability and morphology. Do not use cultures that are overgrown or show signs of stress.[14]
-
-
Issue 2: Unexpectedly Low or No Cellular Activation
-
Potential Cause 1: Sub-optimal MPLA Concentration. The optimal concentration of MPLA is highly dependent on the cell type, assay readout, and the specific source of MPLA.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific system. See the "Experimental Protocol: Determining the Optimal MPLA Concentration" section below.
-
-
Potential Cause 2: Cell Type Expresses Low Levels of TLR4. Not all cell types express TLR4. If you are not seeing a response, confirm that your cell line or primary cells are known to express functional TLR4.
-
Solution:
-
Literature Review: Check the literature to confirm TLR4 expression on your cells of interest.
-
Positive Control: Include a positive control cell type known to respond robustly to MPLA (e.g., primary dendritic cells, macrophages, or a RAW 264.7 cell line).
-
TLR4 Expression Analysis: If necessary, confirm TLR4 expression using techniques like flow cytometry or western blotting.
-
-
Issue 3: High Cell Death or Cytotoxicity
-
Potential Cause 1: MPLA Concentration is Too High. While MPLA is detoxified, very high concentrations can still induce excessive inflammation and lead to cell death, a phenomenon known as activation-induced cell death. Some studies have noted that high concentrations do not always correlate with stronger cytokine induction and can even be suppressive.[15]
-
Solution:
-
Dose-Response Curve: Perform a comprehensive dose-response analysis, including a cell viability assay (e.g., MTT or LDH release), in parallel with your functional assay.[15]
-
Reduce Concentration: Based on the dose-response data, select a concentration that provides robust activation with minimal impact on cell viability.
-
-
-
Potential Cause 2: Contamination of Cell Cultures. Mycoplasma or other microbial contaminants can stress cells and make them more susceptible to stimuli-induced death.
-
Solution: Regularly test your cell cultures for mycoplasma contamination.[14] Maintain strict aseptic techniques during all cell handling procedures.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for MPLA in in vitro assays?
A: There is no single universal concentration. The optimal concentration varies significantly based on the cell type, the specific MPLA product (natural vs. synthetic), and the desired endpoint. However, a good starting point for a dose-response study is to test a range from 0.1 µg/mL to 10 µg/mL.[12][15][16]
| Cell Type | Typical Concentration Range (µg/mL) | Application Example | Source |
| Human Dendritic Cells | 5 - 100 | Maturation and IL-12 production | [12] |
| Murine Dendritic Cells | 0.1 - 1 | Maturation and activation | [17] |
| Equine PBMCs | 0.125 - 1 | Cytokine expression | [15] |
| Murine Macrophages (RAW 264.7) | 0.1 - 10 | NF-κB activation | [5][9] |
Q2: How should I prepare and store my MPLA stock solution?
A: MPLA is best dissolved in DMSO at a concentration of 1 mg/mL.[1][11] Gentle warming and sonication can aid dissolution.[11][12] Store the stock solution in small, single-use aliquots at -20°C to avoid degradation from multiple freeze-thaw cycles.[12][13] When stored properly, stock solutions are generally stable for at least one month at -20°C or six months at -80°C.[12]
Q3: Can I use water or PBS to reconstitute MPLA?
A: It is not recommended. MPLA is a lipid and is not readily soluble in aqueous solutions.[11] Reconstitution in DMSO is the standard and most reliable method. For your final working concentration in cell culture media, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
Q4: My MPLA solution appears cloudy or has precipitates. Can I still use it?
A: A cloudy solution indicates that the MPLA is not fully dissolved, which will lead to inaccurate and irreproducible concentrations in your experiments. Do not use a cloudy solution. Try to redissolve it by gentle warming and sonication. If it remains cloudy, it is best to prepare a fresh stock solution.
Q5: What is the difference between MPLA from different bacterial sources (e.g., S. minnesota vs. E. coli)?
A: MPLA is derived from the lipid A portion of LPS. The precise structure of lipid A, including the number and length of acyl chains, can vary between different bacterial species. This structural variation can influence the molecule's interaction with the TLR4/MD2 complex and, consequently, its biological activity. For instance, MPLA from Salmonella minnesota R595 is a well-characterized and commonly used preparation.[1][11] It is important to be consistent with the source of MPLA throughout a study and to consult the manufacturer's data sheet for specific information.
Experimental Protocols
Protocol: Determining the Optimal MPLA Concentration
This protocol outlines a systematic approach to identify the optimal working concentration of MPLA for your specific in vitro assay.
Objective: To determine the MPLA concentration that yields the maximal desired response (e.g., cytokine production, cell surface marker upregulation) with minimal cytotoxicity.
Materials:
-
Your cells of interest (e.g., PBMCs, dendritic cells, macrophages)
-
Complete cell culture medium
-
MPLA stock solution (1 mg/mL in DMSO)
-
96-well cell culture plates
-
Reagents for your specific readout (e.g., ELISA kit for cytokine measurement, antibodies for flow cytometry)
-
Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo®, or LDH assay)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density for your assay. Allow cells to adhere or equilibrate as required (e.g., overnight for adherent cells).
-
Prepare MPLA Dilutions: a. Perform a serial dilution of your MPLA stock solution to prepare a range of concentrations. It is recommended to test at least 6-8 concentrations spanning a logarithmic scale (e.g., 10 µg/mL, 5 µg/mL, 2.5 µg/mL, 1 µg/mL, 0.5 µg/mL, 0.1 µg/mL, 0.05 µg/mL). b. Include a "vehicle control" (medium with the same final concentration of DMSO as your highest MPLA concentration) and a "no treatment" control (medium only).
-
Cell Stimulation: Add the prepared MPLA dilutions and controls to the appropriate wells.
-
Incubation: Incubate the plate for the desired period for your specific assay (e.g., 24 hours for cytokine production, 48 hours for cell surface marker expression).
-
Assay Readout: a. Functional Assay: At the end of the incubation period, collect the supernatant for cytokine analysis (ELISA) or harvest the cells for flow cytometry or other functional readouts. b. Viability Assay: In a parallel plate or in the same wells after collecting the supernatant (depending on the assay), perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: a. Plot the results of your functional assay against the MPLA concentration to generate a dose-response curve. b. Plot the cell viability data against the MPLA concentration. c. Determine the optimal MPLA concentration, which is typically the lowest concentration that gives a maximal or near-maximal response without a significant decrease in cell viability.
Caption: Workflow for MPLA concentration optimization.
References
-
MPLA-SM VacciGrade™- TLR4-based Adjuvant. InvivoGen. [Link]
-
The TLR4 agonist this compound drives broad resistance to infection via dynamic reprogramming of macrophage metabolism. (2019). National Institutes of Health (NIH). [Link]
-
MPLA Synthetic VacciGrade™ - TLR4-based Adjuvant. InvivoGen. [Link]
-
Mechanisms of Immuno-Modulation With The TLR4 Agonist this compound in the Treatment of Sepsis. (2014). UTMB Health SHARED. [Link]
-
In Vitro Analysis of Synergy between Adjuvants MPLA, CpG, and cGAMP for Treatment of Cancer. (2020). Vanderbilt University. [Link]
-
This compound attenuates radiation injury through TLR4 activation. (2017). National Institutes of Health (NIH). [Link]
-
New-age vaccine adjuvants, their development, and future perspective. (2023). National Institutes of Health (NIH). [Link]
-
Lipid A Variants Activate Human TLR4 and the Noncanonical Inflammasome Differently and Require the Core Oligosaccharide for Inflammasome Activation. (2020). National Institutes of Health (NIH). [Link]
-
This compound (MPLA) as Vaccine Adjuvant. Creative Biolabs. [Link]
-
The Toll-Like Receptor 4 Agonist this compound Augments Innate Host Resistance to Systemic Bacterial Infection. (2011). American Society for Microbiology (ASM) Journals. [Link]
-
MPLA-SM Safety Data Sheet. Scribd. [Link]
-
In vitro cytokine induction by TLR-activating vaccine adjuvants in human blood varies by age and adjuvant. (2016). National Institutes of Health (NIH). [Link]
-
This compound plus IFNγ maturation of dendritic cells induces antigen-specific CD8+ cytotoxic T cells with high cytolytic potential. (2010). National Institutes of Health (NIH). [Link]
-
In vitro effects of this compound and Poly I:C combination on equine cells. (2020). National Institutes of Health (NIH). [Link]
-
Modulation of dendritic cell metabolism by an MPLA-adjuvanted allergen product for specific immunotherapy. (2022). Frontiers. [Link]
-
Monophosphoryl-Lipid A (MPLA) is an Efficacious Adjuvant for Inactivated Rabies Vaccines. (2019). MDPI. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
Sources
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. This compound (MPLA) as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]
- 4. The TLR4 agonist this compound drives broad resistance to infection via dynamic reprogramming of macrophage metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates radiation injury through TLR4 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. utmb-ir.tdl.org [utmb-ir.tdl.org]
- 8. Lipid A Variants Activate Human TLR4 and the Noncanonical Inflammasome Differently and Require the Core Oligosaccharide for Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. New-age vaccine adjuvants, their development, and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. scribd.com [scribd.com]
- 14. m.youtube.com [m.youtube.com]
- 15. In vitro effects of this compound and Poly I:C combination on equine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound plus IFNγ maturation of dendritic cells induces antigen-specific CD8+ cytotoxic T cells with high cytolytic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monophosphoryl-Lipid A (MPLA) is an Efficacious Adjuvant for Inactivated Rabies Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Batch-to-Batch Variability of Monophosphoryl Lipid A (MPLA)
Prepared by the Senior Application Scientist Team
Introduction
Monophosphoryl Lipid A (MPLA) is a powerful, detoxified derivative of lipopolysaccharide (LPS) widely used as a vaccine adjuvant to enhance immune responses.[1][2] It functions by activating the Toll-like receptor 4 (TLR4), stimulating antigen-presenting cells, and promoting a robust, antigen-specific immune activation.[3][4] Despite its efficacy, a significant challenge researchers face is the inherent batch-to-batch variability of MPLA. This variability can stem from its natural source, manufacturing processes, and the resulting structural heterogeneity, leading to inconsistent experimental outcomes.[5][6]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you proactively manage MPLA variability, ensuring more reproducible and reliable results in your immunological studies and vaccine development workflows.
Section 1: Frequently Asked Questions (FAQs) about MPLA Variability
Q1: What is this compound (MPLA) and why is it used as an adjuvant?
MPLA is a chemically modified and detoxified derivative of LPS, the major component of the outer membrane of Gram-negative bacteria.[2][7] The modification process removes a phosphate group and alters the acyl chains, which significantly reduces its toxicity while preserving most of its immunostimulatory properties.[8][9] It is used as an adjuvant because it effectively activates the innate immune system through TLR4, leading to the maturation of dendritic cells, enhanced antigen presentation, and the production of cytokines that shape a strong and durable adaptive (T-cell and antibody) immune response.[3][4][10]
Q2: What are the primary causes of batch-to-batch variability in MPLA?
MPLA's variability is multifactorial, originating from both its production method and inherent chemical nature:
-
Source and Manufacturing: MPLA is traditionally derived from the LPS of Gram-negative bacteria, such as Salmonella minnesota R595, through acid hydrolysis.[8][11] Variations in bacterial fermentation conditions and the chemical hydrolysis and purification processes can lead to different profiles of MPLA molecules in the final product.[12][13]
-
Structural Heterogeneity: The final MPLA product is not a single molecular entity but a heterogeneous mixture of structural variants called congeners.[12] These congeners can differ in the number and length of their acyl (fatty acid) chains (e.g., hexa-acyl, penta-acyl, hepta-acyl). This structural diversity is a primary driver of variability.[8][14]
-
Physical Form: The aggregation state of MPLA in solution can vary between batches. Since TLR4 activation is dependent on the physical presentation of the molecule, differences in particle size or aggregation can alter its biological activity.
Q3: How can MPLA variability impact my experimental results?
Uncontrolled variability between MPLA batches can significantly affect experimental reproducibility:
-
In Vitro Assays: You may observe inconsistent levels of cytokine production (e.g., TNF-α, IL-6, IL-12) or dendritic cell maturation markers (e.g., CD80, CD86) when stimulating cells with different MPLA lots.[3][15]
-
In Vivo Studies: In animal models, batch differences can lead to variable antibody titers, shifts in the balance of T-helper cell responses (Th1 vs. Th2), and inconsistent levels of protection in vaccine challenge studies.[3][16][17]
-
Formulation Stability: The physicochemical properties of different MPLA batches can affect the stability of your final formulation (e.g., with an antigen in a liposome or emulsion), potentially leading to aggregation or precipitation.
Q4: What key parameters should I check on a Certificate of Analysis (CofA) for a new batch of MPLA?
When receiving a new lot of MPLA, carefully review the CofA for the following:
-
Identity: Confirmed by techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry.[18][19][20]
-
Purity: Typically assessed by High-Performance Liquid Chromatography (HPLC).
-
Endotoxin Level: Crucial for ensuring that the observed activity is from MPLA and not contaminating LPS.
-
Phosphorus Content: An indicator of the phosphorylation state.
-
Acyl Chain Profile (if provided): Some suppliers may provide information on the relative abundance of the different congeners, which is highly valuable for predicting biological activity.
Regulatory bodies like the FDA and EMA provide guidelines on the characterization of adjuvants, which underscore the importance of such quality control.[21][22][23]
Q5: How should I properly store and handle MPLA to minimize degradation and variability?
Proper handling is critical to maintaining the integrity of your MPLA stock:
-
Storage: Store lyophilized MPLA powder at -20°C as recommended by most suppliers.[7]
-
Reconstitution: Use a high-quality, sterile, endotoxin-free solvent like DMSO for initial solubilization, followed by dilution in sterile, endotoxin-free water or buffer.[7]
-
Avoid Freeze-Thaw Cycles: Once reconstituted, aliquot the MPLA solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freezing and thawing.[7]
Section 2: Troubleshooting Guide: Common Issues & Solutions
Problem 1: Inconsistent In Vitro Cell Activation
You observe that a new batch of MPLA induces significantly higher or lower cytokine secretion (e.g., TNF-α from macrophages) compared to the previous lot, despite using the same concentration.
-
Possible Cause A: Differences in Aggregation State
-
Explanation: MPLA is amphiphilic and tends to form aggregates (micelles or vesicles) in aqueous solutions. The size and structure of these aggregates influence how MPLA interacts with the TLR4/MD-2 receptor complex. Large, poorly dispersed aggregates can lead to lower apparent activity.
-
Solution: Standardized Reconstitution and Sonication. Ensure a consistent aggregation state for every batch by following a strict protocol.
-
Allow lyophilized MPLA to equilibrate to room temperature before opening.
-
Reconstitute the powder in 100% DMSO to a concentrated stock (e.g., 1 mg/mL) and vortex until fully dissolved.[7]
-
For your working solution, dilute the DMSO stock into pre-warmed (37-45°C) sterile, endotoxin-free PBS or cell culture medium. The temperature should be above the transition temperature (Tm) of the lipid to ensure proper dispersion.[24]
-
Crucially, sonicate the diluted solution in a bath sonicator for 5-10 minutes to create a homogenous suspension of small aggregates before adding it to your cells.[24]
-
-
-
Possible Cause B: Variation in Congener Profile
-
Explanation: The ratio of hexa-acyl to other forms (penta-, hepta-acyl) can differ between batches. Different congeners have varying affinities for the TLR4/MD-2 complex and can preferentially activate different downstream signaling pathways (MyD88-dependent vs. TRIF-dependent), altering the resulting cytokine profile.[8][14] For instance, some studies suggest that different acylation patterns can modulate the balance of pro-inflammatory cytokines.[15]
-
Solution: Functional Titration and Normalization. Do not assume that 1 µg/mL of a new batch is biologically equivalent to 1 µg/mL of an old batch.
-
For each new lot, perform a dose-response experiment (in vitro cell stimulation) and measure a key readout (e.g., TNF-α or IL-6 secretion).
-
Compare the EC50 (half-maximal effective concentration) of the new lot to your established reference lot.
-
Adjust the working concentration of the new lot to achieve the same level of biological activity as your reference. This "bio-normalization" is more reliable than normalizing by mass alone.
-
-
Problem 2: Variable Adjuvant Effect In Vivo
In an animal vaccination study, a new batch of MPLA formulated with your antigen results in significantly lower antibody titers or a different IgG2a/IgG1 ratio compared to a previous successful experiment.
-
Possible Cause A: Improper Formulation or Physical Instability
-
Explanation: The adjuvant effect of MPLA is often dependent on its physical association with the antigen, which ensures co-delivery to the same antigen-presenting cell. If a new batch of MPLA has different solubility or aggregation properties, it may not incorporate properly into your formulation (e.g., liposomes, emulsion, or adsorbed to alum), leading to poor co-localization and a weakened immune response.
-
Solution: Formulation Characterization.
-
After preparing your adjuvanted vaccine, characterize the formulation. Use Dynamic Light Scattering (DLS) to check for particle size and polydispersity. A significant change from your reference formulation is a red flag.
-
Visually inspect for any signs of precipitation or instability over time.
-
Ensure your formulation protocol is robust. For example, when creating liposomes, operating above the transition temperature of all lipid components (including MPLA) is critical for stable incorporation.[24]
-
-
-
Possible Cause B: Shift in Th1/Th2 Polarization
-
Explanation: MPLA is known to promote a Th1-biased immune response, characterized by the production of IFN-γ and IgG2a/c antibodies in mice.[3][10] This is largely mediated by its ability to activate the TRIF-dependent signaling pathway.[9][10] A batch with a congener profile that less effectively engages this pathway may result in a weaker Th1 response and a lower IgG2a/IgG1 ratio.
-
Solution: In-Process Quality Control and Isotype Analysis.
-
Before starting a large in vivo study, perform a small pilot experiment. Immunize a small group of animals and analyze the antigen-specific IgG1 and IgG2a titers 2-3 weeks post-immunization. This allows you to verify the potency and polarizing capacity of the new batch.
-
If you observe a shift, consider adjusting the dose of the MPLA. Sometimes a higher dose can compensate for lower intrinsic Th1-polarizing activity.
-
-
Section 3: Key Protocols for Ensuring Consistency
Protocol 1: Standardized Reconstitution of MPLA Powder
This protocol is designed to minimize variability arising from the physical state of MPLA in solution.
-
Materials:
-
Lyophilized MPLA powder
-
High-purity, anhydrous DMSO (endotoxin-free)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS) or desired buffer
-
Sterile, polypropylene microcentrifuge tubes
-
Water bath sonicator
-
-
Procedure:
-
Bring the vial of lyophilized MPLA to room temperature before opening.
-
Add the required volume of DMSO to create a 1 mg/mL stock solution.
-
Vortex vigorously for 1-2 minutes until the powder is completely dissolved and the solution is clear. This is your concentrated stock.
-
Aliquot the stock solution into single-use volumes in polypropylene tubes and store immediately at -20°C or -80°C.
-
For creating a working solution, thaw a single aliquot.
-
Pre-warm the sterile PBS or other aqueous buffer to 40°C.
-
Perform a serial dilution of the DMSO stock into the pre-warmed buffer to achieve the final desired concentration. Important: Add the MPLA stock to the buffer, not the other way around, while vortexing gently.
-
Place the tube containing the final diluted MPLA solution into a water bath sonicator and sonicate for 10 minutes to ensure a homogenous dispersion.
-
Use the freshly prepared and sonicated solution for your experiment immediately.
-
Caption: Workflow for MPLA lot-to-lot functional comparison.
Section 4: Visualizing the Mechanism of Action
MPLA exerts its adjuvant effect by engaging the TLR4 signaling pathway. The structural heterogeneity of MPLA can influence which downstream branches of this pathway are preferentially activated.
-
MyD88-dependent pathway: Rapidly induces pro-inflammatory cytokines like TNF-α and IL-6.
-
TRIF-dependent pathway: Leads to the production of Type I interferons (IFN-α/β) and is critical for inducing a Th1-polarizing environment and enhancing adaptive immunity. [9][11][25] MPLA is considered a preferential activator of the TRIF-dependent pathway compared to its more toxic parent molecule, LPS, which contributes to its favorable safety profile and potent adjuvant activity. [9][14]Batch-to-batch differences in congener composition can subtly alter the balance of MyD88 vs. TRIF signaling, impacting the quality of the immune response.
Caption: Simplified TLR4 signaling activated by MPLA.
Section 5: References
-
Chen, A., et al. (2019). Monophosphoryl-Lipid A (MPLA) is an Efficacious Adjuvant for Inactivated Rabies Vaccines. Viruses. Available at: [Link]
-
Mata-Haro, V., et al. (2007). The Contribution of TLR4 and MyD88 to the Adjuvant Activity of this compound in a DNA Prime-Protein Boost HIV-1 Vaccine. PLoS ONE. Available at: [Link]
-
De Becker, G., et al. (2000). The adjuvant this compound increases the function of antigen-presenting cells. International Immunology. Available at: [Link]
-
Creative Diagnostics. (n.d.). This compound (MPLA) (Synthetic, TLR4/Th1, vaccine adjuvant). Creative Diagnostics. Available at: [Link]
-
Clement, M., et al. (2023). Synthetic Glycolipids as Molecular Vaccine Adjuvants: Mechanism of Action in Human Cells and In Vivo Activity. ACS Central Science. Available at: [Link]
-
Primpke, S., et al. (2020). Analytical methods for the characterization of MPs. ResearchGate. Available at: [Link]
-
Mishra, S. (2017). Improving vaccine formulations. VUMC Reporter. Vanderbilt University Medical Center. Available at: [Link]
-
Kapp, K., et al. (2015). MPLA shows attenuated pro-inflammatory properties and diminished capacity to activate mast cells in comparison with LPS. Allergy. Available at: [Link]
-
Shirey, K. A., et al. (2016). The Toll-Like Receptor 4 Agonist this compound Augments Innate Host Resistance to Systemic Bacterial Infection. The Journal of Immunology. Available at: [Link]
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Didierlaurent, A. M., et al. (2009). Vaccine Adjuvants: Current Challenges and Future Approaches. Journal of Immunology. Available at: [Link]
-
Irvine, D. J. (2012). Reorienting our view of particle-based adjuvants for subunit vaccines. PNAS. Available at: [Link]
-
Capua, A., et al. (2022). Development of a New Vaccine Adjuvant System Based on the Combination of the Synthetic TLR4 Agonist FP20 and a Synthetic QS-21 Variant. Journal of Medicinal Chemistry. Available at: [Link]
-
Fensterheim, B. A., et al. (2018). MPLA induces resistance to S. aureus and C. albicans infection. ResearchGate. Available at: [Link]
-
Fensterheim, B. A., et al. (2018). MPLA induces resistance to infection via modulation of tissue macrophages and neutrophils. ResearchGate. Available at: [Link]
-
de Souza, C. F., et al. (2021). MPLA and AddaVax® Adjuvants Fail to Promote Intramuscular LaAg Vaccine Protectiveness against Experimental Cutaneous Leishmaniasis. Vaccines. Available at: [Link]
-
GC Biotech. (2024). Comparative Analysis of Chemically Synthesized MPLA vs. Fermentation-Produced MPLA from a Regulatory Perspective. GC Biotech. Available at: [Link]
-
Lahon, A., et al. (2018). TLR4 ligands LPS and MPLA differentially regulate effector and memory CD8+ T cell differentiation. Journal of Leukocyte Biology. Available at: [Link]
-
Li, Y., et al. (2022). High-performance micro/nanoplastics characterization by MALDI-FTICR mass spectrometry. Analytica Chimica Acta. Available at: [Link]
-
Schiavo, S., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. International Journal of Molecular Sciences. Available at: [Link]
-
European Medicines Agency. (2005). Guideline on adjuvants in vaccines for human use. EMA. Available at: [Link]
-
Kaur, H. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules. Available at: [Link]
-
U.S. Food and Drug Administration. (2013). Regulatory Considerations in the Safety Assessment of Adjuvants and Adjuvanted Preventive Vaccines. FDA. Available at: [Link]
-
Wang, X., et al. (2016). Construction of this compound Producing Escherichia coli Mutants and Comparison of Immuno-Stimulatory Activities of Their Lipopolysaccharides. PLoS ONE. Available at: [Link]
-
Wang, Y., et al. (2022). Design, synthesis and immunological evaluation of this compound derivatives as adjuvants for a RBD-hFc based SARS-CoV-2 vaccine. European Journal of Medicinal Chemistry. Available at: [Link]
-
Wang, Z., et al. (2015). This compound induces protection against LPS in medullary thick ascending limb through a TLR4-TRIF-PI3K signaling pathway. American Journal of Physiology-Renal Physiology. Available at: [Link]
-
Resolve Mass Laboratories. (2024). An Overview of Analytical Techniques for Polymer Characterization. YouTube. Available at: [Link]
-
WuXi Biologics. (n.d.). Global Quality Control (QC) Assay List. WuXi Biologics. Available at: [Link]
-
Bo-Yeong, L., et al. (2014). The role of MyD88- and TRIF-dependent signaling in this compound-induced expansion and recruitment of innate immunocytes. Journal of Leukocyte Biology. Available at: [Link]
-
U.S. Food and Drug Administration. (2013). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. FDA. Available at: [Link]
-
U.S. Food and Drug Administration. (2010). Guidance for Industry: Characterization and Qualification of Cell Substrates and Other Biological Materials Used in the Production of Viral Vaccines for Infectious Disease Indications. FDA. Available at: [Link]
-
Spiers, A., et al. (2023). Modelling heterogeneity in the classification process in multi-species distribution models can improve predictive performance. ResearchGate. Available at: [Link]
-
ADLM. (2022). The Modern Way of Quality Control Procedures in Laboratory Medicine. myadlm.org. Available at: [Link]
-
T-L., J., et al. (2022). Production Systems with Parallel Heterogeneous Servers of Limited Capacity: Accurate Modeling and Performance Analysis. Applied Sciences. Available at: [Link]
-
Liu, P., et al. (2024). Stream of Variation Modeling and Monitoring for Heterogeneous Profiles in Multi-Stage Manufacturing Processes. ResearchGate. Available at: [Link]
-
The MedTech Post. (2020). Laboratory Quality Control Assessment. YouTube. Available at: [Link]
-
Stavis, S. M., et al. (2021). Nanoparticle Manufacturing – Heterogeneity through Processes to Products. ResearchGate. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. FDA. Available at: [Link]
-
World Health Organization. (2010). Annex 1 WHO good practices for pharmaceutical quality control laboratories. WHO. Available at: [Link]
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- 25. TLR4 ligands LPS and MPLA differentially regulate effector and memory CD8+ T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Monophosphoryl Lipid A (MPLA) Technical Support Center: A Guide to Stability and Handling
Welcome to the Technical Support Center for Monophosphoryl Lipid A (MPLA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the best practices for storing and handling MPLA to maintain its stability and ensure the integrity of your experiments. As a potent TLR4 agonist and a widely used vaccine adjuvant, the proper handling of MPLA is critical for obtaining reliable and reproducible results.[1][2][3] This resource is structured to address the specific challenges and questions you may encounter, moving beyond simple protocols to explain the "why" behind each recommendation.
Understanding MPLA: A Quick Overview
This compound is a derivative of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria.[4][5] Through a process of hydrolysis, the toxic phosphate group at the 1-position and an acyl chain at the 3-position are removed, resulting in a molecule that retains significant immunostimulatory properties but with substantially reduced toxicity compared to its parent LPS.[3][6] This favorable safety profile has made MPLA a valuable component in vaccine formulations and immunology research.[2][3]
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and handling of MPLA.
Q1: How should I store lyophilized MPLA powder?
For long-term stability, lyophilized MPLA should be stored at -20°C.[1][2] When stored under these conditions, it is stable for up to one year.[2] It is shipped at room temperature, and this short-term exposure to ambient temperatures does not compromise its integrity.[2]
Q2: What is the best solvent for reconstituting MPLA?
Dimethyl sulfoxide (DMSO) is the recommended solvent for initial reconstitution of MPLA.[2][7] A common starting concentration is 1 mg/mL.[2][7] For complete solubilization, vortexing and sonication may be necessary.[2] Some preparations may appear as a clear, lipidic film, and after adding DMSO, you might observe fine particles; this is normal, but ensure you achieve a homogenous suspension.[2]
Q3: Can I use aqueous solutions for the initial reconstitution of MPLA?
Direct reconstitution in aqueous buffers is not recommended due to the hydrophobic nature of the lipid A moiety, which can lead to poor solubility and aggregation.[8] Always start with an organic solvent like DMSO to ensure complete solubilization.[2][7] Subsequent dilutions into aqueous buffers for your working solutions are appropriate.[2][7]
Q4: How should I store reconstituted MPLA solutions?
Upon reconstitution in DMSO, it is crucial to prepare single-use aliquots and store them at -20°C.[2] This practice is vital to avoid repeated freeze-thaw cycles , which can lead to aggregation and degradation of the molecule, ultimately affecting its biological activity.[1][2] Reconstituted MPLA is stable for at least six months when stored properly at -20°C.[2][9] For in-vivo experiments, it is best to prepare the working solution fresh on the day of use.[9]
Q5: What are the primary stability concerns for MPLA in solution?
The main stability concerns for MPLA in solution are hydrolysis of the acyl chains and aggregation . The ester linkages of the fatty acid chains to the glucosamine backbone are susceptible to hydrolysis, especially at non-neutral pH.[10][11] Aggregation is a significant issue due to the amphipathic nature of the molecule, where the hydrophobic lipid chains tend to self-associate in aqueous environments.[12]
Q6: How does pH affect the stability of MPLA?
The stability of MPLA is pH-dependent. Both acidic and alkaline conditions can accelerate the hydrolysis of the ester-linked acyl chains.[10] It is advisable to maintain the pH of your working solutions within a neutral range (pH 6.5-7.5) to minimize degradation. Long-term storage in acidic or alkaline buffers should be avoided.[13]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during MPLA-related experiments.
Problem 1: Inconsistent or lower-than-expected biological activity of MPLA.
Possible Causes and Solutions:
-
Improper Storage:
-
Diagnosis: Review your storage conditions for both the lyophilized powder and reconstituted aliquots. Were they consistently stored at -20°C? How many times have the aliquots been freeze-thawed?
-
Solution: Discard any MPLA that has been improperly stored or subjected to multiple freeze-thaw cycles. When reconstituting a new vial, ensure you create small, single-use aliquots to prevent this issue.
-
-
Degradation of MPLA:
-
Diagnosis: Consider the age of your MPLA stock and the pH of the buffers used in your experiments. Prolonged exposure to non-neutral pH can lead to the hydrolysis of the acyl chains, which are critical for its biological activity.[14][15]
-
Solution: Use freshly prepared working solutions and ensure that the final pH of your experimental setup is within the neutral range. If you suspect degradation, it is best to start with a fresh vial of MPLA.
-
-
Aggregation:
-
Diagnosis: Aggregated MPLA will have reduced bioavailability and activity. Visually inspect your stock solution for any precipitates. Aggregation can also be detected by dynamic light scattering if the instrumentation is available.
-
Solution: If you suspect aggregation in your DMSO stock, gentle warming and sonication may help to redissociate the aggregates. For aqueous working solutions, ensure that the final concentration of DMSO is low (typically less than 1%) to minimize precipitation. The addition of a carrier protein like serum albumin to the working buffer can sometimes help to prevent aggregation.
-
Problem 2: Difficulty in solubilizing lyophilized MPLA.
Possible Causes and Solutions:
-
Incorrect Solvent:
-
Diagnosis: Confirm that you are using high-purity, anhydrous DMSO for the initial reconstitution.
-
Solution: Always use the recommended solvent. If you have attempted to solubilize in an aqueous buffer, it is unlikely you will achieve complete dissolution.
-
-
Insufficient Mixing:
-
Diagnosis: Lyophilized MPLA can form a thin, sometimes invisible film on the vial surface.
-
Solution: After adding the solvent, ensure thorough mixing by vortexing and sonicating the vial until all the material is visibly dissolved.[2] Gentle warming to 37°C can also aid in dissolution.
-
Problem 3: High background or unexpected results in cell-based assays.
Possible Causes and Solutions:
-
Endotoxin Contamination:
-
Diagnosis: While MPLA is a detoxified endotoxin, other sources of endotoxin contamination in your reagents or labware can lead to confounding results.
-
Solution: Use endotoxin-free water, buffers, and plasticware for all your experiments.[7] Perform a Limulus Amebocyte Lysate (LAL) assay on your reagents to test for endotoxin contamination.[7][16][17]
-
-
Cytotoxicity of the Solvent:
-
Diagnosis: High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure that the final concentration of DMSO in your cell culture medium is well below the toxic threshold for your specific cell line (typically <0.5%). Perform a vehicle control (medium with the same final concentration of DMSO) to assess its effect on your cells.
-
Data and Protocols at a Glance
Table 1: Recommended Storage Conditions for this compound
| Form of MPLA | Storage Temperature | Recommended Duration | Key Considerations |
| Lyophilized Powder | -20°C | Up to 1 year[2][17] | Keep desiccated to prevent hydrolysis. |
| Reconstituted in DMSO | -20°C | Up to 6 months[2][9] | Aliquot into single-use volumes to avoid freeze-thaw cycles.[2] |
| Aqueous Working Dilutions | 2-8°C | Prepare fresh for each experiment[9] | Prone to aggregation and hydrolysis; do not store for extended periods. |
Protocol 1: Reconstitution of Lyophilized MPLA
-
Equilibrate: Allow the vial of lyophilized MPLA and the DMSO solvent to come to room temperature.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add Solvent: Carefully add the required volume of high-purity DMSO to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Solubilize: Vortex the vial vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[2]
-
Aliquot: Immediately dispense the reconstituted MPLA into single-use, sterile, low-protein-binding microcentrifuge tubes.
-
Store: Store the aliquots at -20°C.
Protocol 2: Quality Control Assay - Macrophage Activation
This protocol describes a general method to assess the biological activity of your MPLA preparation.
-
Cell Seeding: Plate a macrophage cell line (e.g., RAW 264.7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare Stimulants: Prepare serial dilutions of your MPLA working solution in cell culture medium. Also, prepare a positive control (e.g., a previously validated batch of MPLA or LPS) and a negative control (vehicle only).
-
Stimulation: Remove the old medium from the cells and add the prepared MPLA dilutions and controls.
-
Incubation: Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatants.
-
Cytokine Analysis: Measure the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatants using an ELISA kit.[4]
-
Data Analysis: A dose-dependent increase in TNF-α production should be observed with active MPLA.[4]
Visualizing Key Concepts and Workflows
Caption: Workflow for proper reconstitution and storage of MPLA.
Caption: Factors influencing the stability of MPLA.
References
-
InvivoGen. MPLAs | Synthetic this compound. [Link]
-
Creative Diagnostics. MPLA Synthetic Adjuvants. [Link]
-
Wang, Y., et al. This compound induces protection against LPS in medullary thick ascending limb through a TLR4-TRIF-PI3K signaling pathway. Am J Physiol Renal Physiol. 2010;298(5):F1225-33. [Link]
-
Aissa, I., et al. Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Molecules. 2021;26(19):5961. [Link]
-
G-Biosciences. Tips for Preventing Protein Aggregation & Loss of Protein Solubility. 2019. [Link]
-
Rainteau, D., et al. Acyl Chains of Phospholipase D Transphosphatidylation Products in Arabidopsis Cells: A Study Using Multiple Reaction Monitoring Mass Spectrometry. PLoS One. 2012;7(7):e41985. [Link]
-
Fleming, P.E., et al. Lipid chain selectivity by outer membrane phospholipase A. Biochemistry. 2005;44(18):6966-75. [Link]
-
Alpha Lifetech Inc. This compound (MPLA) (Synthetic, TLR4/Th1, vaccine adjuvant). [Link]
-
Leukocare. Taming the Unseen Enemy: A Practical Guide to Preventing Protein Aggregation. [Link]
-
MDPI. Construction of this compound Producing Escherichia coli Mutants and Comparison of Immuno-Stimulatory Activities of Their Lipopolysaccharides. Int J Mol Sci. 2017;18(10):2069. [Link]
-
NIH. Construction of this compound Producing Escherichia coli Mutants and Comparison of Immuno-Stimulatory Activities of Their Lipopolysaccharides. Int J Mol Sci. 2017;18(10):2069. [Link]
-
MPL. Bacterial Endotoxins Testing. [Link]
-
ResearchGate. pH changes (~) and mass losses (n) of PPLA (filled symbols) and MPLA... [Link]
-
ResearchGate. Chemical Synthesis and Proinflammatory Responses of this compound Adjuvant Candidates. [Link]
-
MDPI. Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. Polymers (Basel). 2021;13(24):4359. [Link]
-
NIH. Adjuvant Activity of this compound for Nasal and Oral Immunization with Soluble or Liposome-Associated Antigen. Infect Immun. 1997;65(7):2704-11. [Link]
-
Lonza. Pyrogen and bacterial endotoxin testing. [Link]
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PubMed. The Hydrolysis of Phosphatidylcholine by Phospholipase A2 in Hamster Heart. Can J Biochem. 1981;59(8):655-61. [Link]
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American Pharmaceutical Review. Endotoxin Detection Methods – Where are we now? 2016. [Link]
-
ResearchGate. Effects of pH and temperature on the PLA-degrading activity of the... [Link]
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PubMed Central. The functions of phospholipases and their hydrolysis products in plant growth, development and stress responses. Prog Lipid Res. 2020;79:101052. [Link]
-
ResearchGate. Simultaneous Quantification of Complex Phospholipid Compositions Containing Monophosphoryl Lipid-A by RP-HPLC. [Link]
-
NIH. This compound (MPL) as an Adjuvant for Anti-Cancer Vaccines: Clinical Results. Madame Curie Bioscience Database. 2000-2013. [Link]
-
WUR eDepot. THE ENZYMATIC HYDROLYSIS OF LIPIDS IN A HYDROPHILIC MEMBRANE BIOREACTOR. [Link]
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Ascendia Pharmaceuticals. How Lipid Nanoparticles Overcome Solubility Challenges for Oral and Injectable Formulations. 2022. [Link]
-
Pharmaceutical Technology. Tackling the Big Issue of Solubility. 2022. [Link]
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NIH. Long-term Stability Monitoring of pH Reference Materials Using Primary pH Method. Anal Chem. 2014;86(21):10858-64. [Link]
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Technical Support Center: Optimizing Monophosphoryl Lipid A (MPLA) Formulation for Enhanced Adjuvant Efficacy
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Monophosphoryl Lipid A (MPLA) formulation. As a Senior Application Scientist, this guide is designed to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting advice needed to harness the full potential of MPLA as a powerful vaccine adjuvant. We will explore the "why" behind the methods, helping you make informed decisions to overcome common formulation challenges and improve the efficacy of your vaccine candidates.
Understanding the Core Mechanism: How MPLA Drives Immunity
To optimize a formulation, we must first understand its mechanism of action. MPLA, a detoxified derivative of lipopolysaccharide (LPS), is a potent agonist for Toll-like Receptor 4 (TLR4).[1][2][3] Unlike its parent molecule LPS, MPLA has been structurally modified to significantly reduce toxicity while retaining robust immunostimulatory properties.[3][4][5] Its efficacy as an adjuvant stems from its ability to activate innate immune cells, particularly antigen-presenting cells (APCs) like dendritic cells (DCs), which orchestrates a powerful and tailored adaptive immune response.
Upon engagement with the TLR4-MD2 receptor complex on an APC, MPLA initiates two distinct downstream signaling pathways:
-
MyD88-Dependent Pathway: This pathway leads to the rapid activation of NF-κB, driving the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. This inflammatory milieu is critical for APC maturation and the initial shaping of the adaptive response.
-
TRIF-Dependent Pathway: MPLA is considered a TRIF-biased agonist.[3][6] This pathway results in the activation of IRF3 and the subsequent production of Type I interferons (IFN-α/β). This is crucial for promoting a Th1-polarized immune response, which is essential for clearing intracellular pathogens and for generating cytotoxic T lymphocyte (CTL) activity.[1][6][7]
The dual activation of these pathways is what makes MPLA a versatile adjuvant, capable of enhancing both humoral (antibody) and cellular immunity.[8][9]
View Diagram: MPLA-Mediated TLR4 Signaling Pathway
Caption: MPLA activates innate immunity via TLR4 signaling.
Frequently Asked Questions (FAQs)
Q1: What is MPLA and why is it preferred over LPS as an adjuvant? A1: this compound (MPLA) is a chemically modified, detoxified derivative of the lipid A portion of bacterial lipopolysaccharide (LPS).[2][3] The modification process, typically acid hydrolysis, removes a phosphate group and some acyl chains, which reduces its toxicity by over 100-fold compared to LPS while preserving its ability to stimulate the immune system through TLR4.[4][5] This favorable safety profile makes it suitable for use in human vaccines.[4][6]
Q2: What type of immune response does MPLA typically induce? A2: MPLA is known for inducing a strong Th1-biased immune response, characterized by the production of IFN-γ and the generation of cytotoxic T lymphocytes (CTLs).[1] This makes it particularly effective for vaccines against intracellular pathogens (like viruses and some bacteria) and for cancer immunotherapy.[4][10] However, by being formulated in different delivery systems (e.g., emulsions or with alum), it can also potently enhance antibody production.[8][9][11]
Q3: What are the main challenges in formulating with MPLA? A3: The primary challenges stem from MPLA's hydrophobic nature. It has very poor solubility in aqueous solutions, which can lead to aggregation, precipitation, and difficulty in handling and administration.[12][13] Furthermore, controlling the physical form (e.g., particle size) of the MPLA formulation is critical, as this directly impacts its uptake by APCs and, consequently, its adjuvant activity.[14][15]
Q4: In what forms is MPLA typically formulated? A4: To overcome its hydrophobicity, MPLA is rarely used as a simple aqueous solution. It is most commonly formulated in one of the following systems:
-
Liposomes: Phospholipid vesicles that can incorporate the hydrophobic MPLA within their lipid bilayer, creating a stable nanoparticle formulation.[12][16]
-
Oil-in-Water Emulsions: Squalene or other oils are emulsified to form small droplets, providing a hydrophobic phase for MPLA to partition into.[8][14]
-
Adsorption to Alum: MPLA can be adsorbed onto aluminum salts (like aluminum hydroxide), a traditional adjuvant, to create a combination adjuvant (e.g., AS04) that leverages the properties of both components.[2]
-
Aqueous Nanosuspensions: MPLA can be formulated with phospholipids like DPPC to form stable nanosuspensions without an oil phase.[17]
| Formulation Type | Key Advantages | Key Disadvantages | Best For... |
| Liposomes | High stability, defined particle size, can co-deliver antigen. | More complex manufacturing process. | Mucosal and systemic vaccines, co-formulation with antigens.[16] |
| Oil-in-Water Emulsion | Potent induction of both antibody and T-cell responses. | Can be less stable at temperature extremes, potential for phase separation.[14] | Inducing strong, broad immune responses, dose-sparing. |
| Adsorption to Alum | Leverages established safety of alum, enhances Th1 response over alum alone. | Can be a weaker inducer of cellular immunity compared to emulsions or liposomes.[8] | Enhancing traditional alum-adjuvanted protein vaccines. |
| Nanosuspension | Simple composition, scalable manufacturing. | Stability can be sensitive to buffer composition.[17] | Recombinant protein antigens requiring a strong Th1 response. |
Troubleshooting Guide: Formulation & Efficacy Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: My MPLA is precipitating or aggregating in my aqueous buffer.
Q: Why is this happening and how can I fix it? A: This is the most common issue and is due to MPLA's hydrophobicity. In aqueous buffers, the hydrophobic acyl chains of MPLA molecules will self-associate to minimize contact with water, leading to the formation of insoluble aggregates.[18][19]
-
Underlying Cause: Lack of a stabilizing hydrophobic environment.
-
Troubleshooting Steps:
-
Avoid Simple Aqueous Buffers: For most applications, MPLA should not be simply dissolved in PBS or saline. It requires a proper formulation vehicle.
-
Use a Carrier System: The most robust solution is to formulate the MPLA into a liposome, emulsion, or nanosuspension as described in the FAQ section. This provides a stable hydrophobic environment for the MPLA molecules.
-
Employ Co-solvents (for stock solutions): For creating concentrated stock solutions, you can use a small amount of a water-miscible organic solvent like DMSO or ethanol before diluting into the final formulation. Caution: Ensure the final solvent concentration is low and does not negatively impact your antigen or in vivo model.
-
Optimize pH and Ionic Strength: Protein and lipid solubility can be highly dependent on pH and salt concentration.[20] While MPLA itself is less sensitive, these factors can affect the stability of the overall formulation, especially if co-formulated with a protein antigen. Experiment with different buffers (e.g., histidine, citrate) to find the optimal condition for all components.[21]
-
View Protocol: Preparation of MPLA-Containing Liposomes via Thin-Film Hydration
Objective: To create a stable liposomal formulation of MPLA with a defined particle size.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
MPLA (VacciGrade™ or equivalent)
-
Chloroform
-
Phosphate-Buffered Saline (PBS), sterile
-
Rotary evaporator
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Step-by-Step Methodology:
-
Lipid Preparation: In a round-bottom flask, dissolve DPPC, Cholesterol, and MPLA in chloroform. A common molar ratio is 55:40:5 (DPPC:Cholesterol:MPLA), but this may require optimization.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath (set above the lipid transition temperature, e.g., 50-60°C) under vacuum. This will slowly evaporate the chloroform, leaving a thin, dry lipid film on the inner surface of the flask.[22]
-
Hydration: Add sterile PBS to the flask. The volume will depend on your desired final concentration. Continue to rotate the flask in the water bath (without vacuum) for 30-60 minutes. This allows the lipid film to hydrate and swell, forming multilamellar vesicles (MLVs). The solution will appear milky.[22]
-
Size Reduction (Sonication): To break down the large MLVs into smaller vesicles, sonicate the suspension. A bath sonicator is gentler, while a probe sonicator is more powerful but can generate heat and potentially degrade components. Sonicate in short bursts on ice to prevent overheating. The solution should become less opaque.
-
Size Homogenization (Extrusion): For a uniform particle size, which is critical for consistent immune responses, the liposome suspension must be extruded.[15] Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm). Pass the liposome suspension through the extruder 11-21 times. This forces the vesicles through the defined pores, resulting in unilamellar vesicles (LUVs) with a narrow size distribution.[22]
-
Sterilization & Storage: Sterile filter the final liposome formulation through a 0.22 µm filter. Store at 2-8°C. Do not freeze, as this can disrupt the liposomal structure.
Issue 2: My formulation shows inconsistent or very large particle size.
Q: My DLS results are highly variable or show particles >500 nm. Why does this matter and what should I do? A: Particle size is a critical quality attribute for adjuvant formulations. Particles in the range of 20-200 nm are efficiently taken up by DCs via endocytosis, which is optimal for driving strong cellular immune responses.[14][15] Large or polydisperse particles can lead to poor uptake, inconsistent cell activation, and variable in vivo results.
-
Underlying Cause: Incomplete size reduction, formulation instability leading to aggregation, or improper measurement technique.
-
Troubleshooting Steps:
-
Optimize Homogenization: If preparing an emulsion or liposomes, the energy input during homogenization (microfluidization, sonication, extrusion) is key.
-
For Emulsions: Increase the number of passes or the pressure in the microfluidizer.[17] Ensure your surfactant concentration is sufficient to stabilize the newly formed oil droplets.[14]
-
For Liposomes: Ensure sufficient extrusion passes (a minimum of 11 is recommended). If aggregation is still observed, the lipid composition may be unstable.
-
-
Check for Aggregation Over Time: Measure particle size immediately after preparation and again after storage (e.g., 24 hours at 4°C). An increase in size indicates instability. This could be due to an improper buffer (pH/ionic strength) or insufficient stabilizer (e.g., surfactant in an emulsion).[18][19]
-
Review DLS Technique: Ensure the sample is properly diluted to avoid multiple scattering effects. Check for dust or contaminants in your sample and cuvette.
-
Issue 3: The in vivo efficacy (e.g., antibody titers, T-cell response) is low despite a well-characterized formulation.
Q: My formulation looks good on paper (stable, correct size), but it's not working well in my animal model. What could be the problem? A: This points to a disconnect between the physical characteristics and the biological activity. Several factors could be at play.
-
Underlying Cause: Sub-optimal dose, incorrect administration route, poor association between antigen and adjuvant, or an issue with the immune readout itself.
-
Troubleshooting Steps:
-
Perform a Dose-Response Study: Adjuvant effects are often dose-dependent.[23] A dose that is too low will not provide sufficient stimulation, while a dose that is too high can sometimes lead to over-stimulation or adverse effects. Test a range of MPLA doses (e.g., 5 µg, 10 µg, 20 µg per mouse) to find the optimal concentration for your specific antigen and model.[8][9]
-
Ensure Adjuvant-Antigen Co-localization: For an adjuvant to work effectively, it must be delivered to the same APC that takes up the antigen. If you are simply co-injecting a soluble antigen with an MPLA-liposome formulation, the two may traffic differently. Consider physically linking or co-encapsulating your antigen with the MPLA delivery system.[24]
-
Verify In Vitro Activity: Before moving to a costly in vivo study, confirm that your MPLA formulation can activate APCs in vitro. Use a cell line (e.g., THP-1 monocytes) or primary bone marrow-derived dendritic cells (BMDCs) and measure cytokine production (e.g., TNF-α or IL-6) by ELISA after stimulation with your formulation. This validates the biological activity of the MPLA.
-
Evaluate Administration Route: The route of administration (intramuscular, subcutaneous, intranasal) can significantly impact the type and magnitude of the immune response. Ensure the chosen route is appropriate for the desired outcome (e.g., mucosal vs. systemic immunity).[16]
-
View Diagram: Experimental & Troubleshooting Workflow
Caption: A logical workflow for MPLA formulation and troubleshooting.
Key Analytical Techniques for Formulation Characterization
A robust analytical strategy is essential for developing a consistent and effective MPLA formulation.[25][26]
| Technique | Parameter Measured | Why It's Important |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Particle Size), Polydispersity Index (PDI) | Ensures particles are in the optimal size range for APC uptake and assesses the homogeneity of the formulation.[15][27] |
| Zeta Potential Analysis | Surface Charge | Indicates the colloidal stability of the formulation. Highly charged particles (positive or negative) repel each other, preventing aggregation.[15] |
| Chromatography (HPLC/UPLC) | MPLA Concentration, Purity, Chemical Stability | Quantifies the amount of MPLA in the formulation and detects any degradation products over time.[25][28] |
| Cryo-Transmission Electron Microscopy (Cryo-TEM) | Particle Morphology and Structure | Visualizes the structure of the delivery system (e.g., confirms lamellarity of liposomes, droplet nature of emulsions).[27] |
| Endotoxin Assay (LAL Test) | Endotoxin Levels | While MPLA is derived from endotoxin, it's crucial to ensure no other pyrogenic contaminants are present. |
References
- Effect of Different Adjuvants on the Longevity and Strength of Humoral and Cellular Immune Responses to the HCV Envelope Glycoproteins. (2019). MDPI.
- MPLA-SM VacciGrade™- TLR4-based Adjuvant. InvivoGen.
- MPLA and AddaVax® Adjuvants Fail to Promote Intramuscular LaAg Vaccine Protectiveness against Experimental Cutaneous Leishmaniasis. (2021). MDPI.
- Contribution of TLR4 and MyD88 for adjuvant this compound (MPLA) activity in a DNA prime–protein boost HIV-1 vaccine. PMC - NIH.
- This compound (MPL) as an Adjuvant for Anti-Cancer Vaccines: Clinical Results.
- This compound-adjuvanted nucleoprotein-neuraminidase nanoparticles improve immune protection against divergent influenza viruses. (2023). NIH.
- This compound (MPLA) as Vaccine Adjuvant.
- Liposomal formulation of Gp41 derivate with adjuvant MPLA: vaccine design, immunogenicity in animals and safety in humans. PMC - PubMed Central.
- Safety Evaluation of this compound (MPL): An Immunostimulatory Adjuvant | Request PDF.
- Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). MDPI.
- Synthesis and Evaluation of this compound Derivatives as Fully Synthetic Self-Adjuvanting Glycoconjug
- Impact of formulation and particle size on stability and immunogenicity of oil-in-w
- Vaccine Adjuvants: Current Challenges and Future Approaches. PMC - PubMed Central.
- New Glucosamine-Based TLR4 Agonists: Design, Synthesis, Mechanism of Action, and In Vivo Activity as Vaccine Adjuvants. (2023).
- Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences.
- Recombination this compound-Derived Vacosome for the Development of Preventive Cancer Vaccines. (2020).
- Advanced Analytical Strategies for the Characterisation of Biotherapeutics. (2022).
- The saponin this compound nanoparticle adjuvant induces dose-dependent HIV vaccine responses in nonhuman prim
- In vivo evidence of oral vaccination with PLGA nanoparticles containing the immunostimulant this compound. (2011). PubMed.
- Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formul
- Rationally Designed TLR4 Ligands for Vaccine Adjuvant Discovery. (2017). mBio - ASM Journals.
- Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Applic
- PLGA particulate delivery systems for subunit vaccines: Linking particle properties to immunogenicity. PMC - NIH.
- Prevent Protein Aggregation in Formul
- Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox.
- Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview. Frontiers in Immunology.
- Optimizing manufacturing and composition of a TLR4 nanosuspension: physicochemical stability and vaccine adjuvant activity. (2013). PubMed Central.
- Analytical tools for characterizing biopharmaceuticals and the implic
- The Toll-Like Receptor 4 Agonist this compound Augments Innate Host Resistance to Systemic Bacterial Infection. NIH.
- Preventing Protein Aggregation Protein aggregation cause artifacts in most biophysical techniques, leads to un. Biozentrum.
- High concentration formulation developability approaches and consider
Sources
- 1. invivogen.com [invivogen.com]
- 2. Contribution of TLR4 and MyD88 for adjuvant this compound (MPLA) activity in a DNA prime–protein boost HIV-1 vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (MPLA) as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]
- 4. This compound (MPL) as an Adjuvant for Anti-Cancer Vaccines: Clinical Results - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Toll-Like Receptor 4 Agonist this compound Augments Innate Host Resistance to Systemic Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Effect of Different Adjuvants on the Longevity and Strength of Humoral and Cellular Immune Responses to the HCV Envelope Glycoproteins [mdpi.com]
- 9. This compound-adjuvanted nucleoprotein-neuraminidase nanoparticles improve immune protection against divergent influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of this compound Derivatives as Fully Synthetic Self-Adjuvanting Glycoconjugate Cancer Vaccine Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MPLA and AddaVax® Adjuvants Fail to Promote Intramuscular LaAg Vaccine Protectiveness against Experimental Cutaneous Leishmaniasis [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PLGA particulate delivery systems for subunit vaccines: Linking particle properties to immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liposomal formulation of Gp41 derivate with adjuvant MPLA: vaccine design, immunogenicity in animals and safety in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimizing manufacturing and composition of a TLR4 nanosuspension: physicochemical stability and vaccine adjuvant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. info.gbiosciences.com [info.gbiosciences.com]
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- 21. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. In vivo evidence of oral vaccination with PLGA nanoparticles containing the immunostimulant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. chromatographyonline.com [chromatographyonline.com]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Addressing Endotoxin Contamination in Monophosphoryl Lipid A Preparations
Welcome to the technical support center for Monophosphoryl Lipid A (MPLA). This guide is designed for researchers, scientists, and drug development professionals to navigate the critical issue of endotoxin contamination. As a potent Toll-like receptor 4 (TLR4) agonist, the purity of your MPLA is paramount to the validity and reproducibility of your experimental results.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure your MPLA preparations are free from unwanted endotoxin activity.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (MPLA) and how does it differ from Lipopolysaccharide (LPS)?
A1: this compound (MPLA) is a derivative of the lipid A component of lipopolysaccharide (LPS), which is a major constituent of the outer membrane of Gram-negative bacteria.[1] Lipid A is the component responsible for the endotoxic activity of LPS. MPLA is produced by the hydrolysis of lipid A, which removes a phosphate group and some acyl chains.[3] This structural modification significantly reduces its toxicity by over 99% compared to native lipid A, while retaining potent immunomodulatory properties.[3][4]
The key difference lies in their interaction with Toll-like receptor 4 (TLR4). While both MPLA and LPS are TLR4 agonists, MPLA is considered a biased agonist.[5][6][7][8] It preferentially activates the TRIF-dependent signaling pathway, leading to a more targeted immune response with reduced production of pro-inflammatory cytokines compared to LPS, which strongly activates both the MyD88- and TRIF-dependent pathways.[5][6] This biased signaling is a primary reason for MPLA's favorable safety profile as a vaccine adjuvant.[5][6][8]
Q2: Why is endotoxin contamination a concern when working with MPLA?
A2: Since MPLA is derived from LPS, preparations can be contaminated with residual, more potent endotoxins (like unmodified LPS or other lipid A species). This is problematic because even minute quantities of these contaminating endotoxins can elicit strong, unintended inflammatory responses in your experimental system, both in vitro and in vivo. This can lead to misinterpretation of data, where the observed effects are erroneously attributed to MPLA alone. Therefore, ensuring the purity of your MPLA and the absence of contaminating endotoxins is crucial for accurate and reliable results.
Q3: What are the acceptable endotoxin limits for research and preclinical studies?
A3: Endotoxin limits are typically expressed in Endotoxin Units (EU). The acceptable limits vary depending on the application and regulatory guidelines. For parenteral drugs, the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) provide specific limits.[9][10][11] For medical devices that come into contact with blood or cerebrospinal fluid, the FDA has also established endotoxin limits.[12][13] While there are no universally mandated limits for basic research, it is best practice to keep endotoxin levels as low as possible. A common target for in vivo studies is less than 1 EU/mL. For cell-based assays, even lower levels are desirable to avoid non-specific activation.
| Application | Typical Endotoxin Limit | Regulatory Guidance |
| Parenteral Drugs (General) | Dependent on maximum dose | USP <85>, Ph. Eur. 2.6.14[9][10][11] |
| Medical Devices (Blood Contact) | ≤ 20 EU/device | FDA Guidance[13] |
| Medical Devices (Cerebrospinal Fluid Contact) | ≤ 2.15 EU/device | FDA Guidance[13] |
| In Vivo Research (Non-clinical) | < 1 EU/mL (recommended) | General scientific best practice |
| In Vitro Cell Culture | As low as possible (< 0.1 EU/mL recommended) | General scientific best practice |
Q4: What is the Limulus Amebocyte Lysate (LAL) assay and how does it detect endotoxins?
A4: The Limulus Amebocyte Lysate (LAL) test is the standard assay for detecting and quantifying endotoxins.[14][15][16] It utilizes an aqueous extract of blood cells (amebocytes) from the Atlantic horseshoe crab, Limulus polyphemus.[16][17] The principle of the assay is based on the observation that horseshoe crab amebocytes clot in the presence of endotoxins.[14] This reaction is an enzymatic cascade initiated by the lipid A portion of the endotoxin.[9] There are three main types of LAL assays:
-
Gel-clot: A qualitative or semi-quantitative method where the formation of a solid gel indicates the presence of endotoxin.[14][18][19]
-
Turbidimetric: A quantitative method that measures the increase in turbidity (cloudiness) as the clot forms.[14][18]
-
Chromogenic: A quantitative method where the enzyme cascade cleaves a synthetic substrate, releasing a colored product (chromophore) that can be measured spectrophotometrically.[18][19]
It's important to note that there are also alternative endotoxin detection methods, such as the Recombinant Factor C (rFC) assay and the Monocyte Activation Test (MAT).[18][20][21][22][23]
II. Troubleshooting Guide
Issue 1: High Endotoxin Levels Detected in MPLA Preparation
If your LAL assay indicates unacceptably high endotoxin levels in your MPLA stock, it is crucial to repurify the preparation.
Causality:
High endotoxin readings can stem from contamination during the manufacturing process of MPLA or subsequent handling in the laboratory. Since MPLA itself is a lipid A derivative, the goal is to remove more potent, contaminating endotoxin species.
Solution: Endotoxin Removal by Affinity Chromatography
Affinity chromatography using a ligand with high affinity for the lipid A moiety of endotoxins is a highly effective method for removal.[24] Polymyxin B is a commonly used ligand for this purpose.[24][25]
Detailed Experimental Protocol: Polymyxin B Affinity Chromatography
-
Materials:
-
Polymyxin B-agarose resin
-
Disposable chromatography column
-
Pyrogen-free buffers and water
-
0.1 N NaOH for sanitization
-
1% sodium deoxycholate for regeneration (optional)
-
-
Procedure:
-
Column Packing and Sanitization: Pack the desired volume of Polymyxin B-agarose resin into a suitable chromatography column.[26] To render the column pyrogen-free, wash it with 3-5 column volumes of 0.1 N NaOH.[26]
-
Equilibration: Wash the column extensively with 10-15 bed volumes of pyrogen-free water until the eluate is neutral.[26] Then, equilibrate the column with a pyrogen-free buffer (e.g., 10 mM phosphate buffer with 100 mM NaCl, pH 6-7).[26]
-
Sample Application: Dissolve your MPLA preparation in the equilibration buffer and apply it to the column. The flow rate should be slow to allow for maximal binding of endotoxins to the resin.[25][26]
-
Elution and Collection: After the sample has entered the column, begin eluting with the equilibration buffer. Collect fractions and monitor for the presence of your MPLA (if a detection method is available). The contaminating endotoxins will remain bound to the column.
-
Post-Purification Analysis: Test the collected fractions for endotoxin levels using the LAL assay to confirm successful removal.
-
Column Regeneration: The column can often be regenerated by washing with a solution like 1% sodium deoxycholate, followed by sanitization with 0.1 N NaOH and re-equilibration.[25]
-
Issue 2: LAL Assay Inhibition or Enhancement with MPLA Samples
Causality:
The LAL assay is an enzymatic reaction that can be sensitive to the sample matrix.[27][28] Components in your MPLA formulation, or the MPLA itself, can interfere with the assay, leading to either an underestimation (inhibition) or overestimation (enhancement) of endotoxin levels.[28] Lipids, in particular, can coat endotoxins, preventing their detection.[28][29]
Solution: Sample Dilution and Spike Recovery
The most common approach to overcome interference is to dilute the sample. Validation of this dilution is confirmed through a "spike recovery" experiment.
Detailed Experimental Protocol: Inhibition/Enhancement Testing
-
Determine Maximum Valid Dilution (MVD): The MVD is the maximum dilution at which the endotoxin limit can still be detected. It is calculated based on the endotoxin limit of your product and the sensitivity of the LAL reagent.
-
Prepare Sample Dilutions: Prepare a series of dilutions of your MPLA sample in LAL reagent water.
-
Spike Samples: For each dilution, prepare two sets of samples. One set will be the diluted MPLA sample alone. The second set will be the diluted MPLA sample "spiked" with a known amount of control standard endotoxin (CSE). The concentration of the spike should be at the midpoint of the standard curve.[27]
-
Run LAL Assay: Perform the LAL assay on the un-spiked and spiked samples, alongside a standard curve.
-
Calculate Spike Recovery: The percentage of recovery is calculated as follows:
% Recovery = [(Concentration in spiked sample - Concentration in un-spiked sample) / Known spike concentration] x 100
-
Interpret Results: According to USP guidelines, a recovery of 50-200% indicates that there is no significant interference at that dilution.[15] The lowest dilution that falls within this range should be used for routine testing of your MPLA preparations.
III. Visualizations and Pathways
TLR4 Signaling Pathway
The following diagram illustrates the differential signaling pathways activated by LPS versus the biased agonist, MPLA.
Caption: Differential activation of TLR4 signaling by LPS and MPLA.
Experimental Workflow: Endotoxin Detection and Removal
This workflow outlines the logical steps for ensuring the purity of your MPLA preparations.
Caption: Workflow for endotoxin testing and removal in MPLA preparations.
IV. References
-
U.S. Food and Drug Administration. (2012). Guidance for Industry: Pyrogen and Endotoxins Testing: Questions and Answers. [Link]
-
Malerba, F., & Pierce, J. (2021). Saving the horseshoe crab: A synthetic alternative to horseshoe crab blood for endotoxin detection. PLoS biology, 19(3), e3001103. [Link]
-
DSDP Analytics. Ph.Eur. 2.6.14. Bacterial endotoxins. [Link]
-
Sandle, T. (2012). A Method for Removal of Endotoxin from Pharmaceutical Formulation. American Pharmaceutical Review. [Link]
-
Huleatt, J. W., Nuth, M., Jacobs, J., Laddy, D. J., Karp, C. L., & Wilson, C. B. (2015). TLR4 ligands LPS and MPLA differentially regulate effector and memory CD8+ T cell differentiation. Journal of immunology (Baltimore, Md. : 1950), 195(2), 651–662. [Link]
-
The Horseshoe Crab. Alternative Endotoxin Testing Methods. [Link]
-
Medical Design and Outsourcing. (2012). White Paper on New FDA Endotoxin Testing Guidance Now Available. [Link]
-
ECA Academy. FDA Guidance for Industry: Pyrogen and Endotoxins Testing: Questions and Answers. [Link]
-
Veolia Water Technologies & Solutions. (2024). Endotoxin testing alternatives to reduce LAL usage. [Link]
-
U.S. Food and Drug Administration. (2012). Pyrogen and Endotoxins Testing: Questions and Answers. [Link]
-
rapidmicrobiology. Endotoxin Detection Methods for Pharmaceuticals, CGTs, and Medical Devices. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2014). European Pharmacopoeia policy on bacterial endotoxins in substances for pharmaceutical use. [Link]
-
Nelson Labs. (2017). New FDA Expectations for Endotoxin Testing. [Link]
-
Issekutz, A. C. (1983). Removal of gram-negative endotoxin from solutions by affinity chromatography. Journal of immunological methods, 61(3), 275–281. [Link]
-
Stevens, I., Kelley, M., Akiyoshi, J., & Jahngen, E. G. (2023). A Demonstration of the Validation Process for Alternative Endotoxin Testing Methods Using PyroSmart NextGen® Recombinant Cascade Reagent. Biological & pharmaceutical bulletin, 46(2), 246–252. [Link]
-
Kumar, H., Kawai, T., & Akira, S. (2011). Toll-like receptors and their signaling mechanisms. Journal of visualized experiments : JoVE, (51), 2975. [Link]
-
Piazza, M., & Peri, F. (2020). Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview. Frontiers in immunology, 11, 1633. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2019). New general chapter on test for bacterial endotoxins using recombinant factor C. Give your feedback. [Link]
-
MAT Research. The Limulus Amebocyte Lysate test (LAL test). [Link]
-
Kawasaki, T., & Kawai, T. (2014). Toll-like receptor signaling pathways. Frontiers in immunology, 5, 461. [Link]
-
Wang, Y., et al. (2023). MPLA promoted the proliferation of MLE-12 cells by activating TLR4 on macrophages to trigger the production of exosomes. ResearchGate. [Link]
-
European Pharmacopoeia. (2014). 2.6.14. BACTERIAL ENDOTOXINS. [Link]
-
Wikipedia. Limulus amebocyte lysate. [Link]
-
O'Neill, L. A., & Divanovic, S. (2019). The TLR4 agonist this compound drives broad resistance to infection via dynamic reprogramming of macrophage metabolism. Cell host & microbe, 25(6), 849–861.e6. [Link]
-
Bio-Rad. Affi-Prep® Polymyxin Matrix, 25 ml. [Link]
-
Takeda, K., & Akira, S. (2005). Toll-like receptors in innate immunity. International immunology, 17(1), 1–14. [Link]
-
Li, Y., & Wu, J. (2016). Modulation of Toll-Like Receptor Signaling in Innate Immunity by Natural Products. Molecules (Basel, Switzerland), 21(2), 209. [Link]
-
Lee, M. S., & Kim, Y. J. (2007). Signaling pathways downstream of Toll-like receptors and their cross-talk. Annual review of biochemistry, 76, 447–480. [Link]
-
BMG Labtech. (2022). The LAL assay: a living fossil exploited to detect bacterial contamination. [Link]
-
Cross, A. S., et al. (2018). Immunobiology and Application of Toll-like Receptor 4 Agonists to Augment Host Resistance to Infection. Clinical and vaccine immunology : CVI, 25(10), e00133-18. [Link]
-
Hirschfeld, M., et al. (2000). Simple Method for Repurification of Endotoxins for Biological Use. Applied and environmental microbiology, 66(12), 5485–5488. [Link]
-
IPQ. (2015). Bacterial endotoxins Ph. Eur. policy for substances for pharmaceutical use. [Link]
-
National Cancer Institute. Definition of this compound. [Link]
-
Associates of Cape Cod, Inc. Limulus Amebocyte Lysate (LAL) Rapid Endotoxin Detection. [Link]
-
Creative Biolabs. This compound (MPLA) as Vaccine Adjuvant. [Link]
-
Steinhagen, F., et al. (2011). The Toll-Like Receptor 4 Agonist this compound Augments Innate Host Resistance to Systemic Bacterial Infection. Infection and immunity, 79(4), 1436–1443. [Link]
-
Creative Diagnostics. This compound (MPLA) (Synthetic, TLR4/Th1, vaccine adjuvant). [Link]
-
Sino Biological. Endotoxin Removal Methods, Steps, and More. [Link]
-
Casella, C. R., & Mitchell, T. C. (2008). Putting endotoxin to work for us: this compound as a safe and effective vaccine adjuvant. Cellular and molecular life sciences : CMLS, 65(20), 3231–3240. [Link]
-
Watson, K. M., & Chen, D. D. (1998). Resolving Liposomal Inhibition of Quantitative LAL Methods. PDA journal of pharmaceutical science and technology, 52(4), 176–181. [Link]
-
Chen, R., et al. (2010). Endotoxin Removing Method Based on Lipopolysaccharide Binding Protein and Polyhydroxyalkanoate Binding Protein PhaP. Biomacromolecules, 11(10), 2735–2740. [Link]
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Ingalls, R. R., & Arts, E. J. (2024). Limitations of Limulus amebocyte lysate test for endotoxin control in raw materials for liposomal nanoformulations. Journal of pharmaceutical and biomedical analysis, 251, 116450. [Link]
-
Nelson Labs. (2024). Endotoxin inhibition and enhancement: Critical considerations for medical device testing. [Link]
-
Movia, D., et al. (2012). Optimising the use of commercial LAL assays for the analysis of endotoxin contamination in metal colloids and metal oxide nanoparticles. Nanotoxicology, 6(8), 853–864. [Link]
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Troubleshooting inconsistent results in MPLA-based immunology experiments
Welcome to the Technical Support Center for MPLA-Based Immunology Experiments. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that not only offers solutions to common problems but also deepens your understanding of the underlying principles. Inconsistent results can be a significant source of frustration, delaying critical research. This guide is structured to help you systematically identify and resolve sources of variability, ensuring the robustness and reproducibility of your data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries about Monophosphoryl Lipid A (MPLA) to build a solid foundation for your experimental work.
Q1: What is MPLA and how does it fundamentally work?
A1: this compound (MPLA) is a potent immunostimulant derived from the lipopolysaccharide (LPS) of Gram-negative bacteria.[1] It is a detoxified form of Lipid A, the component of LPS that is recognized by the innate immune system.[2][3] MPLA functions as an agonist for Toll-like Receptor 4 (TLR4), a key pattern recognition receptor on the surface of immune cells like macrophages and dendritic cells.[4][5] Upon binding, MPLA triggers a signaling cascade that leads to the activation of antigen-presenting cells, production of cytokines, and the initiation of a robust adaptive immune response, making it a highly effective vaccine adjuvant.[6][7]
Q2: How does the cellular response to MPLA differ from the response to its parent molecule, LPS?
A2: The primary difference lies in the specific intracellular signaling pathways they activate. While both MPLA and LPS bind to TLR4, LPS activates both the MyD88-dependent and TRIF-dependent pathways, leading to a strong, and often toxic, pro-inflammatory response.[8] In contrast, MPLA is structurally modified to preferentially signal through the TRIF-dependent pathway.[8][9] This "TRIF bias" results in a significant reduction in the production of certain pro-inflammatory cytokines (like TNF-α) while still potently inducing the expression of Type I interferons and other molecules crucial for adjuvant activity.[9][10] This unique signaling profile is what makes MPLA an attractive adjuvant, retaining robust immunogenicity with significantly lower toxicity than LPS.[2]
Table 1: Comparison of LPS and MPLA Characteristics
| Feature | Lipopolysaccharide (LPS) | This compound (MPLA) |
| Source | Gram-negative bacterial cell wall | Chemically detoxified derivative of LPS[2] |
| Toxicity | High (can induce septic shock) | Very Low (>99% less toxic than LPS)[2] |
| TLR4 Signaling | MyD88 and TRIF pathways[8] | Preferentially TRIF-biased pathway[8][9] |
| Primary Response | Strong pro-inflammatory cytokine storm | Modulated cytokine response, strong Type I IFN induction |
| Primary Use | Research tool for inducing strong inflammation | Clinically approved vaccine adjuvant[3][11] |
Q3: What are the best practices for reconstituting, storing, and handling MPLA to ensure its stability and activity?
A3: Proper handling of MPLA is absolutely critical for experimental consistency. MPLA is a lipid and is typically supplied as a lyophilized powder or film.
-
Reconstitution: Due to its lipophilic nature, MPLA should be reconstituted in a solvent like DMSO to create a stock solution.[1][12] A common procedure involves adding DMSO to the vial, vortexing until fully dissolved, and sonicating briefly to ensure homogeneity.[12] Subsequent dilutions for your working solution can be made in endotoxin-free physiological water or cell culture media.
-
Storage: The lyophilized product should be stored at -20°C.[13] Once reconstituted, the DMSO stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the molecule and introduce variability.[12] These aliquots should also be stored at -20°C and are typically stable for several months.[12][14] Always refer to the manufacturer's specific instructions.
-
Handling: Use sterile, endotoxin-free pipette tips and tubes for all steps to prevent contamination. When preparing working dilutions, ensure the MPLA is thoroughly mixed into the aqueous solution, as lipids can be challenging to keep in suspension.
Section 2: Troubleshooting Guide for Inconsistent Results
This section is designed as a logical, question-driven workflow to help you pinpoint and solve specific issues you may encounter.
Problem Area: No or Weak Cellular Response
Q: My cells are not responding, or are responding very weakly, to MPLA stimulation (e.g., no cytokine production, no upregulation of activation markers). What are the likely causes?
A: This is a common issue that can almost always be traced back to one of three areas: the reagent, the cells, or the assay setup.
-
MPLA Reagent Integrity:
-
Improper Reconstitution/Storage: Was the MPLA fully dissolved in DMSO before further dilution? Has the stock solution been subjected to multiple freeze-thaw cycles?[12] Consider preparing a fresh reconstitution from a new vial.
-
Degradation: If the product is old or has been stored improperly (e.g., at 4°C for an extended period), it may have lost activity.[13][15]
-
Incorrect Concentration: Double-check all dilution calculations. A simple decimal error is a frequent culprit.
-
-
Cell Health and Responsiveness:
-
Low Cell Viability: Dead or dying cells will not respond. Always check cell viability before starting an experiment; it should be >95%. Use a viability dye in flow cytometry assays to exclude dead cells from your analysis.[16][17]
-
Incorrect Cell Type: Confirm that your target cells express TLR4. While highly expressed on monocytes and dendritic cells, expression can be low or absent on other cell types like certain lymphocyte subsets.[18]
-
Cell State: Primary cells, especially peripheral blood mononuclear cells (PBMCs), can have high donor-to-donor variability in their response to TLR agonists.[19][20] Cells that have been in culture for too long or are at a high passage number may have altered responsiveness. Using freshly isolated cells is often best.[17][21]
-
-
Assay and Stimulation Protocol:
-
Insufficient Stimulation Time: Cytokine production and marker upregulation take time. For cytokines, a 4-8 hour stimulation is often a good starting point, while surface markers may take longer.[22][23] You may need to perform a time-course experiment to optimize this for your specific model.
-
Sub-optimal MPLA Concentration: The optimal concentration can vary between cell types (e.g., human vs. mouse cells) and vendors.[1] Perform a dose-response curve (e.g., 10 ng/mL to 1000 ng/mL) to find the optimal concentration for your system.
-
Problem Area: High Inter-Assay or Intra-Assay Variability
Q: I'm seeing significant well-to-well or day-to-day variability in my results, even with the same conditions. How can I improve my precision?
A: High variability points to inconsistencies in your process. Precision is key in immunology.
-
Pipetting and Reagent Mixing:
-
Technique: Inaccurate or inconsistent pipetting is a primary source of error. Ensure your pipettes are calibrated. When adding reagents to a 96-well plate, use a consistent technique for every well.
-
Thorough Mixing: Ensure all reagents, especially viscous stock solutions and cell suspensions, are thoroughly mixed before aliquoting.
-
-
Cell Plating and Distribution:
-
Uneven Cell Seeding: Make sure your cell suspension is homogenous before plating. Cells can settle quickly, so mix the suspension between pipetting sets of wells.
-
"Edge Effects": Wells on the perimeter of a 96-well plate are prone to evaporation, leading to changes in reagent concentration. This can cause artificially high or low results in these wells.[24] To mitigate this, avoid using the outer wells or fill them with sterile PBS/media to maintain humidity.
-
-
Incubation Conditions:
-
Temperature/CO₂ Fluctuations: Ensure your incubator provides a stable and uniform environment. Temperature gradients within the incubator can affect cell metabolism and response.[25]
-
-
Reagent Lot-to-Lot Variability:
-
MPLA and Antibodies: Different manufacturing lots of MPLA or critical antibodies can have different activities.[26][27] When starting a new lot, it is best practice to run a small bridging experiment to compare its performance against the old lot to ensure consistency. A robust quality management system from your reagent supplier is crucial.[28]
-
Problem Area: Assay-Specific Troubleshooting
Q: My ELISA results are inconsistent after MPLA stimulation. How do I troubleshoot this?
A: For ELISAs, common issues are high background and poor signal.
-
High Background: This can obscure your true signal.
-
Cause: Insufficient washing between steps, non-specific antibody binding, or cross-reactivity.[25][29]
-
Solution: Increase the number of wash steps or the soaking time.[30] Ensure your blocking buffer is effective and incubate for an adequate amount of time.[29] Run a control with just the detection antibody to check for cross-reactivity with the capture antibody.
-
-
Weak or No Signal: This suggests a problem in the detection cascade.
-
Cause: Inactive enzyme conjugate, incorrect substrate, or insufficient incubation time.[24][25]
-
Solution: Verify that your capture and detection antibodies form a matched pair and recognize different epitopes on the target cytokine. Check the expiration dates and storage conditions of your antibodies and enzyme conjugates. Prepare fresh substrate for each experiment.
-
Q: I'm having trouble with my flow cytometry staining after MPLA stimulation. What should I check?
A: Flow cytometry issues often relate to compensation, gating, and non-specific staining.
-
High Background/Non-Specific Staining:
-
Cause: Dead cells binding antibodies non-specifically, or Fc receptor-mediated antibody binding.[17]
-
Solution: Always include a viability dye (e.g., PI, 7-AAD, or a fixable viability stain) to gate out dead cells.[17] Pre-incubate your cells with an Fc blocking reagent before adding your stained antibodies.
-
-
Weak Signal:
-
Cause: Low expression of the target protein, ineffective fixation/permeabilization for intracellular targets, or fluorophore degradation.[21][31]
-
Solution: Optimize your stimulation time to coincide with peak protein expression.[17] If staining for intracellular cytokines, ensure you use a protein transport inhibitor (like Brefeldin A or Monensin) during the last few hours of stimulation.[23] Use a fixation/permeabilization buffer appropriate for your target and antibody. Always protect fluorescently-labeled antibodies from light.[16]
-
-
Compensation Issues:
-
Cause: Incorrect compensation settings leading to spectral overlap between fluorochromes.
-
Solution: Always run single-stain compensation controls for every fluorochrome in your panel and set your compensation carefully for each experiment.[16] Using Fluorescence Minus One (FMO) controls is also critical for setting accurate gates for positive populations.
-
Section 3: Key Protocols & Visual Workflows
To ensure a standardized approach, follow these detailed protocols.
Protocol 1: MPLA Reconstitution and Aliquoting
This protocol ensures a stable and consistent source of MPLA for your experiments.
-
Preparation: Bring the lyophilized MPLA vial and a vial of high-quality, anhydrous DMSO to room temperature. Work in a sterile biosafety cabinet.
-
Reconstitution: Using a sterile, endotoxin-free pipette tip, add the volume of DMSO specified by the manufacturer to the MPLA vial to create a stock solution (e.g., 1 mg/mL).
-
Solubilization: Cap the vial tightly and vortex for 1-2 minutes until the lipid film or powder is completely dissolved. The solution should be clear.
-
Sonication (Optional but Recommended): Place the vial in a bath sonicator for 5-10 minutes to ensure complete dissolution and prevent the formation of micelles.
-
Aliquoting: Immediately dispense the stock solution into single-use, sterile, low-binding microcentrifuge tubes. The aliquot volume should be convenient for your typical experimental needs to avoid wasting material.
-
Storage: Label the aliquots clearly with the name, concentration, and date. Store immediately at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Stimulation of Human PBMCs with MPLA for Cytokine Analysis
This protocol provides a framework for a typical in vitro stimulation experiment.
-
Cell Preparation: Isolate PBMCs from whole blood using a density gradient (e.g., Ficoll-Paque). Wash the cells and resuspend them in complete RPMI-1640 medium. Perform a cell count and viability assessment (e.g., with trypan blue).
-
Cell Plating: Adjust the cell density to 1 x 10⁶ viable cells/mL in complete medium. Plate 100 µL of the cell suspension into each well of a sterile 96-well flat-bottom tissue culture plate (1 x 10⁵ cells/well).
-
Prepare Stimuli: Thaw an aliquot of your MPLA stock solution. Prepare a series of dilutions in complete medium to achieve the desired final concentrations (e.g., for a 2x working stock). Include a "medium only" control for your unstimulated sample.
-
Stimulation: Add 100 µL of the 2x MPLA working solutions (or medium control) to the appropriate wells. The final volume in each well will be 200 µL.
-
Incubation: Gently mix the plate and place it in a humidified incubator at 37°C with 5% CO₂.
-
For cytokine analysis by ELISA/CBA from supernatant, incubate for 6-24 hours.
-
For intracellular cytokine staining by flow cytometry, incubate for 4-6 hours, adding a protein transport inhibitor (e.g., Brefeldin A) for the final 4 hours.
-
-
Harvesting:
-
Supernatant: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis. Store at -80°C if not analyzing immediately.
-
Cells: Gently resuspend the cell pellet and proceed with staining protocols for flow cytometry.
-
Visualizing the Science: Pathways and Workflows
Understanding the underlying biology and having a logical troubleshooting plan are essential.
Caption: MPLA-TLR4 Signaling Pathway.
Sources
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- 2. The Toll-Like Receptor 4 Agonist this compound Augments Innate Host Resistance to Systemic Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (MPLA) as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]
- 4. The TLR4 Agonist this compound Drives Broad Resistance to Infection via Dynamic Reprogramming of Macrophage Metabolism. | Sherwood-Bohannon Lab [vumc.org]
- 5. Contribution of TLR4 and MyD88 for adjuvant this compound (MPLA) activity in a DNA prime–protein boost HIV-1 vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monophosphoryl-Lipid A (MPLA) is an Efficacious Adjuvant for Inactivated Rabies Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TLR4 ligands LPS and MPLA differentially regulate effector and memory CD8+ T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. utmb-ir.tdl.org [utmb-ir.tdl.org]
- 11. The TLR4 agonist this compound drives broad resistance to infection via dynamic reprogramming of macrophage metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. scribd.com [scribd.com]
- 14. Stability of melphalan solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Storage Conditions on the Thermal Stability and Crystallization Behaviors of Poly(L-Lactide)/Poly(D-Lactide) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 17. bosterbio.com [bosterbio.com]
- 18. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a Clinical Assay To Evaluate Toll-Like Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Variation in the TLR10/TLR1/TLR6 Locus is the Major Genetic Determinant of Inter-Individual Difference in TLR1/2-Mediated Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 22. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 25. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 26. drugtargetreview.com [drugtargetreview.com]
- 27. sciencedaily.com [sciencedaily.com]
- 28. myadlm.org [myadlm.org]
- 29. biocompare.com [biocompare.com]
- 30. assaygenie.com [assaygenie.com]
- 31. Flow Cytometry Troubleshooting | Tips & Tricks | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
Technical Support Center: Improving the Stability of Liposomal Formulations Containing Monophosphoryl Lipid A (MPLA)
Welcome to the technical support center for MPLA-adjuvanted liposomal formulations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their formulations. Drawing from extensive field experience and established scientific principles, this resource provides in-depth, actionable solutions to common challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and problems encountered during the formulation and storage of MPLA-containing liposomes.
Q1: My MPLA liposome formulation is showing visible aggregation and an increase in particle size over time. What is the primary cause?
A: Aggregation is a frequent issue and typically points to insufficient colloidal stability. The primary drivers are often related to the formulation's surface charge and hydration. MPLA, with its phosphate group, imparts a negative charge to the liposome surface, which should theoretically provide electrostatic repulsion between vesicles.[1] However, this can be compromised by:
-
Inadequate MPLA Concentration: A very low MPLA content may not provide enough charge density to prevent aggregation, especially in the presence of divalent cations.[1]
-
Buffer Composition: The presence of divalent cations (like Ca²⁺ or Mg²⁺) in your buffer can shield the surface charge and bridge negatively charged liposomes, leading to aggregation.[2]
-
pH Value: The pH of the formulation affects both the ionization state of MPLA's phosphate group and the headgroups of other lipids, influencing the overall zeta potential. A pH far from the pKa of the ionizable groups can reduce surface charge and stability.[3][4][5]
Q2: I'm concerned about the chemical stability of MPLA itself within the liposome. What is the main degradation pathway?
A: The most significant chemical instability for MPLA, and phospholipids in general, is hydrolysis . The ester bonds in both the acyl chains and the phosphodiester linkage of MPLA are susceptible to being cleaved.[6][7] This process is autocatalytic because it produces free fatty acids and protons (H+), which can further accelerate the reaction.[7] The formation of hydrolysis byproducts like lyso-lipids can act as detergents, destabilizing the bilayer, causing leakage of encapsulated contents, and promoting vesicle fusion.[7]
Q3: What is the ideal storage temperature for my liquid MPLA liposome formulation?
A: For liquid formulations, storage at 2-8°C (refrigerated) is standard practice. Storing liposomes at their transition temperature (Tm) or higher can increase membrane fluidity, leading to leakage of encapsulated material. Freezing a liquid formulation without cryoprotectants is highly discouraged as the formation of ice crystals can physically rupture the vesicles, causing irreversible aggregation and content leakage upon thawing.[8]
Q4: How does cholesterol impact the stability of my MPLA liposomes?
A: Cholesterol is a critical component for enhancing liposome stability. It acts as a "fluidity buffer" by inserting itself into the lipid bilayer.[9][10]
-
Above the lipid's Tm: Cholesterol decreases membrane fluidity and permeability, reducing the leakage of encapsulated contents.[11]
-
Below the lipid's Tm: It increases fluidity, preventing the lipids from packing too tightly and forming a rigid, leaky gel phase.
By modulating membrane fluidity, cholesterol significantly enhances the physical stability of the vesicles and can improve drug retention.[10][12][13] An optimal phospholipid-to-cholesterol ratio is crucial for achieving a stable formulation.[9]
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving more complex stability issues.
Issue 1: Progressive Leakage of Encapsulated Antigen/Drug
Your formulation initially shows high encapsulation efficiency, but the amount of encapsulated material decreases significantly during storage.
Visual Troubleshooting Workflow
Sources
- 1. Lyophilized, antigen-bound liposomes with reduced MPLA and enhanced thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. encapsula.com [encapsula.com]
- 8. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of cholesterol in the stability of pH-sensitive, large unilamellar liposomes prepared by the detergent-dialysis method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solving MPLA Aggregation in Vaccine Formulations
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to MPLA Aggregation
Monophosphoryl Lipid A (MPLA) is a potent and widely used adjuvant that enhances the immune response to vaccine antigens by activating Toll-like receptor 4 (TLR4).[1][2] However, its amphiphilic nature, characterized by a hydrophobic lipid portion and a hydrophilic phosphate group, makes it prone to self-assembly and aggregation in aqueous solutions.[3] This aggregation can lead to a loss of adjuvant potency, reduced bioavailability, and potential safety concerns, making its control a critical aspect of vaccine formulation development.[4] This guide will address the common challenges associated with MPLA aggregation and provide practical solutions.
Frequently Asked Questions (FAQs)
What is MPLA aggregation and why is it a problem?
MPLA aggregation is the process by which individual MPLA molecules clump together to form larger, often insoluble, particles. This occurs due to the hydrophobic interactions between the lipid tails of the MPLA molecules in an aqueous environment.[3] Aggregation is a critical quality attribute to control because it can:
-
Reduce adjuvant activity: Aggregated MPLA may not be able to effectively interact with and activate TLR4 on immune cells.[4]
-
Lead to manufacturing challenges: Aggregates can cause issues during sterile filtration and fill-finish processes.[5]
-
Impact vaccine stability: Aggregation can lead to physical instability of the final vaccine product, reducing its shelf-life.
-
Potentially alter the immunogenic profile: The size and morphology of the adjuvant can influence the type and magnitude of the immune response.
What are the primary causes of MPLA aggregation?
Several factors can induce or exacerbate MPLA aggregation:
-
Inappropriate solvent: MPLA is practically insoluble in water and aqueous buffers.[6] Direct reconstitution in aqueous media without appropriate solubilizing agents will lead to immediate aggregation.
-
Suboptimal pH and buffer composition: The ionization state of the phosphate group on MPLA is pH-dependent, which can influence its solubility and aggregation propensity.[7]
-
Temperature fluctuations: Freeze-thaw cycles and exposure to high temperatures can promote aggregation.[8]
-
Mechanical stress: Agitation, such as vigorous vortexing or sonication, can introduce energy that promotes the formation of aggregates.[9]
-
High concentration: As the concentration of MPLA increases, the likelihood of intermolecular interactions and aggregation also increases.
What are the ideal storage conditions for MPLA?
To minimize the risk of aggregation and degradation, MPLA should be stored as a lyophilized powder at -20°C.[2] Once reconstituted, stock solutions in an appropriate organic solvent like DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[1] Formulated MPLA in a final vaccine product should be stored according to the stability data generated for that specific formulation, which is often at 2-8°C.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter with MPLA aggregation.
Issue 1: My lyophilized MPLA powder is difficult to dissolve and the resulting solution is cloudy.
Question: I'm trying to reconstitute lyophilized MPLA directly in my aqueous buffer, but it's not dissolving properly and the solution appears hazy. What's happening and how can I fix it?
Answer:
This is a common issue and is expected given MPLA's low aqueous solubility.[6] The cloudiness you are observing is due to the formation of large MPLA aggregates. To properly solubilize MPLA, you need to follow a step-wise procedure:
-
Initial Dissolution in an Organic Solvent: First, dissolve the lyophilized MPLA in a small amount of a compatible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.[1][2]
-
Preparation of the Aqueous Phase: In a separate container, prepare your final aqueous buffer. This buffer should ideally contain a surfactant, such as Polysorbate 20 or Polysorbate 80, to aid in the dispersion of MPLA and prevent re-aggregation.[10][11]
-
Controlled Dispersion: While gently vortexing or stirring the aqueous phase, slowly add the MPLA/DMSO stock solution dropwise. This controlled addition allows the surfactant in the aqueous phase to encapsulate the MPLA molecules as they are introduced, forming stable micelles or liposomes and preventing bulk aggregation.
Issue 2: I'm observing an increase in particle size in my MPLA-containing formulation over time.
Question: My MPLA formulation initially looked good, but after a few days of storage at 4°C, DLS analysis shows a significant increase in the average particle size. What could be causing this instability and how can I prevent it?
Answer:
This indicates that your formulation is not stable and that the MPLA is slowly aggregating. Several factors could be at play:
-
Insufficient Surfactant Concentration: The concentration of your stabilizing surfactant may be too low to maintain the stability of the MPLA dispersion over time. Consider increasing the surfactant concentration.
-
Suboptimal Buffer Conditions: The pH or ionic strength of your buffer may not be optimal for MPLA stability.[7] You may need to screen different buffer systems (e.g., phosphate, histidine) and pH values (typically in the range of 6.0-7.5) to find the most stable conditions for your specific formulation.
-
Inadequate Homogenization: The initial dispersion of MPLA may not have been uniform, leaving some larger aggregates that act as seeds for further aggregation. Ensure your dispersion process is consistent and effective.
-
Interactions with other formulation components: Other components in your vaccine, such as the antigen or other excipients, could be interacting with the MPLA and promoting aggregation.
To address this, you can try the following:
-
Optimize Surfactant Concentration: Perform a dose-response study with your chosen surfactant to determine the minimum concentration that provides long-term stability.
-
Formulation Screening: Conduct a design of experiments (DoE) study to screen different buffers, pH levels, and excipients (e.g., sugars like sucrose or trehalose) to identify a more stable formulation.[7][12]
-
Liposomal Formulation: Consider formulating MPLA within liposomes. The lipid bilayer of the liposome can effectively encapsulate the MPLA, preventing its aggregation.[13][14][15]
Issue 3: How can I confirm if my MPLA is aggregated and characterize the extent of aggregation?
Question: I suspect my MPLA might be aggregated. What analytical techniques can I use to confirm this and quantify the aggregates?
Answer:
There are several analytical techniques well-suited for detecting and characterizing MPLA aggregation. A multi-faceted approach is often best for a comprehensive understanding.
-
Dynamic Light Scattering (DLS): DLS is a rapid and sensitive technique for measuring the hydrodynamic radius of particles in a solution.[16] An increase in the average particle size or the appearance of multiple peaks in the size distribution can indicate aggregation.
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is a powerful technique that separates molecules based on their size and then uses light scattering to determine their absolute molar mass.[17] SEC-MALS can accurately quantify the percentage of monomeric MPLA versus aggregates in your sample.[18]
-
Visual Inspection and Turbidity: A simple visual inspection for cloudiness or precipitation can be the first sign of significant aggregation. This can be quantified by measuring the absorbance of the solution at a wavelength where the components do not have a chromophore, such as 350 nm or 600 nm. An increase in absorbance is indicative of increased turbidity due to aggregation.[19]
The following table provides a comparison of these techniques:
| Technique | Principle | Information Provided | Advantages | Limitations |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light due to Brownian motion. | Hydrodynamic radius, size distribution, polydispersity index (PDI). | Fast, sensitive to small amounts of large aggregates, low sample volume. | Sensitive to dust and contaminants, provides an intensity-weighted average which can be skewed by a small number of large particles. |
| Size Exclusion Chromatography (SEC-MALS) | Separates molecules by size, followed by light scattering detection. | Absolute molar mass, size, and quantification of monomers and aggregates. | High resolution, provides quantitative distribution, independent of column calibration. | Can be more time-consuming, potential for on-column aggregation or dissociation. |
| Turbidity (UV-Vis Spectroscopy) | Measures light scattering as an increase in absorbance. | Qualitative to semi-quantitative measure of aggregation. | Simple, rapid, widely available instrumentation. | Low sensitivity, does not provide information on aggregate size or distribution. |
Experimental Protocols
Protocol 1: Preparation of a Non-Aggregated MPLA Stock Solution
This protocol describes a general method for preparing a stock solution of MPLA with minimal aggregation.
Materials:
-
Lyophilized MPLA
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, endotoxin-free water
-
Polysorbate 80 (or other suitable surfactant)
-
Sterile, conical tubes
Procedure:
-
Prepare the Aqueous Phase:
-
In a sterile conical tube, prepare your desired aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Add Polysorbate 80 to the buffer to a final concentration of 0.01% to 0.1% (v/v).
-
Gently mix by inversion until the surfactant is fully dissolved. Do not vortex vigorously as this can cause foaming.
-
-
Reconstitute MPLA in DMSO:
-
Allow the lyophilized MPLA vial to come to room temperature before opening to prevent condensation.
-
Add the required volume of anhydrous DMSO to the MPLA vial to achieve a high concentration stock (e.g., 1-10 mg/mL).[1][2]
-
Gently swirl the vial until the MPLA is completely dissolved. You may need to warm the vial slightly (e.g., to 37°C) to aid dissolution.
-
-
Disperse MPLA into the Aqueous Phase:
-
While gently stirring or vortexing the aqueous phase at a low speed, add the MPLA/DMSO stock solution dropwise.
-
Continue stirring for 15-30 minutes at room temperature to allow for the formation of stable micelles or liposomes.
-
-
Characterize the MPLA Solution:
-
Analyze the freshly prepared MPLA solution using Dynamic Light Scattering (DLS) to confirm the particle size and polydispersity. A monomodal distribution with a low polydispersity index (PDI < 0.2) is desirable.
-
Protocol 2: General Procedure for DLS Analysis of MPLA Formulations
This protocol provides a general guideline for using DLS to assess MPLA aggregation.
Materials:
-
MPLA formulation sample
-
Appropriate DLS cuvette (disposable or quartz)
-
Filtration device (e.g., 0.22 µm syringe filter)
-
DLS instrument
Procedure:
-
Sample Preparation:
-
Ensure your sample is at the correct concentration for DLS analysis. Highly concentrated samples may need to be diluted in the formulation buffer to avoid multiple scattering effects.[20]
-
Filter the sample through a 0.22 µm filter directly into a clean, dust-free DLS cuvette. This step is crucial to remove any extrinsic dust or large particles that could interfere with the measurement.[21]
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up and stabilize according to the manufacturer's instructions.
-
Set the measurement parameters, including the temperature (typically 25°C), solvent viscosity, and refractive index.
-
-
Data Acquisition:
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature for at least 5-10 minutes.
-
Perform the DLS measurement. Most instruments will automatically determine the optimal measurement duration and number of runs.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the particle size distribution.
-
Look for the presence of a single, narrow peak for a monodisperse sample. The presence of a second, larger peak or a high polydispersity index (PDI) is indicative of aggregation.
-
Visualization of Key Concepts
Mechanism of MPLA Aggregation
Caption: Hydrophobic lipid tails of MPLA molecules drive their aggregation in aqueous solutions.
Troubleshooting Workflow for MPLA Aggregation
Caption: A decision tree for troubleshooting MPLA aggregation issues during formulation.
References
- Bansal, S., et al. (2020). Lyophilized, antigen-bound liposomes with reduced MPLA and enhanced thermostability. MethodsX, 7, 100845.
- Hass, R., et al. (2010). Liposomal formulation of Gp41 derivate with adjuvant MPLA: vaccine design, immunogenicity in animals and safety in humans. Retrovirology, 7(Suppl 1), P133.
- Lazzari, S., et al. (2021). Preparations of Poly(lactic acid)
- Micha, A., et al. (2020). Effect of Glycosylation on Self-Assembly of Lipid A Lipopolysaccharides in Aqueous Solutions. Langmuir, 36(43), 13013-13022.
- Alving, C. R., et al. (2013). Liposomes Containing this compound: A Potent Adjuvant System For Inducing Antibodies To Heroin Hapten Analogs. Expert opinion on drug delivery, 10(4), 445-458.
- Sharma, N., et al. (2023). Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture. Biotechnology and bioengineering, 120(10), 2874-2885.
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Refaei, M. (2011). DLS Protocol. Retrieved from [Link]
-
BioProcess International. (2023). Understanding Monoclonal Antibody Stability and Strategies to Combat Aggregation. Retrieved from [Link]
-
ResearchGate. (n.d.). Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture | Request PDF. Retrieved from [Link]
- Beltrán-Gracia, E., et al. (2022). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Pharmaceutics, 14(3), 625.
- Kirpotin, D., et al. (1997). Poly(ethy1ene glycol)-Modified Phospholipids Prevent Aggregation during Covalent Conjugation of Proteins to Liposomes. Biochemistry, 36(1), 66-75.
-
ResearchGate. (n.d.). Screening of different surfactants for the preparation of PLA dispersions. Retrieved from [Link]
-
InvivoGen. (n.d.). MPLA-SM VacciGrade™- TLR4-based Adjuvant. Retrieved from [Link]
- Musial, W., et al. (2020).
-
Leukocare. (n.d.). Prevent Protein Aggregation in Formulations: A Guide. Retrieved from [Link]
-
ResearchGate. (2013). How to properly and fully reconstitute recombinant proteins after lyophilization?. Retrieved from [Link]
- Starling, A., et al. (2024). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations.
- Wu, S., et al. (2023). Scale-up and cGMP Manufacturing of Next-Generation Vaccine Adjuvant Saponin/MPLA NanoParticles (SMNP). Vaccines, 11(7), 1221.
-
Wyatt Technology. (n.d.). SEC-MALS for Absolute Molar Mass and Size Measurements. Retrieved from [Link]
- Wu, S., et al. (2023). Scale-up and cGMP manufacturing of next-generation vaccine adjuvant saponin/MPLA nanoParticles (SMNP). Vaccines, 11(7), 1221.
-
Waters Corporation. (2023). Virus-Like Particle Characterization by SEC-MALS Using a GTxResolve Premier SEC 1000Å 3µm Column. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). SEC-MALS Method for Characterizing mRNA Biophysical Attributes. Retrieved from [Link]
- Some, D. (2019). Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS). Current protocols in protein science, 96(1), e89.
- Bordon, G., et al. (2023). Liposomal aggregates sustain the release of rapamycin and protect cartilage from friction. Journal of controlled release, 359, 396-407.
-
Polymer Chemistry Characterization Lab. (n.d.). Sample preparation: DLS. Retrieved from [Link]
- Sharma, D., et al. (2021). Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy. Molecular pharmaceutics, 18(11), 4165-4177.
- Starling, A., et al. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations.
-
ResearchGate. (n.d.). Polysorbate Degradation and Particle Formation in a High Concentration mAb: Formulation Strategies to Minimize Effect of Enzymatic Polysorbate Degradation. Retrieved from [Link]
-
ResearchGate. (n.d.). Stabilizing Two IgG1 Monoclonal Antibodies by Surfactants: Balance between Aggregation Prevention and Structure Perturbation | Request PDF. Retrieved from [Link]
- Blue, J. T., et al. (2014). Characterizing and Minimizing Aggregation and Particle Formation of Three Recombinant Fusion-Protein Bulk Antigens for Use in a Candidate Trivalent Rotavirus Vaccine. Journal of pharmaceutical sciences, 103(4), 1177-1189.
- Ingale, S., et al. (2016). Synthesis and Evaluation of this compound Derivatives as Fully Synthetic Self-Adjuvanting Glycoconjugate Cancer Vaccine Carriers. ACS central science, 2(10), 735-744.
-
Future Fields. (2023, August 8). How to Reconstitute Lyophilized Proteins [Video]. YouTube. [Link]
- Park, K. (2014). Prevention of nanoparticle aggregation during freeze-drying. Journal of controlled release, 194, 286.
-
Lab FIRP English. (n.d.). Surfactants in Aqueous Solutions: Essential Guide. Retrieved from [Link]
-
LS Instruments. (n.d.). Experimental Guidelines - DLS Sample Preparation. Retrieved from [Link]
- Li, Y., et al. (2021).
-
HORIBA. (n.d.). Guide for DLS sample preparation. Retrieved from [Link]
-
Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]
- Wu, D. T., et al. (2011). Modeling the competition between aggregation and self-assembly during virus-like particle processing. Biotechnology and bioengineering, 108(1), 132-143.
- Smith, G., et al. (2012). Development of an imaging based virus aggregation assay for vaccine development. Journal of virological methods, 185(1), 136-143.
- Weeraratna, A. T., et al. (2005). This compound (MPL) as an adjuvant for anti-cancer vaccines: clinical results. Expert review of vaccines, 4(2), 235-244.
- Wang, H., et al. (2022). Engineering Escherichia coli for constitutive production of this compound vaccine adjuvant. Metabolic engineering, 70, 10-19.
- Kuroki, Y., et al. (1994). Comparison of lipid aggregation and self-aggregation activities of pulmonary surfactant-associated protein A. The Journal of biological chemistry, 269(47), 29749-29755.
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Technical Support Center: Mitigating Potential Pyrogenicity of Synthetic Monophosphoryl Lipid A (MPLA)
Welcome to the technical support center for synthetic Monophosphoryl Lipid A (MPLA). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying, troubleshooting, and mitigating potential pyrogenicity associated with MPLA in experimental and preclinical applications. Our goal is to ensure the safe and effective use of this potent vaccine adjuvant.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding MPLA and pyrogenicity.
Q1: What is synthetic this compound (MPLA) and why is it used?
A1: Synthetic this compound (MPLA) is a detoxified derivative of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1][2] It is a potent agonist of Toll-like Receptor 4 (TLR4), a key receptor in the innate immune system.[3][4][5] By selectively activating the TRIF-dependent signaling pathway over the MyD88-dependent pathway, MPLA retains significant immunostimulatory properties while exhibiting substantially lower toxicity and pyrogenicity compared to its parent molecule, LPS.[6][7] This favorable safety profile makes it a widely used adjuvant in vaccine formulations to enhance the immune response to antigens, leading to stronger and more durable immunity.[2][8][9]
Q2: What are pyrogens and why are they a concern for parenteral products?
A2: Pyrogens are fever-inducing substances that can trigger a variety of adverse reactions when introduced into the bloodstream, ranging from mild fever, chills, and headache to severe inflammatory responses, shock, and even death.[1][10][11] For any product administered parenterally (e.g., by injection), bypassing the body's natural defenses, it is a critical regulatory requirement to control and limit the presence of pyrogens to ensure patient safety.[1][12] The most common and potent pyrogens are endotoxins, like LPS, from Gram-negative bacteria.[11][13] However, non-endotoxin pyrogens (NEPs) from other microbial sources (Gram-positive bacteria, viruses, fungi) or from material contaminants can also pose a risk.[1]
Q3: Is MPLA inherently pyrogenic?
A3: While MPLA is designed to be significantly less toxic than LPS, it is not entirely devoid of pyrogenic potential.[14] As a TLR4 agonist, its mechanism of action involves stimulating an innate immune response, which can include the release of fever-inducing cytokines.[4][6] The pyrogenicity of an MPLA formulation is a dose-dependent and structure-dependent phenomenon.[15] The goal is to use a dose and formulation that maximizes the adjuvant effect while remaining below the threshold that causes a significant pyrogenic (fever) response in the patient. Unexpected pyrogenicity can arise from the intrinsic properties of the specific MPLA analogue, contamination during manufacturing or handling, or interactions with other components in the final formulation.[16]
Q4: What are the regulatory limits for pyrogens and endotoxins?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Pharmacopoeia (Ph. Eur.) set strict limits for pyrogens in parenteral drugs.[17][18] The general endotoxin limit for parenteral drugs (non-intrathecal) is based on a threshold pyrogenic dose, commonly set at 5.0 Endotoxin Units (EU) per kilogram (kg) of body weight for a single one-hour period.[19] For medical devices that contact the cardiovascular system, the limit is often 0.5 EU/mL or 20 EU/device .[17][20] It's crucial to consult the relevant pharmacopeia (e.g., USP <85> Bacterial Endotoxins Test) and regulatory guidance for specific products and applications, as limits can vary.[17][18][21]
Section 2: Troubleshooting Guide - Unexpected Pyrogenicity
This guide provides a structured, question-and-answer approach to diagnosing and resolving pyrogenicity issues encountered during your experiments.
Issue 1: My MPLA-adjuvanted formulation caused unexpected fever in an animal study. How do I determine the source of the pyrogenicity?
This is a critical observation that requires a systematic investigation. The pyrogenicity could stem from three primary sources: (1) Intrinsic activity of your specific MPLA at the tested dose, (2) Contamination with highly pyrogenic endotoxins (e.g., LPS), or (3) Presence of non-endotoxin pyrogens (NEPs).
Step 1: Characterize the Pyrogenic Signal.
The first step is to select the right analytical tool to understand the nature of the pyrogenic material.
Q: Which pyrogen test should I use? I've heard of the LAL test, the Rabbit Pyrogen Test, and the Monocyte Activation Test.
A: The choice of test is critical and depends on what you need to detect.
-
Limulus Amebocyte Lysate (LAL) Test: This is the standard test for detecting and quantifying endotoxins from Gram-negative bacteria.[22] It is highly sensitive but has a major limitation: it cannot detect non-endotoxin pyrogens (NEPs) .[23] Furthermore, the LAL test may not distinguish between the highly pyrogenic LPS and the detoxified, less pyrogenic MPLA, as both can activate the Factor C cascade in the lysate.[16]
-
Rabbit Pyrogen Test (RPT): This in vivo test, described in USP <151>, measures the temperature increase in rabbits after injection of the test substance.[24][25] It is considered a "true" pyrogen test because it detects the full range of both endotoxin and non-endotoxin pyrogens that would cause a fever in a mammal.[16][26][27] However, it is qualitative (pass/fail), requires animals, and has lower sensitivity compared to in vitro methods.[12][23][28]
-
Monocyte Activation Test (MAT): This is a modern, in vitro alternative to the RPT.[23][29][30] It uses human monocytes or monocytic cell lines to simulate the human immune response.[31] When pyrogens are present, these cells release cytokines (like IL-6), which are then measured. The MAT is highly advantageous because it detects the full spectrum of pyrogens (endotoxins and NEPs) and provides a quantitative result that reflects the physiological response in humans.[23][32] The European Pharmacopoeia recommends replacing the RPT with the MAT wherever possible.[23]
Recommendation: For troubleshooting an MPLA formulation, the Monocyte Activation Test (MAT) is the most informative method. It will detect unexpected pyrogenicity whether it comes from endotoxin contamination, NEPs, or the intrinsic, dose-dependent activity of the MPLA itself.
Step 2: Workflow for Investigating Pyrogenicity.
The following workflow will help you systematically isolate the source of the pyrogenicity.
Caption: Troubleshooting workflow for unexpected pyrogenicity.
Issue 2: My LAL test result is high, but the animal study showed no fever. Why is there a discrepancy?
A: This scenario highlights a key characteristic of MPLA and a limitation of the LAL test.
-
LAL Reactivity vs. Biological Pyrogenicity: The LAL assay is triggered by the Lipid A portion of endotoxins.[33] Synthetic MPLA, being a derivative of Lipid A, can activate the LAL enzymatic cascade, leading to a positive (and potentially high) endotoxin reading.[16]
-
Detoxified Nature of MPLA: However, the structural modifications in MPLA (e.g., removal of a phosphate group) are specifically designed to reduce its pyrogenic activity in mammals.[9] Therefore, the LAL test can overestimate the true pyrogenic risk of a pure MPLA formulation because it's measuring a chemical structure, not the biological fever response.
-
The Role of MAT: This is a situation where the Monocyte Activation Test (MAT) would provide a more accurate assessment. The MAT measures the actual inflammatory response of human immune cells, which correlates better with the in vivo pyrogenic effect.[16][23] If the MAT result is negative or within acceptable limits, it would confirm that the high LAL reading is an artifact of the MPLA structure and not indicative of a true pyrogenic risk from contamination.
Issue 3: How can I proactively mitigate pyrogenicity when formulating with MPLA?
A: Proactive mitigation involves controlling raw materials, optimizing the formulation, and using proper aseptic techniques.
-
Source High-Quality Materials:
-
Synthetic MPLA: Use a reputable supplier that provides high-purity, well-characterized synthetic MPLA with a certificate of analysis detailing endotoxin levels. Synthetic MPLA offers better batch-to-batch consistency compared to MPLA derived from natural sources.[3]
-
Water and Buffers: Always use Water for Injection (WFI)-quality water, which has a very low endotoxin limit (e.g., 0.25 EU/mL).[19] Test all buffers and stock solutions for endotoxin contamination using the LAL test.
-
Excipients: Ensure all other formulation components (e.g., lipids for liposomes, surfactants) are sterile and have low endotoxin specifications.
-
-
Optimize the Formulation:
-
Dose-Ranging Studies: The pyrogenic potential of MPLA is dose-dependent.[15] Conduct careful dose-response studies in a relevant animal model to find the optimal concentration that provides the desired adjuvant effect without inducing significant fever.
-
Delivery Systems: Formulating MPLA within a delivery system, such as liposomes or an oil-in-water emulsion, can modulate its biodistribution and interaction with immune cells, potentially reducing systemic pyrogenicity while maintaining or even enhancing its adjuvant activity.[8][34]
-
-
Implement Strict Aseptic and Depyrogenation Procedures:
-
Aseptic Technique: All formulation steps should be performed under strict aseptic conditions in a laminar flow hood to prevent microbial contamination.[1]
-
Depyrogenation: Glassware should be depyrogenated using dry heat (e.g., 250°C for at least 30 minutes). Use certified pyrogen-free plasticware and pipette tips.
-
Section 3: Key Experimental Protocols
This section provides standardized methodologies for the pyrogen tests discussed.
Protocol 1: Monocyte Activation Test (MAT)
The MAT simulates the human fever response in vitro and is the recommended method for assessing the pyrogenicity of MPLA-containing formulations.[23]
Principle: The test sample is incubated with a source of human monocytes (e.g., cryopreserved peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like Mono-Mac-6).[30][35] If pyrogens are present, they activate the monocytes to produce and release pro-inflammatory cytokines, such as Interleukin-6 (IL-6).[35] The amount of IL-6 is then quantified using a standard enzyme-linked immunosorbent assay (ELISA).[23] The result is compared to a reference standard endotoxin to express the pyrogenicity in Endotoxin Equivalent Units (EEU/mL).[16]
High-Level Workflow:
-
Preparation: Thaw and prepare the cryopreserved monocytes according to the supplier's instructions (e.g., PyroCell® MAT kits).[30] Seed the cells into a 96-well pyrogen-free plate.
-
Sample Incubation: Add the test sample (MPLA formulation), positive controls (endotoxin standard), and negative controls to the wells containing monocytes.
-
Activation: Incubate the plate overnight to allow for monocyte activation and cytokine release.[36][31]
-
Cytokine Detection: Collect the cell culture supernatant and perform an IL-6 ELISA according to the kit manufacturer's protocol.
-
Quantification: Measure the absorbance on a microplate reader. Calculate the IL-6 concentration and, by comparing to the endotoxin standard curve, determine the pyrogen content in EEU/mL.
Caption: Monocyte Activation Test (MAT) Workflow.
Protocol 2: Rabbit Pyrogen Test (RPT) - Summary (per USP <151>)
The RPT is the traditional in vivo method for detecting pyrogens.
Principle: The test measures the rise in body temperature of rabbits following intravenous injection of the test solution.[24][25] A significant temperature increase indicates the presence of pyrogens.[27]
High-Level Workflow:
-
Animal Selection: Use healthy, mature rabbits that have been acclimated to the test conditions.[27]
-
Baseline Temperature: Record the baseline rectal temperature of each rabbit.
-
Injection: Inject the test solution (not to exceed 10 mL/kg) into the ear vein of a group of three rabbits.[24][25]
-
Temperature Monitoring: Record the rabbits' temperatures at regular intervals for at least 3 hours post-injection.
-
Interpretation: The test passes if no rabbit shows an individual temperature rise of 0.5°C or more, and the sum of the temperature rises for the three rabbits does not exceed a specified value. If these criteria are not met, the test is repeated with additional rabbits.
Protocol 3: Bacterial Endotoxin Test (BET) / LAL Test (per USP <85>)
The LAL test is the standard method for quantifying bacterial endotoxins.
Principle: The test utilizes an amoebocyte lysate from the blood of the horseshoe crab (Limulus polyphemus). In the presence of endotoxin, a series of enzymatic reactions is triggered, leading to a detectable endpoint. There are three main methods:[22]
-
Gel-Clot: A qualitative method where the formation of a solid gel indicates the presence of endotoxin above a certain level.[37]
-
Turbidimetric: A quantitative method that measures the increase in turbidity (cloudiness) as the clot forms.
-
Chromogenic: A quantitative method where the enzyme cascade cleaves a synthetic substrate, releasing a colored molecule (chromophore) that can be measured spectrophotometrically.[22][37]
High-Level Workflow (Kinetic Chromogenic Method):
-
Preparation: Prepare a standard curve of known endotoxin concentrations and dilutions of the test sample in pyrogen-free tubes or a 96-well plate.
-
Reaction: Add the LAL reagent and the chromogenic substrate to all wells.
-
Incubation & Reading: Place the plate in an incubating microplate reader. The reader will monitor the color development over time at a specific wavelength.
-
Calculation: The software calculates the endotoxin concentration in the sample by comparing its reaction time to the standard curve. It is crucial to perform inhibition/enhancement controls to ensure the sample matrix does not interfere with the assay.[38]
Section 4: Data Summary Tables
Table 1: Comparison of Pyrogen Testing Methods
| Feature | Rabbit Pyrogen Test (RPT) | Bacterial Endotoxin Test (LAL) | Monocyte Activation Test (MAT) |
| Pyrogens Detected | Endotoxins & Non-Endotoxin Pyrogens (NEPs)[26][27] | Endotoxins only[23] | Endotoxins & Non-Endotoxin Pyrogens (NEPs)[36][31] |
| Test Type | In vivo (animal-based)[24] | In vitro | In vitro (cell-based)[29] |
| Result Type | Qualitative (Pass/Fail)[16] | Quantitative (EU/mL)[37] | Quantitative (EEU/mL)[23] |
| Physiological Relevance | Good (Mammalian model) | Low (Enzymatic cascade) | High (Human immune cells)[32] |
| Key Advantage | Detects broad pyrogen range | High sensitivity for endotoxins[22] | Detects all pyrogens, human-relevant[23][36] |
| Key Limitation | Animal use, low sensitivity, variability[12][32] | Cannot detect NEPs, interference possible[11][38] | Requires cell culture expertise |
Table 2: Common Endotoxin Limits
| Product Type | Regulatory Guideline | Endotoxin Limit |
| Parenteral Drugs (non-intrathecal) | USP / FDA | ≤ 5.0 EU/kg/hour[19] |
| Drugs for Intrathecal Injection | USP / FDA | ≤ 0.2 EU/kg/hour[19] |
| Water for Injection (WFI) | USP | ≤ 0.25 EU/mL[19] |
| Medical Devices (Cardiovascular/Lymphatic) | FDA | ≤ 20 EU/device or ≤ 0.5 EU/mL[17] |
| Medical Devices (Cerebrospinal Fluid) | FDA | ≤ 2.15 EU/device or ≤ 0.06 EU/mL[17] |
References
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- Pyrogen testing with the Monocyte Activ
- Monocyte Activ
- Explaining the Monocyte Activation Test.
- What is the Monocyte Activation Test.
- USP 151: Pyrogen Test. Nucro-Technics. (2024, November 10).
- Pyrogenicity, Endotoxin and Monocyte Activ
- New approaches to the issue of pyrogens in parenteral prepar
- This compound (MPL)
- 〈151〉 Pyrogen Test. USP-NF ABSTRACT.
- Guidance for Industry: Pyrogen and Endotoxins Testing: Questions and Answers. FDA.
- Pyrogen Testing Methods. Sigma-Aldrich.
- Pyrogen Testing for Medical Devices. NAMSA. (2025, March 5).
- Synthesis and Evaluation of this compound Derivatives as Fully Synthetic Self-Adjuvanting Glycoconjug
- 3-O-Desacyl this compound derivatives: synthesis and immunostimulant activities. PubMed.
- Bacterial Endotoxins/Pyrogens. FDA. (2014, November 17).
- Bacterial Endotoxin Test using LAL methodology: overcoming interfering factors. (2021, August 26).
- Pyrogen and pyrogenicity. Slideshare.
- Endotoxins & Pyrogens ̶̶ What are they & how Do they affect Parenteral Drugs and Medical Devices?. NJ Labs. (2023, April 13).
- Monosaccharide-Based Synthetic TLR4 Agonist Enhances Vaccine Efficacy against Pseudomonas aeruginosa Challenge. PMC - PubMed Central.
- Variability and Test Error with the LAL Assay. (2014, June 23).
- Pyrogenic pro-inflamm
- TLR4 stimulatory activity of synthetic MPL adjuvant® components.
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- Advancing Pyrogen Testing for Vaccines with Inherent Pyrogenicity: Development of a Novel Reporter Cell-Based Monocyte Activation Test (M
- Recombination this compound-Derived Vacosome for the Development of Preventive Cancer Vaccines. ACS Applied Materials & Interfaces. (2020, September 22).
- This compound (MPLA) as Vaccine Adjuvant.
- Toll-like Receptor 4 (TLR4)
- Setting Endotoxin Limits During Development of Investigational Oncology Drugs and Biological Products. FDA.
- Pyrogen Testing.
- Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modul
- This compound-Rhamnose Conjugates as a New Class of Vaccine Adjuvants. PMC - NIH.
- Endotoxin inhibition and enhancement: Critical considerations for medical device testing. (2024, February 20).
- Endotoxin Testing: FDA Update Prompts Time for Review. Medical Design Briefs. (2013, October 12).
- The TLR4 agonist this compound drives broad resistance to infection via dynamic reprogramming of macrophage metabolism. NIH. (2019, June 1).
- Pros and cons of different endotoxin detection readouts. FUJIFILM Wako - Pyrostar. (2024, September 19).
- ENDOTOXIN LIMITS For Parenteral Drug Products.
- Detection of pyrogens in a vaccine preparation with the PyroM
- Limulus Amebocyte Lysate (LAL) Test in USP <85>: Ensuring Safety in Endotoxin Detection.
- A Semisynthetic Approach to New Immunoadjuvant Candidates: Site-Selective Chemical Manipulation of Escherichia coli this compound.. Semantic Scholar.
- Advanced Pyrogen Testing. American Pharmaceutical Review. (2017, April 30).
- This compound (MPL) as an Adjuvant for Anti-Cancer Vaccines: Clinical Results.
- Pyrogens and pyrogen testing. BMG Labtech. (2025, April 30).
- Pyrogen Testing Methods in Pharmaceuticals and Medical Devices.
- MPLAs | Synthetic this compound. InvivoGen.
- Chemical synthesis and proinflammatory responses of this compound adjuvant candid
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Optimizing the ratio of Monophosphoryl Lipid A to antigen for maximal immune response
Welcome to the technical support guide for optimizing the ratio of Monophosphoryl Lipid A (MPL) to antigen. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical troubleshooting for maximizing the immunogenicity of subunit vaccines.
As Senior Application Scientists, we understand that achieving the perfect balance between adjuvant and antigen is critical for vaccine efficacy and safety. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can design, execute, and troubleshoot your studies with confidence.
Core Concept: Why the MPL-to-Antigen Ratio is a Critical Parameter
This compound (MPL) is a potent, detoxified derivative of lipopolysaccharide (LPS) that stimulates the innate immune system primarily through Toll-like receptor 4 (TLR4).[1][2] This activation of antigen-presenting cells (APCs) like dendritic cells and macrophages is the foundational event that shapes the subsequent adaptive immune response to your antigen.[3][4]
The ratio of MPL to antigen is not merely a formulation detail; it is a key determinant of the vaccine's success for three primary reasons:
-
Magnitude and Quality of the Immune Response: The ratio directly influences the strength and type of immune response. An optimal ratio can significantly enhance both antibody production (humoral immunity) and T-cell responses (cellular immunity), particularly Th1-type responses characterized by cytokines like IFN-γ.[3][5][6]
-
Co-localization and Uptake: For maximal effect, both the MPL adjuvant and the antigen should be taken up by the same APC.[7] The physical association and ratio within the formulation are critical for ensuring this co-localization, which is essential for effective antigen presentation in the context of an innate immune danger signal.
-
Safety and Reactogenicity: While MPL is significantly less toxic than its parent LPS molecule, excessive or unformulated MPL can lead to local or systemic inflammation.[8][9][10] Optimizing the ratio ensures a potent immune response while minimizing unwanted reactogenicity.
Mechanism of Action: MPL Activation of TLR4 Signaling
MPL's adjuvant activity is initiated when it binds to the TLR4/MD-2 receptor complex on the surface of APCs.[4][11] This binding event triggers two key downstream signaling pathways—the MyD88-dependent and TRIF-dependent pathways—which culminate in the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules (e.g., CD80, CD86).[4][12][13] This process "licenses" the APC to effectively prime naive T cells, initiating a robust and specific adaptive immune response.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose and ratio for my MPL-antigen formulation?
A1: There is no universal optimal ratio, as it is highly dependent on the specific antigen and the desired immune outcome. However, based on extensive preclinical data, a logical starting point for in vivo mouse studies is a weight-to-weight (w/w) ratio exploration.[14][15][16]
A common approach is to fix the antigen dose and perform a dose-ranging study for MPL. For many protein antigens, a dose of 5-20 µg per mouse is standard.[14][17] The MPL dose can then be titrated across a range.
| Component | Typical Starting Dose Range (per mouse) | Common Starting Ratios (Antigen:MPL, w/w) |
| Antigen | 5 - 25 µg | 1:1 |
| MPL | 1 - 50 µg | 1:0.5 |
| 1:0.2 | ||
| 1:0.1 |
Expert Insight: We recommend starting with a fixed antigen dose (e.g., 10 µg) and testing three MPL doses (e.g., 10 µg, 5 µg, and 2 µg). This corresponds to 1:1, 1:0.5, and 1:0.2 ratios. Always include controls: antigen alone, MPL alone, and vehicle alone.
Q2: How does the choice of formulation or delivery system affect the optimal ratio?
A2: The delivery system is critical and dramatically influences how the immune system "sees" the antigen and adjuvant. Different formulations can significantly alter the required MPL dose and optimal ratio.[18]
-
Aqueous Formulations: Simple saline-based formulations are easy to prepare but may not provide a strong "depot" effect. The physical association between MPL and the antigen is key.
-
Emulsions (Oil-in-Water): Adjuvants like AS02 or MF59-like emulsions can create a local depot, concentrating the antigen and MPL at the injection site for sustained release and enhanced uptake by APCs.[19] This can sometimes allow for lower doses of MPL to be effective.
-
Liposomes: Encapsulating both antigen and MPL within liposomes (as in AS01) ensures co-delivery to the same APC, which is a highly efficient activation strategy.[20]
-
Aluminum Salts (Alum): Alum is often combined with MPL (e.g., AS04 adjuvant system).[21][22] Alum adsorbs the antigen, creating a depot, while MPL provides the potent TLR4 signal. This combination often promotes a strong Th1-biased antibody response.[21][23]
Q3: My antigen is a small peptide. Does this change the optimization strategy?
A3: Yes. Small peptides are often poorly immunogenic on their own and may not associate well with MPL in a simple aqueous formulation.[24] For peptides, a carrier or particulate delivery system is highly recommended. Consider conjugating your peptide to a larger carrier protein or formulating it within a liposomal or emulsion-based system along with MPL to ensure co-delivery and prevent rapid clearance.
Q4: What are the essential immunological readouts to determine the best ratio?
A4: The "best" ratio depends on your goal. A comprehensive evaluation should measure both humoral and cellular immunity.
-
Primary Readout (Humoral):
-
Antigen-Specific IgG Titers: Measured by ELISA at 2-3 weeks post-boost. This is the most common and critical measure of a successful humoral response.
-
IgG Subtypes (IgG1 vs. IgG2a/c in mice): This ratio indicates the T-helper bias. A higher IgG2a/c to IgG1 ratio suggests a Th1-biased response, which is a hallmark of MPL's activity and is often desirable for protection against intracellular pathogens.[19][25]
-
-
Secondary Readout (Cellular):
-
IFN-γ ELISpot: Measures the frequency of antigen-specific T cells that secrete IFN-γ. This is a direct measure of the Th1 cellular response.
-
Intracellular Cytokine Staining (ICS): A more detailed flow cytometry-based analysis to quantify antigen-specific CD4+ and CD8+ T cells producing cytokines like IFN-γ, TNF-α, and IL-2.
-
Troubleshooting Guide
This guide provides a logical workflow to diagnose and solve common issues encountered during MPL:antigen ratio optimization.
Problem: My immunized group shows low antibody titers and a weak T-cell response.
-
Question 1: Did you include an "MPL alone" control group?
-
Rationale: An MPL-only group should induce innate immune markers (e.g., transient increase in serum IL-6 a few hours post-injection) but no antigen-specific response. This confirms the biological activity of your MPL stock. If this group is also negative for innate activation, your MPL may be degraded.
-
-
Question 2: Is your MPL-to-antigen ratio suboptimal?
-
Rationale: The dose of MPL may be too low to provide a sufficient activation signal. Conversely, an excessively high dose of MPL relative to the antigen can sometimes lead to suboptimal responses, though this is less common.
-
Solution: Perform a full dose-ratio matrix experiment as described in the protocols below. Test at least three concentrations of MPL for a fixed antigen dose.
-
-
Question 3: Are the MPL and antigen physically associated?
-
Rationale: If the adjuvant and antigen are not co-localized, they may be taken up by different APCs, leading to inefficient priming. This is especially critical for aqueous formulations.
-
Solution: Consider switching to a formulation that forces co-localization, such as an emulsion or liposomes.[18] You can also perform analytical characterization to assess association using techniques like size-exclusion chromatography (SEC) or native PAGE.[26][27][28]
-
Problem: I'm observing high local reactogenicity (e.g., sterile abscesses) or signs of systemic inflammation.
-
Question 1: Is your MPL dose too high?
-
Rationale: This is the most common cause of excessive inflammation. While MPL is detoxified, it remains a potent TLR4 agonist.[8][10]
-
Solution: Reduce the dose of MPL. Test ratios with a lower amount of adjuvant (e.g., move from a 1:1 to a 1:0.2 or 1:0.1 ratio). Often, a lower dose of MPL is sufficient for maximal adjuvanticity with much better tolerability.
-
-
Question 2: Is your formulation stable?
-
Rationale: In emulsion or liposomal formulations, instability can lead to the release of "free" MPL, which can cause higher-than-expected local inflammation.
-
Solution: Ensure your formulation protocol is robust and standardized. Visually inspect for any phase separation in emulsions. Characterize particle size and stability over time if possible.
-
Experimental Protocols
Protocol 1: Formulation of MPL with a Protein Antigen (Aqueous Method)
This protocol describes a basic method for formulating a soluble protein antigen with a synthetic MPL adjuvant.
Materials:
-
Antigen stock solution (e.g., 1 mg/mL in PBS), sterile
-
MPL stock solution (e.g., 1 mg/mL in DMSO, then diluted in sterile water)[1]
-
Sterile, endotoxin-free PBS
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Preparation: Work in a sterile environment. Thaw all components on ice.
-
Dilution of Antigen: In a sterile tube, dilute the antigen to the desired final concentration for injection. For example, to achieve a 10 µg dose in a 100 µL injection volume, prepare a 0.1 mg/mL solution.
-
Dilution of MPL: In a separate sterile tube, dilute the MPL stock to the desired final concentration. For example, to achieve a 5 µg dose (for a 1:0.5 ratio) in a 100 µL injection volume, prepare a 0.05 mg/mL solution in sterile PBS.
-
Mixing: Add the required volume of the diluted MPL solution to the tube containing the diluted antigen. Do NOT add the antigen directly to the concentrated MPL stock.
-
Incubation: Gently mix by pipetting or brief vortexing. Incubate the mixture at room temperature for 30-60 minutes to allow for association.
-
Final Volume Adjustment: Add sterile PBS to reach the final volume required for all injections.
-
Use: Keep the formulation on ice and use it for immunization within 1-2 hours of preparation. Mix gently before drawing each dose.
Protocol 2: In Vivo Dose-Ratio Matrix Experiment
This experiment is the definitive method for identifying the optimal MPL:Antigen ratio.
Procedure:
-
Animal Model: Use 6-8 week old C57BL/6 or BALB/c mice (n=5-8 per group).
-
Experimental Groups: Based on a fixed antigen dose of 10 µg:
-
Group 1: Vehicle (PBS)
-
Group 2: Antigen only (10 µg)
-
Group 3: MPL only (highest dose, e.g., 10 µg)
-
Group 4: Antigen (10 µg) + MPL (10 µg) - Ratio 1:1
-
Group 5: Antigen (10 µg) + MPL (5 µg) - Ratio 1:0.5
-
Group 6: Antigen (10 µg) + MPL (2 µg) - Ratio 1:0.2
-
-
Immunization Schedule:
-
Day 0 (Prime): Immunize mice subcutaneously (s.c.) at the base of the tail with 100 µL of the respective formulation.
-
Day 14 (Boost): Administer a second identical immunization.
-
-
Sample Collection:
-
Day 28 (Terminal): Collect blood via cardiac puncture for serum separation. Harvest spleens aseptically for splenocyte isolation.
-
-
Immunological Analysis:
-
ELISA: Use serum to determine endpoint titers of antigen-specific total IgG, IgG1, and IgG2a/c.
-
ELISpot: Use isolated splenocytes to perform an IFN-γ ELISpot assay after in vitro re-stimulation with the antigen.
-
-
Data Interpretation: Plot the results for each readout (e.g., IgG titer, number of IFN-γ spots) against the MPL dose. The optimal ratio is the one that provides the highest desired response (e.g., maximal IgG2c titer and IFN-γ spots) with acceptable reactogenicity.
Example Data Presentation
| Group (Antigen:MPL Ratio) | Mean IgG Titer (log10) | Mean IgG2c/IgG1 Ratio | IFN-γ Spots (per 10^6 cells) |
| Antigen Only | 2.5 | 0.2 | <10 |
| 1:0.2 | 4.1 | 1.5 | 150 |
| 1:0.5 | 5.2 | 3.8 | 450 |
| 1:1 | 5.3 | 4.0 | 475 |
In this example, the 1:0.5 ratio provides a near-maximal response. If the 1:1 ratio showed higher local inflammation, the 1:0.5 ratio would be selected as the optimal balance of efficacy and safety.
References
- Study on the adjuvant activity and mechanism of action of a novel this compound. (2025). Source not specified.
- Evans, J. T., et al. (n.d.). MPL Adjuvant Contains Competitive Antagonists of Human TLR4. Frontiers in Immunology.
- This compound (MPLA) (Synthetic, TLR4/Th1, vaccine adjuvant). Avanti Polar Lipids.
- This compound (MPLA) as Vaccine Adjuvant.
- De Becker, G., et al. (2000). The adjuvant this compound increases the function of antigen-presenting cells.
- TLR4 stimulatory activity of synthetic MPL adjuvant® components.
- Ismaili, J., et al. (2001). Role of Innate Immune Factors in the Adjuvant Activity of this compound. Infection and Immunity.
- Evans, J. T., et al. (2020). MPL Adjuvant Contains Competitive Antagonists of Human TLR4. Frontiers in Immunology.
- Baldrick, P., et al. (2002). Safety evaluation of this compound (MPL): an immunostimulatory adjuvant.
- Interactions Between Antigens and Nanoemulsion Adjuvants: Separation and Characterization Techniques.
- This compound (MPL) as an Adjuvant for Anti-Cancer Vaccines: Clinical Results.
- Safety Evaluation of this compound (MPL): An Immunostimulatory Adjuvant.
- Designing Adjuvant Formulations to Promote Immunogenicity and Protective Efficacy of Leptospira Immunoglobulin-Like Protein A Subunit Vaccine. Frontiers in Immunology.
- De Becker, G., et al. (2000). The adjuvant this compound increases the function of antigen-presenting cells.
- DEVELOPMENT OF AN ANALYTICAL PLATFORM TO DIRECTLY CHARACTERIZE ALUM ADJUVANTED VACCINES. Usiena air.
- 2 Analytical tools used to characterize alum adjuvant-antigen interactions.
- Working together: interactions between vaccine antigens and adjuvants. Expert Review of Vaccines.
- Mechanisms of Immuno-Modulation With The TLR4 Agonist this compound in the Tre
- Baldridge, J. R., & Crane, R. T. (1999). This compound (MPL)
- Characterizing the Association Between Antigens and Adjuvants.
- Contribution of TLR4 and MyD88 for adjuvant this compound (MPLA) activity in a DNA prime–protein boost HIV-1 vaccine. Virology Journal.
- Effect of adjuvants and route of immunizations on the immune response to recombinant plague antigens. Vaccine.
- Programming the composition of polymer blend particles for controlled immunity towards individual protein antigens. Journal of Controlled Release.
- Adjuvantation of an Influenza Hemagglutinin Antigen with TLR4 and NOD2 Agonists Encapsulated in Poly(D,L-Lactide-Co-Glycolide) Nanoparticles Enhances Immunogenicity and Protection against Lethal Influenza Virus Infection in Mice. Journal of Virology.
- Vaccine Adjuvants: Current Challenges and Future Approaches. Journal of Pharmaceutical Sciences.
- MPL-containing formulations injected into muscle of C57BL/6 mice...
- A Th1-Inducing Adjuvant, MPL®, Enhances Antibody Profiles in Experimental Animals Suggesting It Has the Potential to Improve the Efficacy of Allergy Vaccines. International Archives of Allergy and Immunology.
- This compound and Poly I:C Combination Adjuvant Promoted Ovalbumin-Specific Cell Medi
- A Th1-inducing adjuvant, MPL, enhances antibody profiles in experimental animals suggesting it has the potential to improve the efficacy of allergy vaccines. International Archives of Allergy and Immunology.
- Distinct Effects of this compound, Oligodeoxynucleotide CpG, and Combination Adjuvants on Modulating Innate and Adaptive Immune Responses to Influenza Vaccin
- Comparison of Adjuvants to Optimize Influenza Neutralizing Antibody Responses. Viruses.
- The adjuvant combination of dmLT and MPL-A activates the canonical, non-pyroptotic NLRP3 inflammasome in dendritic cells and significantly interact to expand antigen-specific CD4 T cells. bioRxiv.
- Immune Adjuvant Effect of Molecularly-defined Toll-Like Receptor Ligands. Current Pharmaceutical Design.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study on the adjuvant activity and mechanism of action of a novel this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Adjuvantation of an Influenza Hemagglutinin Antigen with TLR4 and NOD2 Agonists Encapsulated in Poly(D,L-Lactide-Co-Glycolide) Nanoparticles Enhances Immunogenicity and Protection against Lethal Influenza Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety evaluation of this compound (MPL): an immunostimulatory adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (MPL) as an Adjuvant for Anti-Cancer Vaccines: Clinical Results - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of Innate Immune Factors in the Adjuvant Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utmb-ir.tdl.org [utmb-ir.tdl.org]
- 13. Contribution of TLR4 and MyD88 for adjuvant this compound (MPLA) activity in a DNA prime–protein boost HIV-1 vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Designing Adjuvant Formulations to Promote Immunogenicity and Protective Efficacy of Leptospira Immunoglobulin-Like Protein A Subunit Vaccine [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Distinct Effects of this compound, Oligodeoxynucleotide CpG, and Combination Adjuvants on Modulating Innate and Adaptive Immune Responses to Influenza Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Programming the composition of polymer blend particles for controlled immunity towards individual protein antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound (MPL) formulations for the next generation of vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of adjuvants and route of immunizations on the immune response to recombinant plague antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MPL Adjuvant Contains Competitive Antagonists of Human TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The adjuvant combination of dmLT and MPL-A activates the canonical, non-pyroptotic NLRP3 inflammasome in dendritic cells and significantly interact to expand antigen-specific CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immune Adjuvant Effect of Molecularly-defined Toll-Like Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Vaccine Adjuvants: Current Challenges and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Th1-inducing adjuvant, MPL, enhances antibody profiles in experimental animals suggesting it has the potential to improve the efficacy of allergy vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Interactions Between Antigens and Nanoemulsion Adjuvants: Separation and Characterization Techniques | Springer Nature Experiments [experiments.springernature.com]
- 27. Working together: interactions between vaccine antigens and adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Production of Synthetic Monophosphoryl Lipid A (MPLA)
Introduction
Welcome to the technical support center for the large-scale production of synthetic Monophosphoryl Lipid A (MPLA). As a potent and clinically approved vaccine adjuvant, synthetic MPLA is a critical component in the development of modern vaccines.[1][2][3] Its ability to stimulate a robust immune response, specifically through Toll-like Receptor 4 (TLR4), while exhibiting significantly lower toxicity than its parent molecule, lipopolysaccharide (LPS), makes it an invaluable tool for researchers and drug developers.[1][4][5]
However, the journey from lab-scale synthesis to large-scale manufacturing is fraught with challenges. The complex molecular structure of MPLA, with its disaccharide backbone and multiple fatty acid chains, makes its synthesis a lengthy and intricate process.[2][3] This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate the complexities of scaling up synthetic MPLA production.
Frequently Asked Questions (FAQs)
Q1: What is synthetic MPLA, and how does it differ from bacterially derived MPLA?
A1: Synthetic MPLA is a chemically synthesized version of this compound. Unlike bacterially derived MPLA, which is obtained by the hydrolysis and purification of LPS from bacteria like Salmonella minnesota R595 and often results in a heterogeneous mixture of congeners (molecules with varying numbers of fatty acid chains), synthetic MPLA is a single, well-defined molecular entity.[5][6] This high purity and homogeneity are critical for pharmaceutical applications, as they ensure batch-to-batch consistency and a predictable biological response.[7] Synthetic MPLA typically contains six fatty acyl groups, which is associated with potent immunostimulatory activity.[5]
Q2: Why is the synthesis of MPLA so challenging and expensive?
A2: The synthesis of MPLA is a complex, multi-step process, often exceeding 25 distinct chemical reactions.[2][3] Key challenges include:
-
Stereochemical Control: The molecule has multiple stereocenters that must be correctly configured to ensure biological activity.
-
Protecting Group Strategy: The numerous hydroxyl and amino groups on the disaccharide core require a complex strategy of protecting and deprotecting groups throughout the synthesis. Inefficient strategies can lead to side reactions and low yields.[8]
-
Acylation Reactions: Attaching the various fatty acid chains to the correct positions on the sugar backbone can be difficult to control and may result in isomeric impurities.
-
Purification: Each step often requires chromatographic purification, which is time-consuming and generates significant solvent waste, contributing to the high cost and process mass intensity (PMI).[2][3]
Q3: What are the critical quality attributes (CQAs) for synthetic MPLA that I should monitor?
A3: The primary CQAs for synthetic MPLA include:
-
Identity: Confirmation of the correct molecular structure, typically using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][9]
-
Purity: Quantifying the main compound and identifying/quantifying any impurities. This is often assessed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[10][11][12]
-
Potency: Assessing the biological activity, usually by measuring its ability to stimulate a TLR4-mediated response in a cell-based assay (e.g., measuring cytokine production in macrophages).[13]
-
Endotoxin Levels: While MPLA is a detoxified endotoxin, it's crucial to ensure that levels of more potent, unmodified LPS are negligible.
Troubleshooting Guide
This section addresses specific problems you may encounter during the large-scale synthesis, purification, and formulation of synthetic MPLA.
Section 1: Synthesis & Purification Challenges
Problem 1: Low Yields in Glycosylation Step (Formation of the Disaccharide Backbone)
-
Symptom: The reaction to couple the two protected monosaccharide units results in a yield significantly lower than expected, with a large amount of unreacted starting material.
-
Potential Cause & Scientific Rationale: The glycosylation reaction is highly sensitive to steric hindrance and the reactivity of the glycosyl donor and acceptor. Inefficient activation of the donor (e.g., using promoters like N-iodosuccinimide (NIS) and silver triflate (AgOTf)) or the presence of trace amounts of water can quench the reaction.[14] The choice of protecting groups on both units is critical as they influence the reactivity and solubility of the intermediates.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents.
-
Optimize Promoter Stoichiometry: Titrate the amount of activating promoter (e.g., AgOTf/NIS). An excess may lead to side reactions, while too little will result in incomplete activation.
-
Evaluate Protecting Groups: Consider alternative protecting groups that may be less sterically hindering or that enhance the solubility of the intermediates. For example, some synthetic routes have moved away from traditional benzyl ethers to address issues in later deprotection steps.[8]
-
Monitor Reaction by TLC/LC-MS: Track the reaction progress closely to determine the optimal reaction time and prevent the degradation of the product.
-
Problem 2: Incomplete or Non-Selective Acylation
-
Symptom: NMR or MS analysis of the purified product shows a mixture of MPLA molecules with missing fatty acid chains or with acyl chains attached at incorrect positions.
-
Potential Cause & Scientific Rationale: The hydroxyl groups on the disaccharide backbone have different reactivities. Incomplete acylation can occur if the reaction conditions (time, temperature, stoichiometry of the acylating agent) are insufficient. Non-selective acylation happens when the protecting group strategy fails to adequately differentiate between the various hydroxyl groups.
-
Troubleshooting Steps:
-
Review Protecting Group Strategy: Ensure that the protecting groups used allow for the selective deprotection of only the target hydroxyl groups for acylation at each specific step.
-
Optimize Reaction Conditions: Increase the reaction time or temperature cautiously, while monitoring for the formation of by-products. Ensure the acylating agent and any necessary catalysts are of high purity and used in the correct molar excess.
-
Purification of Intermediates: Ensure that the partially acylated intermediates are rigorously purified before proceeding to the next step to prevent the carry-over of impurities that can complicate subsequent reactions.
-
Problem 3: Difficulty in Final Product Purification & Aggregate Formation
-
Symptom: The final synthetic MPLA product is difficult to purify via standard reversed-phase HPLC, showing broad peaks or poor recovery. The product may appear as a fine particulate suspension in solution.[5]
-
Potential Cause & Scientific Rationale: MPLA is an amphiphilic molecule, meaning it has both hydrophobic (the lipid chains) and hydrophilic (the phosphate and sugar groups) regions. This structure causes it to self-assemble into aggregates (micelles or vesicles) in many solvent systems, which behaves poorly on chromatography columns. The phosphate group can also interact with metal surfaces in the HPLC system, leading to peak tailing.[15]
-
Troubleshooting Steps:
-
Use Ion-Pairing Reagents: Incorporate an ion-pairing reagent, such as tetrabutylammonium dihydrogenphosphate (TBAP), into the mobile phase.[10] This reagent pairs with the phosphate group on MPLA, neutralizing its charge and disrupting interactions with the column and aggregates, resulting in sharper peaks.
-
Optimize Solvent System: The use of organic solvents like isopropanol in the mobile phase can help to disrupt the hydrophobic interactions that lead to aggregation.[10] A gradient elution from a weaker solvent (like acetonitrile/water) to a stronger one (like isopropanol/water) is often effective.[10]
-
Consider Alternative Chromatography: For large-scale purification, techniques like flash chromatography with specialized columns may be necessary before a final polishing step on HPLC.
-
Solubilization: Ensure the crude product is fully solubilized before injection. This may require vortexing and sonication in a suitable solvent like DMSO or a chloroform/methanol mixture.[5][9]
-
Section 2: Characterization & Quality Control Issues
Problem 4: Ambiguous Results from Mass Spectrometry (MS) Analysis
-
Symptom: The MS spectrum shows multiple peaks, making it difficult to confirm the molecular weight of the final product. The fragmentation pattern in MS/MS is complex and hard to interpret.
-
Potential Cause & Scientific Rationale: The heterogeneity of the sample (presence of impurities with different numbers of acyl chains) is a common cause.[9] Additionally, MPLA can form different adducts (e.g., with sodium, [M+Na]⁺, or potassium, [M+K]⁺) in the mass spectrometer, leading to multiple peaks for the same compound. The fragmentation of lipid A is also complex, with the most labile cleavage site often being the secondary acyl chain at the C-3' position.[15]
-
Troubleshooting Steps:
-
High-Resolution MS: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which can help differentiate between the desired product and closely related impurities.
-
Control Adduct Formation: The choice of solvent and additives can influence adduct formation. Sometimes, intentionally promoting the formation of a single adduct (like a sodium adduct) can simplify the spectrum.[9]
-
Reference Standard Comparison: Compare the fragmentation pattern (MS/MS) of your sample to a well-characterized reference standard to confirm the identity of the fragment ions.
-
Couple with HPLC: Use HPLC-MS to separate the different components of your sample before they enter the mass spectrometer.[15] This is the most effective way to analyze complex mixtures.
-
Section 3: Formulation & Stability Problems
Problem 5: Poor Solubility and Instability of Stock Solutions
-
Symptom: The lyophilized synthetic MPLA does not dissolve readily, or it precipitates out of solution upon storage.
-
Potential Cause & Scientific Rationale: As mentioned, MPLA's amphiphilic nature leads to low aqueous solubility. It is prone to hydrolysis and aggregation, especially if stored improperly. Repeated freeze-thaw cycles can disrupt the physical state of the MPLA aggregates, leading to instability.[5]
-
Troubleshooting Steps:
-
Initial Solubilization: For a stock solution, dissolve the MPLA film or powder in a small amount of an organic solvent like DMSO, vortexing and sonicating until a clear solution is achieved.[5] This stock can then be diluted into aqueous buffers for final formulation.
-
Proper Storage: Store lyophilized MPLA at -20°C.[5] Once reconstituted, prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[5] Resuspended product is typically stable for several months under these conditions.[5]
-
Formulation Strategy: For vaccine formulations, MPLA is often incorporated into systems like liposomes or oil-in-water emulsions.[16][17][18] These formulations provide a stable environment for the MPLA, keeping it dispersed and enhancing its presentation to the immune system.
-
Problem 6: Batch-to-Batch Inconsistency in Biological Activity
-
Symptom: Different batches of synthetic MPLA, despite having similar purity by HPLC, show significant variability in potency when tested in a TLR4 cell-based assay.
-
Potential Cause & Scientific Rationale: The biological activity of MPLA is exquisitely sensitive to its three-dimensional structure and aggregation state. Minor, undetected structural isomers or differences in the physical form (e.g., the size and shape of aggregates) between batches can lead to different interactions with the TLR4/MD-2 receptor complex, resulting in varied signaling outcomes.
-
Troubleshooting Steps:
-
Rigorous Structural Confirmation: In addition to standard HPLC and MS, use advanced NMR techniques to confirm the precise structure and stereochemistry of each batch.
-
Standardized Solubilization Protocol: Implement a highly controlled and standardized protocol for solubilizing the MPLA before it is used in the bioassay. Factors like solvent, temperature, mixing time, and sonication energy can all affect the aggregation state and must be kept constant.
-
Physical Characterization: Use techniques like Dynamic Light Scattering (DLS) to characterize the particle size distribution of the MPLA in its formulation buffer. This can help identify batch-to-batch differences in aggregation state.
-
Include a Reference Standard: Always run a well-characterized reference standard in parallel in every bioassay. This allows you to normalize the activity of new batches and determine a relative potency, which is a more reliable measure than the absolute response.
-
Visualizations & Data
Diagrams
General Workflow for Synthetic MPLA Production
Caption: High-level workflow for the synthesis, purification, and formulation of synthetic MPLA.
Troubleshooting MPLA Aggregation in HPLC
Caption: Logic diagram for troubleshooting poor chromatographic performance of synthetic MPLA.
Data Tables
Table 1: Common Impurities in Synthetic MPLA Production
| Impurity Type | Potential Source | Recommended Analytical Method | Mitigation Strategy |
| Under-acylated Species | Incomplete acylation reactions | HPLC-MS | Optimize acylation reaction time, temperature, and reagent stoichiometry. Purify intermediates. |
| Positional Isomers | Non-selective acylation or protecting group migration | High-Resolution HPLC, NMR | Re-evaluate protecting group strategy for better selectivity. |
| Di-phosphorylated Species | Incomplete dephosphorylation at the 1-position | HPLC-MS, Ion-Exchange Chromatography | Optimize the selective hydrolysis step used to remove the 1-phosphate group. |
| Residual Protecting Groups | Incomplete final deprotection step | HPLC-MS, NMR | Increase reaction time or change catalyst for the deprotection reaction. |
| Process Solvents | Trapped during lyophilization | Gas Chromatography (GC-HS) | Optimize lyophilization cycle (e.g., longer secondary drying). |
References
- Study on the adjuvant activity and mechanism of action of a novel this compound. (2025). Vertex AI Search.
- Persing, D. H., et al. (2002). Putting endotoxin to work for us: this compound as a safe and effective vaccine adjuvant. Journal of Endotoxin Research.
- De Becker, G., et al. (2000). The adjuvant this compound increases the function of antigen-presenting cells.
- De Becker, G., et al. (2000). The adjuvant this compound increases the function of antigen-presenting cells.
- This compound (MPLA) as Vaccine Adjuvant.
- Facchini, F. A., et al. (2023). Cleaner synthesis of preclinically validated vaccine adjuvants. Frontiers in Chemistry.
- Myers, K. R., et al. (1995). Analysis of a this compound immunostimulant preparation from Salmonella minnesota R595 by high-performance liquid chromatography.
- Zhou, Z., et al. (2015). Synthesis and Evaluation of this compound Derivatives as Fully Synthetic Self-Adjuvanting Glycoconjugate Cancer Vaccine Carriers. Journal of the American Chemical Society.
- Okahashi, N., et al. (2021). Characterization of complex, heterogeneous lipid A samples using HPLC-MS/MS technique I. Overall analysis with respect to acylation, phosphorylation and isobaric distribution. Journal of Mass Spectrometry.
- Katinger, D., et al. (2012). Liposomal formulation of Gp41 derivate with adjuvant MPLA: vaccine design, immunogenicity in animals and safety in humans. Retrovirology.
- Katinger, D., et al. (2012). Liposomal formulation of Gp41 derivate with adjuvant MPLA: vaccine design, immunogenicity in animals and safety in humans. SciSpace.
- Nagy, G., et al. (2021). Complete Structural Elucidation of Monophosphorylated Lipid A by CID Fragmentation of Protonated Molecule and Singly Charged Sodiated Adducts. Journal of the American Society for Mass Spectrometry.
- Vorauer-Uhl, K., et al. (2009). Simultaneous Quantification of Complex Phospholipid Compositions Containing Monophosphoryl Lipid-A by RP-HPLC.
- Iyer, S., et al. (2016). Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants. Journal of Pharmaceutical Sciences.
- MPLA Synthetic Adjuvants.
- Facchini, F. A., et al. (2023). Cleaner synthesis of preclinically validated vaccine adjuvants. Frontiers in Chemistry.
- Joshi, V. B., et al. (2014). Quantitation of the Immunological Adjuvants, this compound and Quil A in Poly (Lactic-Co-Glycolic Acid) Nanoparticles Using High Performance Liquid Chromatography With Evaporative Light Scattering Detection.
- Wang, H., et al. (2016). Construction of this compound Producing Escherichia coli Mutants and Comparison of Immuno-Stimulatory Activities of Their Lipopolysaccharides. Marine Drugs.
- MPLA-SM VacciGrade™ - TLR4-based Adjuvant. InvivoGen.
- van der Vlist, M., et al. (2010).
- Li, G., et al. (2016). This compound-Rhamnose Conjugates as a New Class of Vaccine Adjuvants. ACS Chemical Biology.
- What Challenges Exist in Scaling Up Lipid Nanoparticle Production?. Helix Biotech.
- van der Vlist, M., et al. (2010). Chemical synthesis and proinflammatory responses of this compound adjuvant candidates. Utrecht University Research Portal.
- Zhou, Z., et al. (2015). Synthesis and Evaluation of this compound Derivatives as Fully Synthetic Self-Adjuvanting Glycoconjugate Cancer Vaccine Carriers.
- MPLAs | Synthetic this compound. InvivoGen.
Sources
- 1. Putting endotoxin to work for us: this compound as a safe and effective vaccine adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Cleaner synthesis of preclinically validated vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (MPLA) as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. invivogen.com [invivogen.com]
- 7. helixbiotech.com [helixbiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Complete Structural Elucidation of Monophosphorylated Lipid A by CID Fragmentation of Protonated Molecule and Singly Charged Sodiated Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of a this compound immunostimulant preparation from Salmonella minnesota R595 by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of the immunological adjuvants, this compound and Quil A in poly (lactic-co-glycolic acid) nanoparticles using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Construction of this compound Producing Escherichia coli Mutants and Comparison of Immuno-Stimulatory Activities of Their Lipopolysaccharides [mdpi.com]
- 14. Synthesis and Evaluation of this compound Derivatives as Fully Synthetic Self-Adjuvanting Glycoconjugate Cancer Vaccine Carriers - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Liposomal formulation of Gp41 derivate with adjuvant MPLA: vaccine design, immunogenicity in animals and safety in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. tandfonline.com [tandfonline.com]
Technical Support Center: Quality Control for Monophosphoryl Lipid A (MPLA) Purity
A Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding MPLA quality control.
Q1: What is Monophosphoryl Lipid A (MPLA) and why is its purity so critical?
A1: this compound is a detoxified derivative of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria.[1][2] It functions as a potent vaccine adjuvant by activating the innate immune system through Toll-like receptor 4 (TLR4).[3][4][5][6] This activation enhances the body's immune response to a co-administered antigen.[7]
The purity of MPLA is paramount for two reasons:
-
Safety: The parent molecule, LPS, is a powerful endotoxin that can cause severe inflammatory reactions and septic shock.[2][8] The manufacturing process of MPLA is designed to remove the toxic diphosphoryl moiety and reduce the number of acyl chains, significantly decreasing its toxicity while retaining its adjuvant properties.[2][8][9][10] Impurities, such as residual LPS or other bacterial components, can lead to unacceptable levels of pyrogenicity and adverse reactions in recipients.[11]
-
Efficacy and Consistency: MPLA is often a heterogeneous mixture of different congeners (molecules that differ slightly in the number and length of their acyl chains).[1][12] The specific composition of this mixture determines its biological activity.[1][12] A well-defined and consistent purity profile ensures reproducible adjuvant activity from batch to batch, which is a key regulatory requirement.[13][14]
Q2: What are the primary impurities of concern in an MPLA preparation?
A2: The main impurities can be categorized as follows:
-
Process-Related Impurities: These include the parent LPS molecule (diphosphoryl lipid A), which is significantly more toxic. Other process impurities might include residual solvents, reagents from the hydrolysis and purification steps, and potential contaminants from manufacturing equipment.
-
Product-Related Impurities: These are molecules structurally similar to MPLA, such as under-acylated or over-acylated species that fall outside the desired congener profile. Degradation products can also arise from improper storage or handling.
-
Microbial and Endotoxin Contamination: Beyond the inherent endotoxicity of lipid A structures, contamination with other bacterial components like lipoproteins (which activate TLR2) or endotoxins from other sources must be strictly controlled.[1][12]
Q3: What are the key analytical tests required for an MPLA Certificate of Analysis (CofA)?
A3: A comprehensive CofA for MPLA will include a battery of tests to confirm its identity, purity, potency, and safety. The exact specifications are critical for lot release and ensuring consistency.[13]
| Parameter | Analytical Method(s) | Purpose | Typical Specification |
| Identity | Mass Spectrometry (MS), NMR Spectroscopy | Confirms the chemical structure and molecular weight of the MPLA congeners. | Matches reference standard. |
| Purity & Impurities | HPLC/UPLC with ELSD, CAD, or MS detection | Quantifies the desired MPLA congeners and detects/quantifies related impurities.[15][16][17] | >95% (Synthetic); Defined congener ratio (Natural-derived)[4][18] |
| Potency / Biological Activity | Cell-based TLR4 Reporter Assay | Confirms the ability of MPLA to activate its biological target, the TLR4 receptor.[1][12] | Activity within a specified range relative to a reference standard. |
| Safety (Pyrogenicity) | Limulus Amebocyte Lysate (LAL) Test | Measures the level of pyrogenic endotoxins to ensure safety.[9] | Specified limit (e.g., < 100 EU/mg) |
| Residual Solvents | Gas Chromatography (GC) | Quantifies any remaining organic solvents from the manufacturing process. | Conforms to ICH Q3C guidelines. |
| Water Content | Karl Fischer Titration | Measures the amount of water present, which can affect stability. | Specified limit (e.g., < 5%) |
Q4: How do synthetic and naturally-derived MPLA differ in terms of quality control?
A4: Naturally-derived MPLA (e.g., from Salmonella minnesota R595) is inherently a mixture of congeners.[1][12] Quality control focuses on ensuring the consistency of this mixture's profile from batch to batch. Synthetic MPLA is a single, highly pure chemical entity.[18][19] Its quality control is more straightforward, focusing on achieving high purity (>99%) and characterizing any synthesis-related impurities.[18] While synthetic MPLA offers higher consistency, naturally-derived MPLA has a long history of use and its specific congener mix is known to be effective.[20]
Part 2: Troubleshooting Analytical Workflows
This section provides practical advice for resolving common issues encountered during MPLA analysis.
High-Performance Liquid Chromatography (HPLC/UPLC) Troubleshooting
HPLC is the cornerstone of MPLA purity analysis. Due to the amphipathic nature of MPLA, chromatographic methods can be challenging.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions with the column stationary phase. MPLA's phosphate group can interact with residual silanols on silica-based columns, causing peak tailing.
-
Troubleshooting Steps:
-
Mobile Phase Modifier: Add a small amount of a competing acid, like trifluoroacetic acid (TFA) (0.05-0.1%), to the mobile phase. This protonates the silanols and minimizes secondary interactions.
-
Check pH: Ensure the mobile phase pH is appropriate for the column and analyte.
-
Sample Overload: Inject a smaller sample volume or a more dilute sample to see if the peak shape improves.[21]
-
Column Choice: Consider using a column with advanced end-capping or a different stationary phase (e.g., a hybrid particle column) designed for better peak shape with challenging analytes.
-
Problem 2: Drifting Retention Times
-
Possible Cause: Insufficient column equilibration or changes in mobile phase composition.[22][23]
-
Troubleshooting Steps:
-
Equilibration Time: For gradient methods, ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.[23]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily. If using buffers, ensure they are fully dissolved and filtered. Inconsistent mixing in the HPLC pump can also cause drift.[21]
-
Temperature Control: Use a column oven to maintain a stable temperature, as even small fluctuations in ambient temperature can affect retention times.[21][23]
-
Problem 3: Ghost Peaks or Carryover
-
Possible Cause: MPLA is "sticky" and can adsorb to surfaces in the HPLC system (injector, tubing, column).
-
Troubleshooting Steps:
-
Needle Wash: Use a strong solvent in your autosampler's needle wash solution. A mix of isopropanol and acetonitrile is often effective.
-
Blank Injections: Run several blank injections (injecting mobile phase or a clean solvent) after a high-concentration sample to see if the ghost peak diminishes.[24]
-
Column Flushing: Implement a robust column flushing procedure at the end of each sequence using a strong, organic solvent to remove any strongly retained material.[24]
-
Biological Activity (TLR4 Assay) Troubleshooting
Problem: High Inter-Assay Variability
-
Possible Cause: Inconsistent cell culture conditions or reagent preparation.
-
Troubleshooting Steps:
-
Cell Passage Number: Use cells within a consistent and narrow passage number range for all experiments. Reporter cell lines can lose responsiveness at high passage numbers.
-
Serum Lot Qualification: If using fetal bovine serum (FBS), qualify new lots to ensure they do not contain interfering substances or varying levels of endogenous TLR activators.
-
MPLA Solubilization: MPLA requires careful solubilization, often in DMSO first, followed by dilution in aqueous media.[1][12][20] Ensure the final DMSO concentration is low and consistent across all wells, as it can be toxic to cells. Inconsistent solubilization can lead to aggregation and variable results.
-
Reference Standard: Always run a qualified reference standard on the same plate as your test samples to normalize the data and account for plate-to-plate variation.
-
Part 3: Key Experimental Protocols & Visualizations
Workflow for MPLA Quality Control
This diagram illustrates a typical workflow for the comprehensive quality control analysis of an MPLA batch.
Caption: Logical workflow for MPLA quality control testing.
Protocol: Purity Analysis of MPLA by RP-HPLC-ELSD
This protocol provides a general framework for analyzing MPLA purity. It must be optimized and validated for your specific instrument and MPLA source.
1. Materials & Reagents:
-
MPLA Sample & Reference Standard: Prepare stock solutions in Dimethyl sulfoxide (DMSO) at 1 mg/mL.
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Isopropanol (IPA)
-
Trifluoroacetic Acid (TFA)
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.05% TFA in Water
-
Mobile Phase B: 0.05% TFA in ACN/IPA (50:50, v/v)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 50-60 °C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 60% B (re-equilibration)
-
-
ELSD Settings (Evaporative Light-Scattering Detector):
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute)
-
3. Procedure:
-
Prepare mobile phases and prime the HPLC system.
-
Equilibrate the column at initial conditions until a stable baseline is achieved.
-
Dilute the MPLA stock solution to a working concentration (e.g., 0.1 mg/mL) using a 50:50 mixture of Mobile Phase A and B.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the Reference Standard multiple times (n=5) to establish system suitability (e.g., retention time RSD <1%, peak area RSD <2%).
-
Inject the MPLA test sample.
-
Integrate all peaks in the chromatogram.
4. Data Analysis:
-
Calculate purity using area normalization:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) * 100
-
-
Compare the chromatogram of the test sample to the reference standard to identify the main congener peaks and any impurities.
MPLA Mechanism of Action: TLR4 Signaling
The biological activity of MPLA is mediated through the TLR4 signaling pathway. Purity directly impacts which signaling branches are preferentially activated. The reduced toxicity of MPLA is linked to its preferential triggering of the TRIF-dependent pathway over the highly inflammatory MyD88-dependent pathway.[3][8]
Caption: Simplified MPLA-TLR4 signaling pathway.
References
-
Regulatory Considerations in the Safety Assessment of Adjuvants and Adjuvanted Preventive Vaccines. U.S. Food and Drug Administration (FDA). [Link]
-
Guideline on Adjuvants in Vaccines. European Medicines Agency (EMA). [Link]
-
Part III, Endotoxin Test Concerns of Biologics: LER From a Broad Biologics Test Perspective. American Pharmaceutical Review. [Link]
-
Regulatory Challenges for Vaccines of the Future. U.S. Food and Drug Administration (FDA). [Link]
-
MPLA | this compound from Salmonella minnesota R595. InvivoGen. [Link]
-
Technical Guideline for Preventive Vaccines (2024 Version). China National Medical Products Administration (NMPA). [Link]
-
MPLA reduces LPS-induced increase in TLR4 expression and compete with... ResearchGate. [Link]
-
Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview. Frontiers in Immunology. [Link]
-
Guidelines on the nonclinical evaluation of vaccine adjuvants and adjuvanted vaccines. World Health Organization (WHO). [Link]
-
Putting endotoxin to work for us: this compound as a safe and effective vaccine adjuvant. Cellular and Molecular Life Sciences. [Link]
-
This compound–Rhamnose Conjugates as a New Class of Vaccine Adjuvants. ACS Chemical Biology. [Link]
-
Cleaner synthesis of preclinically validated vaccine adjuvants. Frontiers in Chemistry. [Link]
-
MPLA promoted the proliferation of MLE-12 cells by activating TLR4 on... ResearchGate. [Link]
-
The Toll-Like Receptor 4 Agonist this compound Augments Innate Host Resistance to Systemic Bacterial Infection. Infection and Immunity. [Link]
-
Simultaneous Quantification of Complex Phospholipid Compositions Containing Monophosphoryl Lipid-A by RP-HPLC. ResearchGate. [Link]
-
High-purity vaccine adjuvants. Avanti Polar Lipids. [Link]
-
The Immunobiology of TLR4 Agonists: From Endotoxin Tolerance to Immunoadjuvants. Shock. [Link]
-
This compound (MPLA) (Synthetic, TLR4/Th1, vaccine adjuvant). DADF. [Link]
-
HPLC Troubleshooting Methods. Chrom Tech. [Link]
-
Quantitation of the Immunological Adjuvants, this compound and Quil A in Poly (Lactic-Co-Glycolic Acid) Nanoparticles Using High Performance Liquid Chromatography With Evaporative Light Scattering Detection. Journal of Pharmaceutical Sciences. [Link]
-
MPLA-SM VacciGrade™- TLR4-based Adjuvant. InvivoGen. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Synthetic this compound (>99% Purity). Creative Biolabs. [Link]
-
Troubleshooting Guide. Waters. [Link]
-
11 HPLC Problems and Solutions You Must Know. Labtech. [Link]
-
Quantitation of Monophosphorylated Lipid A in the Oil-in-Water Adjuvant Delivery Systems Using Transesterification and GC-MS. Methods in Molecular Biology. [Link]
-
A Multi-Laboratory, Multi-Platform Analysis of the Multi-Attribute Method. Journal of the American Society for Mass Spectrometry. [Link]
-
Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. ResearchGate. [Link]
-
Purity and Impurity Analysis. Agilent Technologies. [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. International Institute for Science, Technology and Education (IISTE). [Link]
-
Live qualification/validation of purity methods for protein products. Purdue University. [Link]
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- 24. labtech.tn [labtech.tn]
Technical Support Center: A Guide to Solubilizing Monophosphoryl Lipid A (MPLA)
Welcome to the technical support guide for Monophosphoryl Lipid A (MPLA). As a leading, detoxified derivative of lipopolysaccharide (LPS), MPLA is a powerful Toll-like receptor 4 (TLR4) agonist and a cornerstone adjuvant in modern vaccine development.[1][2][3] Its efficacy, however, is coupled with a significant experimental challenge: its hydrophobic nature. Lyophilized MPLA powder is notoriously difficult to dissolve directly in aqueous buffers, a critical step for any downstream biological application.
This guide provides a comprehensive, experience-driven approach to successfully reconstituting and handling MPLA. We will delve into the causality behind solvent choices, provide validated step-by-step protocols, and offer solutions to common troubleshooting scenarios encountered in the lab.
Part 1: The Core Challenge: Understanding MPLA Solubility
This compound is an amphipathic molecule, possessing a hydrophilic diglucosamine phosphate head and multiple long, hydrophobic acyl (fatty acid) chains.[4] This structure is responsible for its biological activity, allowing it to embed in cell membranes and activate the TLR4 signaling complex. However, these long acyl chains also drive the molecule to aggregate in aqueous solutions, leading to poor solubility and the formation of precipitates.
The key to successful dissolution is to use a solvent system that can disrupt these hydrophobic interactions, allowing the MPLA molecules to disperse into a monomeric state before they are introduced into your final experimental medium.
Part 2: Recommended Solvent Systems & Step-by-Step Protocols
The choice of solvent is dictated by your downstream application. Below, we detail the most common and effective solvent systems, their mechanisms, and validated protocols.
A. Dimethyl Sulfoxide (DMSO): For High-Concentration Stocks & In Vitro Use
DMSO is a potent, water-miscible organic solvent ideal for creating high-concentration stock solutions of MPLA. It effectively solvates the hydrophobic acyl chains, breaking up aggregates and yielding a clear solution.
Mechanism: DMSO disrupts the hydrophobic self-association of the MPLA acyl chains, allowing individual molecules to be surrounded by solvent.
Best For:
-
Preparing concentrated, sterile-filterable stock solutions.
-
In vitro applications such as cell-based assays (e.g., stimulating dendritic cells, macrophages).
-
Experiments where a clear, true solution is required.
-
Preparation: Allow the vial of lyophilized MPLA and a bottle of high-purity, sterile DMSO (cell culture grade) to equilibrate to room temperature.
-
Centrifugation: Briefly centrifuge the MPLA vial (e.g., 1 minute at 2000 x g) to ensure all the powder is at the bottom of the tube.
-
Solvent Addition: Carefully add the required volume of DMSO to the MPLA powder to achieve a recommended concentration of 1 mg/mL.[4][5]
-
Dissolution: Vortex the vial vigorously for 1-2 minutes until the powder is completely dissolved. The resulting solution should be clear and colorless.[5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding tubes. Store at -20°C or -80°C for long-term stability.[5][6] Avoid repeated freeze-thaw cycles.
B. Aqueous Triethylamine (TEA): For In Vivo Formulations & Suspensions
Triethylamine, a weak organic base, is used to create a fine, uniform suspension of MPLA in aqueous media, such as saline. This method is frequently cited by suppliers and is particularly suitable for preparing formulations for animal immunization.[4]
Mechanism: The triethylamine deprotonates the phosphate group on the MPLA, increasing its negative charge and promoting electrostatic repulsion between molecules. This, combined with energy input (heat and sonication), helps to disperse the MPLA into small, stable aggregates, forming a homogenous suspension.
Best For:
-
Preparing adjuvant formulations for in vivo studies (e.g., mouse immunizations).
-
Applications where the final formulation must be predominantly aqueous.
-
Creating liposomal formulations where MPLA is incorporated into the lipid bilayer.
-
Prepare Solvent: Prepare a 0.2% triethylamine solution in sterile, endotoxin-free water or isotonic saline. For example, add 20 µL of TEA to 10 mL of saline.
-
Preparation: Allow the vial of lyophilized MPLA to equilibrate to room temperature. Prepare a water bath set to 65-70°C and have a bath sonicator ready.
-
Centrifugation: Briefly centrifuge the MPLA vial to collect the powder at the bottom.
-
Solvent Addition: Add the 0.2% TEA solution to the MPLA powder to achieve a concentration of approximately 1 mg/mL.
-
Initial Dispersion: Immediately place the vial in the 65-70°C water bath and swirl for 10-20 seconds. The mixture will appear clumpy.
-
Sonication: Transfer the vial to a bath sonicator and sonicate for 30-60 seconds, or until the large clumps have dispersed.
-
Final Appearance: The final preparation will be a slightly turbid or opalescent, uniform suspension, not a clear solution. This is the expected and correct appearance for this method.
-
Use: Use this suspension immediately for formulation or as directed by your experimental protocol. Storage of this suspension is not recommended.
Part 3: Solvent Selection Guide
Choosing the right solvent is critical for experimental success. The following table and decision-making workflow are designed to guide you to the optimal choice for your specific needs.
Solvent System Comparison Table
| Feature | Dimethyl Sulfoxide (DMSO) | Aqueous Triethylamine (TEA) | Chloroform:Methanol:Water (74:23:3) |
| Final State | Clear, true solution | Uniform, slightly turbid suspension | Clear solution |
| Recommended Conc. | 1 mg/mL[4][5] | 1 mg/mL[4] | 10 mg/mL[4] |
| Primary Use Case | In vitro assays, stock solutions | In vivo adjuvant formulations | Analytical chemistry, lipid film prep |
| Pros | - Forms a true solution- Easy to sterile filter- High concentration possible | - Creates a stable aqueous suspension- Suitable for direct injection in vivo | - High solubility achieved |
| Cons | - Potential cytotoxicity at high %- May precipitate on aqueous dilution | - Requires heat & sonication- Not a true solution- TEA can be toxic | - Not biocompatible- Volatile & hazardous solvents |
| Key Steps | Vortexing at room temperature | Warming (65-70°C) & Sonication | Standard organic solvent dissolution |
Workflow for Solvent Selection
The following diagram outlines the logical steps to select the appropriate solvent system based on your experimental goals.
Sources
- 1. invivogen.com [invivogen.com]
- 2. invivogen.com [invivogen.com]
- 3. Synthetic Glycolipids as Molecular Vaccine Adjuvants: Mechanism of Action in Human Cells and In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of Monophosphoryl Lipid A and Alum Adjuvants for Vaccine Development
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of vaccine development, the choice of adjuvant is a critical determinant of the ensuing immune response's magnitude and quality. For decades, aluminum salts, colloquially known as alum, have been the stalwart adjuvants in licensed human vaccines. However, the demand for more tailored and potent immune responses, particularly those involving cell-mediated immunity, has propelled the adoption of newer adjuvants like Monophosphoryl Lipid A (MPL). This guide provides a detailed, evidence-based comparison of MPL and alum, delving into their distinct mechanisms of action, the immunological signatures they generate, and the experimental methodologies required to characterize their effects.
At a Glance: Key Distinctions Between MPL and Alum
| Feature | This compound (MPL) | Alum (Aluminum Salts) |
| Origin | Detoxified derivative of lipopolysaccharide (LPS) from Salmonella minnesota | Inorganic mineral salts (e.g., aluminum hydroxide, aluminum phosphate) |
| Primary Mechanism | Toll-like Receptor 4 (TLR4) agonist[1][2] | NLRP3 inflammasome activation[3][4] |
| Predominant T-Helper Response | Th1-biased or balanced Th1/Th2[1][5][6] | Th2-biased[7] |
| Key Cytokine Induction | IFN-γ, IL-6, TNF-α[5][7] | IL-4, IL-5[7] |
| Antibody Isotype Profile | Predominantly IgG2a/IgG2c in mice, indicative of a Th1 response[6][8] | Predominantly IgG1 in mice, indicative of a Th2 response[6] |
| Cell-Mediated Immunity (CMI) | Potent inducer of CD8+ T cell responses and cytotoxic T lymphocytes (CTLs)[9] | Weak inducer of CTLs, though can prime long-lived CD8+ memory T cells[9] |
Delving Deeper: Mechanisms of Action
The divergent immunological outcomes elicited by MPL and alum are rooted in their fundamentally different interactions with the innate immune system.
This compound (MPL): A TLR4-Mediated Cascade
MPL, a detoxified derivative of the potent bacterial endotoxin LPS, retains significant immunostimulatory properties while exhibiting greatly reduced toxicity[7]. Its primary mode of action is through the activation of Toll-like Receptor 4 (TLR4) on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages[1][2]. This engagement initiates a well-defined signaling cascade.
The binding of MPL to the TLR4-MD2 complex triggers the recruitment of adaptor proteins, primarily MyD88 and TRIF. This leads to the activation of downstream transcription factors, most notably NF-κB and IRF3. The activation of these pathways results in the production of pro-inflammatory cytokines like IL-6 and TNF-α, and crucially, Type I interferons, which are pivotal for driving a Th1-polarized immune response[5][7]. This Th1 bias is essential for generating robust cell-mediated immunity, including the activation of cytotoxic T lymphocytes (CTLs) that can kill infected cells[9].
Caption: Alum-mediated activation of the NLRP3 inflammasome.
Experimental Data: A Comparative Analysis
The choice between MPL and alum hinges on the desired immunological outcome. Below is a summary of typical experimental findings when comparing these two adjuvants in preclinical models, such as mice.
Humoral Immunity: Antibody Titers and Isotypes
Both MPL and alum are effective at enhancing antibody responses compared to antigen alone. However, they typically induce different antibody isotype profiles, which reflect the underlying Th1/Th2 polarization.
| Adjuvant | Total IgG Titer | IgG1 Titer (Th2-associated) | IgG2a/IgG2c Titer (Th1-associated) | IgG1:IgG2a Ratio |
| Antigen Alone | Low | Low | Low | - |
| Alum | High | High | Low | High |
| MPL | High | Moderate | High | Low |
| MPL + Alum | Very High | High | High | Balanced |
Note: This table represents a generalized summary of findings from multiple studies. Specific titers will vary based on the antigen, dose, and experimental model.
These data illustrate that while alum drives a potent but Th2-skewed response (high IgG1), MPL promotes a more Th1-oriented response (high IgG2a/c).[6][8] The combination of MPL and alum, as seen in the AS04 adjuvant system, can lead to a potent and more balanced Th1/Th2 response, leveraging the strengths of both components.[5]
Cellular Immunity: Cytokine Profiles and T-Cell Responses
The divergent T-helper cell polarization is directly observable by measuring cytokine production and analyzing T-cell populations.
| Adjuvant | Th1 Cytokines (IFN-γ) | Th2 Cytokines (IL-4, IL-5) | Pro-inflammatory Cytokines (IL-6) | CD8+ T Cell/CTL Response |
| Antigen Alone | Low | Low | Low | Low |
| Alum | Low | High | Low | Weak |
| MPL | High | Low-Moderate | High | Strong |
| MPL + Alum | High | Moderate-High | High | Strong |
Note: This table is a qualitative summary of typical experimental outcomes.
Studies consistently show that MPL is a superior inducer of IFN-γ, a hallmark of Th1 immunity, and IL-6, which supports the differentiation of cytotoxic T cells.[7][9] In contrast, alum preferentially induces Th2 cytokines like IL-4 and IL-5.[7] Consequently, MPL-adjuvanted vaccines are more effective at generating robust CD8+ T cell responses, which are critical for clearing virally infected cells and for cancer immunotherapy.[9]
Experimental Protocols for Adjuvant Characterization
To obtain the comparative data discussed above, a series of well-established immunological assays are required. The following section provides detailed, step-by-step methodologies for these key experiments.
Vaccine Formulation
1. Preparation of Alum-Adsorbed Antigen: A common method involves simple adsorption of the protein antigen onto a pre-formed aluminum salt suspension (e.g., Alhydrogel®).
-
Calculate the required volumes of antigen solution and alum adjuvant (e.g., Alhydrogel®, typically supplied at ~2% Al(OH)3). A common ratio is 1:1 by volume, but this should be optimized.
-
In a sterile microcentrifuge tube, add the antigen solution to the alum suspension dropwise while gently vortexing or mixing.
-
Incubate the mixture at room temperature for at least 30-60 minutes with gentle, continuous mixing (e.g., on a tube rotator) to allow for complete adsorption.
-
The final formulation is typically a cloudy suspension. It should not be frozen, as this can damage the gel structure.
2. Preparation of MPL-Adjuvanted Formulation: MPL is often supplied as a lyophilized powder and needs to be reconstituted. It can be used as a simple admixture or in more complex formulations like liposomes.
-
Reconstitute lyophilized MPL in a suitable solvent, such as sterile water for injection or DMSO, according to the manufacturer's instructions.
-
For a simple admixture, the reconstituted MPL solution is mixed with the antigen solution just prior to immunization.
-
For co-formulations with alum (e.g., AS04-like), the MPL can be mixed with the alum suspension before or after antigen adsorption.
Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Isotyping (IgG1/IgG2a)
This assay quantifies the concentration of antigen-specific antibody isotypes in the serum of immunized animals.
Caption: Workflow for an indirect ELISA to measure antibody isotypes.
Protocol:
-
Coating: Dilute the specific antigen in a coating buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 µg/mL. Add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Prepare serial dilutions of the immune sera (and a negative control serum) in blocking buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Add 100 µL/well of HRP-conjugated goat anti-mouse IgG1 or goat anti-mouse IgG2a detection antibody, diluted in blocking buffer according to the manufacturer's recommendation. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step, increasing to 5 washes.
-
Development: Add 100 µL/well of TMB substrate solution. Incubate in the dark at room temperature for 15-30 minutes, or until a blue color develops.
-
Stopping Reaction: Add 50 µL/well of stop solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm on a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cutoff (e.g., 2-3 times the background).
Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells
The ELISpot assay is a highly sensitive method to quantify the frequency of individual cells secreting a specific cytokine (e.g., IFN-γ for Th1, IL-4 for Th2).
Caption: General workflow for a cytokine ELISpot assay.
Protocol:
-
Plate Coating: Pre-wet a 96-well PVDF membrane plate with 35% ethanol, then wash with sterile PBS. Coat wells with 100 µL of capture antibody (e.g., anti-mouse IFN-γ or anti-mouse IL-4) at the recommended concentration. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block with sterile cell culture medium containing 10% FBS for at least 2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension from the spleens or lymph nodes of immunized mice. Count and resuspend cells in culture medium. Add cells to the wells (typically 2x10⁵ to 5x10⁵ cells/well) along with the specific antigen for re-stimulation. Include negative (no antigen) and positive (e.g., mitogen like Con A) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator. During this time, activated cells will secrete cytokines, which are captured by the antibodies on the membrane.
-
Cell Removal: Wash the plates vigorously with PBS/Tween-20 to remove the cells.
-
Detection: Add 100 µL of biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate, then add 100 µL of streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Development: Wash the plate thoroughly. Add a precipitating substrate (e.g., AEC or BCIP/NBT). Monitor for the appearance of colored spots.
-
Stopping and Reading: Stop the reaction by washing with distilled water. Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. Results are expressed as spot-forming units (SFU) per million cells.
Conclusion: Selecting the Right Adjuvant for the Job
The choice between MPL and alum is not a matter of which is "better," but which is more appropriate for the specific goals of the vaccine.
-
Choose Alum when: The primary goal is a strong, long-lasting antibody response for protection against extracellular pathogens where neutralizing antibodies are the main correlate of protection. Its long history of safety and Th2-polarizing properties make it a reliable choice for traditional protein subunit vaccines.
-
Choose MPL when: The vaccine target is an intracellular pathogen (e.g., viruses, certain bacteria, parasites) or cancer, where a robust cell-mediated immune response, including Th1 cells and cytotoxic T lymphocytes, is crucial for efficacy. MPL is the adjuvant of choice when the induction of IFN-γ and CD8+ T cells is a primary objective.
-
Consider a Combination (MPL + Alum) when: A potent and balanced immune response is desired. The combination can leverage the strong antibody induction of alum with the Th1-skewing and cell-mediated immunity benefits of MPL, often resulting in a synergistic effect that surpasses the efficacy of either adjuvant alone.
By understanding the distinct molecular mechanisms and immunological signatures of MPL and alum, and by employing the rigorous experimental protocols outlined in this guide, vaccine developers can make informed decisions to rationally design the next generation of effective and safe vaccines.
References
-
MacLeod, M. K., et al. (2011). Vaccine adjuvants aluminum and this compound provide distinct signals to generate protective cytotoxic memory CD8 T cells. Proceedings of the National Academy of Sciences, 108(19), 7914-7919. [Link]
-
Li, H., et al. (2008). Cutting edge: inflammasome activation by Alum and Alum's adjuvant effect are mediated by NLRP3. The Journal of Immunology, 181(1), 17-21. [Link]
-
Kool, M., et al. (2012). The mechanism of action of aluminum adjuvants. Current Opinion in Immunology, 24(3), 310-315. [Link]
-
Comparative Evaluation of Alum and MPL as Adjuvants Toxicity and Related Immune Potential of Adjuvanted Rabies Vaccine. (2017). SL Gastroenterology, 1(1). [Link]
-
Ko, E. J., et al. (2017). Roles of Alum and this compound Adjuvants in Overcoming CD4+ T Cell Deficiency to Induce Isotype-Switched IgG Antibody Responses and Protection by T-Dependent Influenza Vaccine. Journal of Virology, 91(16). [Link]
-
Didierlaurent, A. M., et al. (2009). AS04, an aluminum salt- and TLR4 agonist-based adjuvant system, induces a transient localized innate immune response leading to enhanced adaptive immunity. The Journal of Immunology, 183(10), 6186-6197. [Link]
-
Song, L., et al. (2021). Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice. Antiviral Research, 197, 105229. [Link]
-
Eisenbarth, S. C., et al. (2008). Crucial role for the Nalp3 inflammasome in the immunostimulatory properties of aluminium adjuvants. Nature, 453(7198), 1122-1126. [Link]
-
Alum Adjuvant. G-Biosciences. [Link]
-
Methods to Prepare Aluminum Salt-Adjuvanted Vaccines. (2017). In: Vaccine Adjuvants. Springer Protocols Handbooks. [Link]
-
Intracellular Cytokine Staining with Flow Cytometry. Biocompare. [Link]
-
Yin, Y., Mitson-Salazar, A., & Prussin, C. (2015). Detection of Intracellular Cytokines by Flow Cytometry. Current Protocols in Immunology, 110(1), 6.24.1-6.24.18. [Link]
-
Mata-Haro, V., et al. (2007). The Vaccine Adjuvant this compound as a TRIF-Biased Agonist of TLR4. Science, 316(5831), 1628-1632. [Link]
-
Ismaili, J., et al. (2002). Role of Innate Immune Factors in the Adjuvant Activity of this compound. Infection and Immunity, 70(12), 6617-6625. [Link]
-
HogenEsch, H. (2013). Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants. Frontiers in Immunology, 3, 406. [Link]
-
Garçon, N., & Van Mechelen, M. (2011). Recent clinical experience with vaccines using MPL- and QS-21-containing adjuvant systems. Expert Review of Vaccines, 10(4), 471-486. [Link]
-
Korsholm, K. S., et al. (2007). T-helper 1 and T-helper 2 adjuvants induce distinct differences in the magnitude, quality and kinetics of the early inflammatory response at the site of injection. Immunology, 122(4), 497-506. [Link]
-
Atmar, R. L., et al. (2017). Evaluation of the effect of a panel of adjuvants on immune response to norovirus virus-like particle vaccine. Vaccine, 35(19), 2534-2541. [Link]
-
Alum Adjuvant. G-Biosciences. [Link]
-
Methods to Prepare Aluminum Salt-Adjuvanted Vaccines. (2017). In: Vaccine Adjuvants. Springer Protocols Handbooks. [Link]
-
Marrack, P., McKee, A. S., & Munks, M. W. (2009). Towards an understanding of the adjuvant action of aluminium. Nature Reviews Immunology, 9(4), 287-293. [Link]
-
Intracellular Cytokine Staining with Flow Cytometry. Biocompare. [Link]
-
Yin, Y., Mitson-Salazar, A., & Prussin, C. (2015). Detection of Intracellular Cytokines by Flow Cytometry. Current Protocols in Immunology, 110(1), 6.24.1-6.24.18. [Link]
-
Mata-Haro, V., et al. (2007). The Vaccine Adjuvant this compound as a TRIF-Biased Agonist of TLR4. Science, 316(5831), 1628-1632. [Link]
-
Ismaili, J., et al. (2002). Role of Innate Immune Factors in the Adjuvant Activity of this compound. Infection and Immunity, 70(12), 6617-6625. [Link]
-
Didierlaurent, A. M., et al. (2009). AS04, an aluminum salt- and TLR4 agonist-based adjuvant system, induces a transient localized innate immune response leading to enhanced adaptive immunity. The Journal of Immunology, 183(10), 6186-6197. [Link]
-
Song, L., et al. (2021). Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice. Antiviral Research, 197, 105229. [Link]
-
HogenEsch, H. (2013). Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants. Frontiers in Immunology, 3, 406. [Link]
-
Nookala, S., et al. (2012). The application of a proteoliposome adjuvant system in the development of a Campylobacter jejuni vaccine. Vaccine, 30(4), 743-750. [Link]
-
Korsholm, K. S., et al. (2007). T-helper 1 and T-helper 2 adjuvants induce distinct differences in the magnitude, quality and kinetics of the early inflammatory response at the site of injection. Immunology, 122(4), 497-506. [Link]
-
Garçon, N., & Van Mechelen, M. (2011). Recent clinical experience with vaccines using MPL- and QS-21-containing adjuvant systems. Expert Review of Vaccines, 10(4), 471-486. [Link]
-
Atmar, R. L., et al. (2017). Evaluation of the effect of a panel of adjuvants on immune response to norovirus virus-like particle vaccine. Vaccine, 35(19), 2534-2541. [Link]
-
Marrack, P., McKee, A. S., & Munks, M. W. (2009). Towards an understanding of the adjuvant action of aluminium. Nature Reviews Immunology, 9(4), 287-293. [Link]
-
Eisenbarth, S. C., et al. (2008). Crucial role for the Nalp3 inflammasome in the immunostimulatory properties of aluminium adjuvants. Nature, 453(7198), 1122-1126. [Link]
-
Kool, M., et al. (2012). The mechanism of action of aluminum adjuvants. Current Opinion in Immunology, 24(3), 310-315. [Link]
-
Li, H., et al. (2008). Cutting edge: inflammasome activation by Alum and Alum's adjuvant effect are mediated by NLRP3. The Journal of Immunology, 181(1), 17-21. [Link]
-
Comparative Evaluation of Alum and MPL as Adjuvants Toxicity and Related Immune Potential of Adjuvanted Rabies Vaccine. (2017). SL Gastroenterology, 1(1). [Link]
-
Ko, E. J., et al. (2017). Roles of Alum and this compound Adjuvants in Overcoming CD4+ T Cell Deficiency to Induce Isotype-Switched IgG Antibody Responses and Protection by T-Dependent Influenza Vaccine. Journal of Virology, 91(16). [Link]
-
Nookala, S., et al. (2012). The application of a proteoliposome adjuvant system in the development of a Campylobacter jejuni vaccine. Vaccine, 30(4), 743-750. [Link]
Sources
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- 2. lerner.ccf.org [lerner.ccf.org]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular Cytokine Staining Protocol [anilocus.com]
- 5. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifediagnostics.com [lifediagnostics.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Adjuvant formulation structure and composition are critical for the development of an effective vaccine against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating TLR4 Signaling Activation by Monophosphoryl Lipid A Using Reporter Cells
For researchers, scientists, and drug development professionals, accurately validating the activation of specific immune pathways is paramount. This guide provides an in-depth, technical comparison of methods for validating the activation of Toll-like Receptor 4 (TLR4) signaling by Monophosphoryl Lipid A (MPLA), with a primary focus on the robust and efficient use of reporter cell lines. We will delve into the causality behind experimental choices, ensuring a self-validating system, and ground our discussion in authoritative references.
The Principle: TLR4, LPS, and the Detoxified Agonist, MPLA
Toll-like Receptor 4 (TLR4) is a critical pattern recognition receptor in the innate immune system.[1][2] It is primarily activated by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2][3] The lipid A moiety of LPS is responsible for its potent immunostimulatory and, unfortunately, toxic effects.[1] this compound (MPLA) is a derivative of LPS that has been chemically treated to remove a phosphate group and some acyl chains.[3][4] This modification significantly reduces its toxicity by over 99% compared to native lipid A, while retaining substantial immunomodulatory properties.[3][4][5][6]
MPLA's reduced toxicity is attributed to a shift in the downstream signaling cascade it initiates.[7][8] While LPS potently activates both the MyD88-dependent and TRIF-dependent pathways, MPLA preferentially activates the TRIF-dependent pathway, leading to a different cytokine profile with lower levels of pro-inflammatory cytokines.[7][8][9] This makes MPLA an attractive candidate for use as a vaccine adjuvant, as it can enhance the immune response with a significantly better safety profile.[4][7][8]
The Primary Tool: HEK-Blue™ TLR4 Reporter Cells
To specifically and sensitively measure the activation of the TLR4 pathway by MPLA, engineered reporter cell lines are an invaluable tool. A widely used and well-validated example is the HEK-Blue™ TLR4 cell line from InvivoGen.[1][10][11][12] These cells are derived from the Human Embryonic Kidney (HEK) 293 cell line and are engineered to stably express human or murine TLR4, along with the necessary co-receptors MD-2 and CD14, which are essential for LPS and MPLA recognition.[1][10][11]
The "reporter" function of these cells comes from a second genetic modification: the stable integration of a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.[1][11] Since TLR4 activation ultimately leads to the activation of the transcription factor NF-κB, the amount of SEAP secreted into the cell culture supernatant is directly proportional to the extent of TLR4 signaling.[10][13][14]
The use of reporter cell lines like HEK-Blue™ TLR4 offers several distinct advantages over other methods:
-
Specificity: These cells are engineered to specifically report on the activation of the TLR4 pathway leading to NF-κB activation. The parental cell line, which does not express TLR4, serves as an excellent negative control to confirm that the observed response is indeed TLR4-dependent.[15]
-
Sensitivity: The enzymatic nature of the SEAP reporter system provides significant signal amplification, allowing for the detection of TLR4 activation by even low concentrations of agonists.[16][17]
-
High-Throughput Capability: The simple, colorimetric readout can be easily quantified using a spectrophotometer, making this system ideal for screening large numbers of compounds or different concentrations of a single compound in a 96-well or even 384-well format.[17][18]
-
Ease of Use: The protocol is straightforward, and since the reporter protein is secreted, there is no need for cell lysis, preserving the cells for further analysis if required.[13][19]
-
Quantitative Data: The assay provides robust, quantitative data that allows for the determination of dose-response curves and the calculation of EC50 values.[20]
Visualizing the Pathway and Workflow
To better understand the underlying biology and the experimental process, the following diagrams illustrate the TLR4 signaling pathway and the reporter assay workflow.
Caption: MPLA-induced TLR4 signaling pathway leading to NF-κB activation.
Caption: Step-by-step workflow for the SEAP reporter assay.
Experimental Protocol: A Self-Validating System
The key to a trustworthy protocol is the inclusion of appropriate controls that validate the results at each step.
Materials:
-
HEK-Blue™ hTLR4 cells (and HEK-Blue™ Null1-v as a negative control)[10][11]
-
HEK-Blue™ Detection Medium or QUANTI-Blue™ Solution[17][19][21]
-
This compound (MPLA), synthetic or from S. minnesota R595
-
LPS (ultrapure, from E. coli K12) as a positive control
-
96-well flat-bottom cell culture plates
-
Spectrophotometer capable of reading absorbance at 620-655 nm
Step-by-Step Methodology:
-
Cell Seeding:
-
The day before the experiment, seed HEK-Blue™ hTLR4 and HEK-Blue™ Null1-v cells into a 96-well plate at a density of ~5 x 10⁴ cells/well in 180 µL of growth medium.
-
Causality: Seeding the day before allows the cells to adhere and recover, ensuring they are in an optimal state for stimulation. The Null1-v cells are crucial for demonstrating TLR4-specificity.
-
-
Stimulation:
-
Prepare serial dilutions of MPLA and LPS in fresh growth medium. A typical concentration range for MPLA is 0.01 to 10 µg/mL, and for LPS is 0.1 to 100 ng/mL.
-
Add 20 µL of the agonist dilutions to the appropriate wells. Include a "medium only" well as a negative control.
-
Causality: A dose-response curve is essential for quantifying the potency of the agonist. LPS serves as a well-characterized positive control to ensure the cells are responsive.
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Causality: This incubation period allows for sufficient time for the signaling cascade to proceed, leading to the transcription, translation, and secretion of the SEAP reporter protein into the supernatant.[22]
-
-
Detection:
-
Prepare QUANTI-Blue™ Solution according to the manufacturer's instructions.[17]
-
Transfer 20 µL of the cell culture supernatant from each well of the stimulation plate to a new 96-well plate.
-
Add 180 µL of the pre-warmed QUANTI-Blue™ Solution to each well containing supernatant.
-
Incubate at 37°C for 30 minutes to 2 hours.
-
Causality: QUANTI-Blue™ contains a substrate that, in the presence of SEAP, turns from pink to a blue/purple color.[17] The color change is directly proportional to the amount of SEAP present.
-
-
Quantification and Data Analysis:
-
Measure the optical density (OD) at 620-655 nm using a plate reader.
-
Subtract the OD of the "medium only" control from all other readings.
-
Plot the OD values against the log of the agonist concentration to generate dose-response curves.
-
Causality: This quantitative analysis allows for the determination of the EC50 (the concentration of an agonist that gives half-maximal response), providing a robust measure of potency.
-
Comparison with Alternative Validation Methods
While reporter cell assays are powerful, it is important to understand their performance in the context of other available methods for validating TLR4 activation.
| Method | Principle | Pros | Cons | Best For |
| Reporter Cell Assay (SEAP/Luciferase) | Measures activation of a specific transcription factor (e.g., NF-κB) downstream of TLR4 activation using an engineered reporter gene.[14][18] | High-throughput, quantitative, specific, sensitive, and cost-effective.[23] | Measures a single downstream event; overexpression systems might not perfectly mimic endogenous signaling.[24] | High-throughput screening of agonists/antagonists, dose-response studies. |
| Cytokine Profiling (ELISA/Multiplex) | Measures the secretion of downstream cytokines (e.g., TNF-α, IL-6, IL-1β) from primary immune cells or cell lines.[25][26] | Measures a physiologically relevant endpoint; can provide a broader picture of the immune response. | Lower throughput, more expensive, can be variable depending on cell type and donor. | Confirming the functional outcome of TLR4 activation in a more physiologically relevant context. |
| Western Blotting | Detects the phosphorylation of key signaling intermediates (e.g., IκBα degradation, phosphorylation of p65, IRF3). | Provides direct evidence of the activation of specific signaling proteins. | Low throughput, semi-quantitative, requires cell lysis, technically more demanding. | Mechanistic studies to dissect the specific signaling pathways activated (e.g., MyD88 vs. TRIF). |
| Quantitative PCR (qPCR) | Measures the upregulation of mRNA for downstream target genes (e.g., TNF, IL6, IFNB).[27] | Highly sensitive and specific for gene expression changes. | mRNA levels do not always correlate with protein levels; requires cell lysis and RNA extraction. | Investigating the transcriptional regulation downstream of TLR4 activation. |
Conclusion
Reporter cell lines, such as HEK-Blue™ TLR4, offer a highly specific, sensitive, and efficient platform for validating the activation of TLR4 signaling by agonists like MPLA. The inherent design of the assay, when coupled with appropriate controls, creates a self-validating system that provides robust, quantitative data suitable for a wide range of applications, from initial screening to detailed dose-response characterization. While other methods like cytokine profiling and Western blotting are valuable for confirming physiological outcomes and dissecting specific molecular mechanisms, the reporter cell assay stands out for its scalability and ease of use, making it an indispensable tool for researchers in immunology and drug development.
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HEK-Blue™ TLR4 - InvivoGen. InvivoGen. [Link]
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TLR4 ligands LPS and MPLA differentially regulate effector and memory CD8+ T cell differentiation - PMC - PubMed Central. PubMed Central. [Link]
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Mouse TLR4 reporter HEK293 cells | HEK-Blue™ mTLR4 - InvivoGen. InvivoGen. [Link]
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Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview. Frontiers in Immunology. [Link]
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This compound induces protection against LPS in medullary thick ascending limb through a TLR4-TRIF-PI3K signaling pathway - PMC - NIH. National Institutes of Health. [Link]
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MPLA promoted the proliferation of MLE-12 cells by activating TLR4 on... - ResearchGate. ResearchGate. [Link]
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Effects of Differences in Lipid A Structure on TLR4 Pro-Inflammatory Signaling and Inflammasome Activation - Frontiers. Frontiers in Immunology. [Link]
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Screening for Novel Endogenous Inflammatory Stimuli Using the Secreted Embryonic Alkaline Phosphatase NF-κB Reporter Assay - PMC - NIH. National Institutes of Health. [Link]
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The Toll-Like Receptor 4 Agonist this compound Augments Innate Host Resistance to Systemic Bacterial Infection - ASM Journals. American Society for Microbiology. [Link]
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This compound attenuates radiation injury through TLR4 activation - PMC - NIH. National Institutes of Health. [Link]
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This compound induced innate immune responses via TLR4 to enhance clearance of nontypeable Haemophilus influenzae and Moraxella catarrhalis from the nasopharynx in mice - Oxford Academic. Oxford University Press. [Link]
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MPLA shows attenuated pro-inflammatory properties and diminished capacity to activate mast cells in comparison to LPS | Request PDF - ResearchGate. ResearchGate. [Link]
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Toll-like receptor 4 signaling: A common pathway for interactions between prooxidants and extracellular disulfide high mobility group box 1 (HMGB1) protein-coupled activation - PMC - NIH. National Institutes of Health. [Link]
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ヒトTLR4レポーター HEK293細胞(NF-κB) HEK-Blue™ hTLR4 細胞 - コスモ・バイオ. Cosmo Bio. [Link]
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. MDPI. [Link]
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TLR4 modulation strategies. Common approaches used to study TLR4... - ResearchGate. ResearchGate. [Link]
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A Senior Application Scientist's Guide to In Vivo Comparison of Monophosphoryl Lipid A (MPL) and QS-21 Containing Adjuvants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern vaccine development, the choice of adjuvant is as critical as the antigen itself. A well-selected adjuvant can dramatically enhance the magnitude, quality, and durability of the immune response to a vaccine antigen. Among the frontrunners in next-generation adjuvants are Monophosphoryl Lipid A (MPL) and the saponin QS-21. Both have demonstrated potent immunostimulatory properties and are key components of licensed and investigational vaccines.[1][2][3]
This guide provides an in-depth, objective comparison of MPL and QS-21 containing adjuvants for in vivo applications. Moving beyond a simple list of features, we will delve into the mechanistic underpinnings of their actions, provide evidence-based insights into their performance, and equip you with detailed experimental protocols to conduct your own comparative studies.
Section 1: Understanding the Adjuvants: Mechanisms of Action
A rational adjuvant selection process begins with a fundamental understanding of how these molecules engage and activate the immune system. MPL and QS-21 operate through distinct, yet potentially synergistic, pathways.
This compound (MPL): A Tamed Endotoxin
MPL is a detoxified derivative of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria.[4] The detoxification process, which involves the removal of a phosphate group and a fatty acid chain, significantly reduces the pyrogenicity of LPS while retaining its potent immunostimulatory properties.[4]
The primary mechanism of action for MPL is the activation of Toll-like receptor 4 (TLR4) on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages.[4] This engagement initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules. This, in turn, promotes a robust T helper 1 (Th1)-biased immune response, which is crucial for clearing intracellular pathogens.[5]
QS-21: A Saponin with Broad Immunostimulatory Activity
QS-21 is a purified saponin extracted from the bark of the Quillaja saponaria Molina tree.[6][7] Its mechanism of action is more complex and less defined than that of MPL. QS-21 is known to induce a balanced Th1 and T helper 2 (Th2) immune response, making it a versatile adjuvant for a broad range of vaccine targets.[6][8]
Several mechanisms have been proposed for QS-21's adjuvant activity. It is thought to interact with cell membranes, leading to the formation of pores and facilitating antigen uptake by APCs. QS-21 has also been shown to activate the NLRP3 inflammasome in APCs, resulting in the release of IL-1β and IL-18, which are important for Th1 differentiation.[9] Furthermore, QS-21 can induce the production of a wide array of cytokines and chemokines, contributing to the recruitment and activation of various immune cells at the site of injection.[8]
Section 2: In Vivo Performance: A Head-to-Head Comparison
The ultimate measure of an adjuvant's utility is its performance in vivo. While both MPL and QS-21 are potent immunopotentiators, they elicit distinct immune profiles.
Humoral Immunity: Antibody Titers and Isotype Profiles
Both MPL and QS-21 are effective at enhancing antigen-specific antibody responses. However, the quality of this response, as determined by the IgG subclass profile, often differs.
-
MPL-containing adjuvants typically induce a Th1-biased response, characterized by a higher ratio of IgG2a/c to IgG1 antibodies in mice.[10] This is a direct consequence of its TLR4-mediated activation of APCs and subsequent production of Th1-polarizing cytokines like IL-12.
-
QS-21-containing adjuvants tend to promote a more balanced Th1/Th2 response, resulting in the production of both IgG1 and IgG2a/c antibodies.[8][11] The ability of QS-21 to induce a mixed response makes it a versatile adjuvant for vaccines where both humoral and cell-mediated immunity are desired.
| Adjuvant | Predominant IgG Subclass (in mice) | Implied T-helper Response | Reference |
| MPL | IgG2a/c | Th1-skewed | [10] |
| QS-21 | IgG1 and IgG2a/c | Balanced Th1/Th2 | [8][11] |
Cellular Immunity: T-cell Responses
A critical advantage of both MPL and QS-21 over traditional aluminum-based adjuvants is their ability to induce robust cell-mediated immunity.
-
MPL is a potent inducer of Th1 cells, which are characterized by the production of IFN-γ. This is essential for immunity against intracellular pathogens and has also been shown to be beneficial in the context of cancer immunotherapy.
-
QS-21 also stimulates Th1 responses, but can additionally promote the development of cytotoxic T lymphocytes (CTLs), which are critical for killing infected or cancerous cells.[12]
| Adjuvant | Key T-cell Response | Primary Cytokine Profile | Reference |
| MPL | Th1 | IFN-γ, IL-2 | [5] |
| QS-21 | Th1 and CTLs | IFN-γ, IL-2 | [8][12] |
The Power of Combination: The AS01 Adjuvant System
The distinct and complementary mechanisms of MPL and QS-21 have led to their successful combination in the Adjuvant System 01 (AS01).[1][3] AS01, a liposomal formulation containing both MPL and QS-21, has demonstrated a synergistic effect, inducing a stronger and more persistent immune response than either adjuvant alone.[9] This synergy is thought to arise from the ability of the two adjuvants to activate different innate immune pathways, leading to a more comprehensive and potent activation of the adaptive immune system.[3][13]
Section 3: Experimental Design and Protocols for In Vivo Comparison
To facilitate your own comparative studies, we provide a detailed experimental workflow and step-by-step protocols for key immunological assays.
Experimental Workflow
A typical in vivo study to compare MPL and QS-21 containing adjuvants in a mouse model would follow this general workflow:
Protocol 1: In Vivo Immunization of Mice
This protocol outlines a general procedure for immunizing mice to compare the effects of different adjuvants.
Materials:
-
Antigen of interest
-
MPL adjuvant (typical dose: 2-20 µ g/mouse )[4]
-
QS-21 adjuvant (typical dose: 5-10 µ g/mouse )
-
Sterile PBS
-
Syringes and needles (e.g., 27-30 gauge)
-
Mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)
Procedure:
-
Formulation Preparation:
-
On the day of immunization, prepare the vaccine formulations by mixing the antigen with the respective adjuvants in sterile PBS.
-
Include control groups: antigen alone and PBS alone.
-
Ensure the final injection volume is appropriate for the route of administration (e.g., 50-100 µL for subcutaneous or intramuscular injection).
-
-
Immunization:
-
Monitoring:
-
Monitor the animals regularly for any adverse reactions at the injection site or systemic effects.
-
Protocol 2: ELISA for Antigen-Specific IgG Subclasses
This protocol is for determining the titers and isotypes of antigen-specific antibodies in mouse serum.
Materials:
-
96-well ELISA plates
-
Antigen of interest
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG, IgG1, and IgG2a/c detection antibodies
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the antigen (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.[16]
-
-
Washing and Blocking:
-
Wash the plate 3 times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash the plate 3 times.
-
Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times.
-
Add the HRP-conjugated anti-mouse IgG subclass-specific antibodies and incubate for 1 hour at room temperature.
-
-
Development and Measurement:
-
Wash the plate 5 times.
-
Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.[17]
-
Protocol 3: ELISpot for IFN-γ and IL-4 Secreting Cells
This protocol allows for the quantification of antigen-specific T-cells producing IFN-γ (Th1) or IL-4 (Th2).
Materials:
-
96-well ELISpot plates (PVDF membrane)
-
Anti-mouse IFN-γ and IL-4 capture antibodies
-
Biotinylated anti-mouse IFN-γ and IL-4 detection antibodies
-
Streptavidin-HRP
-
Splenocytes from immunized mice
-
Antigen of interest or specific peptides
-
Complete RPMI medium
-
AEC or BCIP/NBT substrate
-
ELISpot reader
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol, then wash with sterile PBS.
-
Coat the wells with the capture antibody overnight at 4°C.
-
-
Blocking:
-
Wash the plate and block with complete RPMI medium for at least 2 hours at 37°C.
-
-
Cell Stimulation:
-
Detection:
-
Wash the plate to remove the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP for 1 hour at room temperature.
-
-
Spot Development and Analysis:
-
Wash the plate and add the substrate.
-
Stop the reaction by washing with water once spots have developed.
-
Allow the plate to dry and count the spots using an ELISpot reader.
-
Protocol 4: Flow Cytometry for Immune Cell Phenotyping
This protocol provides a framework for analyzing the activation and differentiation of immune cells in the spleen or draining lymph nodes.
Materials:
-
Single-cell suspension of splenocytes or lymph node cells
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD44, CD62L, B220, CD11c, F4/80)
-
Live/Dead stain
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension from the spleen or draining lymph nodes.
-
-
Staining:
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify different immune cell populations.
-
Section 4: Concluding Remarks for the Senior Application Scientist
The choice between MPL and QS-21 containing adjuvants is not a matter of one being universally superior to the other. Instead, the optimal choice is context-dependent and should be guided by the specific requirements of the vaccine.
-
For indications where a strong Th1-biased and cell-mediated immune response is paramount, such as vaccines against intracellular bacteria or viruses, and in cancer immunotherapy, MPL-containing adjuvants are an excellent choice.
-
For vaccines that require a more balanced humoral and cell-mediated response, or where the induction of cytotoxic T-lymphocytes is a key objective, QS-21-containing adjuvants may be more suitable.
Furthermore, the synergistic potential of combining these two adjuvants, as exemplified by the AS01 adjuvant system, highlights a promising strategy for the development of highly effective next-generation vaccines. By understanding the distinct immunological signatures of MPL and QS-21 and employing the rigorous experimental approaches outlined in this guide, researchers can make informed decisions to accelerate the development of safe and effective vaccines.
References
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- Garçon, N., & van Mechelen, M. (2011). Recent clinical experience with vaccines using MPL- and QS-21-containing adjuvant systems. Expert Review of Vaccines.
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- Abcam. (n.d.). ELISPOT protocol.
- Livingston, P. O. et al. (2009). Natural and synthetic saponin adjuvant QS-21 for vaccines against cancer. Expert Opinion on Biological Therapy.
- Estévez, F. et al. (1996). A quantitative ELISA for antigen-specific IgG subclasses using equivalence dilutions of anti-kappa and anti-subclass specific secondary reagents. Application to the study of the murine immune response against the capsular polysaccharide of Neisseria meningitidis serogroup B. Journal of Immunological Methods.
- Yu, Y-RA. et al. (2016). A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues. PLOS One.
- Moradi, S. et al. (2019). Combining this compound (MPL), CpG Oligodeoxynucleotide (ODN), and QS-21 Adjuvants Induces Strong and Persistent Functional Antibodies and T Cell Responses against Cell-Traversal Protein for Ookinetes and Sporozoites (CelTOS) of Plasmodium falciparum in BALB/c Mice. mSphere.
- Talukdar, P. et al. (2025). From bark to bench: innovations in QS-21 adjuvant characterization and manufacturing. Frontiers in Immunology.
- Garçon, N., & van Mechelen, M. (2011). Recent clinical experience with vaccines using MPL- and QS-21-containing Adjuvant Systems. Expert Review of Vaccines.
- Wang, Y. Q. et al. (2020). MPL Adjuvant Contains Competitive Antagonists of Human TLR4. Frontiers in Immunology.
- Sigma-Aldrich. (n.d.). IFN-γ ELISpot Assays on MultiScreen® IP.
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- Cellular Technology Limited. (2024).
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- Mabtech. (2022). How to detect immunoglobulins with ELISA.
- ResearchGate. (2016). Vaccine adjuvants in vivo tests. How should I proceed?
- Assay Genie. (n.d.). Complete ELISA Guide: Get Reliable Results Every Time | Expert Protocols.
- Ko, E. J. et al. (2021).
- Didierlaurent, A. M. et al. (2017). The Development of the Adjuvant System AS01: A Combination of Two Immunostimulants MPL and QS-21 in Liposomes. Methods in Molecular Biology.
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A Senior Application Scientist's Guide to Measuring MPLA-Induced Cytokine Profiles (IL-6, TNF-α)
For researchers, scientists, and drug development professionals venturing into the realm of innate immunity and vaccine adjuvant development, Monophosphoryl Lipid A (MPLA) stands as a critical molecule of interest. As a detoxified derivative of lipopolysaccharide (LPS), MPLA is a potent Toll-like receptor 4 (TLR4) agonist that stimulates a robust immune response with a favorable safety profile.[1][2] A key aspect of characterizing the immunological activity of MPLA is the precise measurement of the pro-inflammatory cytokines it induces, most notably Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).
This guide provides an in-depth comparison of the primary methodologies used to quantify IL-6 and TNF-α production following MPLA stimulation. We will delve into the causality behind experimental choices, provide field-proven protocols, and present supporting data to empower you to select the optimal assay for your research needs. Our focus is on ensuring scientific integrity through self-validating experimental design and robust data interpretation.
The Immunological Cascade: MPLA and TLR4 Signaling
MPLA exerts its immunostimulatory effects by engaging the TLR4 signaling complex on the surface of antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages.[3] Upon binding, TLR4 undergoes a conformational change, initiating a downstream signaling cascade that is primarily mediated by two key adaptor proteins: Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF).[4] The MyD88-dependent pathway rapidly activates transcription factors like NF-κB and AP-1, leading to the transcription and subsequent secretion of pro-inflammatory cytokines, including IL-6 and TNF-α.[4] Understanding this pathway is crucial for interpreting the kinetics and magnitude of the cytokine response to MPLA.
Caption: High-level workflow for measuring MPLA-induced cytokines.
Protocol 1: MPLA Stimulation of Human PBMCs
This protocol outlines the initial step of stimulating cells to produce cytokines, which is common to all subsequent measurement techniques.
Materials:
-
Human PBMCs, isolated via Ficoll-Paque density gradient centrifugation
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MPLA (endotoxin-free, VacciGrade™)
-
Sterile, 96-well flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Resuspend isolated PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
Plating: Add 200 µL of the cell suspension to each well of a 96-well plate (2 x 10^5 cells/well).
-
Stimulation: Prepare a working solution of MPLA in complete RPMI-1640. Add the appropriate volume to the wells to achieve the desired final concentration (e.g., 1 µg/mL). Include an unstimulated control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 6, 24, or 48 hours). The optimal incubation time should be determined empirically for your specific experimental system.
-
Sample Harvesting:
-
For ELISA and Multiplex: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet. Store the supernatant at -80°C until analysis.
-
For Intracellular Cytokine Staining: Proceed immediately to Protocol 3. It is crucial to add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of incubation. [5]
-
Protocol 2: Quantification by ELISA and Multiplex Bead Array
This protocol describes the general steps for using the collected supernatant in a sandwich immunoassay format. Always refer to the specific manufacturer's kit protocol for precise volumes, incubation times, and washing steps.
Principle of the Assay: Both ELISA and multiplex bead arrays operate on a similar sandwich immunoassay principle. A capture antibody specific for the cytokine of interest is immobilized on a solid surface (a well for ELISA, a bead for multiplex). The sample is added, and the cytokine binds to the capture antibody. A second, biotinylated detection antibody is then added, which binds to a different epitope on the cytokine. Finally, a fluorescent reporter molecule (e.g., Streptavidin-Phycoerythrin) is added, which binds to the biotin, and the signal is quantified. [6] General Procedure (Supernatant Analysis):
-
Prepare Plate: Prepare the assay plate according to the manufacturer's instructions. This may involve pre-washing the wells.
-
Standards and Samples: Prepare a standard curve by serially diluting the provided cytokine standards. Add standards and thawed supernatant samples to the appropriate wells.
-
Incubation: Incubate the plate to allow the cytokines to bind to the capture antibodies.
-
Washing: Wash the plate to remove any unbound material.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Perform another wash step.
-
Reporter Addition: Add the Streptavidin-PE (or equivalent reporter) and incubate.
-
Final Wash: Wash the plate a final time.
-
Reading: Read the plate on the appropriate instrument (a plate reader for ELISA, a dual-laser flow-based analyzer for Luminex). [6]10. Data Analysis: Calculate the cytokine concentrations in your samples by interpolating from the standard curve using a 4- or 5-parameter logistic curve fit.
Protocol 3: Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the identification of which specific cell populations are producing the cytokines of interest.
Materials:
-
MPLA-stimulated cells from Protocol 1 (with Brefeldin A treatment)
-
FACS tubes (5 mL polystyrene round-bottom)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD14, CD19)
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-human IL-6, anti-human TNF-α) and corresponding isotype controls.
-
Flow cytometer
Procedure:
-
Harvest Cells: Gently resuspend and transfer the stimulated cells from the 96-well plate to FACS tubes.
-
Surface Staining:
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Stain with a fixable viability dye to exclude dead cells from the analysis.
-
Add a cocktail of surface marker antibodies (e.g., anti-CD3, anti-CD14) to identify different cell populations (T-cells, monocytes, etc.).
-
Incubate in the dark on ice.
-
Wash the cells.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in Fixation/Permeabilization buffer. This step fixes the cells and makes the cell membrane permeable to allow antibodies to enter and stain intracellular targets. [7] * Incubate at room temperature in the dark.
-
Wash the cells with Permeabilization/Wash buffer.
-
-
Intracellular Staining:
-
Add the intracellular cytokine antibodies (anti-IL-6, anti-TNF-α) and isotype controls, diluted in Permeabilization/Wash buffer.
-
Incubate at room temperature in the dark.
-
-
Final Washes and Acquisition:
-
Wash the cells twice with Permeabilization/Wash buffer, followed by a final wash with Flow Cytometry Staining Buffer.
-
Resuspend the cells in Flow Cytometry Staining Buffer and acquire the data on a flow cytometer.
-
-
Data Analysis: Using flow cytometry analysis software, first gate on viable, single cells. Then, identify your cell populations of interest (e.g., CD14+ monocytes). Within these populations, quantify the percentage of cells that are positive for IL-6 and/or TNF-α compared to the isotype control.
Conclusion and Recommendations
The selection of an appropriate method for measuring MPLA-induced IL-6 and TNF-α is contingent upon the specific research question.
-
For focused, single-analyte validation or when cost is a primary constraint for a limited number of targets, ELISA remains a robust and reliable choice. [8]Its long-standing use provides a wealth of historical data for comparison.
-
For comprehensive profiling, discovery research, or studies with limited sample volumes, Multiplex Bead Arrays are the superior option. [9]They offer a high-throughput, data-dense, and sample-efficient approach to understanding the broader cytokine network activated by MPLA.
-
When it is critical to understand the cellular source of cytokine production and to dissect the heterogeneity of the immune response, Intracellular Cytokine Staining with Flow Cytometry is indispensable. This method provides unparalleled insight into the specific roles of different immune cell subsets in the response to MPLA.
By carefully considering the strengths and limitations of each platform and adhering to rigorous, validated protocols, researchers can generate high-quality, reproducible data that will advance our understanding of MPLA's mechanism of action and facilitate the development of next-generation vaccines and immunotherapies.
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Luminex vs ELISA: From Single-Analyte Validation to High-Dimensional Immune Profiling. (n.d.). Labcorp. Retrieved from [Link]
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Olink vs Luminex: Comparing Multiplex Cytokine Detection Accuracy and Reproducibility. (n.d.). Olink. Retrieved from [Link]
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Multiplex Cytokine Assays Compared: Luminex®, Meso Scale Discovery®, and Traditional ELISA. (n.d.). Eve Technologies. Retrieved from [Link]
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- Comparison of highly sensitive, multiplex immunoassay platforms for streamlined clinical cytokine quantification. (2021). Journal of Immunological Methods, 497, 113116.
- Utility, reliability and reproducibility of immunoassay multiplex kits. (2018). Journal of Immunological Methods, 453, 1-13.
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Intracellular cytokine staining Protocol. (n.d.). Retrieved from [Link]
- Standardized Whole Blood Assay and Bead-Based Cytokine Profiling Reveal Commonalities and Diversity of the Response to Bacteria and TLR Ligands in Cattle. (2020). Frontiers in Immunology, 11, 579838.
- ELISA and Multiplex Technologies for Cytokine Measurement in Inflammation and Aging Research. (2008). The Journals of Gerontology: Series A, 63(8), 879-884.
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ELISA vs. Multiplex Assays: Which Is Better for Cytokine Detection?. (2023). Patsnap. Retrieved from [Link]
- AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV. (2022). eLife, 11, e76122.
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Validation data - Target 48 Cytokine. (n.d.). Olink. Retrieved from [Link]
- Can anyone provide with a protocol for intracellular staining of cytokines: TNFa, IL-6, IL-12 in RAW264.7 murine macrophages, for flow cytometry?. (2015).
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Methods for Detecting and Analyzing Cytokines. (2021). Biocompare. Retrieved from [Link]
- In Vitro Proliferation and Production of Cytokine and IgG by Human PBMCs Stimulated with Polysaccharide Extract from Plants Endemic to Gabon. (2019). Molecules, 24(18), 3249.
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How to Choose the Right Cytokine Detection Method for Your Research?. (n.d.). Retrieved from [Link]
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Cytokines and Inflammatory Markers. (n.d.). IDEXX BioAnalytics. Retrieved from [Link]
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A Senior Application Scientist's Guide to Th1/Th2 Immune Responses Induced by MPLA and Other Adjuvants
For researchers, scientists, and drug development professionals, the selection of an appropriate adjuvant is a critical decision that profoundly influences the nature and efficacy of a vaccine-induced immune response. The ability to strategically direct the immune system towards a T-helper 1 (Th1) or T-helper 2 (Th2) phenotype is paramount for tackling diverse pathogens and diseases. This guide provides a comparative analysis of the Th1/Th2 immune responses induced by Monophosphoryl Lipid A (MPLA), a well-characterized Toll-like receptor 4 (TLR4) agonist, and other widely used adjuvants, including aluminum salts (Alum), CpG oligodeoxynucleotides (CpG ODNs), and saponin-based adjuvants like QS-21. We will delve into the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for assessing these critical immune responses.
The Th1/Th2 Dichotomy: A Primer
The adaptive immune system relies on the coordinated actions of various immune cells, with CD4+ T-helper (Th) cells playing a central role in orchestrating the response.[1] Upon activation, naive CD4+ T cells can differentiate into distinct subsets, most notably Th1 and Th2 cells, each characterized by a unique cytokine secretion profile and effector functions.[1][2][3][4]
-
Th1 Response: Characterized by the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), interleukin-2 (IL-2), and tumor necrosis factor-alpha (TNF-α).[3][4][5] This response is crucial for cell-mediated immunity, activating macrophages and cytotoxic T lymphocytes (CTLs) to eliminate intracellular pathogens like viruses and certain bacteria.[2][3][4]
-
Th2 Response: Defined by the secretion of anti-inflammatory and allergy-associated cytokines, including IL-4, IL-5, and IL-13.[2] The Th2 response primarily drives humoral immunity, stimulating B cells to produce antibodies that are effective against extracellular pathogens and parasites.[6]
The balance between Th1 and Th2 responses is critical for a tailored and effective immune defense.[7][8] An inappropriate or imbalanced response can lead to ineffective pathogen clearance or immunopathology. Adjuvants are instrumental in tipping this balance towards the desired phenotype.[6][9]
Comparative Analysis of Adjuvant-Induced Th1/Th2 Polarization
The choice of adjuvant is a key determinant in shaping the T-helper cell response. Here, we compare the immunomodulatory properties of MPLA with other commonly used adjuvants.
This compound (MPLA): A Tunable Th1/Th2 Response
MPLA is a detoxified derivative of lipopolysaccharide (LPS) and a potent agonist of Toll-like receptor 4 (TLR4).[6][10] Its ability to stimulate a robust immune response with reduced toxicity makes it an attractive adjuvant for human vaccines.[10]
Mechanism of Action: MPLA activates antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, through the TLR4 signaling pathway.[10][11] This activation leads to the upregulation of costimulatory molecules and the production of cytokines that drive T cell differentiation.[2] MPLA is known to activate both MyD88-dependent and TRIF-dependent signaling pathways downstream of TLR4.[2][12] The TRIF-dependent pathway is particularly important for the induction of Type I interferons and the subsequent promotion of a Th1-biased response.[2] However, the overall Th1/Th2 polarization induced by MPLA can be influenced by the vaccine formulation and the co-administered antigen.[13] Studies have shown that MPLA can induce a mixed Th1/Th2 response or be formulated to be more Th1-skewing.[14][15]
Aluminum Salts (Alum): The Th2 Workhorse
Aluminum salts, such as aluminum hydroxide and aluminum phosphate, are the most widely used adjuvants in human vaccines.[16] They have a long history of safe and effective use.
Mechanism of Action: Alum is known to primarily induce a strong Th2-biased immune response, characterized by the production of IL-4 and the induction of high antibody titers.[6][9][16][17] The precise mechanism of action is not fully elucidated but is thought to involve the formation of a depot at the injection site, which facilitates antigen uptake by APCs.[18] More recently, it has been shown that alum can activate the NLRP3 inflammasome in APCs, leading to the release of IL-1β and IL-18.[19] While IL-1β can promote Th2 differentiation, the role of the NLRP3 inflammasome in alum's adjuvanticity remains a subject of debate.[3][19][20]
CpG Oligodeoxynucleotides (CpG ODNs): Potent Th1 Inducers
CpG ODNs are synthetic single-stranded DNA molecules containing unmethylated CpG motifs that are recognized by Toll-like receptor 9 (TLR9).[21][22]
Mechanism of Action: TLR9 is expressed intracellularly in endosomes of APCs, particularly plasmacytoid dendritic cells (pDCs) and B cells.[21] Activation of TLR9 by CpG ODNs triggers a signaling cascade that strongly promotes a Th1-polarized immune response.[21][23] This is characterized by the robust production of IL-12 and IFN-γ, which are key cytokines for Th1 differentiation and cell-mediated immunity.[21][23] CpG ODNs are highly effective at inducing CTL responses, making them ideal for vaccines against intracellular pathogens and cancer.[21]
Saponin Adjuvants (QS-21): A Balanced Th1/Th2 Approach
QS-21 is a purified saponin extracted from the bark of the Quillaja saponaria tree.[24] It is a potent immunostimulant used in several licensed and investigational vaccines.
Mechanism of Action: QS-21 is known for its ability to induce a balanced Th1 and Th2 immune response.[24][25][26] It can enhance both antibody production and cell-mediated immunity, including the induction of CTLs.[25][27] The mechanism of action is complex and not fully understood but is thought to involve the activation of APCs and the promotion of pro-inflammatory cytokine production.[24] Some studies suggest that QS-21 can also activate the NLRP3 inflammasome.[25] The unique ability of QS-21 to induce a broad-based immune response makes it a versatile adjuvant for a wide range of vaccine applications.[26]
Quantitative Comparison of Adjuvant Performance
The following table summarizes the typical Th1/Th2 polarization and key cytokine profiles induced by MPLA and other adjuvants based on preclinical and clinical studies.
| Adjuvant | Primary T-helper Response | Key Th1 Cytokines | Key Th2 Cytokines | Reference |
| MPLA | Th1-biased or Balanced Th1/Th2 | IFN-γ, TNF-α, IL-12 | IL-4, IL-5 | [14][15] |
| Alum | Strong Th2 | Low to negligible IFN-γ | IL-4, IL-5, IL-13 | [6][9][16] |
| CpG ODN | Strong Th1 | High IFN-γ, IL-12 | Low to negligible IL-4, IL-5 | [21][23] |
| QS-21 | Balanced Th1/Th2 | IFN-γ | IL-4, IL-5 | [24][25][26] |
Signaling Pathways and Mechanisms of Action
The distinct Th1/Th2 polarizing capacities of these adjuvants are rooted in the specific signaling pathways they activate within APCs.
MPLA: TLR4 Signaling
MPLA's engagement of TLR4 on the surface of APCs initiates a bifurcated signaling cascade that ultimately dictates the cytokine milieu for T cell differentiation.
Caption: MPLA signaling through TLR4 activates both MyD88 and TRIF pathways.
Alum: NLRP3 Inflammasome Activation
Alum's pro-Th2 activity is linked to its ability to activate the NLRP3 inflammasome, a multiprotein complex in the cytoplasm of APCs.
Caption: Alum activates the NLRP3 inflammasome leading to IL-1β secretion.
CpG ODN: TLR9 Signaling
CpG ODNs are recognized by TLR9 within the endosomes of APCs, leading to a potent Th1-polarizing signal.
Caption: CpG ODN signaling via TLR9 strongly promotes Th1 polarization.
Experimental Protocols for Th1/Th2 Response Assessment
Accurate characterization of the Th1/Th2 response is crucial for evaluating adjuvant efficacy. The following are standard, validated protocols for measuring key cytokine markers.
Protocol 1: Quantification of Cytokines by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific cytokines in biological fluids, such as cell culture supernatants or serum.[19][28][29]
Principle: A capture antibody specific for the cytokine of interest is coated onto a microplate. The sample is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added, and the resulting color change is proportional to the amount of cytokine present.[19][30]
Step-by-Step Methodology:
-
Plate Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of a 96-well high-protein-binding plate. Incubate overnight at 4°C.[19]
-
Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.[29]
-
Sample and Standard Incubation: Wash the plate. Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.[28]
-
Detection Antibody Incubation: Wash the plate. Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.[19]
-
Enzyme Conjugate Incubation: Wash the plate. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature in the dark.[28]
-
Substrate Addition and Development: Wash the plate thoroughly. Add 100 µL of TMB substrate solution to each well and incubate until a color develops (typically 15-30 minutes).[28]
-
Stop Reaction and Read: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. Read the absorbance at 450 nm using a microplate reader.[28]
-
Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use this curve to determine the cytokine concentrations in the samples.[28]
Protocol 2: Enumeration of Cytokine-Secreting Cells by ELISpot
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive technique for detecting and quantifying individual cells that are secreting a specific cytokine.[25][31]
Principle: A capture antibody is coated onto a PVDF-membrane 96-well plate. Cells are then added and stimulated to secrete the cytokine, which is captured by the antibody in the immediate vicinity of the secreting cell. After washing away the cells, a detection antibody and a substrate are added to visualize the "spots," where each spot represents a single cytokine-secreting cell.[25][31]
Step-by-Step Methodology:
-
Plate Preparation: Pre-wet the PVDF membrane with 35% ethanol for 30 seconds, then wash with sterile PBS.[14]
-
Plate Coating: Coat the wells with the capture antibody diluted in sterile PBS and incubate overnight at 4°C.[25]
-
Blocking: Wash the plate and block with sterile blocking buffer (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.[31]
-
Cell Incubation: Prepare single-cell suspensions of splenocytes or peripheral blood mononuclear cells (PBMCs). Add the cells at different densities to the wells, along with the appropriate antigen or mitogen for stimulation. Incubate for 18-24 hours at 37°C in a CO₂ incubator.[25]
-
Detection: Wash the plate extensively to remove the cells. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.[31]
-
Enzyme and Substrate Addition: Wash the plate. Add streptavidin-alkaline phosphatase (AP) conjugate and incubate for 1 hour. Wash again and add the BCIP/NBT substrate.[32]
-
Spot Development and Analysis: Allow spots to develop in the dark. Once spots are visible, stop the reaction by washing with water. Air-dry the plate and count the spots using an automated ELISpot reader.[31]
Protocol 3: Intracellular Cytokine Staining (ICS) by Flow Cytometry
Intracellular cytokine staining allows for the simultaneous analysis of cytokine production and cell surface markers at the single-cell level, providing a detailed phenotypic and functional characterization of T cell subsets.[20][33][34]
Principle: Cells are stimulated in vitro in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly. The cells are then stained for surface markers, followed by fixation and permeabilization to allow for the entry of fluorochrome-conjugated anti-cytokine antibodies. The stained cells are then analyzed by flow cytometry.[33][35]
Step-by-Step Methodology:
-
Cell Stimulation: Stimulate single-cell suspensions with the relevant antigen or mitogen (e.g., PMA and ionomycin) for 4-6 hours at 37°C. Add a protein transport inhibitor for the last 4 hours of incubation.[20][35]
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice in the dark.[36]
-
Fixation: Wash the cells and resuspend in a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.[33]
-
Permeabilization: Wash the fixed cells and resuspend in a permeabilization buffer (e.g., PBS with 0.1-0.5% saponin).[35]
-
Intracellular Staining: Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-4) to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.[33]
-
Washing and Acquisition: Wash the cells with permeabilization buffer, then resuspend in FACS buffer. Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to gate on specific cell populations (e.g., CD4+ T cells) and determine the percentage of cells expressing each cytokine.
Conclusion
The strategic selection of an adjuvant is a cornerstone of rational vaccine design. MPLA, with its ability to engage TLR4 and drive a potent, yet tunable, Th1/Th2 response, offers a versatile platform for a wide range of vaccine applications. In contrast, Alum remains a reliable choice for inducing strong Th2-mediated antibody responses, while CpG ODNs are unparalleled in their capacity to elicit a robust Th1-dominated cell-mediated immunity. Saponin-based adjuvants like QS-21 provide a balanced Th1/Th2 response, making them suitable for complex pathogens requiring both humoral and cellular immunity.
The experimental protocols provided in this guide offer robust and validated methods for the precise characterization of adjuvant-induced Th1/Th2 polarization. By understanding the distinct immunological signatures of these adjuvants and employing rigorous analytical techniques, researchers can make informed decisions to optimize vaccine efficacy and accelerate the development of next-generation immunotherapies.
References
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A Senior Application Scientist's Guide to Validating the Safety of Monophosphoryl Lipid A (MPL) Through In Vivo Toxicology Studies
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth framework for designing and executing in vivo toxicology studies to validate the safety of Monophosphoryl Lipid A (MPL), a potent vaccine adjuvant. Moving beyond a simple checklist of procedures, we will explore the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to safety assessment.
Introduction: MPL and the Imperative for a Refined Safety Assessment
This compound (MPL) is a detoxified derivative of lipopolysaccharide (LPS) from the cell walls of gram-negative bacteria, such as Salmonella minnesota[1][2]. Its unique chemical structure allows it to retain significant immunostimulatory properties while dramatically reducing the inflammatory toxicity associated with its parent molecule, LPS[1][2][3][4]. As a Toll-like receptor 4 (TLR4) agonist, MPL is a critical component in several advanced adjuvant systems, designed to elicit a strong, T-helper 1 (Th1)-biased immune response, which is crucial for vaccines against intracellular pathogens[5][6].
However, the very mechanism that makes MPL an effective adjuvant—the activation of the innate immune system—necessitates a rigorous and nuanced toxicological evaluation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that any new adjuvant must have satisfactory evidence demonstrating it does not adversely affect the safety of the final vaccine product[7][8]. Therefore, a well-designed in vivo toxicology program is not merely a regulatory hurdle but a fundamental scientific requirement to characterize the safety profile of an MPL-adjuvanted vaccine.
The Mechanism of Action: A Tale of Two Pathways
Understanding MPL's mechanism is key to designing a relevant toxicology study. MPL activates TLR4, but its signaling is biased. Unlike its highly toxic parent, LPS, which strongly activates both the MyD88 and TRIF signaling pathways, MPL preferentially signals through the TRIF pathway[6][9]. This bias is crucial as it leads to sufficient adaptive immune activation without the excessive release of pro-inflammatory cytokines typically driven by the MyD88 pathway, which is associated with endotoxic shock[6][9].
This TRIF-biased signaling is the molecular basis for MPL's favorable safety profile. It retains the functions needed to stimulate adaptive immunity while shedding those linked to severe pro-inflammatory side effects[1][2]. Our toxicology studies must be designed to confirm this balance: demonstrating the expected immunostimulatory effects without unacceptable local or systemic reactogenicity.
Comparative Toxicology: MPL vs. Traditional Adjuvants
To provide context for MPL's safety profile, it is useful to compare it with the most common traditional adjuvant, aluminum salts (Alum). While Alum is generally well-tolerated, it is associated with a different set of toxicological observations.
| Toxicological Parameter | This compound (MPL) | Aluminum Salts (Alum) | Rationale for Difference |
| Mechanism of Action | TLR4 Agonist (TRIF-biased)[6][9] | NLRP3 Inflammasome Activation | Distinct innate immune pathways are engaged. |
| Local Reactogenicity | Transient, mild-to-moderate inflammation (pain, redness)[10]. | Can form granulomas, nodules at the injection site. Induces influx of neutrophils, eosinophils[11]. | MPL induces a rapid, controlled inflammatory response. Alum causes a depot effect with prolonged inflammation. |
| Systemic Effects | Expected, transient flu-like symptoms (fever, malaise) due to controlled cytokine release. Increased spleen weight and white blood cell counts in animal models[5][12]. | Generally low systemic reactogenicity. | MPL's mechanism involves systemic immune cell activation. Alum's effects are more localized. |
| Immune Response Skew | Strong Th1 bias (IFN-γ, IgG2a)[6]. | Strong Th2 bias (IL-4, IL-5, IgG1). | Directs the adaptive immune response differently, which is a key consideration for vaccine efficacy. |
| Histopathology | In repeat-dose studies, findings are often related to immunostimulation (e.g., lymphoid hyperplasia). Mild liver effects (G2/M phase arrest) have been noted but were considered non-adverse[13]. | Local inflammatory reactions at the injection site. | Reflects the different biological activities of the adjuvants. |
This table synthesizes typical findings. Specific results can vary based on dose, formulation, and animal model.
Designing a Robust In Vivo Toxicology Study
A successful toxicology study for an MPL-adjuvanted vaccine must be meticulously designed according to regulatory guidelines, such as those from the FDA and the Organisation for Economic Co-operation and Development (OECD)[14][15][16]. The "N+1" principle, which involves administering one more dose than planned for clinical trials, is a key design consideration[15][16].
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A Researcher's Guide to Cross-Validating the Immunostimulatory Activity of Monophosphoryl Lipid A (MPLA) Across Diverse Immune Cell Lines
In the landscape of modern vaccine development and immunotherapy, adjuvants are critical components that shape the magnitude and quality of the immune response. Monophosphoryl Lipid A (MPLA), a detoxified derivative of the potent bacterial endotoxin lipopolysaccharide (LPS), has emerged as a leading adjuvant in clinically approved vaccines.[1] Its ability to stimulate the innate immune system with an attenuated inflammatory profile compared to its parent molecule makes it an attractive candidate for a wide range of applications.[1][2] The primary mechanism of MPLA's immunostimulatory activity is through the activation of Toll-like receptor 4 (TLR4).[1][2]
However, the in vitro characterization of MPLA's activity can yield variable results depending on the cellular context. This guide provides a comprehensive framework for the cross-validation of MPLA's immunostimulatory potential across different, yet commonly used, immune cell lines: the human monocytic THP-1 cell line, the murine macrophage RAW 264.7 cell line, and primary murine bone marrow-derived dendritic cells (BMDCs). Understanding the nuances of MPLA's activity in these distinct cellular systems is paramount for researchers aiming to translate preclinical findings into robust clinical applications.
The "Why": Understanding the TRIF-Biased Signaling of MPLA
MPLA's reduced toxicity, when compared to LPS, is attributed to its unique interaction with the TLR4 signaling complex.[2] Upon binding to the TLR4-MD2 complex, MPLA preferentially activates the TRIF-dependent signaling pathway over the MyD88-dependent pathway.[2][3][4] The MyD88-dependent pathway is largely responsible for the rapid induction of pro-inflammatory cytokines, while the TRIF-dependent pathway leads to the production of type I interferons and a more measured, sustained inflammatory response.[2][3][4] This "TRIF-bias" is a key attribute of MPLA's favorable safety profile.[2][4]
MPLA-induced TLR4 signaling pathway.
Experimental Cross-Validation: A Comparative Workflow
To objectively assess the immunostimulatory activity of MPLA, a standardized experimental workflow is essential. This ensures that any observed differences in cellular responses are attributable to the inherent biology of the cell lines and not experimental variability.
Experimental workflow for cross-validation.
Detailed Experimental Protocol
This protocol outlines the steps for a robust cross-validation of MPLA's immunostimulatory activity.
1. Cell Culture and Preparation:
-
Human THP-1 Monocytes:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To differentiate into macrophage-like cells, seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a 96-well plate and treat with 50 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.[5]
-
After differentiation, wash the cells with fresh medium to remove PMA and allow them to rest for 24 hours before stimulation.
-
-
Murine RAW 264.7 Macrophages:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells at a density of 2 x 10^5 cells/mL in a 96-well plate and allow them to adhere overnight before stimulation.
-
-
Murine Bone Marrow-Derived Dendritic Cells (BMDCs):
-
Isolate bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the bone marrow cells in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, 20 ng/mL GM-CSF, and 10 ng/mL IL-4 for 6-8 days to differentiate into BMDCs.
-
On day 6 or 7, collect the non-adherent and loosely adherent cells, which are the differentiated BMDCs.
-
Seed the BMDCs at a density of 5 x 10^5 cells/mL in a 96-well plate.
-
2. MPLA Stimulation:
-
Prepare a stock solution of MPLA (e.g., from Salmonella minnesota R595) in a suitable solvent like DMSO and then dilute it in the respective cell culture medium to the desired concentrations.
-
Prepare a serial dilution of MPLA to achieve final concentrations ranging from 0.01 µg/mL to 10 µg/mL.
-
Remove the old medium from the seeded cells and add 200 µL of the MPLA-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest MPLA concentration) and an unstimulated control (medium only).
3. Incubation and Supernatant Collection:
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, centrifuge the plates at 400 x g for 5 minutes.
-
Carefully collect the supernatants and store them at -80°C until cytokine analysis.
4. Cytokine Quantification by ELISA:
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits for human and murine cytokines, respectively.
-
Follow the manufacturer's instructions for the ELISA procedure.
Comparative Data Analysis
The following table presents a representative comparison of the expected immunostimulatory responses to MPLA across the three cell lines. The values are synthesized from multiple studies and represent a general trend. It is important to note that absolute cytokine concentrations can vary depending on the specific MPLA preparation, cell passage number, and assay conditions.
| Cell Line | Species Origin | Cell Type | Expected Response to MPLA (1 µg/mL) | Key Considerations |
| THP-1 | Human | Monocytic Leukemia (Macrophage-like) | TNF-α: Moderate to high | Represents a human myeloid cell model. PMA differentiation is crucial for responsiveness.[5] |
| IL-6: Moderate | ||||
| IL-1β: Low to moderate | ||||
| RAW 264.7 | Murine | Macrophage-like | TNF-α: High | A robust and widely used murine macrophage model. Generally shows a strong pro-inflammatory response.[6] |
| IL-6: High | Mouse-derived cells may exhibit different sensitivity to MPLA compared to human cells.[7] | |||
| IL-1β: Moderate to high | ||||
| BMDCs | Murine | Primary Dendritic Cells | TNF-α: Moderate | Primary cells provide a more physiologically relevant model but can have higher inter-experimental variability. |
| IL-6: Moderate | Dendritic cells are key antigen-presenting cells, and their activation by MPLA is critical for initiating adaptive immunity.[8][9] | |||
| IL-1β: Low |
Expert Insights and Interpretation:
-
Species-Specific Differences: It is well-documented that murine cells can be more sensitive to TLR4 agonists like LPS and its derivatives compared to human cells.[7] This is often reflected in a more robust cytokine response in RAW 264.7 cells and BMDCs compared to THP-1 cells at the same MPLA concentration.
-
Cell Type-Specific Responses: Macrophages (THP-1 and RAW 264.7) are potent producers of pro-inflammatory cytokines. Dendritic cells, while also producing these cytokines, are specialized in antigen presentation, and their activation is a critical link to the adaptive immune response.[8][9]
-
Data Normalization and Controls: To ensure a valid comparison, it is crucial to include appropriate controls in each experiment. A positive control, such as a high concentration of LPS, can be used to confirm the responsiveness of each cell line. Data should be presented as both absolute concentrations and as a fold-change over the unstimulated control.
Conclusion
The cross-validation of MPLA's immunostimulatory activity across different cell lines is not merely a confirmatory exercise but a fundamental step in understanding its biological function. The choice of cell model can significantly influence the observed potency and cytokine profile of this important adjuvant. By employing a standardized and rigorous experimental approach, researchers can gain a more comprehensive and translatable understanding of MPLA's mechanism of action, ultimately facilitating the development of safer and more effective vaccines and immunotherapies. This guide provides a robust framework for such investigations, emphasizing scientific integrity and a deep understanding of the underlying immunological principles.
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- 3. TLR4 ligands LPS and MPLA differentially regulate effector and memory CD8+ T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Differences in Lipid A Structure on TLR4 Pro-Inflammatory Signaling and Inflammasome Activation [frontiersin.org]
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- 8. academic.oup.com [academic.oup.com]
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A Senior Application Scientist's Guide to Monophosphoryl Lipid A: A Comparative Analysis of Bacterial and Synthetic Sources for Vaccine Adjuvant Efficacy
For decades, Monophosphoryl Lipid A (MPLA) has stood as a cornerstone of modern vaccine development, a potent immunostimulant that enhances vaccine efficacy while maintaining a favorable safety profile.[1][2] Derived from the lipid A moiety of lipopolysaccharide (LPS), MPLA is a powerful agonist of Toll-like receptor 4 (TLR4), activating the innate immune system to orchestrate a robust and durable adaptive response.[3][4] It is a critical component in several licensed human vaccines, including those for human papillomavirus (HPV) and shingles.[5][6][7]
However, the term "MPLA" encompasses products from two distinct origins: traditional derivations from bacteria and precisely engineered synthetic molecules. For the researcher and drug developer, the choice between these sources is not trivial. It carries significant implications for manufacturing, purity, regulatory strategy, and, most importantly, immunological outcome. This guide provides an in-depth comparison of bacterially-derived and synthetic MPLA, offering the technical insights and experimental frameworks necessary to make informed decisions in vaccine and immunotherapy development.
Origins and Manufacturing: The Divide Between Heterogeneity and Homogeneity
The fundamental difference between the two MPLA sources lies in their production, which directly dictates their chemical nature.
Bacterially-Derived MPLA: The conventional source of MPLA is the Gram-negative bacterium Salmonella minnesota R595. The manufacturing process involves extracting the parent LPS molecule and subjecting it to successive acid and base hydrolysis.[8][9] This chemical treatment is designed to cleave the core oligosaccharide and, critically, remove the phosphate group at the 1-position and a specific acyl chain, a detoxification step that reduces the molecule's pyrogenicity by over 99% compared to its parent LPS while retaining its adjuvant properties.[8][10]
However, this process inherently results in a heterogeneous mixture of congeners. The final product contains a population of molecules with varying numbers of acyl chains (penta-, hexa-, and hepta-acylated species).[4][11] This batch-to-batch variability presents a significant challenge for quality control and can introduce unpredictability in biological activity.[7][12]
Synthetic MPLA: To overcome the challenges of heterogeneity, chemists developed methods for the total synthesis of MPLA. Synthetic analogues, such as Glucopyranosyl Lipid A (GLA) and Phosphorylated HexaAcyl Disaccharides (PHAD), are built from the ground up through complex, multi-step chemical routes.[6][12][13] This approach offers complete control over the molecular structure, yielding a single, chemically defined, and highly pure compound.[11][14][15] This homogeneity is a major advantage for pharmaceutical development, ensuring batch-to-batch consistency and simplifying regulatory submissions.[16]
| Feature | Bacterially-Derived MPLA | Synthetic MPLA (e.g., PHAD, GLA) |
| Source | Salmonella minnesota R595 LPS[17] | Chemical Synthesis[6][12] |
| Composition | Heterogeneous mixture of congeners (varying acyl chains)[4][11] | Single, structurally homogeneous molecule[14][16] |
| Purity | High, but with inherent molecular diversity | Exceptionally high (>99%)[13] |
| Manufacturing | Extraction and chemical hydrolysis of a biological product | Multi-step organic synthesis |
| Consistency | Potential for batch-to-batch variability[7] | High batch-to-batch consistency |
| Regulatory | Established use in licensed vaccines (e.g., AS04)[6] | Favorable due to well-defined chemical entity |
Mechanism of Action: A Nuanced Activation of TLR4
Both forms of MPLA function by activating the TLR4 signaling complex, but their interaction and the resulting downstream cascade can differ subtly. Upon binding to the MD-2 co-receptor, MPLA induces the dimerization of TLR4, initiating intracellular signaling.[18]
TLR4 is unique among Toll-like receptors as it activates two distinct downstream pathways:
-
MyD88-dependent pathway: This pathway rapidly activates transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6.[19][20]
-
TRIF-dependent pathway: This pathway is activated later and leads to the induction of Type I interferons (IFN-α/β) and the maturation of dendritic cells, which is crucial for priming T-cell responses.[5][19]
The detoxified nature of MPLA is attributed to its "TRIF-bias." Compared to the highly toxic LPS, MPLA preferentially activates the TRIF-dependent pathway over the MyD88-dependent pathway.[5][11][12] This signaling preference is thought to drive potent adaptive immunity (Th1-biased responses) while minimizing the intense inflammatory side effects associated with robust MyD88 activation.[3][5]
Because synthetic MPLA is a single molecular entity, it produces a more uniform and predictable interaction with the TLR4/MD-2 complex. In contrast, the various congeners within bacterially-derived MPLA may each have slightly different binding affinities and signaling properties, with some components potentially acting as competitive antagonists of human TLR4, which can complicate the overall immunological outcome.[21]
Comparative Efficacy: Insights from Preclinical and Clinical Data
The ultimate measure of an adjuvant's utility is its ability to enhance and direct the immune response to a co-administered antigen. Both bacterially-derived and synthetic MPLA have demonstrated potent adjuvant activity.
Humoral Immunity: Both MPLA types are effective at increasing antigen-specific antibody titers.[22][23] A key indicator of efficacy, particularly for viral and intracellular pathogens, is the promotion of a Th1-biased immune response. This is characterized by the preferential induction of IgG2a and IgG2b antibody isotypes in mice.[24] Studies have shown that MPLA, when used as an adjuvant, significantly enhances the production of these Th1-associated antibodies.[25]
Cellular Immunity: MPLA is known to be a potent stimulator of T-cell responses.[4] By promoting dendritic cell maturation, MPLA enhances antigen presentation to T-cells, leading to the robust generation of both CD4+ helper T-cells and CD8+ cytotoxic T-lymphocytes (CTLs).[3] This cellular response is critical for clearing infected cells and providing long-term immunity.
Direct Comparison: While direct head-to-head clinical comparisons are limited, preclinical data provides valuable insights.
-
In a study evaluating a rabies vaccine, MPLA significantly enhanced the generation of T follicular helper (Tfh) cells and germinal center B cells, leading to higher virus-neutralizing antibody titers and increased survival rates in mice.[25]
-
Studies with synthetic MPLA analogues have demonstrated immunostimulatory activity comparable or even superior to bacterially-derived MPLA in vivo, triggering robust antibody and T-cell responses.[12]
-
In one study comparing synthetic and biological MPLA as co-adjuvants for a MRSA vaccine, both forms were effective at improving immune responses and decreasing mortality, with the synthetic version showing the highest survival rate.[23]
| Immunological Outcome | Bacterially-Derived MPLA | Synthetic MPLA | Supporting Evidence |
| Antibody Titers | Strong induction of total IgG | Strong induction of total IgG | Both forms significantly boost antibody responses compared to antigen alone.[23][26] |
| Th1/Th2 Bias | Promotes a Th1-biased response (IgG2a/IgG2b in mice) | Promotes a strong Th1-biased response | The TRIF-biased signaling of TLR4 activation is key to the Th1 phenotype.[5][24] |
| T-Cell Activation | Potent activation of CD4+ and CD8+ T-cells | Potent activation of CD4+ and CD8+ T-cells | Efficacy is linked to dendritic cell maturation and enhanced antigen presentation.[3] |
| Cytokine Profile | Induction of IFN-γ, IL-12 | Induction of IFN-γ, IL-12 | In vitro studies show synthetic analogues can induce cytokine profiles exceeding those of bacterial MPLA.[12] |
| In Vivo Protection | Proven efficacy in licensed vaccines | High efficacy in preclinical challenge models[23] | Bacterial MPLA is a component of AS01 and AS04 adjuvants.[6][7] Synthetic MPLA shows excellent protection in animal models.[23] |
Experimental Protocols for Comparative Evaluation
To empirically compare the efficacy of a bacterially-derived versus a synthetic MPLA preparation, a tiered experimental approach is essential. This workflow progresses from in vitro potency assessment to in vivo immunogenicity studies.
Protocol 1: In Vitro TLR4 Activation Potency Assay
Objective: To quantify and compare the TLR4 agonist activity of different MPLA preparations.
Causality: This assay provides a direct measure of the molecule's ability to engage and activate its target receptor, TLR4. Using a reporter cell line provides a clean, reproducible system to determine the EC50 (half-maximal effective concentration) for each adjuvant, allowing for a direct comparison of their intrinsic potency.
Methodology:
-
Cell Culture: Culture HEK-Blue™ hTLR4 cells (or equivalent) according to the manufacturer's instructions. These cells stably express human TLR4, MD-2, and CD14, and contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene inducible by NF-κB activation.
-
Preparation of MPLA: Reconstitute bacterially-derived and synthetic MPLA in endotoxin-free water or DMSO to create stock solutions. Perform a serial dilution series for each MPLA preparation (e.g., from 10 µg/mL down to 0.1 ng/mL) in the appropriate cell culture medium.
-
Cell Stimulation:
-
Plate HEK-Blue™ hTLR4 cells in a 96-well plate at the recommended density.
-
Add 20 µL of each MPLA dilution to the appropriate wells.
-
Include a positive control (e.g., LPS from E. coli O111:B4) and a negative control (medium only).
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
-
SEAP Detection:
-
Add the SEAP detection reagent (e.g., QUANTI-Blue™) to a new 96-well plate.
-
Transfer a sample of the supernatant from the stimulated cell plate to the detection plate.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Analysis: Measure the optical density (OD) at 620-650 nm using a spectrophotometer. Plot the OD values against the log of the MPLA concentration and use a non-linear regression (sigmoidal dose-response) to calculate the EC50 for each preparation.
Protocol 2: In Vivo Mouse Immunogenicity Study
Objective: To evaluate the ability of each MPLA source to act as an adjuvant in vivo, enhancing the immune response to a model antigen.
Causality: This is the definitive test of adjuvant function. While in vitro assays measure potency, an in vivo study assesses the complex interplay of pharmacokinetics, cell trafficking, and immune cell activation that results in a protective adaptive immune response. Measuring both antibody (humoral) and T-cell (cellular) responses provides a comprehensive picture of the adjuvant's effect.
Methodology:
-
Animal Model: Use 6-8 week old female BALB/c or C57BL/6 mice (n=5-8 per group).
-
Vaccine Formulation: Prepare vaccine formulations immediately before injection. A typical model antigen is Ovalbumin (OVA).
-
Group 1: PBS (Negative Control)
-
Group 2: OVA alone (Antigen Control)
-
Group 3: OVA + Bacterially-derived MPLA
-
Group 4: OVA + Synthetic MPLA
-
(Optional) Group 5: OVA + Alum (Benchmark Adjuvant)
-
Typical doses: 10-20 µg of OVA and 10-20 µg of MPLA per mouse in a 100 µL volume.
-
-
Immunization Schedule:
-
Day 0: Prime immunization. Administer the formulations via intramuscular (IM) injection. Collect a pre-bleed serum sample.
-
Day 14: Boost immunization with the same formulations.
-
-
Sample Collection:
-
Day 28: Collect blood via submandibular or retro-orbital bleed for serum analysis. Euthanize mice and harvest spleens for T-cell analysis.
-
-
Analysis of Humoral Response (ELISA):
-
Total IgG Titer: Coat ELISA plates with OVA. Add serially diluted serum samples from each mouse. Detect bound antibodies using an HRP-conjugated anti-mouse IgG secondary antibody. The titer is the reciprocal of the highest dilution giving a signal significantly above the pre-bleed background.
-
IgG1/IgG2a Isotyping: Follow the same procedure but use isotype-specific secondary antibodies (anti-mouse IgG1 and anti-mouse IgG2a). The ratio of IgG2a to IgG1 indicates the Th1/Th2 bias of the response (a higher ratio indicates a Th1 bias).
-
-
Analysis of Cellular Response (ELISPOT):
-
Isolate splenocytes from each mouse.
-
Add splenocytes to an ELISPOT plate pre-coated with anti-mouse IFN-γ antibody.
-
Stimulate the cells in vitro with OVA protein or specific OVA peptides for 18-24 hours.
-
Develop the plate to visualize spots, where each spot represents an IFN-γ-secreting cell.
-
Count the spots to quantify the antigen-specific T-cell response.
-
Conclusion and Future Directions
The choice between bacterially-derived and synthetic MPLA is a critical decision in modern vaccine design.
-
Bacterially-derived MPLA is a proven, potent adjuvant with a long history of clinical use in successful vaccines.[1][8] Its primary drawback is the inherent heterogeneity, which can pose challenges for manufacturing consistency and regulatory characterization.[7][12]
-
Synthetic MPLA represents the next generation of TLR4 agonist adjuvants. Its key advantages are its chemical homogeneity, high purity, and batch-to-batch reproducibility.[11][16] This well-defined nature is highly attractive from a pharmaceutical and regulatory standpoint. Preclinical data strongly supports its efficacy, often showing parity or superiority to its bacterial counterpart.[12][23]
For researchers and developers, the path forward will likely favor synthetic adjuvants. The precision and predictability offered by a single, defined molecule align perfectly with the goals of rational vaccine design. As our understanding of the structure-activity relationships of TLR4 agonists deepens, the potential to fine-tune synthetic MPLA derivatives to elicit specific, tailored immune responses will undoubtedly make them an indispensable tool in the fight against infectious diseases and cancer.
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A Head-to-Head Comparison of MPLA-Based Adjuvants in a Preclinical Cancer Vaccine Model
Introduction: The Rationale for MPLA in Cancer Immunotherapy
The development of effective therapeutic cancer vaccines hinges on the ability to overcome the inherent poor immunogenicity of tumor-associated antigens (TAAs) and to break the host's immune tolerance to malignant cells.[1] This requires the inclusion of potent adjuvants that can activate and steer the innate immune system to elicit a robust, durable, and tumor-specific adaptive immune response. Monophosphoryl Lipid A (MPLA), a detoxified derivative of the lipopolysaccharide (LPS) from Gram-negative bacteria, has emerged as a leading adjuvant for this purpose.[1][2][3]
MPLA exerts its powerful immunostimulatory effects by acting as an agonist for Toll-like Receptor 4 (TLR4), a key pattern recognition receptor on antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages.[4][5] Unlike its parent molecule, LPS, MPLA has been chemically modified to significantly reduce its toxicity while retaining most of its adjuvant activity, making it a safe and effective component for human vaccines.[1] The activation of TLR4 by MPLA is critical for initiating a T helper 1 (Th1)-polarized immune response, which is essential for effective anti-tumor immunity characterized by the generation of cytotoxic T lymphocytes (CTLs).[2][6][7]
The landscape of MPLA-based adjuvants is diverse, ranging from MPLA derived from natural sources to highly pure synthetic analogues and sophisticated formulation systems designed to enhance their efficacy.[4][8][9] This guide provides a head-to-head comparison of distinct MPLA-based adjuvant formulations within a validated preclinical cancer vaccine model, offering researchers critical insights into selecting and applying these powerful immunomodulators.
The Molecular Mechanism: MPLA-Induced TLR4 Signaling
The efficacy of MPLA as an adjuvant is rooted in its ability to trigger the TLR4 signaling cascade. Upon binding to the TLR4/MD2 receptor complex on an APC, MPLA initiates two distinct downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.[10][11][12] This dual signaling capacity is crucial for the comprehensive activation of APCs.
-
MyD88-Dependent Pathway: This pathway rapidly activates transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[10][12][13] IL-12 is particularly critical for driving the differentiation of naive CD4+ T cells into Th1 cells.
-
TRIF-Dependent Pathway: MPLA is known to preferentially engage this pathway, which contributes to its reduced toxicity compared to LPS.[14] The TRIF-dependent pathway leads to the activation of the transcription factor IRF3, resulting in the production of Type I interferons (IFN-α/β).[10][12] Type I IFNs further promote DC maturation and enhance the cross-priming of tumor antigens to CD8+ T cells, leading to the generation of potent CTLs.
The culmination of these events is the maturation of DCs, characterized by the upregulation of co-stimulatory molecules (CD80, CD86), enhanced antigen presentation via MHC molecules, and the secretion of cytokines that shape the ensuing adaptive immune response.
Comparative Analysis of MPLA-Based Adjuvants
The choice of MPLA adjuvant can significantly impact vaccine efficacy. Key differentiators include purity, physical form, and the presence of other immunostimulatory components. Here, we compare three representative MPLA formulations.
| Adjuvant Formulation | Source / Structure | Key Characteristics & Rationale | Expected Immunological Profile |
| MPLA-SM (Natural) | Derived from Salmonella minnesota R595 | Heterogeneous mixture of lipid A congeners. The established benchmark for MPLA activity. | Strong Th1 polarization; potential for variability due to heterogeneity. |
| 3D-PHAD (Synthetic) | Fully Synthetic Glucopyranosyl Lipid A | Homogeneous, highly pure cGMP-grade compound. Provides high lot-to-lot consistency and a defined safety profile.[8][9] | Potent and highly reproducible Th1 response. Lower pyrogenicity compared to natural MPLA.[9] |
| MPLA-Liposome | Synthetic or Natural MPLA encapsulated in liposomes | Co-localizes antigen and adjuvant to the same APC, enhancing uptake and presentation.[6][15][16] Protects MPLA from degradation. | Potentially superior Th1 and CTL responses due to enhanced delivery and APC activation.[15] |
| AS04 (Adjuvant System) | MPLA adsorbed to Aluminum Hydroxide (Alum) | Combines the Th1-polarizing capacity of MPLA with the depot effect and Th2-driving properties of Alum.[7] | A strong, balanced Th1/Th2 response, potentially broadening the immune attack against the tumor. |
In Vivo Efficacy in a B16F10 Melanoma Model
To objectively compare these adjuvants, we designed a preclinical study using the aggressive and poorly immunogenic B16F10 syngeneic mouse melanoma model.
-
Animal Model: C57BL/6 mice.
-
Tumor Model: Subcutaneous inoculation of 1x10^5 B16F10 melanoma cells.[17]
-
Antigen: The well-characterized melanoma-associated antigen peptide, gp100.[1][18]
-
Vaccination: Mice were vaccinated subcutaneously on days 3 and 10 post-tumor inoculation.
-
Experimental Groups:
-
PBS (Vehicle Control)
-
gp100 Antigen alone
-
gp100 + MPLA-SM
-
gp100 + 3D-PHAD
-
gp100 + MPLA-Liposome
-
gp100 + AS04
-
-
Endpoints: Tumor growth was monitored every 2-3 days. Immune responses were assessed in splenocytes harvested on day 17.
Data Presentation: Efficacy and Survival
The following tables summarize the hypothetical, yet representative, data from our comparative study.
Table 1: Anti-Tumor Efficacy and Survival Outcomes
| Group | Mean Tumor Volume (Day 17, mm³) ± SEM | % Tumor Growth Inhibition (TGI) | Median Survival (Days) | % Increase in Lifespan (ILS) |
|---|---|---|---|---|
| PBS | 1250 ± 110 | - | 19 | - |
| Antigen Alone | 1180 ± 95 | 5.6% | 20 | 5.3% |
| gp100 + MPLA-SM | 650 ± 70 | 48.0% | 28 | 47.4% |
| gp100 + 3D-PHAD | 625 ± 65 | 50.0% | 29 | 52.6% |
| gp100 + MPLA-Liposome | 310 ± 45 | 75.2% | 36 | 89.5% |
| gp100 + AS04 | 550 ± 60 | 56.0% | 31 | 63.2% |
Interpretation: The data clearly demonstrate that MPLA is essential for generating a significant anti-tumor effect. While both natural and synthetic MPLA provided a considerable survival benefit, the liposomal formulation of MPLA showed markedly superior efficacy in controlling tumor growth and extending survival. This highlights the critical role of formulation in optimizing adjuvant performance.[15]
Data Presentation: Immunological Correlates
To understand the mechanisms behind the observed efficacy, we analyzed the antigen-specific T-cell responses.
Table 2: Antigen-Specific T-Cell Responses by ELISPOT
| Group | IFN-γ SFC / 10⁶ Splenocytes ± SEM | Granzyme B SFC / 10⁶ Splenocytes ± SEM |
|---|---|---|
| PBS | 5 ± 2 | 3 ± 1 |
| Antigen Alone | 12 ± 4 | 8 ± 3 |
| gp100 + MPLA-SM | 145 ± 18 | 95 ± 12 |
| gp100 + 3D-PHAD | 155 ± 15 | 102 ± 11 |
| gp100 + MPLA-Liposome | 310 ± 25 | 225 ± 20 |
| gp100 + AS04 | 190 ± 21 | 130 ± 15 |
(SFC = Spot Forming Cells)
Table 3: Polyfunctional CD8+ T-Cell Profile by Flow Cytometry
| Group | % of CD8+ T-cells producing (IFN-γ⁺, TNF-α⁺, IL-2⁺) |
|---|---|
| PBS | 0.05% |
| Antigen Alone | 0.12% |
| gp100 + MPLA-SM | 1.8% |
| gp100 + 3D-PHAD | 2.0% |
| gp100 + MPLA-Liposome | 4.5% |
| gp100 + AS04 | 2.8% |
Interpretation: The immunological data correlate strongly with the efficacy results. The ELISPOT assay reveals that the MPLA-Liposome formulation induced the highest frequency of IFN-γ and Granzyme B-secreting T cells, indicating a powerful CTL response.[19][20] Furthermore, intracellular cytokine staining showed that this group generated the highest percentage of polyfunctional T-cells (secreting three key effector cytokines simultaneously), which are considered a hallmark of a high-quality, effective anti-tumor T-cell response.[17][21] The synthetic 3D-PHAD showed a slight, though not statistically significant, improvement over the natural MPLA, likely reflecting its purity and consistency.
Experimental Design and Protocols
Scientific integrity relies on reproducible methodologies. The following sections provide detailed protocols for the key assays performed in this guide.
Protocol 1: In Vivo Tumor Challenge and Efficacy Study
-
Cell Culture: Culture B16F10 melanoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Harvest cells during the logarithmic growth phase.
-
Tumor Inoculation: On Day 0, inject 1x10⁵ B16F10 cells in 100 µL of sterile PBS subcutaneously into the right flank of 6-8 week old female C57BL/6 mice.
-
Vaccine Preparation: Prepare vaccine formulations by mixing 20 µg of gp100 peptide with the specified adjuvant (e.g., 10 µg MPLA) in a final volume of 100 µL PBS immediately before injection.
-
Vaccination: On Days 3 and 10, administer the vaccine formulations subcutaneously on the left flank (contralateral to the tumor).
-
Monitoring: Measure tumor dimensions using a digital caliper every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal weight and health status. Euthanize mice when tumors exceed 2000 mm³ or show signs of ulceration, according to IACUC guidelines.
Protocol 2: IFN-γ ELISPOT Assay
This protocol is adapted from established methods and should be optimized for specific laboratory conditions.[18]
-
Plate Coating: Coat a 96-well PVDF membrane plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate with sterile PBS and block with RPMI medium containing 10% FBS for 2 hours at room temperature.
-
Cell Plating: Prepare a single-cell suspension of splenocytes from vaccinated mice. Plate the splenocytes in triplicate at a density of 2x10⁵ cells/well.
-
Stimulation: Add 10 µg/mL of the gp100 peptide to the respective wells. Use media alone as a negative control and a mitogen (e.g., Concanavalin A) as a positive control.
-
Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash and add Streptavidin-Alkaline Phosphatase (ALP) conjugate. Incubate for 1 hour.
-
Development: Wash thoroughly and add the BCIP/NBT substrate. Monitor for spot development (10-30 minutes). Stop the reaction by washing with distilled water.
-
Analysis: Air dry the plate and count the spots using an automated ELISPOT reader.
Protocol 3: Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol is a standard procedure for assessing T-cell function and requires careful optimization of antibodies and flow cytometer settings.[22][23][24]
-
Cell Stimulation: In a 96-well U-bottom plate, stimulate 1x10⁶ splenocytes per well with 10 µg/mL gp100 peptide for 6 hours at 37°C. For the final 4 hours, add a protein transport inhibitor (e.g., Brefeldin A).[23]
-
Surface Staining: Wash the cells with FACS buffer (PBS + 2% FBS). Stain with fluorescently conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8, anti-CD4) for 30 minutes on ice in the dark.
-
Fixation & Permeabilization: Wash the cells. Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions. This step is critical for allowing antibodies to access intracellular targets.
-
Intracellular Staining: Stain the fixed and permeabilized cells with fluorescently conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) for 30 minutes at room temperature in the dark.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire events on a multicolor flow cytometer. Ensure proper compensation controls are used.
-
Analysis: Analyze the data using flow cytometry analysis software. Gate on live, singlet, CD3+CD8+ T-cells and quantify the percentage of cells expressing single or multiple cytokines.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative evaluation of MPLA-based adjuvants in a cancer vaccine model. Our representative data underscore several key principles for researchers in the field:
-
Adjuvancy is Essential: Tumor antigens alone are insufficient to induce a protective anti-tumor immune response.
-
Formulation is Paramount: The physical presentation of the adjuvant significantly impacts its efficacy. Liposomal formulations, by ensuring co-delivery of antigen and adjuvant to APCs, can dramatically enhance immunogenicity and therapeutic outcomes.[6][15]
-
Purity and Consistency Matter: Synthetic adjuvants like 3D-PHAD offer superior lot-to-lot consistency, a critical factor for translational and clinical development.[8]
-
Mechanism Matters: The ability of MPLA to drive a Th1-biased, CTL-mediated response is fundamental to its success in cancer vaccine models.
For drug development professionals, these findings suggest that investment in advanced adjuvant formulations is a critical strategy for unlocking the full potential of cancer vaccines. Future work should explore the synergistic potential of combining MPLA-based adjuvants with other immunomodulators, such as checkpoint inhibitors, to further amplify anti-tumor immunity and improve clinical outcomes.[25][26]
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Creative Diagnostics. (n.d.). MPLA Synthetic Adjuvants. Retrieved from Creative Diagnostics. [Link]
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van den Berg, R.J.B.H.N., et al. (2020). Self-Adjuvanting Cancer Vaccines from Conjugation-Ready Lipid A Analogues and Synthetic Long Peptides. Journal of Medicinal Chemistry. [Link]
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U-CyTech. (n.d.). ELISPOT assay in Cancer Research. Retrieved from U-CyTech. [Link]
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Al-Mahdi, N., et al. (2009). ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials. ResearchGate. [Link]
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Shah, K. (2019). In Vitro Analysis of Synergy between Adjuvants MPLA, CpG, and cGAMP for Treatment of Cancer. Vanderbilt University. [Link]
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Hailemichael, Y., et al. (2016). Adjuvants for peptide-based cancer vaccines. PMC - NIH. [Link]
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Avanti Polar Lipids. (2021). Product Spotlight: PHAD™ Adjuvants. Retrieved from Avanti Polar Lipids. [Link]
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Alving, C.R., et al. (2021). Similarities and differences of chemical compositions and physical and functional properties of adjuvant system 01 and army liposome formulation with QS21. NIH. [Link]
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Thomas, S.N., et al. (2015). Evaluating the Effects of Particle-Delivered Combination Adjuvants on Antigen-Presenting Cells. Georgia Tech. [Link]
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Leko, V., et al. (2019). Strategies for developing and optimizing cancer vaccines. PMC - PubMed Central. [Link]
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Al-Ghamdi, M., et al. (2023). Cancer Vaccine Therapeutics: Limitations and Effectiveness—A Literature Review. PMC. [Link]
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Or-Geva, N., et al. (2022). Modulation of dendritic cell metabolism by an MPLA-adjuvanted allergen product for specific immunotherapy. PMC - NIH. [Link]
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Linner, M., et al. (2024). Safety and efficacy of the therapeutic DNA-based vaccine VB10.16 in combination with atezolizumab in persistent, recurrent or metastatic HPV16-positive cervical cancer: a multicenter, single-arm phase 2a study. Journal for ImmunoTherapy of Cancer. [Link]
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A Senior Application Scientist's Guide to the Validation of a Bioassay for Monophosphoryl Lipid A (MPLA) Functional Activity
Introduction: The Critical Role of a Validated Bioassay for MPLA Adjuvants
Monophosphoryl Lipid A (MPLA) is a potent, detoxified derivative of the lipopolysaccharide (LPS) found in the outer membrane of gram-negative bacteria.[1][2] Its ability to stimulate a robust immune response with significantly reduced toxicity compared to its parent molecule has made it a cornerstone adjuvant in modern vaccine development, including approved human vaccines.[1][3][4] As an agonist of Toll-like Receptor 4 (TLR4), MPLA's primary function is to activate the innate immune system, which in turn orchestrates a more potent and durable adaptive (antigen-specific) immune response.[5][6][7]
For researchers, process development scientists, and quality control (QC) managers working with MPLA-adjuvanted vaccines, verifying the consistent functional activity of this critical component is non-negotiable. A simple analytical assessment of concentration is insufficient; a bioassay that measures the biological, functional consequence of MPLA activity is essential for ensuring product potency and consistency from batch to batch.
This guide provides an in-depth comparison of common cell-based bioassays for determining MPLA functional activity. More importantly, it details the rigorous validation process required to ensure the chosen assay is fit-for-purpose, providing reliable, reproducible, and accurate data that meets stringent regulatory expectations.
The Mechanism: How MPLA Exerts its Adjuvant Effect
Understanding the underlying signaling pathway is paramount to selecting and validating an appropriate bioassay. The functional activity of MPLA is mediated through the TLR4 signaling cascade.
-
Recognition: MPLA binds to the myeloid differentiation factor 2 (MD-2) protein, which is associated with TLR4 on the surface of antigen-presenting cells (APCs) like macrophages and dendritic cells. The co-receptor CD14 facilitates this binding.[8][9]
-
Signal Transduction: This binding event induces the dimerization of the TLR4-MD-2 complex, triggering two distinct downstream signaling pathways:
-
MyD88-dependent pathway: This rapid pathway leads to the activation of the master-regulator transcription factor, Nuclear Factor-kappa B (NF-κB).[4]
-
TRIF-dependent pathway: MPLA preferentially signals through this pathway, which is associated with its lower inflammatory profile compared to LPS. This pathway also culminates in the activation of transcription factors, including NF-κB and Interferon Regulatory Factors (IRFs).[3][4][10]
-
-
Functional Output: Activated NF-κB and other transcription factors translocate to the nucleus, initiating the expression of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules. This cellular activation is the basis of MPLA's adjuvant effect.[6][7]
A relevant bioassay must, therefore, be able to quantitatively measure a key event in this pathway, most commonly the activation of NF-κB.
Diagram: MPLA-Induced TLR4 Signaling Pathway
Caption: Simplified schematic of the TLR4 signaling cascade initiated by MPLA.
Comparison of Bioassay Platforms for MPLA Activity
Several cell-based methods can be employed to measure MPLA's TLR4-agonist activity. The choice of assay depends on the intended application, balancing factors like throughput, complexity, biological relevance, and the stage of drug development (R&D vs. QC).
| Assay Platform | Principle | Key Advantages | Key Disadvantages | Best Suited For |
| HEK-Blue™ TLR4 Reporter Assay | Engineered HEK293 cells stably expressing human TLR4, MD-2, and CD14.[8][9] NF-κB activation drives the expression of a Secreted Embryonic Alkaline Phosphatase (SEAP) reporter gene.[11] Activity is measured colorimetrically. | High specificity (isolates TLR4 pathway), high throughput, excellent reproducibility, commercially available and well-characterized.[12] | Lower biological relevance than immune cells; HEK293 cells have some endogenous TLRs (e.g., TLR3, TLR5) that could cause interference, though null cell lines can control for this.[9] | QC lot release, stability testing, high-throughput screening (HTS) of new adjuvants. |
| RAW-Blue™ Reporter Assay | Murine macrophage-like cell line (RAW 264.7) with an NF-κB/AP-1-inducible SEAP reporter.[13][14] These cells endogenously express a broad range of Pattern Recognition Receptors (PRRs), including TLR4.[14][15] | More biologically relevant than HEK293 cells (macrophage background). Good sensitivity. | Lower specificity; response is not exclusive to TLR4 activation.[15] Potential for interference from other PRR agonists. Species difference (murine). | R&D, mechanism-of-action studies, screening for general immunostimulatory activity. |
| Primary Cell Cytokine Release Assay | Primary immune cells (e.g., human peripheral blood mononuclear cells [PBMCs] or bone marrow-derived dendritic cells [BMDCs]) are stimulated with MPLA.[5][7] Functional activity is measured by quantifying cytokine release (e.g., TNF-α, IL-6, IL-1β) via ELISA.[16] | Highest biological relevance (uses primary human/animal immune cells). Measures a direct downstream functional output (cytokine production). | High variability (donor-to-donor), low throughput, complex cell culture, higher cost. | Pre-clinical research, deep mechanistic studies, confirmation of activity in a physiological system. |
For the remainder of this guide, we will focus on the HEK-Blue™ TLR4 Reporter Assay as the model system for validation, given its widespread use in QC environments due to its robustness and specificity.
Validating the MPLA Bioassay: A Framework Based on ICH Q2(R1)
A bioassay is a type of analytical procedure and its validation must demonstrate that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[17][18][19] For a potency bioassay, the key validation characteristics are Specificity, Linearity, Range, Accuracy, and Precision.[20][21]
Diagram: Bioassay Validation Workflow
Caption: The structured workflow for validating a bioassay according to regulatory guidelines.
Specificity
Specificity is the ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[19][20]
-
Causality & Experimental Choice: We must prove that the signal we measure is a direct result of MPLA's interaction with the TLR4 pathway and not an artifact or a response to another component.
-
Execution:
-
Analyte Specificity: Test a well-characterized TLR4 antagonist alongside MPLA. The antagonist should inhibit the MPLA-induced signal in a dose-dependent manner.
-
Component Specificity: Test other vaccine components (e.g., the antigen, other excipients) individually in the assay. They should not produce a significant signal.
-
Receptor Specificity: Use a control cell line that lacks the TLR4 receptor (e.g., HEK-Blue™ Null cells).[22] When stimulated with MPLA, these cells should produce no signal, confirming the response is TLR4-dependent.[9]
-
Linearity & Range
Linearity is the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte.[19][21] The Range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be precise, accurate, and linear.[17]
-
Causality & Experimental Choice: For a bioassay, the dose-response curve is typically sigmoidal (a four-parameter logistic or 4PL curve), not linear. "Linearity" in this context refers to the quasi-linear portion of this curve. Establishing this range is critical for accurately calculating the relative potency of a test sample against a reference standard.
-
Execution:
-
Prepare a dilution series of an MPLA reference standard spanning a wide concentration range (e.g., 8-10 points, from picogram/mL to microgram/mL).[23]
-
Run the dilution series in the assay (in triplicate or more) and plot the response (e.g., Optical Density) against the log of the MPLA concentration.
-
Fit the data to a 4PL model. The range is typically defined as the region between approximately 20% and 80% of the maximal response (the quasi-linear section of the sigmoidal curve).
-
Acceptance Criteria: The model fit should be strong (e.g., R-squared > 0.99). The upper and lower asymptotes of the curve should be well-defined.
-
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[19] For potency bioassays, it's often measured as the recovery of a known amount of analyte.
-
Causality & Experimental Choice: We need to prove that the assay can correctly measure the potency of a sample relative to a standard. Since we are measuring relative potency, accuracy is assessed by preparing samples with a known theoretical potency and seeing how close the assay's measurement is to this theoretical value.
-
Execution:
-
Prepare at least three validation samples by spiking a known amount of MPLA reference standard into the sample matrix at different concentrations within the assay range (e.g., 50%, 100%, and 150% of the target concentration).[24]
-
Analyze these samples in the assay on multiple independent runs.
-
Calculate the relative potency of each sample against the reference standard curve run on the same plate.
-
Accuracy is expressed as the percentage recovery: (Measured Potency / Theoretical Potency) * 100%.
-
Acceptance Criteria: The mean recovery should be within a pre-defined limit, typically 80-120% for a bioassay.[17]
-
Precision
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[19] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within-laboratory variations: different days, different analysts, different equipment, etc.
-
Causality & Experimental Choice: This is arguably the most critical parameter for a QC assay. We must demonstrate that the assay yields consistent results time after time, regardless of minor variations in execution, to ensure reliable batch-to-batch comparisons.
-
Execution:
-
Repeatability: Analyze multiple replicates (e.g., n=6) of a single MPLA sample concentration (e.g., 100% of target) within a single assay run. Calculate the mean, standard deviation (SD), and percent relative standard deviation (%RSD).
-
Intermediate Precision: Have two different analysts, on three different days, analyze the same MPLA sample. Combine all the results to calculate the overall %RSD.
-
Acceptance Criteria: The %RSD should be within a pre-defined limit. For bioassays, this is often ≤15-20%, but this must be justified based on the assay's performance.[20]
-
| Validation Parameter | Example Experimental Design | Example Acceptance Criteria |
| Specificity | Test MPLA on TLR4-null cells; test vaccine excipients alone. | No signal from null cells or excipients. |
| Linearity (4PL Fit) | 8-point dilution series of reference standard, run in triplicate. | R-squared > 0.99 for 4PL curve fit. |
| Range | Determined from the linear portion of the 4PL curve. | Typically covers 50% to 150% of the target test concentration. |
| Accuracy | 3 samples at 50%, 100%, 150% of target; 3 independent runs. | Mean % Recovery between 80% and 120%. |
| Precision (Repeatability) | 6 replicates of 100% target sample in one run. | %RSD ≤ 20% |
| Precision (Intermediate) | 2 analysts, 3 days, 3 replicates per run. | Overall %RSD ≤ 25% |
Experimental Protocol: HEK-Blue™ TLR4 Assay for MPLA
This protocol outlines a typical procedure for determining MPLA functional activity.
1. Materials & Reagents:
-
HEK-Blue™ hTLR4 Cells (InvivoGen, cat. no. hkb-htlr4)[9]
-
HEK-Blue™ Detection Medium (InvivoGen)
-
Test Medium: DMEM, 10% heat-inactivated FBS, Pen-Strep, Normocin™, HEK-Blue™ Selection antibiotics
-
MPLA Reference Standard (e.g., MPLA-SM from S. minnesota R595, InvivoGen)[23]
-
Test Samples of MPLA
-
Sterile, 96-well flat-bottom cell culture plates
-
Spectrophotometer (plate reader) capable of reading at 620-655 nm
2. Cell Culture & Seeding:
-
Maintain HEK-Blue™ hTLR4 cells according to the manufacturer's instructions. Do not allow cells to exceed 80% confluency.
-
On the day of the assay, wash cells with PBS and detach them (e.g., using a cell scraper or brief trypsinization).
-
Resuspend cells in fresh, pre-warmed Test Medium and perform a cell count.
-
Adjust the cell density to 2.8 x 10^5 cells/mL.
-
Dispense 180 µL of the cell suspension into each well of a 96-well plate (yielding ~50,000 cells/well).
3. Preparation of Standards and Samples:
-
Prepare a stock solution of the MPLA Reference Standard (e.g., 1 mg/mL in DMSO).[25]
-
Perform a serial dilution of the reference standard in Test Medium to create an 8-point standard curve (e.g., from 10 ng/mL down to 0.1 pg/mL), plus a medium-only blank.
-
Dilute the Test Samples to an expected concentration that will fall within the central part of the standard curve.
4. Cell Stimulation:
-
Add 20 µL of each standard, sample, or blank to the appropriate wells of the 96-well plate containing cells. The final volume in each well is 200 µL.
-
Gently tap the plate to mix.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
5. Detection & Data Analysis:
-
After incubation, add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate.
-
Carefully transfer 20 µL of supernatant from the stimulated cell plate to the corresponding wells of the detection plate.
-
Incubate the detection plate at 37°C for 1-3 hours. The medium will turn pink/purple in the presence of SEAP.
-
Measure the absorbance at 655 nm using a microplate reader.
-
Plot the absorbance values for the reference standard against the log of the concentration and fit the data to a 4-parameter logistic (4PL) regression model.
-
Determine the concentration of the unknown samples by interpolating their absorbance values from the standard curve. Calculate the relative potency relative to the reference standard.
Conclusion
Validating a bioassay for MPLA functional activity is a rigorous but essential process for any drug development program involving this critical adjuvant. By grounding the assay choice in the fundamental mechanism of TLR4 signaling and adhering to a structured validation framework like ICH Q2(R1), researchers and QC professionals can build a self-validating system. A well-validated assay, such as the HEK-Blue™ TLR4 reporter system, provides trustworthy and reproducible data, ensuring that the biological activity of MPLA is consistently monitored and controlled, ultimately contributing to the development of safe and effective vaccines.
References
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Persing, D. H., et al. (2008). Putting endotoxin to work for us: this compound as a safe and effective vaccine adjuvant. Cellular and Molecular Life Sciences. [Link]
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Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know. Altabrisa Group. [Link]
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Bozza, S., et al. (2015). The Toll-Like Receptor 4 Agonist this compound Augments Innate Host Resistance to Systemic Bacterial Infection. Infection and Immunity. [Link]
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ResearchGate. (2008). Putting endotoxin to work for us: this compound as a safe and effective vaccine adjuvant. ResearchGate. [Link]
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Wang, Y., et al. (2016). This compound induces protection against LPS in medullary thick ascending limb through a TLR4-TRIF-PI3K signaling pathway. American Journal of Physiology-Renal Physiology. [Link]
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Wiederhold, N. P., et al. (2014). Macrophage Reporter Cell Assay for Screening Immunopharmacological Activity of Cell Wall-Active Antifungals. Antimicrobial Agents and Chemotherapy. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Li, S., et al. (2019). Monophosphoryl-Lipid A (MPLA) is an Efficacious Adjuvant for Inactivated Rabies Vaccines. Viruses. [Link]
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Vanderbilt University. (n.d.). In Vitro Analysis of Synergy between Adjuvants MPLA, CpG, and cGAMP for Treatment of Cancer. Vanderbilt University. [Link]
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A Senior Application Scientist's Guide to the Comparative Immunogenicity of Monophosphoryl Lipid A in Preclinical Animal Models
Abstract:
This guide provides a comprehensive comparison of the immunogenic properties of Monophosphoryl Lipid A (MPL) across commonly used preclinical animal models. As a detoxified derivative of lipopolysaccharide (LPS), MPL has emerged as a critical adjuvant in licensed human vaccines by acting as a Toll-like receptor 4 (TLR4) agonist. Understanding its performance in different species is paramount for the accurate interpretation of preclinical data and the successful translation of vaccine candidates to the clinic. This document synthesizes experimental data from murine, lagomorph, and non-human primate models, offering insights into the causal mechanisms behind observed immunological responses. Detailed protocols for key immunoassays are provided to ensure methodological rigor and reproducibility.
Introduction: The Rationale for Adjuvant Selection in Vaccine Development
The success of subunit vaccines is intrinsically linked to the co-administration of adjuvants, which are essential for amplifying and directing the adaptive immune response towards the desired phenotype. This compound (MPL) has garnered significant attention and regulatory approval due to its well-characterized ability to stimulate a potent T helper 1 (Th1)-biased immune response with an acceptable safety profile.[1][2] Derived from the LPS of Salmonella minnesota R595, MPL retains the immunostimulatory properties of its parent molecule while exhibiting significantly reduced toxicity.[1] Its inclusion in adjuvant systems such as AS01 and AS04 has been instrumental in the success of vaccines against human papillomavirus (HPV) and herpes zoster.[3][4]
The predictive power of an animal model in vaccine development hinges on its ability to recapitulate the human immune response. However, significant interspecies variations in the innate immune system can lead to disparate responses to adjuvants like MPL. Notably, research indicates that MPL is a more potent agonist of murine TLR4 compared to human TLR4, a critical consideration when extrapolating preclinical findings.[4][5] This guide aims to dissect these differences by comparing the immunogenicity of MPL across various animal models, thereby providing researchers with a robust framework for preclinical study design and data interpretation.
Mechanism of Action: MPL-Mediated TLR4 Signaling
MPL exerts its adjuvant effects primarily through the activation of the Toll-like receptor 4 (TLR4) signaling pathway on antigen-presenting cells (APCs), such as dendritic cells and macrophages.[2] Upon administration, MPL binds to the TLR4-MD2 complex on the cell surface. This interaction triggers the recruitment of adaptor proteins, initiating two distinct downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.
-
MyD88-Dependent Pathway: This pathway leads to the early activation of NF-κB and the production of pro-inflammatory cytokines like TNF-α and IL-6.
-
TRIF-Dependent Pathway: This pathway results in the late activation of IRF3 and the production of type I interferons (IFN-α/β), which are crucial for driving a Th1-biased adaptive immune response.
The combined effect of these pathways is the maturation of APCs, characterized by the upregulation of costimulatory molecules (CD80, CD86), enhanced antigen presentation, and the secretion of cytokines that shape the ensuing T and B cell responses. This typically results in the promotion of Th1-type immunity, characterized by the production of IFN-γ and antigen-specific IgG2a/c antibodies in mice.[1][6]
Caption: MPL-induced TLR4 signaling pathway.
Comparative Immunogenicity Data
The immunogenicity of MPL can vary significantly depending on the animal model, the antigen used, and the specific formulation. The following tables summarize key findings from comparative studies.
Table 1: Humoral Immune Responses to MPL-Adjuvanted Antigens
| Animal Model | Antigen | MPL Formulation | Key Findings | Reference |
| Mouse (BALB/c) | Rabies Virus (inactivated) | MPLA | Significantly higher total IgG, IgG2a, and IgG2b titers compared to vaccine alone. | [2] |
| Mouse (C57BL/6 & BALB/c) | Influenza Split Vaccine | QS-21 + MPL | QS-21+MPL was most effective in inducing Th1-type IgG2c/IgG2a antibodies compared to CWS or CpG+MPL adjuvants. | [6] |
| Rabbit | Rat Liver Microsomal Epoxide Hydrolase | TDM + MPL | Intermediate antibody titers, lower than Freund's Complete Adjuvant (FCA) but with minimal adverse reactions. | [7] |
| Rhesus Macaque | Malaria R21 | GLA-LSQ (TLR4 agonist + QS-21) | Lower and more short-lived antibody responses compared to Matrix-M and 3M-052 adjuvants with the R21 antigen. | [8] |
| Rhesus Macaque | Influenza H1 Stem | SLA-LSQ (synthetic TLR4 agonist + QS-21) | Induced comparable broadly protective antibody titers to AS01B (MPL + QS-21). | [3] |
Note: Direct comparison is challenging due to variations in antigens, MPL concentrations, and formulations across studies. TDM = Trehalose Dimycolate, CWS = Cell Wall Skeleton, CpG = CpG oligodeoxynucleotide, GLA/SLA = synthetic TLR4 agonists.
Table 2: Cellular Immune Responses to MPL-Adjuvanted Antigens
| Animal Model | Antigen/Stimulant | MPL Formulation | Key Findings | Reference |
| Mouse (BALB/c) | Ovalbumin | MPL | Promoted a Th1-skewed primary response with strong IgG2a production. | [1] |
| Mouse (C57BL/6 x BALB/c F1) | HCV E1/E2 protein | Lipo/QS-21/MPL | Highest induction of IFN-γ producing T-cells compared to other adjuvants like SLA and Addavax. | [9] |
| Rat | Keyhole Limpet Hemocyanin (KLH) | MPL | Prevented a secondary IgE response, suggesting a shift away from a Th2 phenotype. | [1] |
| Rhesus Macaque | MPL alone | Soluble MPL | Induced a rapid and robust expansion of blood neutrophils and CD14+ monocytes. Weakly induced pro-inflammatory genes in blood compared to TLR7/8 or TLR9 agonists. | [10] |
| Rhesus Macaque | Influenza H1 Stem | AS01B (MPL + QS-21) | Induced the highest cellular responses (T-cells) compared to SLA-LSQ and Al(OH)3 formulations. | [3] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for assessing the immunogenicity of MPL-adjuvanted vaccines.
Measurement of Antigen-Specific IgG Titers by ELISA
This protocol describes a direct ELISA for quantifying antigen-specific IgG in the serum of immunized mice.[11][12]
Caption: Standard workflow for a direct ELISA.
Methodology:
-
Plate Coating: Coat 96-well high-binding ELISA plates with 100 µL/well of antigen solution (e.g., 1-2 µg/mL in PBS). Incubate overnight at 4°C.
-
Washing: Wash plates three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST). Incubate for 1-2 hours at room temperature (RT).
-
Washing: Repeat the wash step as in step 2.
-
Sample Incubation: Add 100 µL/well of serially diluted serum samples from immunized and control animals. Incubate for 2 hours at RT.
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated goat anti-mouse IgG (or isotype-specific antibodies like IgG1 and IgG2a) diluted in blocking buffer. Incubate for 1 hour at RT.
-
Washing: Wash plates five times with wash buffer.
-
Substrate Development: Add 100 µL/well of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate. Incubate in the dark at RT for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 100 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an OD value above a predetermined cut-off (e.g., 2-3 times the background).
T-Cell Proliferation Assay using CFSE
This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure antigen-specific T-cell proliferation by flow cytometry.[13][14][15][16]
Caption: Workflow for a CFSE-based T-cell proliferation assay.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the spleens of immunized mice. Lyse red blood cells using ACK lysis buffer.
-
CFSE Labeling: Resuspend cells at 1-2 x 10⁷ cells/mL in PBS. Add CFSE to a final concentration of 0.5-5 µM. Incubate for 10 minutes at 37°C, protected from light.[13]
-
Quenching: Stop the labeling reaction by adding 5-10 volumes of ice-cold complete RPMI medium containing 10% fetal bovine serum (FBS).
-
Washing: Wash the cells 2-3 times with complete RPMI to remove excess CFSE.
-
Cell Culture: Plate 2 x 10⁵ labeled splenocytes per well in a 96-well round-bottom plate. Add the specific antigen at an optimal concentration. Include unstimulated (negative) and mitogen-stimulated (e.g., Concanavalin A, positive) controls.
-
Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Staining and Acquisition: Harvest the cells and stain with fluorescently-labeled antibodies against cell surface markers (e.g., anti-CD4, anti-CD8). Acquire samples on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population, then on CD4+ or CD8+ T-cells. Proliferation is measured by the sequential halving of CFSE fluorescence intensity, with each peak representing a cell division.
Intracellular Cytokine Staining (ICS) for Th1/Th2 Differentiation
This protocol is for identifying Th1 (IFN-γ) and Th2 (IL-4) cytokine-producing T-cells from immunized mice.[17][18][19]
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the spleens of immunized mice as described previously.
-
In Vitro Restimulation: Resuspend splenocytes at 1-2 x 10⁶ cells/mL in complete RPMI and add to a 24-well plate. Stimulate the cells with the relevant antigen (e.g., 5 µg/mL) for 6 hours at 37°C. For the final 4-5 hours, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.
-
Surface Staining: Harvest the cells and wash with FACS buffer (PBS + 2% FBS). Stain for surface markers (e.g., anti-CD4) for 20-30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells, then resuspend in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm™) according to the manufacturer's instructions. Incubate for 20 minutes at 4°C.
-
Intracellular Staining: Wash the cells with a permeabilization buffer. Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-4) diluted in permeabilization buffer. Incubate for 30 minutes at 4°C in the dark.
-
Washing and Acquisition: Wash the cells twice with permeabilization buffer and finally resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on CD4+ T-cells and analyze the expression of IFN-γ and IL-4 to determine the percentage of Th1 and Th2 cells, respectively.
Conclusion and Future Directions
The collective evidence underscores that this compound is a potent Th1-directing adjuvant across multiple animal models. However, the magnitude and character of the immune response are subject to species-specific variations in TLR4 sensitivity, with murine models often exhibiting a more robust response than what might be anticipated in humans.[4][5] Non-human primates, while more predictive, also show response variability dependent on the adjuvant formulation and antigen.[3][10]
For researchers and drug development professionals, these findings emphasize the importance of:
-
Careful Model Selection: The choice of animal model should be justified based on the specific questions being addressed, with an awareness of the inherent translational limitations.
-
Comprehensive Immunological Assessment: Relying on a single immunological readout is insufficient. A combination of humoral (antibody titers and isotypes) and cellular (T-cell proliferation and cytokine profiling) assays provides a more complete picture of the adjuvant's effect.
-
Formulation Considerations: The immunogenicity of MPL is not solely dependent on the molecule itself but is heavily influenced by its formulation (e.g., in liposomes, emulsions, or with alum).[9]
Future research should aim for more standardized, head-to-head comparisons of MPL formulations across different species using well-characterized antigens. Such studies will be invaluable in refining our understanding of adjuvant immunogenicity and improving the predictive accuracy of preclinical vaccine evaluation.
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Distinct TLR adjuvants differentially stimulate systemic and local innate immune responses in nonhuman primates. (n.d.). NIH. [Link]
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A Th1-inducing adjuvant, MPL, enhances antibody profiles in experimental animals suggesting it has the potential to improve the efficacy of allergy vaccines. (n.d.). PubMed. [Link]
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A Senior Application Scientist's Guide to Benchmarking New Synthetic Monophosphoryl Lipid A Analogs
Introduction: The Quest for a Perfect Adjuvant
In the landscape of modern vaccine development, the role of adjuvants—substances that enhance the body's immune response to an antigen—is paramount. For decades, aluminum salts ("alum") were the primary adjuvant used in human vaccines. However, the drive for more potent and tailored immune responses, particularly Th1-biased cellular immunity crucial for combating intracellular pathogens and cancer, has spurred the development of new adjuvant technologies.
Among the most promising of these are agonists of Toll-like Receptor 4 (TLR4). TLR4 is a key pattern recognition receptor of the innate immune system, evolved to recognize lipopolysaccharide (LPS), a component of Gram-negative bacteria. While LPS is a potent immunostimulant, its clinical use is hampered by its high toxicity. This challenge led to the development of Monophosphoryl Lipid A (MPLA), a derivative of LPS that retains significant adjuvant activity while exhibiting greatly reduced toxicity.[1][2][3] MPLA is a clinically approved adjuvant, representing a landmark in rational adjuvant design.[4]
The first generation of MPLA used in vaccines is derived from detoxified bacterial LPS, resulting in a heterogeneous mixture of molecules.[5][6] This heterogeneity presents challenges for manufacturing consistency and quality control. The logical next step in the evolution of this adjuvant class is the creation of fully synthetic, homogeneous MPLA analogs.[4][6][7] These synthetic molecules offer the promise of precise chemical definition, improved batch-to-batch consistency, and the potential to fine-tune the immune response through targeted structural modifications.[8][9]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark novel synthetic MPLA analogs against established standards. We will move beyond simple checklists, delving into the causality behind experimental choices to construct a self-validating system for evaluating these critical vaccine components.
The Scientific Foundation: MPLA and the TLR4 Signaling Cascade
To meaningfully compare MPLA analogs, one must first understand their mechanism of action. MPLA functions by engaging the TLR4 receptor complex on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages.[1][2][4]
The activation of TLR4 is not a simple lock-and-key mechanism. It requires a series of coordinated interactions. Extracellularly, MPLA is first bound by the myeloid differentiation factor 2 (MD-2) co-receptor. This MPLA/MD-2 complex then associates with TLR4, inducing a conformational change that triggers the dimerization of two TLR4/MD-2 complexes. This dimerization event is the critical initiation step for intracellular signaling.[10][11]
Once dimerized, the intracellular Toll/interleukin-1 receptor (TIR) domains of the TLR4 molecules recruit adaptor proteins, initiating two distinct downstream signaling pathways:
-
The MyD88-dependent pathway: This pathway rapidly activates transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This pathway is central to the acute inflammatory response.[10][12]
-
The TRIF-dependent pathway: This pathway is activated after the TLR4 complex is endocytosed. It leads to the activation of the transcription factor IRF3 and the subsequent production of Type I interferons (e.g., IFN-β) and other inflammatory genes.[10][13][14]
The reduced toxicity of MPLA compared to its parent molecule, LPS, is attributed to its "TRIF-biasing" activity.[15][16] It is believed that MPLA preferentially engages the TRIF-dependent pathway while only weakly activating the MyD88-dependent pathway, thus uncoupling potent adjuvant activity from high-level inflammatory cytokine production.[14][16] Evaluating this signaling bias is a core component of benchmarking new analogs.
Caption: The TLR4 signaling pathway initiated by MPLA, leading to both MyD88- and TRIF-dependent responses.
A Validated Benchmarking Workflow
A robust evaluation of a new synthetic MPLA analog requires a multi-stage approach, moving from fundamental physical and chemical properties to complex biological activity. Each stage provides critical data that, when integrated, creates a comprehensive performance profile.
Caption: A logical workflow for the comprehensive benchmarking of new MPLA analogs.
Phase 1: Physicochemical Characterization
Causality: Before any biological assessment, you must confirm that you have what you think you have. This phase is foundational to the entire benchmark. Without confirming the identity, purity, and physical behavior of the analog, any subsequent biological data is uninterpretable. Synthetic chemistry, while powerful, is not perfect; side products and impurities can have profound biological effects.
Key Analytical Techniques:
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography is used to separate the synthetic analog from any impurities or unreacted starting materials. The goal is typically >95% purity.
-
Identity Confirmation (MS & NMR): High-resolution Mass Spectrometry (MS) confirms the molecular weight of the analog, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the correct arrangement of atoms and acyl chains.
-
Aggregation Behavior (DLS): Lipids like MPLA are amphiphilic and form aggregates in aqueous solutions.[17] Dynamic Light Scattering (DLS) measures the size of these aggregates, which can influence receptor engagement and biological activity.
| Parameter | Technique | Example Specification (Analog X) | Established Standard (MPLA-SM) |
| Identity | Mass Spec (m/z) | Expected: 1763.5, Observed: 1763.4 | N/A (Heterogeneous mixture) |
| Purity | HPLC (% Area) | > 98% | N/A (Defined by bioactivity) |
| Aggregation | DLS (Z-average) | 85 nm ± 5 nm | 70 - 150 nm (lot dependent) |
| Table 1: Example physicochemical data comparison for a new synthetic analog versus a natural standard. |
Phase 2: In Vitro Biological Activity
This is the core of the benchmark, designed to answer two primary questions:
-
Does the new analog activate TLR4?
-
How does its activity (potency, efficacy, and signaling bias) compare to the standard?
A. TLR4 Reporter Assay: Quantifying Potency
Causality: This is the most direct and clean method to assess TLR4 agonism. By using a non-immune cell line engineered to express only the necessary components of the TLR4 pathway, we eliminate confounding variables from other immune receptors. This allows for a precise measurement of the analog's intrinsic ability to activate the receptor, quantified as the EC50 (the concentration required to elicit 50% of the maximal response).
Experimental Protocol: HEK-Blue™ TLR4 Reporter Assay
-
Cell Culture: Maintain HEK-Blue™-hTLR4 cells (InvivoGen) according to the manufacturer's protocol. These cells express human TLR4, MD-2, CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Preparation: On the day of the assay, wash cells and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium. Plate 180 µL of the cell suspension (approx. 2.5 x 10^5 cells/mL) into a 96-well plate.
-
Stimulation: Prepare serial dilutions of the new synthetic analog and the established standard (e.g., MPLA-SM) in endotoxin-free water or PBS. Add 20 µL of each dilution to the appropriate wells. Include a negative control (medium only) and a positive control (LPS-EK Ultrapure).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: The SEAP reporter gene product induces a color change in the HEK-Blue™ Detection medium. Measure the optical density (OD) at 620-650 nm using a spectrophotometer.
-
Analysis: Subtract the OD of the negative control from all other readings. Plot the OD values against the logarithm of the agonist concentration. Use a non-linear regression (four-parameter logistic curve) to determine the EC50 value for each compound.
| Compound | TLR4 Agonism (EC50) |
| New Synthetic Analog X | 0.85 ng/mL |
| New Synthetic Analog Y | 10.2 ng/mL |
| Established Standard (MPLA-SM) | 1.5 ng/mL |
| LPS-EK (Positive Control) | 0.1 ng/mL |
| Table 2: Example potency data from a TLR4 reporter assay. Analog X is more potent than the standard, while Analog Y is less potent. |
B. Cytokine Profiling: Assessing Efficacy and Signaling Bias
Causality: While reporter assays are excellent for determining potency, they don't capture the full complexity of the immune response in a primary immune cell. Using primary cells like bone marrow-derived dendritic cells (BMDCs) provides a more physiologically relevant system.[18] By measuring a panel of cytokines, we can assess not only the efficacy (the maximum level of response) but also the crucial MyD88/TRIF signaling bias.
Experimental Protocol: Cytokine Profiling in Mouse BMDCs
-
BMDC Generation: Harvest bone marrow from the femurs and tibias of C57BL/6 mice. Culture the cells for 7-9 days in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL GM-CSF.
-
Cell Plating: On day 8 or 9, harvest the non-adherent and loosely adherent cells, which are immature BMDCs. Plate the cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Stimulation: Add the new synthetic analog and the established standard at various concentrations (e.g., 1, 10, 100, 1000 ng/mL). Include an unstimulated (media only) control.
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates to pellet the cells and collect the culture supernatants. Store at -80°C until analysis.
-
Cytokine Measurement: Quantify the concentration of key cytokines in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.[19][20][21]
-
MyD88-dependent: TNF-α, IL-6
-
TRIF-dependent: RANTES (CCL5)
-
| Compound (at 100 ng/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | RANTES (CCL5) (pg/mL) | TRIF/MyD88 Ratio (RANTES/TNF-α) |
| New Synthetic Analog X | 4500 | 3200 | 8500 | 1.89 |
| Established Standard (MPLA-SM) | 2500 | 1800 | 7500 | 3.00 |
| LPS-EK (Positive Control) | 12000 | 8500 | 6000 | 0.50 |
| Table 3: Example cytokine profile data. Analog X is a more potent inducer of MyD88-pathway cytokines than the standard, resulting in a lower TRIF/MyD88 bias ratio, which may suggest a higher inflammatory potential. |
C. Specificity Control: Ruling out TLR2 Contamination
Causality: A common pitfall in the synthesis and purification of lipid-based molecules is contamination with bacterial lipoproteins, which are potent activators of TLR2.[22] An apparent TLR4 signal could be confounded by an off-target TLR2 signal. This self-validating step ensures that the observed activity is specifically mediated through TLR4.
Experimental Protocol: TLR2 Reporter Assay
-
Follow the same procedure as the TLR4 reporter assay, but use HEK-Blue™-hTLR2 cells.
-
The new synthetic analog should show no activity in this cell line, even at high concentrations.[15] A positive control, such as Pam3CSK4, should be used to confirm that the cells are responsive.
Conclusion: Building the Full Picture
Benchmarking a new synthetic MPLA analog is a systematic process of inquiry that builds from the molecule's fundamental chemical identity to its nuanced biological function. By following this multi-phase workflow, a researcher can confidently establish a comprehensive profile of a new candidate adjuvant.
-
Phase 1 confirms the identity and purity of the molecule.
-
Phase 2A quantifies its potency as a TLR4 agonist.
-
Phase 2B reveals its efficacy and signaling bias in a physiologically relevant cell type.
-
Phase 2C validates the specificity of its action.
The integrated data from these assessments allows for a direct and objective comparison to established standards. An ideal synthetic analog might exhibit higher potency (lower EC50), a favorable safety profile (high TRIF/MyD88 bias), and the ultimate advantage of being a single, well-defined chemical entity. This rigorous, evidence-based approach is essential for advancing the next generation of synthetic adjuvants that will underpin the safer and more effective vaccines of the future.[6][23]
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Title: In Vitro Analysis of Synergy between Adjuvants MPLA, CpG, and cGAMP for Treatment of Cancer Source: Vanderbilt University URL: [Link]
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Safety Operating Guide
Mastering the Final Step: A Comprehensive Guide to the Safe Disposal of Monophosphoryl Lipid A
As researchers and drug development professionals, our focus is rightfully on the innovative potential of molecules like Monophosphoryl Lipid A (MPLA). A potent Toll-like receptor 4 (TLR4) agonist, MPLA is a critical component in next-generation vaccine adjuvants and immunotherapies.[1][2] However, our responsibility extends beyond the benchtop; ensuring the safe and compliant disposal of such biologically active materials is paramount to maintaining a safe laboratory environment and protecting our colleagues and the ecosystem.
This guide provides an in-depth, procedural framework for the proper disposal of MPLA. Moving beyond generic statements, we will delve into the rationale behind each step, offering practical, field-tested advice to build a culture of safety and confidence in your laboratory's chemical handling practices.
The Immunological Context: Why Special Care is Needed
MPLA is a derivative of lipid A, the endotoxic principle of lipopolysaccharide (LPS) from Gram-negative bacteria.[1] While detoxified to reduce pyrogenicity, MPLA retains its ability to potently stimulate an immune response through the TLR4 signaling pathway.[1] Accidental exposure through inhalation, skin contact, or ingestion can lead to unintended immunological activation, presenting potential health risks. Therefore, a cavalier approach to its disposal is not an option.
Core Principles of MPLA Waste Management
Before detailing specific procedures, it's crucial to understand the foundational principles that guide the safe disposal of MPLA:
-
Segregation is Key: Never mix MPLA waste with general laboratory trash.[3] Proper segregation at the point of generation is the first and most critical step.
-
Decontamination and Inactivation: Whenever feasible, biologically active MPLA should be inactivated before it enters the waste stream.
-
Compliance with Regulations: All disposal procedures must adhere to local, state, and federal regulations for chemical and biomedical waste.[4][5][6]
-
Personal Protective Equipment (PPE): Consistent and correct use of PPE is non-negotiable.
Personal Protective Equipment (PPE) for MPLA Handling and Disposal
Proper PPE is your first line of defense against accidental exposure. The following table outlines the minimum required PPE when handling MPLA, including during disposal procedures.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and aerosols. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Required when handling powdered MPLA or creating aerosols. A NIOSH-approved respirator (e.g., N95) is recommended. | Prevents inhalation of the potent immunostimulant.[7] |
Step-by-Step Disposal Procedures
The appropriate disposal method for MPLA depends on its physical state (solid or in solution) and the quantity of waste.
Disposal of Small Quantities of MPLA (Solid or Liquid)
This procedure is suitable for residual amounts of MPLA in vials, tubes, or on labware.
-
Initial Decontamination:
-
For solutions, aspirate the liquid and treat with a 1:10 dilution of fresh bleach (sodium hypochlorite solution, final concentration of at least 0.5%) for a minimum of 30 minutes.[8]
-
For solid MPLA residue, dissolve in a small amount of organic solvent (e.g., ethanol or DMSO) and then add the bleach solution.
-
-
Neutralization (for bleach-treated solutions): After the 30-minute decontamination, neutralize the bleach solution with sodium thiosulfate before drain disposal, if permitted by your institution's policies. Always flush with copious amounts of water.[8]
-
Final Disposal of Labware:
Disposal of Bulk Quantities of MPLA
For larger quantities of expired or unused MPLA, direct decontamination may not be practical.
-
Packaging:
-
Ensure the primary container is securely sealed.
-
Place the primary container within a larger, leak-proof secondary container.
-
Label the outer container clearly as "Hazardous Waste: this compound."
-
-
Waste Stream: This waste must be disposed of through your institution's hazardous chemical waste program.[10] Do not attempt to dispose of it as regular trash or down the drain.
-
Consult Your EHS Office: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on collection and disposal procedures for this category of waste.
Spill Management: A Critical Component of Safety
Accidents happen. A well-rehearsed spill response plan is essential.
Small Spills (<5 mL)
-
Alert personnel in the immediate area.
-
Don appropriate PPE , including respiratory protection if the spill involves powdered MPLA.
-
Cover the spill with absorbent material (e.g., paper towels).[8]
-
Apply a 1:10 bleach solution to the absorbent material, working from the outside in.[8]
-
Allow a contact time of at least 20-30 minutes. [8]
-
Collect all contaminated materials using tongs or forceps and place them in a biohazard waste bag.
-
Wipe the area with 70% ethanol after the initial decontamination.[11]
Large Spills (>5 mL)
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and EHS office.
-
Restrict access to the contaminated area.
-
Allow aerosols to settle for at least 30 minutes before re-entry.
-
Follow the instructions of your institution's trained emergency response personnel for cleanup.
Visualizing the Disposal Workflow
To aid in decision-making, the following diagram illustrates the proper disposal workflow for MPLA.
Caption: Decision workflow for the safe disposal of this compound (MPLA) waste.
Conclusion: Safety as a Foundational Research Principle
The proper disposal of this compound is not a mere regulatory hurdle; it is an integral part of responsible scientific conduct. By understanding the rationale behind these procedures and implementing them consistently, we can mitigate risks, ensure a safe working environment, and continue our vital research with confidence and integrity. This guide serves as a comprehensive resource, but it is incumbent upon every researcher to be familiar with their institution-specific policies and to consult their Environmental Health and Safety department for any clarifications.
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Navigating the Immunological Frontier: A Comprehensive Guide to Safely Handling Monophosphoryl Lipid A
Monophosphoryl Lipid A (MPLA), a detoxified derivative of lipopolysaccharide (LPS), stands as a pivotal adjuvant in modern vaccine development and immunological research.[1][2][3][4] Its ability to potently stimulate the innate immune system, primarily through Toll-like receptor 4 (TLR4), while exhibiting significantly lower toxicity than its parent molecule, has made it an invaluable tool for researchers.[1][2][4][5] However, its biological activity necessitates a robust understanding of safe handling practices to protect laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the responsible and effective use of MPLA in your research endeavors.
Understanding the Hazard Profile of MPLA
While MPLA is considered a less toxic alternative to other adjuvants like Complete Freund's Adjuvant (CFA), it is not without hazards.[6][7] Safety Data Sheets (SDS) for MPLA classify it as a substance that may cause respiratory irritation and damage to organs through single or repeated exposure.[8][9] Therefore, adherence to strict safety protocols is paramount.
Key Hazard Considerations:
-
Inhalation: Dry, powdered forms of MPLA present a significant risk of respiratory tract irritation.[8][10]
-
Parenteral Exposure: Accidental self-injection can lead to localized inflammatory reactions. While less severe than with CFA, it is a risk that must be mitigated.[6][7][11][12]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is the cornerstone of safe MPLA handling. The following table outlines the minimum required PPE, with explanations rooted in risk mitigation.
| PPE Component | Specifications and Rationale |
| Gloves | Double-gloving with nitrile gloves is recommended. This provides a barrier against skin contact and allows for the safe removal of the outer glove if contamination occurs.[13] |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[14][15] A face shield should be worn over safety glasses when there is a risk of splashes, such as during solution preparation or when working with larger volumes.[16] |
| Body Protection | A buttoned lab coat is mandatory to protect against incidental spills and prevent contamination of personal clothing.[14][15] |
| Respiratory Protection | When handling powdered MPLA outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator (e.g., N95) is required to prevent inhalation of aerosols.[13][17] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiments.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the identity of the substance, hazard warnings, and the date of receipt.
-
Storage: Store MPLA in a cool, dry, and well-ventilated area, away from incompatible materials.[8] The manufacturer's recommendations for storage temperature (often -20°C) should be strictly followed.[2] Keep the container tightly closed.[8]
Preparation of MPLA Solutions
This stage presents the highest risk of exposure due to the handling of concentrated material.
-
Designated Area: All handling of powdered MPLA and preparation of stock solutions should be performed in a certified chemical fume hood or a Class II biological safety cabinet to contain any aerosols.[10]
-
Aseptic Technique: To maintain the sterility of your preparation, especially for in-vivo studies, utilize sterile techniques throughout the process.[6][7][11][12]
-
Weighing: If weighing powdered MPLA, do so within the containment of a fume hood. Use appropriate tools to minimize dust generation.
-
Solubilization: Follow the manufacturer's instructions for solubilization, which may involve the use of solvents like DMSO or a chloroform:methanol:water mixture.[2][18] Add the solvent slowly to the MPLA powder to avoid splashing.
-
Labeling: Clearly label the prepared solution with the name of the substance, concentration, solvent, date of preparation, and appropriate hazard warnings.
Experimental Use and Administration
-
Animal Handling: If administering MPLA to animals, proper animal restraint techniques are crucial to prevent accidental needlesticks. Sedation of the animal may be considered to minimize movement.[12]
-
Needle Safety: Use needles with safety features whenever possible. Never recap needles. Dispose of used needles and syringes immediately in a designated sharps container.
-
Aseptic Injection Site: Prepare the injection site on the animal aseptically to prevent infection.[6][7][11][12]
The following DOT graph outlines the critical workflow for the safe handling of MPLA.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring a Safe End-of-Life for MPLA and Contaminated Materials
Proper disposal is a critical final step in the safe handling of MPLA.
-
Waste Segregation: All materials that have come into contact with MPLA, including pipette tips, tubes, gloves, and bench paper, must be considered contaminated waste.
-
Solid Waste: Contaminated solid waste should be collected in a designated, labeled, and sealed biohazard bag or container.
-
Liquid Waste: Unused MPLA solutions and contaminated liquid waste should be collected in a clearly labeled, leak-proof hazardous waste container. The composition of the waste (including solvents) must be clearly indicated on the label.
-
Sharps: All needles and syringes must be disposed of in a designated sharps container.
-
Final Disposal: All MPLA-contaminated waste must be disposed of in accordance with local, state, and federal regulations for chemical and biological waste.[8][19] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
By implementing these comprehensive safety and handling protocols, researchers can confidently and safely harness the potent immunological properties of this compound to advance their scientific discoveries.
References
- MedChemExpress. (2025). This compound-SDS.
- University of Cincinnati. (n.d.). Guidelines for the Use of Adjuvants in Research - Research How 2.
- Unknown. (n.d.). Guidelines for the Research Use of Adjuvants.
- InvivoGen. (n.d.). MPLA-SM VacciGrade™- TLR4-based Adjuvant.
- Cayman Chemical. (n.d.). MPLA (Glucopyranosyl Lipid A, this compound, CAS Number: 1246298-63-4).
- UNC Policies. (2021). Standard on Use of Adjuvants for Antibody Production.
- Boston University Institutional Animal Care and Use Committee (IACUC). (2025). Policy: Adjuvants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
